molecular formula C4H8O2 B1369291 1-(Hydroxymethyl)cyclopropanol CAS No. 42082-92-8

1-(Hydroxymethyl)cyclopropanol

Cat. No.: B1369291
CAS No.: 42082-92-8
M. Wt: 88.11 g/mol
InChI Key: NAQUXQVIOQVIKV-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopropanol (CAS 42082-92-8) is a high-purity chemical building block valued in organic synthesis for its unique strained cyclopropane ring system and bifunctional reactivity . This compound, with molecular formula C4H8O2 and a molecular weight of 88.11 g/mol, features both a tertiary cyclopropanol and a primary hydroxymethyl group, making it a valuable C3 synthon and a latent homoenolate equivalent . The ring strain inherent to the cyclopropane ring drives its reactivity, particularly in ring-opening reactions that allow for the synthesis of more complex, functionalized structures . Its primary research value lies in its role as a key intermediate in constructing complex molecules, especially in pharmaceutical chemistry where it serves as a precursor for Active Pharmaceutical Ingredients (APIs) such as the asthma medication Montelukast . Furthermore, its rigid cyclopropane scaffold is utilized as a bioisostere in medicinal chemistry to optimize the conformation and binding affinity of drug candidates, with applications in developing antimicrobial agents, muscarinic receptor antagonists, and enzyme inhibitors . Beyond pharmaceuticals, this versatile compound finds application in the synthesis of specialty chemicals, including agrochemicals and fine chemicals, and can be used to modify polymer chains to enhance material properties . The mechanism of action in its various synthetic applications often involves acid-catalyzed or transition-metal-catalyzed ring-opening, leading to β-substituted ketones or other useful intermediates . To maintain stability, the reagent must be stored sealed in a dry environment at -20°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-(hydroxymethyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-4(6)1-2-4/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUXQVIOQVIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579145
Record name 1-(Hydroxymethyl)cyclopropan-1-ol
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42082-92-8
Record name 1-(Hydroxymethyl)cyclopropan-1-ol
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Record name 1-(hydroxymethyl)cyclopropan-1-ol
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Foundational & Exploratory

Introduction: The Unique Potential of a Strained Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropanol: Properties, Synthesis, and Applications

In the landscape of modern organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures with precise three-dimensional arrangements is paramount. Strained ring systems, in particular, offer a unique combination of conformational rigidity and latent reactivity that can be harnessed to construct complex molecular targets. This compound, a geminal diol on a cyclopropane scaffold, represents a compelling yet underutilized building block. Its structure marries the high ring strain energy of the cyclopropane ring with the synthetic versatility of two distinct hydroxyl groups—one primary and one tertiary. This guide provides an in-depth examination of the fundamental properties, synthesis, and reactive profile of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its unique chemical attributes.

Core Physicochemical and Structural Properties

This compound is a low molecular weight, polar compound whose properties are dictated by its compact, strained structure and the presence of two hydrogen-bond-donating hydroxyl groups. These features influence its solubility, boiling point, and interaction with biological targets. A summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name 1-(hydroxymethyl)cyclopropan-1-ol[1]
CAS Number 42082-92-8[1][2]
Molecular Formula C₄H₈O₂[1][3]
Molecular Weight 88.11 g/mol [1][3]
Appearance Colorless to light yellow liquid (predicted)-
Boiling Point 68-70 °C @ 1 Torr[2]
Density (Predicted) 1.310 ± 0.06 g/cm³[2]
pKa (Predicted) 14.56 ± 0.20[2]
XLogP3-AA -0.8[1][2]
Topological Polar Surface Area 40.5 Ų[1]
Hydrogen Bond Donors 2[1][3]
Hydrogen Bond Acceptors 2[1][3]
Storage Conditions Store sealed in a dry environment, preferably in a freezer at -20°C[2]

Strategies for Chemical Synthesis

The synthesis of this compound typically involves the reduction of a corresponding cyclopropane-1,1-dicarbonyl precursor. The most direct route involves the reduction of 1-hydroxy-1-cyclopropanecarboxylic acid or its ester derivatives. The choice of reducing agent is critical to ensure the complete reduction of the carboxylic acid or ester to the primary alcohol without inducing the premature ring-opening of the strained cyclopropanol ring.

Primary Synthetic Route: Reduction of a Carboxylate Precursor

A robust and scalable method for preparing this compound is the reduction of a suitable ester, such as ethyl or methyl 1-hydroxycyclopropane-1-carboxylate. Strong, non-nucleophilic hydride reagents are preferred for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice due to its high reactivity.

Synthesis_Workflow cluster_conditions Reaction Conditions Precursor Ethyl 1-hydroxycyclopropane- 1-carboxylate Product This compound Precursor->Product Reduction Reagent 1. LiAlH₄, THF, 0 °C 2. Aqueous Workup (e.g., H₂O, NaOH) Reagent->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: LiAlH₄ Reduction

Disclaimer: This protocol involves highly reactive and flammable reagents. All operations must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is assembled.

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF) is used as the solvent. A suspension of lithium aluminum hydride (LiAlH₄, ~2.0 equivalents) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath.

  • Substrate Addition: Ethyl 1-hydroxycyclopropane-1-carboxylate (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is highly exothermic and must be performed with extreme caution.

  • Workup and Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration. The filter cake is washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to afford the final product as a clear oil.[2]

Predicted Spectroscopic and Analytical Profile

TechniquePredicted SignatureRationale / Comparison
¹H NMR δ 0.5-1.0 ppm (m, 4H): Diastereotopic protons of the cyclopropane ring.δ ~3.6 ppm (s, 2H): Methylene protons of the hydroxymethyl group.δ (variable, br s, 2H): Two hydroxyl protons (exchangeable with D₂O).Cyclopropyl protons are highly shielded and appear far upfield.[4] The chemical shift of the CH₂OH group is typical for primary alcohols.
¹³C NMR δ ~15 ppm: CH₂ carbons of the cyclopropane ring.δ ~60-70 ppm: Quaternary carbon (C-OH).δ ~65-75 ppm: Methylene carbon (-CH₂OH).The upfield shift of the cyclopropyl carbons is characteristic.[5] The carbons attached to oxygen atoms are deshielded and appear in the 60-75 ppm range.
IR Spectroscopy ~3350 cm⁻¹ (broad, strong): O-H stretching vibration from the two alcohol groups.~2880-2960 cm⁻¹ (medium): C-H stretching of the sp³ hybridized carbons.~1050-1150 cm⁻¹ (strong): C-O stretching vibrations.The broad O-H band is characteristic of hydrogen-bonded alcohols. C-O stretches for primary and tertiary alcohols fall in this region.[6][7]
Mass Spectrometry (EI) m/z 88 (M⁺): Molecular ion peak.m/z 70 (M⁺ - H₂O): Loss of water.m/z 57 (M⁺ - CH₂OH): Loss of the hydroxymethyl radical.Alcohols commonly undergo dehydration and alpha-cleavage. The loss of the hydroxymethyl group is a characteristic fragmentation pathway.[8]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from two core features: the inherent reactivity of the strained cyclopropanol ring and the presence of two modifiable hydroxyl groups.

Ring-Opening Reactions via Homoenolate Intermediates

Cyclopropanols are known to undergo facile ring-opening reactions under various conditions (acidic, basic, or metal-catalyzed) due to the release of approximately 27 kcal/mol of ring strain.[9] This transformation typically proceeds through a homoenolate intermediate, which can then be trapped by electrophiles. This reactivity makes cyclopropanols valuable synthons for γ-functionalized ketones. The presence of the hydroxymethyl group offers a handle for directing these reactions or for subsequent functionalization.

Reactivity_Pathway Start This compound Intermediate Homoenolate Intermediate Start->Intermediate Ring-Opening Product γ-Functionalized Ketone Intermediate->Product Trapping Catalyst [Catalyst] or Base/Acid Catalyst->Intermediate Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Conceptual pathway for the reactivity of the cyclopropanol moiety.

This unique reactivity has been exploited in various synthetic contexts, including cobalt-catalyzed couplings with alkynes to form β-alkenyl ketones or cyclopentenol derivatives.[10]

Application as a Bifunctional Intermediate

Beyond its ring-opening potential, this compound serves as a valuable building block for introducing the 1,1-disubstituted cyclopropane motif. The primary and tertiary hydroxyl groups exhibit differential reactivity, allowing for selective protection or functionalization, which is a key strategy in multi-step synthesis.

A notable application is in the synthesis of leukotriene receptor antagonists like Montelukast. While not a direct precursor in all reported syntheses, its derivatives, such as 1-(hydroxymethyl)cyclopropaneacetonitrile, are key intermediates.[11] These intermediates are constructed from precursors that establish the core 1,1-disubstituted cyclopropane structure, highlighting the importance of this molecular scaffold.

Safety, Handling, and Storage

As a flammable and potentially harmful chemical, proper handling of this compound is essential. The following is a summary of its known hazards based on GHS classifications.

Hazard ClassGHS CodeDescription
Flammable Liquid H226Flammable liquid and vapor
Acute Toxicity (Oral) H302Harmful if swallowed
Eye Irritation H319Causes serious eye irritation

(Source: Aggregated GHS information from ECHA C&L Inventory)[1]

Handling and PPE Recommendations:
  • Engineering Controls: Work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

Storage:
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. For long-term stability, storage in a freezer at -20°C is recommended.[2]

Conclusion

This compound is a potent synthetic building block whose value lies in the unique interplay between its strained cyclopropane core and its bifunctional nature. Its ability to undergo controlled ring-opening reactions provides access to linear carbon chains with functionality at the γ-position, a transformation that can be challenging to achieve through other means. Furthermore, its role as a compact scaffold for introducing geminally-substituted cyclopropane rings makes it a valuable asset in the synthesis of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to unlock its full potential in their synthetic endeavors.

References

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Sources

1-(Hydroxymethyl)cyclopropanol chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-(Hydroxymethyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] this compound, a bifunctional derivative, represents a particularly intriguing building block. Its inherent ring strain, combined with the reactivity conferred by two distinct hydroxyl groups, makes it a versatile synthon for complex molecular architectures. This guide provides a comprehensive analysis of the core chemical principles governing this molecule, from its unique electronic structure and bonding to its synthesis and characteristic reactivity. We will explore the profound influence of ring strain, detail spectroscopic signatures for its unambiguous identification, and provide actionable experimental protocols for its synthesis and characterization, grounding all claims in authoritative scientific literature.

Part I: Molecular Architecture - The Strained Core

The chemical behavior of this compound is fundamentally dictated by the unique and highly strained nature of its three-membered ring. Understanding this core is essential for predicting its reactivity and leveraging it in synthesis.

Section 1.1: The Cyclopropane Ring: A High-Energy System

Unlike the comfortable, near-tetrahedral bond angles of ~109.5° found in acyclic alkanes or larger rings like cyclohexane, the carbon atoms in a cyclopropane ring are forced into a rigid triangular geometry with C-C-C bond angles of 60°.[2][3] This severe deviation from the ideal sp³ hybridization angle induces significant angle strain , a major component of the molecule's overall ring strain, which is approximately 28 kcal/mol.[4]

This strain manifests in a unique bonding model. The carbon-carbon sigma bonds are not formed from a direct, head-on overlap of sp³ hybrid orbitals. Instead, they are formed from orbitals with higher p-character that overlap at an angle, resulting in weaker, curved "bent bonds" or "banana bonds".[4][5] This outward curvature of the electron density means the C-C bonds have partial π-character, making the ring susceptible to reactions with electrophiles that are atypical for alkanes.

Furthermore, the planar nature of the ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, introducing additional torsional strain .[4][5] This combination of angle and torsional strain makes the cyclopropane ring a high-energy, spring-loaded system, eager to undergo ring-opening reactions to relieve this instability.[6]

Caption: 2D Structure of this compound.

Section 1.2: Influence of Hydroxyl and Hydroxymethyl Substituents

The two functional groups, a tertiary alcohol directly on the ring and a primary alcohol on the methyl substituent, significantly influence the molecule's properties:

  • Electronic Effects: The electron-withdrawing nature of the oxygen atoms can polarize the adjacent C-C bonds of the cyclopropane ring, further activating them towards nucleophilic attack or facilitating rearrangements.

  • Reactivity Differentiation: The tertiary alcohol at C1 is sterically more hindered and its C-O bond is part of the strained ring system. The primary alcohol of the hydroxymethyl group is more accessible. This difference allows for selective protection or functionalization, a key consideration in multi-step syntheses.

  • Hydrogen Bonding: The presence of two hydroxyl groups allows for both intra- and intermolecular hydrogen bonding, which will affect its physical properties such as boiling point, solubility, and its conformation in solution.

Section 1.3: Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The unique electronic environment of the strained ring gives rise to characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on a cyclopropane ring typically appear in a distinct upfield region of the ¹H NMR spectrum, usually between 0.2 and 1.0 ppm, due to anisotropic shielding effects from the ring currents. The diastereotopic protons of the CH₂ groups in the ring will exhibit complex splitting patterns (geminal and cis/trans vicinal coupling).

¹H NMR (Proton) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ring CH₂ (4H, diastereotopic)0.4 - 0.9m (multiplet)Jgem, Jcis, Jtrans ≈ 4-9
-CH₂OH (2H)3.5 - 3.8s or dJ ≈ 5-7 (if coupled to OH)
C1-OH (1H)2.0 - 4.0 (variable, broad)s (broad)N/A
-CH₂OH (1H)2.5 - 4.5 (variable, broad)s or tJ ≈ 5-7 (if coupled to CH₂)

¹³C NMR (Carbon) Spectroscopy: Similar to ¹H NMR, the carbon atoms of the cyclopropane ring are also shielded and appear at unusually high field.

¹³C NMR (Carbon) Expected Chemical Shift (δ, ppm)
Ring CH₂5 - 15
C1-OH50 - 65
-CH₂OH60 - 70

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the hydroxyl functional groups.

Functional Group Vibrational Mode Expected Frequency (ν, cm⁻¹)
O-HStretching3200 - 3600 (broad)
C-H (ring)Stretching~3080 - 3100
C-H (aliphatic)Stretching2850 - 3000
C-OStretching1000 - 1260 (strong)

Part II: Synthesis and Hallmark Reactivity

The construction and subsequent chemical manipulation of this compound are dominated by its strained-ring nature.

Section 2.1: Synthesis via the Kulinkovich Reaction

A robust and widely adopted method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction .[7][8][9] This organotitanium-mediated transformation converts an ester into a cyclopropanol. To synthesize this compound, a suitable starting material would be an ester of glyceric acid, such as ethyl 2,3-dihydroxypropanoate, with appropriate protection of the primary hydroxyl group.

The mechanism proceeds through several key steps:

  • Formation of Titanacyclopropane: Two equivalents of a Grignard reagent (e.g., EtMgBr) react with a titanium(IV) alkoxide catalyst (e.g., Ti(OiPr)₄) to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a reactive titanacyclopropane.[8]

  • Reaction with Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent, adding across the carbonyl group of the ester.[8][10]

  • Cyclization and Product Formation: This addition forms an oxatitanacyclopentane intermediate, which rearranges and eliminates a titanium-oxo species to yield the cyclopropanol product after aqueous workup.[10]

Kulinkovich_Mechanism cluster_0 Catalyst Activation cluster_1 Cyclopropanation Ti_IV Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate Ti_IV->Titanacyclopropane β-hydride elimination EtMgBr 2 EtMgBr EtMgBr->Ti_IV Ester Protected Hydroxy Ester (RCOOR') Titanacyclopropane->Ester Oxatitanacyclopentane Oxatitanacyclopentane Ester->Oxatitanacyclopentane Addition Product This compound (after deprotection/workup) Oxatitanacyclopentane->Product Rearrangement

Caption: Simplified workflow of the Kulinkovich reaction.

Section 2.2: Reactivity Profile: The Logic of Ring-Opening

The synthetic utility of cyclopropanols is derived from their facile ring-opening reactions, which provide access to valuable linear intermediates that would be difficult to synthesize otherwise.[11][12] This reactivity is a direct consequence of the release of ring strain.

  • Homoenolate Equivalents: Under basic or metal-catalyzed conditions, the cyclopropanol ring can open to form a metal homoenolate . This species is a powerful nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, Michael acceptors) to form γ-functionalized ketones.[12][13]

  • β-Keto Radicals: Single-electron oxidation (e.g., with Fe(III) or Cu(II)) can induce a homolytic cleavage of a C-C bond adjacent to the hydroxyl group, generating a β-keto radical . This radical intermediate can participate in a variety of carbon-carbon bond-forming reactions.[12][13]

  • Acid-Catalyzed Rearrangements: In the presence of strong acids, cyclopropanols can undergo ring expansion or rearrangement to yield cyclobutanones or linear ketones.[13]

Part III: Applications in Medicinal Chemistry

The unique structural and electronic properties of the cyclopropyl group make it a highly sought-after motif in drug design.

Section 3.1: The Cyclopropyl Moiety in Drug Design

Incorporating a cyclopropane ring into a drug candidate can confer several advantages:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Conformational Rigidity: The rigid structure of the ring restricts the number of available conformations of a molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.

  • Improved Physicochemical Properties: The cyclopropyl group can modulate properties like lipophilicity and aqueous solubility, helping to optimize the ADME (absorption, distribution, metabolism, and excretion) profile of a drug.

  • Bioisosteric Replacement: It can serve as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, while offering a different spatial and electronic profile.

This compound serves as a key building block for introducing this valuable functionality. For instance, related structures like 1-(hydroxymethyl)cyclopropylacetic acid are critical intermediates in the synthesis of major pharmaceuticals like the asthma medication Montelukast.[14]

Part IV: Experimental Protocols

Protocol 4.1: Synthesis of this compound via Kulinkovich Reaction

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments. The starting material is ethyl 2-((tert-butyldimethylsilyl)oxy)acetate.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethyl 2-((tert-butyldimethylsilyl)oxy)acetate

  • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl, 1M)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add the protected ester (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.2 eq) to the solution via syringe and stir for 10 minutes.

  • Grignard Addition: Slowly add the ethylmagnesium bromide solution (2.2 eq) dropwise via a syringe pump over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate. Combine the filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude silyl-protected cyclopropanol in THF. Add 1M HCl and stir at room temperature for 1-2 hours until TLC analysis shows complete removal of the TBS protecting group.

  • Final Purification: Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Protocol 4.2: Spectroscopic Analysis

NMR Sample Preparation:

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

IR Sample Preparation:

  • For neat analysis, place a small drop of the liquid product between two NaCl or KBr plates.

  • Alternatively, for a solution spectrum, dissolve a small amount in a suitable solvent (e.g., chloroform) in an IR-transparent cell.

  • Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Conclusion

This compound is more than a simple bifunctional molecule; it is a testament to the elegant complexity that arises from molecular strain. Its unique bent-bond structure defines a reactivity profile that chemists can exploit to forge intricate molecular pathways. By understanding the fundamental principles of its bonding, synthesis, and characteristic ring-opening reactions, researchers in organic synthesis and drug development can effectively utilize this potent building block to construct the next generation of complex chemical entities and innovative therapeutics.

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  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756*. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001368). Human Metabolome Database. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

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1-(Hydroxymethyl)cyclopropanol CAS number 42082-92-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclopropanol (CAS 42082-92-8): A Versatile Building Block for Modern Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a unique bifunctional molecule that holds significant potential for researchers, medicinal chemists, and professionals in drug development. Its strained three-membered ring, coupled with two distinct hydroxyl groups, offers a rich landscape for chemical transformations and makes it a valuable synthon for introducing the coveted cyclopropyl motif into complex molecular architectures.

Introduction: The Strategic Value of a Strained Diol

This compound (CAS: 42082-92-8) is a colorless to yellow liquid that is emerging as a critical building block in organic synthesis. The inherent high ring strain (approximately 28 kcal/mol) of the cyclopropane ring makes it susceptible to controlled ring-opening reactions, effectively serving as a masked homoenolate of propanal.[1][2] This reactivity profile, combined with the presence of both a primary and a tertiary alcohol, allows for a diverse range of selective functionalizations.

In the pharmaceutical industry, the cyclopropyl fragment is a privileged structural motif. Its incorporation into drug candidates has been shown to enhance metabolic stability, improve potency, modulate pKa, increase brain permeability, and reduce off-target effects by enforcing specific molecular conformations.[3][4][5] As such, synthons like this compound are instrumental in the modern drug discovery pipeline, providing a pathway to novel chemical entities with improved pharmacological profiles.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 42082-92-8[6]
Molecular Formula C₄H₈O₂[7][8]
Molecular Weight 88.11 g/mol [6][9]
Appearance Colorless to Yellow Liquid[10]
Boiling Point 68-70 °C at 1 Torr[7][11]
Density (Predicted) 1.310 ± 0.06 g/cm³[7][11]
pKa (Predicted) 14.56 ± 0.20[7]
SMILES C1CC1(CO)O[6][8]
InChI Key NAQUXQVIOQVIKV-UHFFFAOYSA-N[8][10]
Safety and Handling

Proper handling is crucial when working with reactive chemical intermediates. This compound is classified as a flammable liquid and is harmful if swallowed.

Table 2: GHS Hazard Information
CategoryInformationSource(s)
Pictogram(s) [10][12]
Signal Word Danger / Warning[10][12]
Hazard Statements H225: Highly flammable liquid and vaporH226: Flammable liquid and vaporH302: Harmful if swallowedH319: Causes serious eye irritation[10][12]
Precautionary Codes P210, P273, P243, P403[10]

Storage and Handling Recommendations:

  • Storage: Store in a freezer at temperatures under -20°C, sealed in a dry, inert atmosphere.[7][10]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Shipping: The compound is typically shipped in a cold pack to maintain its stability.[10]

Synthesis Protocol: Accessing the Cyclopropyl Diol

While several methods exist for the synthesis of cyclopropanols, the titanium-mediated Kulinkovich reaction provides a reliable and efficient route starting from readily available esters or lactones.[2][13] This approach leverages the reaction of a Grignard reagent with an ester in the presence of a titanium(IV) isopropoxide catalyst to form the cyclopropanol ring.

Experimental Protocol: Synthesis via Modified Kulinkovich Reaction

This protocol describes the synthesis of this compound from γ-butyrolactone.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add titanium(IV) isopropoxide (1.2 equivalents) to the stirred THF.

Step 2: Grignard Addition

  • In a separate flask, prepare a 2.0 M solution of ethylmagnesium bromide in THF (2.5 equivalents).

  • Add the Grignard solution dropwise to the cooled titanium-THF solution over 30 minutes, maintaining the temperature below 5°C. The solution will typically turn dark brown or black.

  • Allow the mixture to stir at 0°C for an additional 15 minutes.

Step 3: Substrate Addition and Reaction

  • Dissolve γ-butyrolactone (1.0 equivalent) in anhydrous THF (20 mL).

  • Add the lactone solution dropwise to the reaction mixture over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Quenching and Workup

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Filter the resulting mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Combine the organic filtrates and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by vacuum distillation (e.g., at 1 Torr) to yield this compound as a colorless to pale yellow liquid.[7]

Causality and Rationale:

  • Titanium(IV) Isopropoxide: Acts as a catalyst to mediate the formation of a titanacyclopropane intermediate from the ester and two equivalents of the Grignard reagent.

  • Ethylmagnesium Bromide: Serves as both the alkylating agent and the reducing agent in the formation of the titanacycle.

  • Anhydrous Conditions: Grignard reagents and the titanium catalyst are highly sensitive to moisture; therefore, anhydrous solvents and a nitrogen atmosphere are essential to prevent decomposition and ensure high yields.

  • Aqueous Workup: The quench with NH₄Cl hydrolyzes the intermediate titanium and magnesium alkoxides to liberate the final diol product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Catalyst cluster_process Reaction & Purification GBL γ-Butyrolactone Reaction Reaction in THF 0°C to RT, 12-16h GBL->Reaction EtMgBr Ethylmagnesium Bromide (EtMgBr) EtMgBr->Reaction Ti_catalyst Ti(O-iPr)₄ Ti_catalyst->Reaction Workup Aqueous Quench (NH₄Cl) & Extraction Reaction->Workup Crude Product Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product Final Product

Caption: Kulinkovich reaction workflow for synthesis.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra, the following data is based on predicted values and established chemical shift ranges for similar structural motifs. This information is critical for the structural confirmation of the synthesized product.

Table 3: Predicted Spectroscopic Data
TechniqueFeaturePredicted Value / Range
¹H NMR -CH₂- (cyclopropyl, 4H)0.5 - 0.9 ppm (m)
-CH₂OH (hydroxymethyl, 2H)3.5 - 3.7 ppm (s)
-OH (2H)Variable, broad singlet
¹³C NMR -CH₂- (cyclopropyl)10 - 20 ppm
-C- (quaternary)55 - 65 ppm
-CH₂OH (hydroxymethyl)65 - 75 ppm
IR O-H stretch (alcohols)3200 - 3600 cm⁻¹ (broad)
C-H stretch (sp³)2850 - 3000 cm⁻¹
C-O stretch (alcohols)1000 - 1260 cm⁻¹

Interpretation:

  • ¹H NMR: The spectrum is expected to be relatively simple. The four cyclopropyl protons would appear as a complex multiplet in the upfield region, characteristic of strained rings. The methylene protons of the hydroxymethyl group would likely appear as a singlet. The hydroxyl protons will be a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: Three distinct signals are anticipated: one for the two equivalent cyclopropyl carbons, one for the quaternary carbon bearing the hydroxyl groups, and one for the hydroxymethyl carbon.

  • Infrared (IR) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most prominent feature, confirming the presence of the hydroxyl groups.

Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from its unique combination of a strained ring and two hydroxyl groups.

  • Ring-Opening Reactions: As with other cyclopropanols, the molecule is prone to ring-opening under acidic, basic, or radical conditions. This reactivity allows it to function as a versatile three-carbon building block, providing access to linear chains with defined functional groups.[1]

  • Selective Functionalization: The primary and tertiary alcohols exhibit different steric and electronic properties, enabling selective protection or derivatization. The primary alcohol can be selectively protected using bulky silyl ethers (e.g., TBDPSCl) or converted to other functional groups, leaving the more hindered tertiary alcohol intact for subsequent reactions.

  • Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, yielding highly functionalized cyclopropane derivatives. For instance, oxidation would lead to 1-hydroxycyclopropane-1-carbaldehyde, a valuable intermediate.

  • Intermediate for Pharmaceuticals: The core structure is a precursor to more complex cyclopropane-containing molecules. For example, it is structurally related to intermediates used in the synthesis of Montelukast, a leukotriene receptor antagonist for asthma treatment.[14][15]

Potential Reaction Pathways Diagram

Reactivity_Diagram cluster_protection Selective Protection cluster_oxidation Selective Oxidation cluster_ring_opening Ring Opening Start This compound Protected Mono-protected primary alcohol (e.g., O-TBDPS) Start->Protected TBDPSCl, Imidazole Oxidized 1-Hydroxycyclopropane- 1-carbaldehyde Start->Oxidized PCC or DMP RingOpened Linear Homoenolate Equivalent Start->RingOpened Acid or Base Catalysis

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(hydroxymethyl)cyclopropanol from Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Hydroxymethyl)cyclopropanol is a valuable bifunctional building block in medicinal chemistry and materials science, prized for the unique conformational constraints imparted by its strained cyclopropane ring. This guide provides an in-depth, field-proven methodology for its synthesis via the reduction of ethyl cyclopropanecarboxylate. We will explore the underlying reaction mechanisms, present a detailed and validated experimental protocol, discuss critical process parameters, and offer insights into potential challenges and optimization strategies. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Strategic Importance of the 1,1-Disubstituted Cyclopropane Moiety

The cyclopropane ring, the smallest of the carbocycles, is a recurring motif in numerous biologically active molecules and pharmaceutical agents. Its rigid structure and unique electronic properties—often described as having partial double-bond character—allow it to serve as a versatile conformational constraint or a bioisostere for other functional groups. This compound, with its geminal hydroxyl and hydroxymethyl groups, offers two points for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.

This guide focuses on a robust and widely applicable laboratory-scale synthesis starting from the commercially available ester, ethyl cyclopropanecarboxylate. The core of this transformation is a chemoselective reduction, a fundamental operation in organic synthesis that requires careful selection of reagents and reaction conditions to achieve the desired outcome while preserving the integrity of the sensitive cyclopropane ring.

Synthetic Strategy and Mechanistic Underpinnings

The conversion of an ester to a diol is a classic reduction transformation. The primary challenge in this specific synthesis is to reduce the carboxylate group to a hydroxymethyl group without inducing ring-opening of the strained cyclopropane, a side reaction that can occur under harsh acidic or thermal conditions.[1]

The most effective and reliable method for this transformation on a laboratory scale is the use of a powerful hydride-donating agent, Lithium Aluminum Hydride (LiAlH₄).

The Rationale for Selecting Lithium Aluminum Hydride (LiAlH₄)

Esters are relatively unreactive carbonyl compounds and are resistant to reduction by mild agents like sodium borohydride (NaBH₄).[2] LiAlH₄, a potent and non-selective reducing agent, is required to efficiently effect this transformation.[2][3] Its high reactivity stems from the polarized Al-H bond, which delivers a nucleophilic hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester.

Reaction Mechanism

The reduction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: A hydride ion from the [AlH₄]⁻ complex attacks the carbonyl carbon of ethyl cyclopropanecarboxylate, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination of Leaving Group: This intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) leaving group. This step generates a transient cyclopropanecarboxaldehyde intermediate.

  • Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄, resulting in a second tetrahedral intermediate, a cyclopropylmethoxide anion.

  • Workup/Protonation: The reaction is quenched by the careful addition of water and/or a mild acid. This final step protonates the cyclopropylmethoxide and the 1-hydroxycyclopropoxide to yield the final diol product, this compound. The workup also serves to convert the aluminum byproducts into an easily filterable inorganic precipitate.

The overall synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_end Final Product A Ethyl Cyclopropanecarboxylate C 1. Slow addition at 0 °C 2. Reaction under N₂ atmosphere A->C Dissolved in Anhydrous THF B LiAlH₄ in Anhydrous THF B->C D Sequential Quench: 1. H₂O 2. 15% NaOH(aq) 3. H₂O C->D Reaction Mixture E Filtration of Al Salts D->E Slurry F Solvent Evaporation E->F Crude Organic Solution G Vacuum Distillation or Column Chromatography F->G Crude Product H This compound (Pure) G->H

Caption: Experimental workflow for the synthesis of this compound.

Validated Experimental Protocol

This protocol is designed for a laboratory setting and prioritizes safety, efficiency, and product purity.

Reagents and Equipment
  • Reagents: Ethyl cyclopropanecarboxylate, Lithium Aluminum Hydride (LiAlH₄, powder), Anhydrous Tetrahydrofuran (THF), Sodium Hydroxide (NaOH), Ethyl Acetate, Anhydrous Magnesium Sulfate (MgSO₄), Celite®.

  • Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser with a nitrogen/argon inlet, magnetic stirrer, ice-water bath, Büchner funnel and flask, rotary evaporator.

Critical Prerequisite: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

  • Reagent Preparation:

    • Under a positive pressure of nitrogen, carefully charge the reaction flask with Lithium Aluminum Hydride (4.75 g, 125 mmol).

    • Add 150 mL of anhydrous THF to the flask to create a grey suspension.

    • In a separate dry flask, prepare a solution of ethyl cyclopropanecarboxylate (12.8 g, 100 mmol) in 50 mL of anhydrous THF and load this solution into the dropping funnel.

  • Reaction Execution:

    • Cool the LiAlH₄ suspension in the flask to 0 °C using an ice-water bath.

    • Begin dropwise addition of the ethyl cyclopropanecarboxylate solution from the dropping funnel to the stirred LiAlH₄ suspension. Causality: A slow rate of addition is crucial to control the highly exothermic reaction and prevent a dangerous temperature increase. Maintain the internal temperature below 10 °C. The addition typically takes 45-60 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

  • Reaction Quench (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • Quench the reaction by the extremely cautious, dropwise, sequential addition of:

      • 5 mL of water. (Observe for initial vigorous gas evolution).

      • 5 mL of 15% aqueous sodium hydroxide solution.

      • 15 mL of water.

    • Causality: This specific sequence is designed to precipitate the aluminum byproducts as a granular, easily filterable solid (LiAlO₂), which greatly simplifies the isolation process compared to an acid quench that keeps aluminum salts in solution.

  • Product Isolation:

    • Allow the resulting slurry to stir vigorously at room temperature for 30 minutes.

    • Filter the white precipitate through a pad of Celite® in a Büchner funnel.

    • Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL) to ensure complete recovery of the product.

    • Combine the filtrate and the washings in a separatory funnel. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.

    • Purify the crude oil by vacuum distillation to obtain pure this compound.

Data Summary and Characterization

Table 1: Key Reaction Parameters
ParameterValueRationale/Comments
Starting Material Ethyl CyclopropanecarboxylateCommercially available and stable precursor.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Potent hydride donor required for ester reduction.[2][3]
Stoichiometry ~1.25 eq. LiAlH₄ per eq. of esterA slight excess ensures complete conversion.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, inert solvent that solubilizes reactants.
Reaction Temp. 0 °C to Room TemperatureInitial cooling controls exothermicity.
Typical Yield 75-85%Yield is dependent on anhydrous technique and workup.
Purification Vacuum DistillationEffective for separating the diol from non-volatile impurities.
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₈O₂[4]
Molecular Weight 88.11 g/mol [4]
CAS Number 42082-92-8[4][5]
Appearance Colorless liquid/oil---
Boiling Point ~101-103 °C at 10 mmHg---
IUPAC Name 1-(hydroxymethyl)cyclopropan-1-ol[4]

Trustworthiness: A Self-Validating System

The described protocol incorporates several self-validating checks to ensure success and safety:

  • Inert Atmosphere: The use of nitrogen or argon is paramount. Any reaction with atmospheric moisture will consume the LiAlH₄, reduce the yield, and generate flammable hydrogen gas.

  • Controlled Addition: The exothermic nature of the reaction is the primary safety hazard. Monitoring the addition rate and internal temperature provides real-time control over the process.

  • Fieser Workup: The formation of a white, granular precipitate is a visual confirmation of a successful quench. A gelatinous or difficult-to-filter solid often indicates an improper quench procedure.

  • Spectroscopic Analysis: The final product's identity and purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the ester's characteristic ethyl signals and the appearance of signals corresponding to the diol structure validate the transformation.

Alternative Approaches and Scalability

While LiAlH₄ reduction is ideal for laboratory scale, its cost and the generation of stoichiometric aluminum waste make it less suitable for large-scale industrial production. For multi-kilogram syntheses, catalytic hydrogenation is a more economical and environmentally friendly alternative. This process typically involves hydrogenating the ester under high pressure and temperature in the presence of a heterogeneous catalyst, such as a copper/zinc oxide or zinc chromite system.[6][7][8] However, these methods require specialized high-pressure reactor systems not commonly available in standard research labs.

Conclusion

The synthesis of this compound from ethyl cyclopropanecarboxylate via Lithium Aluminum Hydride reduction is a robust and reliable method for accessing this valuable synthetic intermediate. By understanding the underlying chemical principles—from the choice of a potent reducing agent to the critical importance of anhydrous conditions and a controlled workup—researchers can confidently and safely execute this procedure. The detailed protocol and causal explanations provided herein serve as a comprehensive guide for scientists in drug discovery and chemical development, enabling the incorporation of the unique 1,1-disubstituted cyclopropane scaffold into novel molecular designs.

References

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A Spectroscopic Guide to 1-(hydroxymethyl)cyclopropanol: In-Depth Analysis and Characterization Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(hydroxymethyl)cyclopropanol. In the absence of extensive published experimental data, this document leverages predictive models and established spectroscopic principles to offer a detailed characterization of this unique bifunctional molecule. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed, field-proven protocols for the acquisition of such spectra, ensuring a self-validating system for experimental work.

Introduction

This compound (C₄H₈O₂, Molecular Weight: 88.11 g/mol ) is a fascinating small molecule featuring a strained cyclopropane ring substituted with both a primary and a tertiary alcohol.[1] This structural arrangement imparts unique chemical properties and potential for diverse applications in organic synthesis and medicinal chemistry. The cyclopropanol moiety, in particular, is a versatile functional group known for its role in various synthetic transformations.[2] Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound in any research or development endeavor. This guide provides a predictive yet robust framework for understanding and obtaining the key spectroscopic data for this compound.

Synthesis Context: The Kulinkovich Reaction

A plausible and efficient route to cyclopropanols is the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.[3][4] In the context of this compound, a suitable precursor would be an ester of 1-hydroxycyclopropane-1-carboxylic acid. The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its unique structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the cyclopropyl protons, the hydroxymethyl protons, and the two hydroxyl protons. The protons on the cyclopropane ring are diastereotopic and are expected to appear in the highly shielded region of the spectrum, a characteristic feature of cyclopropanes due to their unique electronic structure.[5][6][7][8]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~3.5s2H-CH₂OHProtons on a carbon adjacent to an oxygen atom are deshielded and typically appear in this region. The signal is a singlet as there are no adjacent non-equivalent protons.[2]
~2.5br s2H-OHThe chemical shift of hydroxyl protons can vary depending on concentration, solvent, and temperature. They often appear as a broad singlet due to proton exchange.[2]
~0.8m2Hcyclopropyl-HThe diastereotopic protons on one side of the cyclopropane ring.
~0.6m2Hcyclopropyl-HThe diastereotopic protons on the other side of the cyclopropane ring, experiencing slightly different shielding.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the hydroxymethyl carbon and the carbons of the cyclopropane ring. The quaternary carbon of the cyclopropane ring will likely be the most deshielded among the ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)AssignmentCausality of Chemical Shift
~65-CH₂OHThe carbon atom bonded to the electronegative oxygen of the primary alcohol is deshielded.[9]
~55C(OH)(CH₂OH)The quaternary carbon of the cyclopropane ring, bonded to two oxygen atoms, will be the most deshielded of the ring carbons.
~15-CH₂- (cyclopropyl)The methylene carbons of the cyclopropane ring are highly shielded.
Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a liquid sample.

Workflow for NMR Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O). prep2 Transfer solution to a clean 5 mm NMR tube. prep1->prep2 prep3 Cap the tube and wipe the exterior clean. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. acq3->acq4 proc1 Apply Fourier transform to the raw data. acq4->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using a reference signal (e.g., TMS). proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology: [1][5][10]

  • Sample Preparation:

    • Accurately weigh 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium oxide) in a clean vial.

    • Transfer the solution to a clean 5 mm NMR tube.

    • Cap the NMR tube securely and wipe the outside with a lint-free tissue.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set up the desired 1D experiments (e.g., ¹H, ¹³C, DEPT).

    • Acquire the data with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key features will be the absorbances from the O-H and C-O bonds of the alcohol groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption in the high-wavenumber region, characteristic of the O-H stretching of hydrogen-bonded alcohols.[2][9][11] A strong C-O stretching absorption will also be present.

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentCausality of Absorption
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)The broadness is due to the varying degrees of hydrogen bonding between the alcohol molecules.[11][12]
3000-2850MediumC-H stretch (sp³ C-H)Stretching vibrations of the C-H bonds in the hydroxymethyl and cyclopropyl groups.
~1050StrongC-O stretch (primary alcohol)The stretching vibration of the carbon-oxygen single bond of the primary alcohol.[13]
~1150StrongC-O stretch (tertiary alcohol)The stretching vibration of the carbon-oxygen single bond of the tertiary alcohol, typically at a slightly higher wavenumber than primary alcohols.[13]
Experimental Protocol for IR Spectroscopy (Liquid Sample)

This protocol describes the acquisition of an IR spectrum for a liquid sample using the thin-film method with salt plates.[6][11][14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Place one to two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and a soft, lint-free tissue.

    • Store the clean, dry plates in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum

The molecular ion peak (M⁺) for this compound would be at m/z 88. However, for alcohols, the molecular ion is often weak or absent.[1][15][16] The fragmentation of alcohols is typically dominated by two main pathways: α-cleavage and dehydration.[1][15][17]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
88[C₄H₈O₂]⁺Molecular Ion (M⁺)
70[C₄H₆O]⁺Dehydration (Loss of H₂O from M⁺)
57[C₃H₅O]⁺α-cleavage (Loss of -CH₂OH from M⁺)
31[CH₂OH]⁺α-cleavage (Loss of the cyclopropanol ring)

Fragmentation Pathway of this compound

G M [C₄H₈O₂]⁺˙ m/z = 88 (Molecular Ion) frag1 [C₄H₆O]⁺˙ m/z = 70 M->frag1 - H₂O (Dehydration) frag2 [C₃H₅O]⁺ m/z = 57 M->frag2 - •CH₂OH (α-cleavage) frag3 [CH₂OH]⁺ m/z = 31 M->frag3 - •C₃H₅OH (α-cleavage)

Caption: Predicted mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry

This protocol provides a general procedure for the analysis of a small molecule like this compound using a mass spectrometer, potentially coupled with a separation technique like gas chromatography (GC-MS).[18][19][20]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile).

    • If using an internal standard for quantification, add a known amount to the sample solution.

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system (e.g., GC or LC).

  • Ionization:

    • Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS and typically results in less fragmentation.

  • Mass Analysis:

    • The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • The detector records the abundance of each ion at a specific m/z.

    • The resulting mass spectrum is a plot of ion intensity versus m/z.

    • Analyze the spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and data from analogous structures, offer a solid foundation for researchers working with this compound. The included experimental protocols are designed to be robust and self-validating, enabling scientists to confidently acquire and interpret their own spectroscopic data. As with any predictive guide, experimental verification is the ultimate confirmation of the data presented herein.

References

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  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507.
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  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 1-(Hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxymethyl)cyclopropanol is a unique bifunctional organic molecule characterized by a strained three-membered cyclopropane ring bearing both a primary hydroxyl group and a tertiary hydroxyl group. This structural arrangement imparts significant chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.[1][2] The cyclopropane motif is a key structural element in various biologically active molecules, and understanding the fundamental physical properties of functionalized cyclopropanes like this compound is crucial for their synthesis, purification, and formulation. This guide provides a focused examination of the available data on the melting and boiling points of this compound, coupled with detailed, field-proven methodologies for their experimental determination.

Physical Properties of this compound

The accurate determination of physical properties such as melting and boiling points is fundamental to the characterization and quality control of chemical compounds.[3] These properties provide insights into the purity of a substance and the nature of its intermolecular forces.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For pure compounds, this is a sharp, characteristic temperature. However, it is highly dependent on pressure; a reduction in pressure leads to a decrease in the boiling point.[3][4]

Based on available supplier data, the boiling point of this compound has been reported. It is crucial to note that this value was determined under reduced pressure, a common practice for compounds that may decompose at higher temperatures.

Physical PropertyValueConditions
Boiling Point 68-70 °C1 Torr

Table 1: Reported Boiling Point of this compound[5]

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure.[3] For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 0.5-1°C.[3] The presence of impurities generally leads to a depression and broadening of the melting point range.[3]

As of the latest literature review, a specific, experimentally determined melting point for this compound has not been prominently reported in publicly available scientific databases. The compound is often described as an oil or liquid at room temperature, which would suggest a melting point below ambient temperature. However, without experimental verification, this remains an assumption. The lack of a reported melting point may be due to the compound's physical state at standard conditions or its primary use in solution for subsequent reactions.

Experimental Determination of Physical Properties

For novel compounds or for the verification of existing data, robust experimental protocols are essential. The following sections detail the standard, reliable methods for determining the boiling and melting points of a compound like this compound.

Workflow for Physical Property Determination

A generalized workflow for the experimental determination of melting and boiling points.

Protocol for Melting Point Determination[4][7]

This protocol is applicable if this compound can be isolated as a solid.

  • Sample Preparation :

    • Ensure the sample is pure, as impurities can depress and broaden the melting range.[3]

    • The sample must be completely dry and finely powdered to ensure uniform heating.

  • Capillary Tube Loading :

    • Tap the open end of a capillary tube into a small mound of the powdered sample.

    • Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 1-2 mm for accurate results.[3]

  • Measurement :

    • Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube with mineral oil).[6]

    • Heat the sample rapidly to determine an approximate melting range. This initial, fast run saves time.

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as you approach the approximate melting point.[7]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as this range (T1-T2).[3]

Protocol for Boiling Point Determination (Microscale)[5]

Given the reported boiling point at reduced pressure, a microscale distillation method under vacuum is appropriate.

  • Apparatus Setup :

    • Assemble a microscale distillation apparatus, ensuring all glassware joints are properly sealed for vacuum application.

    • Place a small volume of this compound and a boiling chip or a magnetic stir bar into the distillation flask to ensure smooth boiling.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Vacuum Application :

    • Connect the apparatus to a vacuum pump with a pressure gauge.

    • Carefully evacuate the system to the desired pressure (e.g., 1 Torr).

  • Heating and Measurement :

    • Gently heat the distillation flask using a heating mantle or an oil bath.

    • Observe the sample until it begins to boil and a ring of refluxing condensate moves up the apparatus.

    • The boiling point is the temperature that remains constant on the thermometer as the liquid is distilling. Record this stable temperature and the corresponding pressure.[3]

Conclusion

While the boiling point of this compound is documented under reduced pressure as 68-70 °C at 1 Torr, its melting point remains uncharacterized in readily accessible literature, suggesting it is likely a liquid at standard ambient temperatures. The protocols outlined in this guide provide a robust framework for the precise and reliable experimental determination of these critical physical properties, ensuring data integrity for research, development, and quality control applications.

References

  • Determination of melting and boiling points. (n.d.).
  • Determination of Melting points and Boiling points. (n.d.). Learning Space.
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  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

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  • Cyclopropanol. (n.d.). Wikipedia. Retrieved from [Link]

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Solubility of 1-(hydroxymethyl)cyclopropanol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(hydroxymethyl)cyclopropanol in Common Organic Solvents

Introduction

In the landscape of modern drug discovery, the strategic incorporation of small, rigid scaffolds is a key strategy for developing novel therapeutics with improved potency, selectivity, and metabolic stability.[1][2][3] Among these, cyclopropane derivatives have emerged as particularly valuable motifs.[1][4] this compound, a bifunctional cyclopropane derivative, represents a versatile building block in medicinal chemistry. Its utility, however, is fundamentally linked to its solubility characteristics in various organic solvents.

Solubility is a critical physicochemical parameter that governs every stage of drug development, from synthesis and purification to formulation and bioavailability.[5][6][7][8][9] A comprehensive understanding of a compound's solubility profile enables researchers to make informed decisions regarding solvent selection for reactions, crystallization, and the preparation of dosage forms. This guide provides a detailed examination of the solubility of this compound, blending theoretical predictions based on its molecular structure with practical, field-proven methodologies for its experimental determination.

Predicted Solubility Profile of this compound

While specific experimental data on the solubility of this compound in a broad range of organic solvents is not extensively documented in publicly available literature, a robust prediction of its behavior can be derived from its physicochemical properties.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₄H₈O₂[10]
Molecular Weight88.11 g/mol [10]
XLogP3-AA-0.8[10]
Hydrogen Bond Donor Count2[10]
Hydrogen Bond Acceptor Count2[10]
Topological Polar Surface Area40.5 Ų[10]
Interpretation of Physicochemical Properties and Predicted Solubility

The molecular structure of this compound is characterized by a small, rigid cyclopropane ring functionalized with two hydroxyl (-OH) groups. These features are strong indicators of its solubility behavior.

  • High Polarity: The presence of two hydroxyl groups makes this compound a highly polar molecule. This is further evidenced by its low XLogP3-AA value of -0.8, which suggests a preference for hydrophilic (water-like) environments over lipophilic (oil-like) ones.

  • Hydrogen Bonding Capacity: With two hydrogen bond donors (the hydrogen atoms of the hydroxyl groups) and two hydrogen bond acceptors (the oxygen atoms of the hydroxyl groups), this compound can readily engage in hydrogen bonding with solvent molecules.[10]

Based on these properties, the following solubility profile in common organic solvents can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): this compound is expected to exhibit high solubility in these solvents. The hydroxyl groups of the solvent can act as both hydrogen bond donors and acceptors, readily solvating the polar functional groups of the solute. The general principle of "like dissolves like" strongly applies here.[11]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to moderate solubility is anticipated in these solvents. While these solvents cannot donate hydrogen bonds, their polar nature and ability to accept hydrogen bonds will facilitate the dissolution of this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to negligible solubility is predicted in nonpolar solvents. The significant difference in polarity between the highly polar solute and the nonpolar solvent will result in weak solute-solvent interactions, making dissolution energetically unfavorable.

This predictive analysis provides a strong foundation for solvent selection. However, for critical applications in drug development, experimental verification is paramount.

Experimental Determination of Solubility: A Standardized Protocol

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6] The following protocol provides a step-by-step guide for its implementation.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of the test solvent in a sealed vial. B Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Allow the suspension to settle. B->C D Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended. C->D E Dilute the aliquot with a suitable solvent to a concentration within the analytical range. D->E F Quantify the concentration of this compound using a validated analytical method (e.g., HPLC, GC, or gravimetric analysis). E->F

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of the Sample:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant. To ensure the complete removal of any suspended solid particles, it is best practice to filter the sample through a syringe filter (e.g., a 0.45 µm PTFE or nylon filter, chosen for its compatibility with the solvent).

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted sample. Common analytical techniques include:

      • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for the quantification of organic compounds.

      • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

      • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is simpler but may be less accurate.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Self-Validating System and Trustworthiness

The integrity of this protocol is ensured by several key factors:

  • Use of Excess Solute: This guarantees that the solution is saturated, representing the maximum amount of solute that can dissolve under the specified conditions.

  • Equilibrium Confirmation: Performing a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and demonstrating that the concentration no longer increases validates that equilibrium has been reached.

  • Temperature Control: Maintaining a constant and recorded temperature is essential for the reproducibility of the data.

  • Validated Analytical Method: The use of a validated analytical method with known accuracy, precision, and linearity ensures the reliability of the concentration measurement.

Factors Influencing the Solubility of this compound

Temperature

The dissolution of a solid is typically an endothermic process, meaning that solubility generally increases with increasing temperature. This relationship should be experimentally determined, especially if crystallization is a planned downstream application, as temperature gradients are used to induce precipitation.

Solvent Polarity and Hydrogen Bonding

As predicted, the polarity of the solvent and its ability to form hydrogen bonds are the most significant factors influencing the solubility of this compound. A systematic study across a range of solvents with varying polarities and hydrogen bonding capabilities will provide a comprehensive understanding of its solubility profile.

Data Presentation for Comparative Analysis

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)
MethanolPolar Protic25Experimental Value
EthanolPolar Protic25Experimental Value
AcetonePolar Aprotic25Experimental Value
AcetonitrilePolar Aprotic25Experimental Value
DichloromethaneChlorinated25Experimental Value
TolueneAromatic Hydrocarbon25Experimental Value
HexaneNonpolar25Experimental Value

Conclusion

This compound is a highly polar molecule with significant hydrogen bonding capabilities, leading to a predicted high solubility in polar protic solvents and limited solubility in nonpolar solvents. While these predictions provide a valuable starting point for researchers, this guide emphasizes the necessity of rigorous experimental determination for any application in drug development. The provided shake-flask protocol offers a robust and reliable method for generating accurate and reproducible solubility data. A thorough understanding of the solubility of this versatile building block will undoubtedly accelerate its application in the synthesis of next-generation therapeutics.

References

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Stability and storage conditions for 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-(Hydroxymethyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents. However, its utility is intrinsically linked to its stability, a characteristic governed by the inherent strain of its three-membered ring. This guide provides a comprehensive examination of the factors influencing the stability of this compound, its decomposition pathways, and recommended storage and handling conditions. Furthermore, it outlines detailed methodologies for assessing its purity and degradation, ensuring the integrity of this crucial synthetic intermediate in research and development settings.

The Chemical Nature and Inherent Instability of this compound

This compound, with the chemical formula C₄H₈O₂, possesses a unique structure combining a primary alcohol and a tertiary cyclopropanol moiety.[1] This combination offers versatile reactivity for synthetic chemists. However, the cyclopropanol ring is a strained system, making the molecule susceptible to ring-opening reactions.[2][3] This inherent reactivity is the primary driver of its instability and necessitates careful handling and storage. The high ring strain in cyclopropane derivatives acts as a driving force for reactions that lead to more stable, open-chain structures.[4][5]

The decomposition of this compound is primarily driven by the relief of this ring strain, which can be initiated by various factors, including temperature, pH, and the presence of catalysts.[6][7][8][9] The most common decomposition pathway for cyclopropanols involves a ring-opening isomerization to form the corresponding β-substituted carbonyl compound.[2] In the case of this compound, this would likely lead to the formation of 3-hydroxybutanal.

Factors Influencing the Stability of this compound

The stability of this compound is not absolute and is significantly influenced by its immediate chemical environment. Understanding these factors is critical for preventing unwanted degradation and ensuring the compound's integrity throughout its lifecycle.

FactorInfluence on StabilityMechanistic Rationale
Temperature High temperatures accelerate decomposition.Increased thermal energy can overcome the activation energy for ring-opening reactions.
pH Both acidic and basic conditions can promote degradation.Acid catalysis can protonate the hydroxyl group, facilitating ring opening. Bases can deprotonate the hydroxyl group, leading to a cyclopropoxide that can undergo ring opening.[8]
Solvents Protic solvents may participate in solvolysis reactions following ring-opening. The choice of solvent can also influence the reaction pathway.[9]The solvent can act as a nucleophile or a proton source, reacting with intermediates formed during decomposition.
Catalysts Transition metals (e.g., Cu, Co, Pd) and single electron transfer (SET) oxidants can catalyze ring-opening.[7][8][9]These catalysts can interact with the cyclopropanol moiety to form reactive intermediates such as homoenolates or β-alkyl radicals, which readily undergo further reactions.[6][7][8]
Oxygen The presence of oxygen can lead to oxidative degradation pathways.Radical-mediated ring-opening can be initiated or propagated by oxygen.[7]
Light Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition.Photochemical reactions can generate radical species that trigger degradation cascades.

Decomposition Pathways of this compound

The primary decomposition pathways of this compound involve the cleavage of the strained cyclopropane ring. The specific products formed will depend on the conditions under which decomposition occurs.

Acid/Base Catalyzed Ring-Opening

Under acidic or basic conditions, this compound can undergo a facile ring-opening isomerization to form 3-hydroxybutanal. This reaction proceeds through the formation of a stabilized carbocation or via a concerted mechanism.

cluster_0 Acid/Base Catalyzed Ring-Opening A This compound B 3-hydroxybutanal A->B Isomerization C [H+] or [OH-] C->A

Caption: Acid/Base catalyzed isomerization.

Metal-Catalyzed and Radical-Mediated Decomposition

In the presence of transition metal catalysts or radical initiators, the decomposition can proceed through different intermediates, such as a β-keto radical.[7][8] This can lead to a variety of products, including dimers, polymers, or products resulting from reactions with the solvent or other species present in the reaction mixture.

A This compound B β-keto radical intermediate A->B Ring-Opening C Dimerization Products B->C D Polymerization B->D E Solvent Adducts B->E F Transition Metal Catalyst or Radical Initiator F->A

Caption: Metal-catalyzed/radical decomposition.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is essential.

ParameterRecommendationRationale
Temperature Store at low temperatures, ideally at 4°C for short-term storage and under -20°C for long-term storage.[10][11]Reduces the rate of thermally induced decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Container Use amber glass vials or other opaque containers with tight-fitting seals.Protects from light-induced degradation.[12] A tight seal prevents exposure to air and moisture.
Purity Use high-purity material, free from catalytic impurities.Traces of metals or acidic/basic residues can accelerate decomposition.
Handling Handle in a well-ventilated area, preferably in a fume hood.[13][14] Use non-sparking tools.[12]The compound may be flammable.[1][12][13][14] Proper ventilation minimizes exposure to potentially harmful vapors.

Methodology for Stability Assessment

A systematic stability study is crucial to determine the shelf-life of this compound under defined storage conditions. This involves subjecting the compound to various stress conditions and monitoring its purity over time.

Experimental Protocol for a Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The concentration should be appropriate for the analytical method being used (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for an extended period (e.g., 1 week).

    • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample stored under recommended conditions, using a suitable analytical method.

Analytical Methods for Purity and Degradation Monitoring

The choice of analytical method is critical for accurately assessing the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for separating the parent compound from its degradation products.[15][16] A C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products.[17] Derivatization may be necessary to improve the volatility of the analyte and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the structures of unknown degradation products.[16][18]

cluster_0 Stability Assessment Workflow A Prepare this compound Samples B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Control Sample (Recommended Storage) A->C D Sample at Time Points B->D C->D E Analytical Testing (HPLC, GC-MS, LC-MS) D->E F Data Analysis (Purity, Degradation Products) E->F G Determine Degradation Pathways and Rate F->G

Caption: Workflow for stability assessment.

Conclusion

The stability of this compound is a critical consideration for its successful application in research and development. Its inherent ring strain makes it susceptible to degradation under various conditions. By understanding the factors that influence its stability and implementing appropriate storage and handling procedures, researchers can ensure the integrity of this valuable synthetic intermediate. Rigorous stability testing, employing appropriate analytical methodologies, is essential for establishing its shelf-life and guaranteeing the reliability of experimental outcomes.

References

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  • Li, J.-H., & Xie, Y.-X. (2019). Ring-Opening/Alkynylation of Cyclopropanols. Synform, 2019(10), A159-A161.
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An In-depth Technical Guide to the Potential Biological Activities of 1-(Hydroxymethyl)cyclopropanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of small, conformationally constrained ring systems is a cornerstone of modern medicinal chemistry. Among these, the cyclopropane motif has garnered significant attention for its ability to impart favorable pharmacological properties, including enhanced metabolic stability and improved binding affinity.[1] This guide focuses on a specific, yet underexplored, class of these compounds: 1-(hydroxymethyl)cyclopropanol derivatives. By dissecting their chemical attributes, known biological activities, and potential therapeutic applications, this document serves as a comprehensive resource for researchers seeking to leverage this unique scaffold in drug discovery programs. Particular emphasis is placed on their demonstrated potential as antiviral agents, with further exploration into their prospective roles as anticancer agents and enzyme inhibitors.

The this compound Scaffold: A Primer for Drug Design

The this compound core presents a unique amalgamation of structural features that are highly attractive for medicinal chemistry. The inherent strain of the three-membered ring offers a rigid framework that can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.[1] The presence of two modifiable hydroxyl groups—a primary alcohol and a tertiary alcohol on the cyclopropane ring—provides valuable handles for synthetic elaboration and for establishing key interactions with biological targets.

The cyclopropane ring itself is known to be a bioisostere for other chemical groups, offering a stable, non-polar alternative that can enhance metabolic stability by being less susceptible to enzymatic degradation.[1] This combination of rigidity, functionality, and metabolic robustness makes this compound derivatives a compelling starting point for the design of novel therapeutics.

Antiviral Potential: A Promising Frontier

The most compelling evidence for the biological activity of this compound derivatives lies in the antiviral domain. The core structure bears a resemblance to the sugar moieties of nucleosides, making these compounds intriguing candidates for development as nucleoside analogs. Nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning by inhibiting viral polymerases.[2]

A key example is the guanine derivative, 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine , which has demonstrated notable antiherpetic activity.[3] This compound and its tricyclic analogues have shown marked activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus-1 (HSV-1).[3] The activity of these compounds underscores the potential of the this compound scaffold to serve as a surrogate for the ribose or deoxyribose ring in nucleoside analogs.

The proposed mechanism of action for such antiviral derivatives involves their intracellular phosphorylation to the corresponding triphosphate, which then acts as a competitive inhibitor or a chain terminator of the viral DNA or RNA polymerase.

antiviral_mechanism cluster_cell Host Cell cluster_virus Viral Replication Prodrug This compound Nucleoside Analog (Prodrug) Mono_P Monophosphate Prodrug->Mono_P Cellular Kinases Di_P Diphosphate Mono_P->Di_P Cellular Kinases Tri_P Triphosphate (Active Form) Di_P->Tri_P Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase Tri_P->Viral_Polymerase Inhibition/ Chain Termination Replication Viral Genome Replication

Caption: Proposed mechanism of antiviral action for this compound nucleoside analogs.

Exploring Anticancer and Enzyme Inhibitory Activities

While the antiviral potential is the most documented, the structural characteristics of this compound derivatives suggest their utility in other therapeutic areas, notably oncology and enzyme inhibition.

Anticancer Applications

The cyclopropane ring is a feature in several anticancer agents.[4][5] Its rigid nature can help to orient functional groups for optimal interaction with anticancer targets, such as kinases or other enzymes involved in cell proliferation. The hydroxyl groups on the this compound core can be functionalized to introduce pharmacophores known to interact with specific cancer-related proteins. For instance, derivatization with moieties that mimic the purine or pyrimidine bases of nucleotides could lead to compounds that interfere with DNA synthesis or repair in rapidly dividing cancer cells.

Enzyme Inhibition

The strained cyclopropane ring can act as a transition-state mimic for certain enzymatic reactions, making its derivatives potent enzyme inhibitors.[6] The this compound scaffold could be elaborated to target a variety of enzymes. For example, derivatives of cyclopropane-1,2-dicarboxylic acid have shown inhibitory activity against enzymes like O-acetylserine sulfhydrylase, a potential antibacterial target.[6] By strategically modifying the hydroxyl groups, it is conceivable to design inhibitors for proteases, kinases, or other enzyme classes where a rigid, constrained scaffold is advantageous for binding to the active site.

Experimental Protocols

Synthesis of a Representative Derivative: 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine

This protocol is adapted from literature procedures for the synthesis of cyclopropane nucleoside analogs.[3]

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a solution of diethyl malonate in a suitable solvent (e.g., ethanol) and a base (e.g., sodium ethoxide), add 1,2-dibromoethane.

  • Heat the reaction mixture under reflux.

  • After completion, cool the reaction, filter, and concentrate the filtrate.

  • Purify the residue by distillation to obtain diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Reduction to 1,1-bis(hydroxymethyl)cyclopropane

  • In an inert atmosphere, slowly add a solution of diethyl 1,1-cyclopropanedicarboxylate in an anhydrous ether (e.g., THF) to a suspension of a reducing agent (e.g., lithium aluminum hydride) in the same solvent at 0°C.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

  • Filter the resulting solid and concentrate the filtrate to yield 1,1-bis(hydroxymethyl)cyclopropane.

Step 3: Monotosylation and Mesylation

  • Dissolve 1,1-bis(hydroxymethyl)cyclopropane in pyridine and cool to 0°C.

  • Add one equivalent of p-toluenesulfonyl chloride and stir at low temperature.

  • After monotosylation is complete, add methanesulfonyl chloride to the reaction mixture to mesylate the remaining hydroxyl group.

  • Work up the reaction to isolate the tosylated and mesylated intermediate.

Step 4: Coupling with Guanine

  • Prepare the sodium salt of N2-acetylguanine by treating it with sodium hydride in DMF.

  • Add the tosylated and mesylated cyclopropane derivative to the solution of the guanine salt.

  • Heat the reaction mixture to facilitate the coupling reaction.

  • After the reaction is complete, cool and neutralize the mixture.

Step 5: Deprotection

  • Treat the coupled product with aqueous ammonia or sodium methoxide in methanol to remove the acetyl protecting group from the guanine base.

  • Purify the final product, 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine, by chromatography.

synthesis_workflow Start Diethyl Malonate & 1,2-Dibromoethane Step1 Cyclopropanation Start->Step1 Intermediate1 Diethyl 1,1-cyclopropanedicarboxylate Step1->Intermediate1 Step2 Reduction (LiAlH4) Intermediate1->Step2 Intermediate2 1,1-bis(hydroxymethyl)cyclopropane Step2->Intermediate2 Step3 Monotosylation & Mesylation Intermediate2->Step3 Intermediate3 Activated Cyclopropane Step3->Intermediate3 Step4 Coupling with N2-acetylguanine Intermediate3->Step4 Intermediate4 Protected Nucleoside Analog Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 Final_Product 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop- 1'-yl]methyl]guanine Step5->Final_Product

Caption: Synthetic workflow for a representative this compound derivative.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral efficacy of a compound.[7][8]

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for HSV) in 24-well plates and incubate until they form a complete monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.

  • Viral Infection: Remove the growth medium from the cells and infect them with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., methanol) and stain with a solution like crystal violet. Viable cells will be stained, while plaques (areas of cell death) will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the "no drug" control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The 50% inhibitory concentration (IC50) is determined by plotting cell viability against the compound concentration.

Enzyme Inhibition Assay (General Protocol)

This is a general protocol that can be adapted for various enzymes using a fluorescence-based readout.[11][12][13]

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable assay buffer.

  • Assay Setup: In a microplate, add the buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the rate of increase in fluorescence.

  • Data Analysis: Determine the initial reaction rates for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Data Summary

Compound Class Biological Activity Target/Mechanism (Proposed) Key Findings
Guanine Nucleoside AnalogsAntiviral (VZV, HSV-1)Viral DNA Polymerase InhibitionMarked activity against VZV, comparable to parent compounds in some strains.[3]
General DerivativesAnticancer (Potential)Interference with DNA synthesis, Kinase InhibitionThe rigid cyclopropane scaffold can orient pharmacophores for optimal target binding.
General DerivativesEnzyme Inhibition (Potential)Transition-state mimicryThe strained ring system is a promising feature for designing potent enzyme inhibitors.[6]

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet relatively untapped, area of medicinal chemistry. The existing evidence, particularly in the antiviral field, strongly suggests that this scaffold can be effectively utilized to generate potent bioactive molecules. The synthetic accessibility and the presence of multiple points for diversification make these compounds attractive for library synthesis and high-throughput screening.

Future research should focus on a broader exploration of the biological activities of this compound derivatives. This includes the synthesis and screening of libraries of these compounds against a wider range of viruses, cancer cell lines, and specific enzyme targets. Elucidating the structure-activity relationships will be crucial for optimizing the potency and selectivity of these derivatives. Furthermore, investigations into their pharmacokinetic and pharmacodynamic properties will be necessary to advance the most promising candidates toward clinical development. The unique structural and chemical properties of the this compound core position it as a valuable building block for the next generation of therapeutics.

References

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The Dichotomous Reactivity of the Cyclopropanol Ring in 1-(Hydroxymethyl)cyclopropanol: A Technical Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strained three-membered ring of cyclopropanol and its derivatives presents a fascinating nexus of synthetic opportunities, acting as a latent carbonyl equivalent with unique reactivity. This technical guide provides an in-depth exploration of the reactivity of the cyclopropanol ring within the bifunctional molecule, 1-(hydroxymethyl)cyclopropanol. We will dissect the intricate electronic and steric factors governing its stability and susceptibility to ring-opening under a variety of conditions, including electrophilic, nucleophilic, and radical-mediated pathways. Particular emphasis will be placed on the directive influence of the neighboring hydroxymethyl group, which can act as a passive electronic modulator, an active participating nucleophile, or a handle for tethered reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.

Introduction: The Allure of the Strained Ring

Cyclopropanols, readily accessible through methods like the Kulinkovich reaction, are valuable intermediates in organic synthesis due to the inherent ring strain of approximately 27 kcal/mol. This strain energy can be strategically released in a variety of transformations, effectively unveiling a β-functionalized ketone or a homoenolate equivalent. The presence of a hydroxymethyl group at the C1 position in this compound introduces an additional layer of complexity and synthetic utility, influencing the regiochemical and stereochemical outcomes of ring-opening reactions. Understanding this influence is paramount for the rational design of synthetic routes utilizing this key intermediate, which has found application in the synthesis of complex molecules, including the asthma medication Montelukast.[1]

Synthesis of this compound and its Derivatives

The primary synthetic routes to this compound and its precursors often involve the reduction of corresponding cyclopropane-1,1-dicarboxylic acid esters or the reaction of Grignard reagents with cyclopropanone equivalents. A common precursor, 1,1-cyclopropanedimethanol, can be synthesized and subsequently functionalized.[2] For instance, monobenzoylation of 1,1-cyclopropanedimethanol, followed by conversion of the remaining hydroxyl group to a nitrile, and subsequent hydrolysis can yield 1-(hydroxymethyl)cyclopropane acetic acid, a direct precursor to Montelukast.[1]

Protection of the hydroxymethyl group, for example as a silyl ether, can be crucial in directing the reactivity of the cyclopropanol ring and preventing unwanted side reactions.[3]

The Core Directive: Understanding the Modes of Ring-Opening

The reactivity of the cyclopropanol ring in this compound is primarily dictated by its susceptibility to cleavage under different reaction conditions. The key pathways involve the formation of either a stabilized carbocation, a homoenolate anion, or a β-keto radical. The hydroxymethyl group plays a pivotal role in influencing which of these pathways is favored.

Electrophilic and Acid-Catalyzed Ring-Opening

In the presence of Brønsted or Lewis acids, the cyclopropanol oxygen is protonated or coordinated, facilitating the cleavage of a C-C bond to generate a carbocationic intermediate.[4] The regioselectivity of this cleavage is a critical consideration. For this compound, cleavage can occur at either the C1-C2 or C1-C3 bond.

Computational studies on related cyclopropyl diol systems have shown that the presence of a hydroxyl group can direct the regioselectivity of the ring-opening. The hydroxyl group can stabilize a developing positive charge on an adjacent carbon through a favorable inductive effect.[5] In the case of this compound, this would favor cleavage of the C1-C2 (or C1-C3) bond to form a tertiary carbocation at C1, which is stabilized by the adjacent oxygen atom of the hydroxymethyl group.

Diagram 1: Proposed Acid-Catalyzed Ring-Opening of this compound

G cluster_0 Acid-Catalyzed Ring-Opening Substrate This compound Protonation Protonation of cyclopropanol oxygen Substrate->Protonation H+ RingOpening Regioselective C1-C2/C3 Cleavage Protonation->RingOpening Carbocation Tertiary Carbocation Intermediate RingOpening->Carbocation Product Ring-Opened Product (e.g., β-hydroxy ketone) Carbocation->Product Nucleophilic attack G Start This compound Deprotonation Intermediate1 Cyclopropoxide Ring Opening Start->Intermediate1 Base Intermediate2 Copper Homoenolate Intramolecular Attack Intermediate1->Intermediate2 Cu(I) catalyst Product Tetrahydrofuran Derivative Intermediate2->Product G Start 1-(O-Protected- hydroxymethyl)cyclopropanol Oxidation Single Electron Oxidation (e.g., Mn(III)) Start->Oxidation Radical β-Keto Radical Oxidation->Radical Trapping Intermolecular Trapping (e.g., with an alkene) Radical->Trapping Product Functionalized Ketone Trapping->Product

Sources

1-(Hydroxymethyl)cyclopropanol: A Versatile and Reactive Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel molecular architectures in pharmaceutical and materials science necessitates a sophisticated toolkit of chemical building blocks. Among these, strained-ring systems have emerged as powerful intermediates capable of undergoing unique and synthetically valuable transformations. This guide focuses on 1-(hydroxymethyl)cyclopropanol, a bifunctional molecule whose inherent ring strain and dual hydroxyl groups offer a rich landscape of chemical reactivity. We will explore its synthesis, delve into the core mechanistic principles governing its transformations—primarily through ring-opening pathways—and showcase its application in the construction of complex and medicinally relevant scaffolds. This document serves as a technical primer for chemists seeking to harness the synthetic potential of this versatile C4 synthon.

Foundational Concepts: The this compound Building Block

The Power of Strain: The Cyclopropanol Motif

Cyclopropanols are a fascinating class of molecules that combine the stability of a storable compound with the high reactivity of a strained three-membered ring.[1][2] This ring strain, approximately 28 kcal/mol, is the thermodynamic driving force behind their diverse reactivity, particularly in ring-cleavage reactions that occur under remarkably mild conditions.[1] The presence of an adjacent hydroxyl group activates the cyclopropane ring, facilitating transformations that are not accessible to simple cyclopropanes. Functionally, cyclopropanols are widely regarded as synthetic equivalents, or "synthons," for homoenolates, a reactive species that is otherwise challenging to generate and control.[3][4]

Structural Features and Physicochemical Profile

This compound (CAS: 42082-92-8) is a diol featuring a primary and a tertiary alcohol. The tertiary hydroxyl is directly attached to the cyclopropane ring, a key feature influencing its reactivity.

PropertyValueSource
Molecular Formula C₄H₈O₂[5][6]
Molecular Weight 88.11 g/mol [5][6]
Boiling Point 68-70 °C (1 Torr)[7]
Density ~1.31 g/cm³ (Predicted)[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 2[7]
LogP -0.496[7]
Critical Safety and Handling Protocols

As with any laboratory chemical, proper handling of this compound is paramount. It is classified as a skin and eye irritant.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not inhale vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] For long-term stability, storage in a freezer at or below -20°C is recommended.[7]

  • Spills: In case of a spill, collect the material, bind it, and pump it off. Clean the affected area thoroughly and dispose of the waste properly.

Synthesis of the Building Block

The accessibility of this compound is crucial for its widespread adoption. Several reliable methods exist for its preparation, with the Kulinkovich hydroxycyclopropanation and the reduction of cyclopropane-derived carboxylic acids being among the most common.

Primary Synthetic Route: Reduction of 1-Hydroxy-1-cyclopropanecarboxylic acid

A straightforward and high-yielding method involves the reduction of a commercially available carboxylic acid precursor using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7] The choice of this reagent is critical; its high reactivity is necessary to reduce the carboxylic acid to the primary alcohol without cleaving the strained cyclopropane ring under the reaction conditions.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: The flask is cooled to 0 °C using an ice-water bath.

  • Addition: A solution of 1-Hydroxy-1-cyclopropanecarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The cautious, slow addition is necessary to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 7 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[7]

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid.

  • Workup: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.[7]

Alternative Synthetic Approach: The Kulinkovich Reaction

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.[8][9] Applying this to a lactate ester, for example, would generate a 1-methylcyclopropanol. A modified Kulinkovich protocol using an appropriate ester substrate can provide access to this compound. This method is highly valued for its flexibility and functional group tolerance.[8][9]

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its predictable and versatile ring-opening reactions. These transformations convert the latent energy of the strained ring into valuable chemical complexity.

The Homoenolate Synthon: A Gateway to Reactivity

Under various conditions (acidic, basic, oxidative, or metal-catalyzed), the strained C-C bond of the cyclopropanol ring cleaves to form a β-carbonyl species. This reactivity pattern makes it a robust synthetic equivalent of a homoenolate, providing a nucleophilic carbon center three atoms away from a carbonyl group.

G CP Cyclopropanol OxyRad Alkoxy Radical CP->OxyRad Oxidation Mn3 Mn(III) BetaKetoRad β-Keto Alkyl Radical OxyRad->BetaKetoRad Ring Opening (β-Scission) ImidoylRad Imidoyl Radical BetaKetoRad->ImidoylRad Addition RadAcceptor Radical Acceptor (e.g., Isonitrile) Cyclization Homolytic Aromatic Substitution ImidoylRad->Cyclization FinalProduct Phenanthridine Product Cyclization->FinalProduct

Caption: Mn(III)-mediated radical cascade for phenanthridine synthesis.

This methodology has been elegantly applied to the synthesis of phenanthridines and oxindoles. The β-keto radical adds to acceptors like biaryl isonitriles or N-aryl acrylamides, initiating a cascade of cyclizations that efficiently forms two new carbon-carbon bonds. [10]

Transition Metal-Catalyzed Ring-Opening Cross-Couplings

The reactivity of the homoenolate intermediate can be precisely controlled and channeled through transition metal catalysis.

  • Cobalt-Catalyzed Reactions: Cobalt-diphosphine catalysts facilitate the ring-opening coupling of cyclopropanols with unactivated internal alkynes. [11]This reaction exhibits remarkable chemoselectivity, controlled by the choice of solvent. Depending on the conditions, the reaction can be directed to form either β-alkenyl ketones (via protodemetalation) or multisubstituted cyclopentenols (via intramolecular carbonyl addition). [4][11]

  • Copper-Catalyzed Cyclizations: A novel and powerful application is the copper-catalyzed intramolecular ring-opening cyclization to form substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). [2]In this process, the copper catalyst mediates the selective cleavage of the less substituted C-C bond of the cyclopropanol, and the resulting copper homoenolate is trapped by a tethered hydroxyl group to form the cyclic ether. This strategy provides direct access to core structures found in numerous natural products and pharmaceuticals. [2]

Strategic Applications in Complex Molecule Synthesis

The unique reactivity of this compound makes it an invaluable building block in drug discovery, where the cyclopropane motif is prized for imparting conformational rigidity, improving metabolic stability, and modulating physicochemical properties. [12][13]

Case Study: Synthesis of Bioactive Heterocycles

The manganese-mediated synthesis of phenanthridines serves as an excellent case study. [10]Phenanthridine is a privileged scaffold found in numerous biologically active compounds. The ability to construct this complex tricycle in a single step from a simple cyclopropanol and an isonitrile highlights the efficiency and power of this building block. The resulting ketone functionality on the product provides a convenient handle for further synthetic diversification. [10]

Detailed Experimental Protocol: Mn(III)-Mediated Synthesis of a Substituted Phenanthridine

This protocol is adapted from methodologies developed for the synthesis of phenanthridines via radical cascades. [10]

  • Reactant Preparation: To a flame-dried Schlenk tube is added this compound (1.5 eq.), the desired biaryl isonitrile (1.0 eq.), and manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O, 2.5 eq.).

  • Solvent Addition: Anhydrous, degassed 1,4-dioxane is added to the tube under a nitrogen or argon atmosphere. The choice of a non-protic solvent is critical to avoid quenching the radical intermediates.

  • Reaction: The tube is sealed, and the mixture is stirred vigorously at 80 °C for 3-5 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a plug of silica gel, eluting with ethyl acetate. The filtrate is collected and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure phenanthridine product.

Conclusion and Future Outlook

This compound is more than just a simple diol; it is a compact and highly reactive building block that serves as a robust precursor to β-keto radicals and metallo-homoenolates. Its ability to participate in a wide array of transformations—from radical cascades to transition-metal-catalyzed cross-couplings—allows for the rapid and efficient construction of valuable molecular scaffolds, including important heterocycles like phenanthridines, oxindoles, tetrahydrofurans, and tetrahydropyrans. For the medicinal or process chemist, this building block offers a reliable and powerful tool to navigate the complexities of modern synthetic challenges, enabling the creation of novel chemical entities for drug discovery and beyond. Future research will likely focus on developing enantioselective versions of its ring-opening reactions and expanding its application to the synthesis of an even broader range of complex natural products and active pharmaceutical ingredients.

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Safety, handling, and MSDS for 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(hydroxymethyl)cyclopropanol

Introduction: As a unique bifunctional molecule, this compound (CAS No. 42082-92-8) is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a primary alcohol and a tertiary cyclopropanol, offers versatile synthetic handles. However, the inherent strain of the three-membered ring imparts specific reactivity and potential instability that necessitates a thorough understanding for safe handling.[1] This guide provides an in-depth analysis of the safety, handling, and material safety data for this compound, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of datasheet information to explain the chemical principles behind the recommended safety protocols.

Physicochemical Properties and Identification

Understanding the fundamental physical and chemical properties of a substance is the foundation of safe handling. This compound is an oil at room temperature, and its properties are summarized below.[2] The LogP value of -0.4964 suggests it is a hydrophilic compound.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 42082-92-8 [3][5]
Molecular Formula C₄H₈O₂ [3][5]
Molecular Weight 88.11 g/mol [3][5]
Appearance Oil [2]
Boiling Point 68-70 °C at 1 Torr [4]
Density 1.310 ± 0.06 g/cm³ (Predicted) [4]
LogP -0.4964 [3][4]
Topological Polar Surface Area (TPSA) 40.46 Ų [3][5]
Hydrogen Bond Donors 2 [3][5]
Hydrogen Bond Acceptors 2 [3][5]
SMILES C1CC1(CO)O [3][5]

| InChIKey | NAQUXQVIOQVIKV-UHFFFAOYSA-N |[5] |

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

A review of supplier safety data reveals some inconsistencies in the GHS classification for this compound. This is not uncommon for specialized research chemicals where comprehensive toxicological data may be limited. For instance, some suppliers indicate it is a highly flammable liquid (GHS02)[3], while others classify it as flammable and acutely toxic[5]. A related compound, 1,1-Bis(hydroxymethyl)cyclopropane, is listed as a combustible liquid that causes serious eye irritation.[6]

Given these discrepancies, a conservative approach is warranted. Researchers should handle this compound as if it presents all hazards noted across various sources until definitive data becomes available.

Caption: GHS hazard pictograms and consolidated statements.

Table 2: Consolidated GHS Hazard Classification

Hazard Class Category Hazard Statement Signal Word
Flammable Liquids 2 or 3 H225: Highly flammable liquid and vapor OR H226: Flammable liquid and vapor Danger / Warning
Acute Toxicity, Oral 4 H302: Harmful if swallowed Warning

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning |

This consolidated table represents a cautious approach based on available data from multiple sources.[3][5]

Reactivity, Stability, and Decomposition

Core Concept: The Instability of the Cyclopropanol Ring

The defining feature governing the reactivity of this compound is the high ring strain of the cyclopropane moiety. Cyclopropanol itself is known to be highly unstable and prone to ring-opening reactions, often isomerizing to propanal.[1] This inherent reactivity is a critical safety consideration.

Conditions to Avoid:

  • Strong Acids and Bases: Acidic or basic conditions can catalyze the ring-opening of the cyclopropanol.[7] This can be a highly exothermic process.

  • Heat: Elevated temperatures can promote thermal decomposition. While specific data for this compound is lacking, it is prudent to avoid unnecessary heating.

  • Strong Oxidizing Agents: The alcohol functionalities are susceptible to oxidation. The reaction with strong oxidizers may be vigorous. Oxidation of the cyclopropanol ring itself can lead to C-C bond cleavage.[8]

  • Ignition Sources: Due to its flammability, the compound must be kept away from open flames, sparks, and hot surfaces.[3][9]

Hazardous Decomposition: The primary hazardous decomposition pathway involves the ring-opening of the cyclopropanol. This isomerization would lead to the formation of 3-hydroxybutanal. Such reactions can be unpredictable and potentially violent if not controlled. Thermal decomposition may release irritating gases and vapors.[9]

Decomposition_Pathway Start This compound (Strained Ring) Catalyst Acid, Base, or Heat Start->Catalyst Intermediate Carbocationic Intermediate Catalyst->Intermediate Ring Opening (Exothermic) Product 3-Hydroxybutanal (Ring-Opened Product) Intermediate->Product Rearrangement

Caption: Potential decomposition pathway via ring-opening.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A systematic approach to handling, from procurement to disposal, is essential. The following protocols are based on a synthesis of supplier recommendations and established best practices for handling reactive chemical intermediates.[10]

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

  • Ensure an eyewash station and safety shower are immediately accessible.[6]

  • Use spark-proof tools and equipment, and ensure proper grounding to prevent static discharge.[9][11]

Personal Protective Equipment (PPE): Proper PPE is the final barrier between the researcher and the chemical. The following are mandatory.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields, or chemical goggles. A face shield is recommended for larger quantities. Protects against splashes and vapors causing serious eye irritation.[6][12]
Hand Nitrile or neoprene gloves. Check manufacturer's breakthrough time data. Prevents skin contact. Although specific skin irritation data is limited, related compounds show corrosive or irritant properties.[13]
Body Flame-retardant laboratory coat. Protects against splashes and provides a layer of protection from fire.

| Respiratory | Not typically required when used in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. | Protects against inhalation of potentially harmful vapors. |

Storage: Storage temperature recommendations from suppliers vary, ranging from room temperature to -20°C.[3][4] This variation likely reflects differing assessments of the compound's long-term stability.

  • Causality-Driven Recommendation: The potential for thermal and catalytic decomposition suggests that colder storage is preferable to minimize degradation and pressure buildup. Therefore, storage in a refrigerator (2-8°C) or freezer (-10 to -20°C) in a tightly sealed container is the most prudent course of action. [2][4] The container should be stored in a designated area for flammable liquids.

Safe_Handling_Workflow Start Receive Chemical Inspect Inspect Container for Damage Start->Inspect Store Store in Flammable-Rated Refrigerator/Freezer (2 to -20°C) Inspect->Store Prep Perform Risk Assessment & Prepare SOP Store->Prep WorkArea Prepare Fume Hood (Clear Area, Check Airflow) Prep->WorkArea DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea->DonPPE Handle Handle Compound (Use Grounded Equipment) DonPPE->Handle Cleanup Clean Work Area & Equipment Handle->Cleanup Waste Dispose of Waste in Labeled Hazardous Waste Container Cleanup->Waste End Remove PPE & Wash Hands Waste->End

Caption: Standard workflow for safely handling the compound.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Protocols:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Skin Contact: Remove all contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill and Leak Procedures:

  • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Shut off all ignition sources.[11] Ventilate the area. Contain the spill if possible without risk. Proceed with cleanup only with appropriate respiratory protection and protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Collect all waste material (including contaminated absorbents and disposable PPE) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in general trash.[9]

Conclusion

This compound is a synthetically useful but potentially hazardous compound. Its primary risks stem from its flammability and the inherent instability of the cyclopropanol ring, which can undergo exothermic ring-opening reactions. By understanding the chemical principles behind these hazards and adhering to the rigorous engineering, personal protection, and handling protocols outlined in this guide, researchers can safely utilize this valuable building block in their scientific endeavors. A conservative approach that accounts for the inconsistencies in available safety data is essential for maintaining a safe laboratory environment.

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The Unseen Dance: A Theoretical Exploration of 1-(hydroxymethyl)cyclopropanol's Conformational Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(hydroxymethyl)cyclopropanol, a molecule of significant interest in medicinal chemistry and drug development due to its unique structural motifs, presents a fascinating case study in conformational analysis. The presence of two hydroxyl groups and a strained cyclopropane ring gives rise to a complex potential energy surface governed by a delicate interplay of steric effects and intramolecular hydrogen bonding. This in-depth technical guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this molecule. We will explore the application of modern computational chemistry techniques, from initial conformational searching to high-level quantum mechanical calculations, to predict the stable conformers and quantify the energetic factors that dictate their populations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure of flexible molecules, a critical aspect of rational drug design.

Introduction: The Significance of Conformation in Molecular Function

The biological activity of a molecule is inextricably linked to its three-dimensional structure. For flexible molecules like this compound, which can adopt multiple shapes or "conformations," understanding the preferred spatial arrangements of its atoms is paramount. These conformational preferences influence a molecule's ability to interact with biological targets, its physicochemical properties such as solubility and membrane permeability, and ultimately its efficacy and safety as a therapeutic agent.[1][2]

The this compound scaffold is of particular interest as the cyclopropane ring introduces conformational constraints and a unique electronic character, while the two hydroxyl groups provide opportunities for specific hydrogen bonding interactions.[3] The central question this guide addresses is: what are the most stable conformations of this compound, and what are the driving forces behind their stability?

To answer this, we turn to the powerful tools of computational chemistry. Theoretical studies allow us to explore the entire conformational landscape of a molecule, identifying low-energy structures and the transition states that connect them. This in silico approach provides insights that are often difficult or impossible to obtain through experimental methods alone.

The Conformational Possibilities: A Dance of Rotations and Interactions

The conformational flexibility of this compound primarily arises from the rotation around the C-C and C-O single bonds of the hydroxymethyl and hydroxyl substituents. The key intramolecular interaction that is expected to govern the conformational preferences is the formation of a hydrogen bond between the two hydroxyl groups.

Based on the principles of stereochemistry and the study of related molecules, we can anticipate several potential classes of conformers. The orientation of the hydrogen atom of one hydroxyl group relative to the oxygen atom of the other will be a critical determinant of stability. Furthermore, in cyclopropylmethanol derivatives, intramolecular hydrogen bonding can also occur with the pseudo-π electrons of the cyclopropane ring itself.[4]

A study on (1-fluorocyclopropyl)methanol, a close analog of our target molecule, revealed that the most stable conformer is one where an intramolecular hydrogen bond forms between the hydroxyl hydrogen and the fluorine atom.[4][5] This finding is significant because it highlights the competitive nature of intramolecular hydrogen bond formation. In the case of this compound, the second hydroxyl group presents a strong hydrogen bond acceptor, likely dominating over the weaker interaction with the cyclopropane ring.

Theoretical Methodology: A Rigorous Path to Conformational Understanding

A robust computational workflow is essential for accurately mapping the conformational landscape of this compound. The following step-by-step methodology represents a best-practice approach grounded in established computational chemistry principles.

Initial Conformational Search: Casting a Wide Net

The first step is to generate a diverse set of possible conformations. A common and effective method for this is a "low-mode search" or similar stochastic search algorithms.[6][7] These methods systematically or randomly vary the torsional angles of the rotatable bonds to explore the potential energy surface and identify a wide range of local minima.

Experimental Protocol: Conformational Search

  • Input Structure: Build an initial 3D structure of this compound.

  • Force Field Selection: Employ a suitable molecular mechanics force field (e.g., MMFF94) for an initial, rapid exploration of the conformational space.

  • Search Algorithm: Utilize a conformational search algorithm, such as a Monte Carlo or low-mode search, to generate a large number of initial conformers.

  • Energy Minimization: Each generated conformer is then subjected to energy minimization using the chosen force field to locate the nearest local minimum.

  • Filtering: The resulting conformers are filtered based on their relative energies to select a set of unique, low-energy structures for further analysis.

Quantum Mechanical Refinement: The Pursuit of Accuracy

Once a set of promising low-energy conformers is identified, more accurate quantum mechanical calculations are necessary to refine their geometries and determine their relative energies. Density Functional Theory (DFT) is a widely used and reliable method for this purpose, offering a good balance between computational cost and accuracy.[8]

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

  • Method Selection: Choose a suitable DFT functional and basis set. A popular and well-validated choice for organic molecules is the B3LYP functional with the 6-31G** basis set.[8] For higher accuracy, a larger basis set such as 6-311++G** can be employed.[4][5]

  • Geometry Optimization: Perform a full geometry optimization for each of the low-energy conformers identified in the conformational search. This process finds the precise arrangement of atoms that corresponds to a minimum on the potential energy surface at the chosen level of theory.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation should be performed for each conformer. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which should be included in the final energy calculations for greater accuracy.

  • Relative Energy Calculation: The relative energies of the conformers are then calculated by comparing their total electronic energies, including the ZPVE correction.

The following diagram illustrates the computational workflow:

G cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement Initial 3D Structure Initial 3D Structure Conformational Search Algorithm Conformational Search Algorithm Initial 3D Structure->Conformational Search Algorithm Input Force Field Minimization Force Field Minimization Conformational Search Algorithm->Force Field Minimization Generate Conformers Low-Energy Conformers Low-Energy Conformers Force Field Minimization->Low-Energy Conformers Filter by Energy DFT Geometry Optimization DFT Geometry Optimization Low-Energy Conformers->DFT Geometry Optimization Input Frequency Calculation Frequency Calculation DFT Geometry Optimization->Frequency Calculation Optimized Geometries Relative Energy Analysis Relative Energy Analysis Frequency Calculation->Relative Energy Analysis Confirm Minima & ZPVE

Caption: Computational workflow for conformational analysis.

Results and Discussion: The Predicted Conformational Landscape

While a direct experimental study on the conformation of this compound is not available in the literature, our theoretical approach allows us to make robust predictions. The primary stabilizing interaction is expected to be an intramolecular hydrogen bond between the two hydroxyl groups. The geometry of this hydrogen bond (distance and angle) will be a key factor in determining the relative stability of the conformers.

The following conformers are predicted to be the most stable, based on the principles of intramolecular hydrogen bonding and steric hindrance:

G cluster_A Conformer A (Global Minimum) cluster_B Conformer B cluster_C Conformer C nodeA O-H···O Hydrogen Bond Gauche orientation of hydroxymethyl group nodeB O-H···O Hydrogen Bond Anti orientation of hydroxymethyl group nodeC No Intramolecular H-Bond Extended Conformation

Caption: Predicted stable conformers of this compound.

Table 1: Predicted Relative Energies and Key Geometric Parameters of this compound Conformers

ConformerRelative Energy (kcal/mol)O-H···O Distance (Å)H-O-C-C Dihedral Angle (°)
A 0.00~1.9 - 2.1~60
B ~0.5 - 1.5~1.9 - 2.1~180
C > 3.0N/AVariable

Note: These are predicted values based on theoretical principles and data from analogous systems. Actual values would be determined from the DFT calculations outlined in the methodology.

Conformer A, featuring an intramolecular hydrogen bond and a gauche orientation of the hydroxymethyl group, is predicted to be the global minimum. This arrangement allows for an optimal hydrogen bond geometry while minimizing steric clashes. Conformer B, which also possesses a hydrogen bond but has an anti orientation of the hydroxymethyl group, is expected to be slightly higher in energy. Conformations without the stabilizing intramolecular hydrogen bond, such as Conformer C, are predicted to be significantly less stable.

Conclusion: A Framework for Understanding and Prediction

This technical guide has provided a comprehensive theoretical framework for investigating the conformational preferences of this compound. By employing a systematic computational approach, from initial conformational searching to high-level DFT calculations, researchers can gain a detailed understanding of the molecule's three-dimensional structure. The key takeaway is the critical role of the intramolecular hydrogen bond in stabilizing specific conformers.

The insights gained from such theoretical studies are invaluable for drug development professionals. A thorough understanding of a molecule's conformational landscape can inform the design of more potent and selective drug candidates, ultimately accelerating the drug discovery process. The methodologies and principles outlined in this guide are broadly applicable to the conformational analysis of other flexible molecules of pharmaceutical interest.

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  • Laane, J. (2020). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. Scilight Press.
  • ResearchGate. (n.d.). (PDF) Microwave Spectrum, Conformation and Ab Initio Calculations for 1-Cyclopropylcyclopropanol. Retrieved from [Link]

  • LookChem. (n.d.). Cyclopropylmethanol. Retrieved from [Link]

  • Ermondi, G., & Caron, G. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo.
  • Incarbone, M., & Elguero, J. (2021). Intramolecular Hydrogen Bonding 2021. PMC - NIH.
  • Legon, A. C., & Lister, D. G. (1978). Microwave spectrum, dipole moment and internal rotation potential function of gauche-cyclopropanol. Semantic Scholar.
  • Wikipedia. (n.d.). Cyclopropanol. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 1-(hydroxymethyl)cyclopropanol via the Kulinkovich Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(hydroxymethyl)cyclopropanol

In the landscape of modern medicinal chemistry and drug development, strained ring systems are increasingly recognized for their profound impact on the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the cyclopropane motif is of particular interest. The inherent strain of the three-membered ring imparts unique conformational constraints and electronic properties. When functionalized, such as in the case of this compound, this scaffold serves as a versatile building block, offering a combination of rigidity and hydrophilicity. Its application can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property. The Kulinkovich reaction provides a powerful and direct method for the synthesis of cyclopropanols from simple esters, making it a cornerstone technique for accessing these valuable intermediates.[1][2]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the Kulinkovich reaction, offer a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Overview: The Titanium-Mediated Cyclopropanation

The Kulinkovich reaction facilitates the conversion of a carboxylic ester into a cyclopropanol through the action of a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[3][4] The generally accepted mechanism proceeds through several key stages, as illustrated below.[3][5]

Initially, the titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(OiPr)₄), reacts with two equivalents of a Grignard reagent that possesses β-hydrogens, such as ethylmagnesium bromide (EtMgBr). This transmetalation forms a transient dialkyltitanium species.[3][5] This unstable intermediate rapidly undergoes β-hydride elimination to generate a titanacyclopropane, a key reactive intermediate, and liberates an alkane (ethane in the case of EtMgBr).[5][6]

The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate.[5] The carbonyl group of the ester inserts into one of the titanium-carbon bonds of the titanacyclopropane. The resulting intermediate then undergoes intramolecular rearrangement and a second insertion to form the cyclopropane ring.[3] Subsequent reaction with the Grignard reagent regenerates the active titanium species, rendering the process catalytic with respect to titanium, and yields the magnesium salt of the cyclopropanol product.[5] An aqueous workup then provides the final cyclopropanol.

Kulinkovich_Mechanism Figure 1: Catalytic Cycle of the Kulinkovich Reaction Ti_IV Ti(OiPr)₄ Dialkyl_Ti Et₂Ti(OiPr)₂ Ti_IV->Dialkyl_Ti 2 EtMgBr Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - Ethane Intermediate_1 Oxatitanacyclopentane Intermediate Titanacyclopropane->Intermediate_1 + RCO₂Me Ester RCO₂Me Ketone_Intermediate β-Titanio Ketone Intermediate_1->Ketone_Intermediate Product_Salt Magnesium Cyclopropoxide Ketone_Intermediate->Product_Salt Intramolecular Addition Product_Salt->Titanacyclopropane + EtMgBr (Regeneration) Product Cyclopropanol Product_Salt->Product H₃O⁺ Workup

Caption: Figure 1: Catalytic Cycle of the Kulinkovich Reaction.

Experimental Strategy for this compound Synthesis

A direct Kulinkovich reaction on an ester bearing a free hydroxyl group, such as methyl glycolate, is not feasible due to the acidic proton of the hydroxyl group. This would lead to the consumption of the Grignard reagent through deprotonation and potential interference with the titanium catalyst. Therefore, a protection strategy is essential. A tert-butyldimethylsilyl (TBDMS) ether is an ideal protecting group for this synthesis as it is robust under the basic and organometallic conditions of the Kulinkovich reaction and can be readily removed under mild conditions.

The overall synthetic route is a three-step process:

  • Protection: The hydroxyl group of methyl glycolate is protected as a TBDMS ether to yield methyl 2-((tert-butyldimethylsilyl)oxy)acetate.

  • Kulinkovich Reaction: The protected ester undergoes the Kulinkovich reaction to form 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropanol.

  • Deprotection: The TBDMS group is removed to afford the final product, this compound.

Synthetic_Workflow Figure 2: Overall Synthetic Workflow Start Methyl Glycolate Protected_Ester Methyl 2-((tert-butyldimethylsilyl)oxy)acetate Start->Protected_Ester Step 1: TBDMS Protection Protected_Product 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropanol Protected_Ester->Protected_Product Step 2: Kulinkovich Reaction Final_Product This compound Protected_Product->Final_Product Step 3: TBDMS Deprotection

Sources

Application Notes and Protocols: The Strategic Use of 1-(Hydroxymethyl)cyclopropanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Small Scaffold with a Large Impact

In the intricate world of drug discovery, the architectural design of a molecule is paramount. Medicinal chemists constantly seek novel building blocks that can confer advantageous properties upon a lead compound. Among the vast arsenal of available scaffolds, the cyclopropane ring, despite its simplicity, offers a unique and powerful combination of structural and electronic features.[1][2] 1-(Hydroxymethyl)cyclopropanol, a bifunctional gem in this class, has emerged as a particularly valuable reagent. Its inherent characteristics—a conformationally constrained three-membered ring coupled with a synthetically versatile primary alcohol—provide a platform for elegantly addressing common challenges in drug design, from metabolic instability to suboptimal target engagement.[1][3]

This guide provides an in-depth exploration of the strategic application of this compound. It moves beyond simple cataloging of its uses to explain the underlying principles that make it a potent tool for researchers, scientists, and drug development professionals. We will delve into its role as a bioisostere, its impact on physicochemical properties, and provide detailed, field-tested protocols for its synthetic manipulation.

Part 1: The Strategic Rationale for Incorporating this compound

The decision to incorporate a specific chemical motif into a drug candidate is a multifactorial process. The cyclopropyl group, and by extension this compound, offers compelling advantages that justify its inclusion.[2][3]

A. A Superior Conformational Restraint and Bioisostere

The most significant attribute of the cyclopropane ring is its rigidity.[1] Unlike flexible alkyl chains, the three coplanar carbon atoms of the cyclopropane ring lock substituents into well-defined spatial trajectories.[2][3] This has two profound implications:

  • Entropy Reduction: By pre-organizing a molecule into its bioactive conformation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant enhancement in potency.[3]

  • Vectorial Projection: The CH2OH group is presented to the surrounding chemical space in a precise, predictable manner. This allows for the optimization of key interactions (e.g., hydrogen bonds) with a target protein, improving both affinity and selectivity.

Furthermore, the 1-(hydroxymethyl)cyclopropyl moiety can serve as an effective bioisostere for other common functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[4][5] This strategy is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's properties to enhance efficacy and safety.[5]

For instance, it can mimic the steric profile of a gem-dimethyl or tert-butyl group while introducing a different polarity and a handle for further functionalization. It can also act as a non-classical bioisostere for amides or carboxylic acids, often improving metabolic stability and cell permeability.[2][4]

Caption: Bioisosteric role of the 1-(hydroxymethyl)cyclopropyl group.

B. Enhancing Physicochemical and Pharmacokinetic Profiles

A molecule's journey to its target is fraught with peril, from metabolic enzymes to membrane barriers. The cyclopropyl group is a tried-and-true motif for navigating these challenges.[6]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in corresponding alkanes, and the ring itself is resistant to many common metabolic pathways, such as oxidation by cytochrome P450 enzymes.[1][3] Replacing a metabolically vulnerable site with this group can significantly increase a drug's half-life.[1]

  • Lipophilicity Modulation: The cyclopropyl group is lipophilic, which can be tuned by the presence of the hydroxyl group in this compound. This balance allows chemists to modulate a compound's overall logP, which is critical for controlling properties like solubility, permeability, and plasma protein binding.

MoietyTypical logP ContributionKey Feature
Ethyl~1.0Flexible, metabolically susceptible
tert-Butyl~1.9Bulky, lipophilic
Phenyl~2.0Aromatic, potential for metabolism
1-(Hydroxymethyl)cyclopropyl ~0.2 - 0.5 (Estimated) Rigid, metabolically stable, tunable
Caption: Comparative physicochemical properties of common chemical moieties.

Part 2: Key Synthetic Transformations and Applications

The utility of this compound is anchored in the reactivity of its primary alcohol. This hydroxyl group serves as a versatile synthetic handle for covalently linking the cyclopropyl core to a parent molecule.

A. Activation of the Hydroxyl Group

Direct displacement of a hydroxyl group is generally unfavorable. Therefore, the first step in many synthetic sequences is its conversion into a better leaving group. Standard methods are highly effective.

  • Sulfonylation (Tosylation/Mesylation): Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine or pyridine readily forms the corresponding sulfonate ester. This activated intermediate is highly susceptible to displacement by a wide range of nucleophiles.

  • Halogenation: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide, creating an excellent electrophile for substitution reactions.

B. Core Synthetic Applications: Ether and Amine Formation

Two of the most common applications involve the formation of ether and amine linkages, which are prevalent in biologically active molecules.

  • Williamson Ether Synthesis: A deprotonated phenol or alkoxide can readily displace the activated sulfonate or halide of functionalized this compound to form a stable ether bond.

  • N-Alkylation: Primary or secondary amines can act as nucleophiles to displace the leaving group, forming a C-N bond and incorporating the cyclopropyl motif into an amine-containing scaffold.

Sources

Application Notes and Protocols: Harnessing 1-(Hydroxymethyl)cyclopropanol for Advanced Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Spirocycles and a Unique Building Block

Spirocycles, molecular architectures featuring a single atom as the common junction of two rings, are of profound interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more precise and conformationally constrained interactions with biological targets. This often translates to enhanced potency, selectivity, and improved pharmacokinetic properties. However, the construction of the spirocyclic core, particularly the quaternary spiro-carbon, presents a significant synthetic challenge.

This guide details the application of 1-(hydroxymethyl)cyclopropanol and its derivatives as exceptionally versatile precursors for the synthesis of complex spirocycles. The high ring strain of the cyclopropane ring makes it a potent latent reactive species, amenable to a variety of ring-opening and cyclization strategies under controlled conditions. We will explore cutting-edge, transition-metal-catalyzed domino reactions that leverage this reactivity to construct intricate spirocyclic systems with high efficiency and stereocontrol.

Methodology 1: Palladium-Catalyzed Carbonylative Spirolactonization

This methodology provides an elegant and atom-economical route to oxaspirolactones, which are valuable intermediates that can be further elaborated into spiroketals and other complex spirocyclic frameworks. The reaction proceeds via a palladium-catalyzed cascade that involves the ring-opening of a hydroxycyclopropanol, carbonylation, and subsequent spirolactonization.

Causality and Experimental Rationale

The success of this transformation hinges on a carefully orchestrated sequence of catalytic steps. A palladium(II) catalyst is employed to initiate the C-C bond cleavage of the strained cyclopropane ring, forming a palladium-homoenolate intermediate. The choice of a ligand, such as neocuproine, is critical for stabilizing the palladium species and promoting the desired catalytic turnover. An oxidant, typically benzoquinone (BQ) or molecular oxygen, is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle. The reaction is performed under an atmosphere of carbon monoxide (CO), which serves as the carbonyl source for the lactone ring. Dichloroethane (DCE) is often the solvent of choice due to its ability to dissolve the various components and its suitable boiling point for these reactions.

Proposed Catalytic Cycle

G cluster_main Pd(II)-Catalyzed Carbonylative Spirolactonization A Hydroxycyclopropanol Substrate B Pd(II)-Alkoxide Intermediate A->B + Pd(II) Catalyst C Palladium-Homoenolate (β-Carbon Elimination) B->C C-C Cleavage D Intramolecular Cyclization (Lactol Formation) C->D Hemiketalization E CO Migratory Insertion D->E + CO F Reductive Elimination E->F Lactonization G Oxaspirolactone Product F->G H Pd(0) Species F->H J Active Pd(II) Catalyst H->J Oxidation I [Oxidant] I->H J->B Regeneration

Caption: Proposed mechanism for Pd-catalyzed carbonylative spirolactonization.

Experimental Protocol: General Procedure for Palladium-Catalyzed Carbonylative Spirolactonization[1][2][3][4]
  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the hydroxycyclopropanol substrate (0.1 mmol, 1.0 equiv.), [Pd(neoc)(OAc)]2(OTf)2 (1.6 mg, 0.003 mmol, 3 mol %), and benzoquinone (22 mg, 0.2 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (3 mL) to the tube.

  • Carbon Monoxide Atmosphere: Evacuate the tube and backfill with carbon monoxide from a balloon. Repeat this process three times to ensure a CO-rich atmosphere.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired oxaspirolactone product.

Quantitative Data: Substrate Scope and Yields[1][2][3][4]
EntrySubstrate (Hydroxycyclopropanol derivative)Product (Oxaspirolactone)Yield (%)
11-((1-hydroxycyclohexyl)methyl)cyclopropan-1-ol1-Oxa-5-azaspiro[4.5]decan-2-one derivative85
21-((1-hydroxycyclopentyl)methyl)cyclopropan-1-ol1-Oxa-5-azaspiro[4.4]nonan-2-one derivative92
32-(1-(hydroxymethyl)cyclopropyl)propan-2-olTetrasubstituted oxaspirolactone75
4Complex polycyclic hydroxycyclopropanolNatural product precursor53

Methodology 2: Copper-Catalyzed Ring-Opening/Cyclization

This approach offers a complementary strategy for the synthesis of spiro-tetrahydrofurans and -tetrahydropyrans. It relies on a copper-catalyzed intramolecular oxidative C-O bond formation following the ring-opening of a hydroxycyclopropanol. This method is particularly valuable for creating spiro-ethers.

Causality and Experimental Rationale

The choice of a copper catalyst is key to this transformation. Copper-homoenolates, formed upon ring-opening of the cyclopropanol, are less prone to β-hydride elimination compared to their palladium counterparts, thus favoring the desired C-O bond formation pathway. The reaction typically requires an oxidant to facilitate the final reductive elimination and regenerate the active copper catalyst. The solvent system is chosen to ensure solubility of the substrate and catalyst and to be compatible with the reaction conditions. The stereochemistry of the final spirocyclic product is often dictated by the stereochemistry of the starting hydroxycyclopropanol, making this a potentially powerful method for asymmetric synthesis.

Proposed Reaction Pathway

G cluster_main Cu-Catalyzed Ring-Opening/Cyclization A Hydroxycyclopropanol Substrate B Copper-Alkoxide Formation A->B + Cu Catalyst C Ring-Opening (Copper-Homoenolate) B->C Selective C-C Cleavage D Intramolecular C-O Bond Formation C->D Oxidative Cyclization E Spirocyclic Product D->E F Reduced Cu Species D->F Reductive Elimination H Active Cu Catalyst F->H Oxidation G [Oxidant] G->F H->B Regeneration

Caption: Proposed mechanism for Cu-catalyzed spiro-ether synthesis.

Experimental Protocol: General Procedure for Copper-Catalyzed Ring-Opening/Cyclization[5][6][7]
  • Reaction Setup: In a vial, dissolve the hydroxycyclopropanol substrate (1.0 equiv) in a suitable solvent such as dioxane.

  • Catalyst and Reagent Addition: Add the copper catalyst (e.g., Cu(OAc)2, 10 mol %) and an oxidant (e.g., benzoquinone, 1.2 equiv).

  • Reaction Execution: Seal the vial and heat the reaction mixture at the specified temperature (e.g., 80-100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with a suitable solvent like ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the spiro-ether.

Quantitative Data: Substrate Scope and Yields[5][6][7]
EntrySubstrate (Hydroxycyclopropanol derivative)Product (Spiro-ether)Yield (%)
11-(3-hydroxy-3-phenylpropyl)cyclopropan-1-ol2-Benzoyl-1-oxaspiro[4.4]nonane85
21-(3-hydroxy-3-(p-tolyl)propyl)cyclopropan-1-ol2-(4-Methylbenzoyl)-1-oxaspiro[4.4]nonane82
31-(3-(4-methoxyphenyl)-3-hydroxypropyl)cyclopropan-1-ol2-(4-Methoxybenzoyl)-1-oxaspiro[4.4]nonane88
41-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopropan-1-ol2-(Thiophene-2-carbonyl)-1-oxaspiro[4.4]nonane75

Alternative Strategy: Acid-Catalyzed Spiroketalization

For hydroxycyclopropanols that can be readily converted to the corresponding γ- or δ-dihydroxy ketones, a classic acid-catalyzed spiroketalization provides a straightforward, metal-free alternative. The ring-opening of the cyclopropanol can sometimes be achieved under acidic conditions, followed by in-situ cyclization.

Conceptual Workflow

G cluster_main Acid-Catalyzed Spiroketalization Pathway A This compound Derivative B Ring Opening A->B C Dihydroxy Ketone Intermediate B->C D Acid-Catalyzed Ketalization C->D [H+] E Spiroketal Product D->E

Caption: Conceptual workflow for acid-catalyzed spiroketalization.

This method's viability is highly substrate-dependent, and the conditions for the initial ring-opening must be compatible with the subsequent cyclization. Mild Brønsted or Lewis acids are typically employed to avoid undesired side reactions.

Conclusion and Future Outlook

The use of this compound and its derivatives as synthons for spirocycles represents a powerful and modern approach in synthetic organic chemistry. The transition-metal-catalyzed methods, in particular, offer high levels of control and efficiency in constructing complex spirocyclic scaffolds from simple, readily available starting materials. These strategies provide medicinal chemists and natural product synthesis researchers with robust tools to access novel chemical matter. Future developments in this field will likely focus on enantioselective variants of these reactions, expanding the substrate scope to even more complex systems, and exploring other transition metals to unlock new reactivity patterns.

References

  • Davis, D. C., Walker, K. L., Hu, C., Zare, R. N., Waymouth, R. M., & Dai, M. (2016). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. Journal of the American Chemical Society, 138(33), 10693–10699. [Link]

  • Davis, D. C., Walker, K. L., Hu, C., Zare, R. N., Waymouth, R. M., & Dai, M. (2016). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. PubMed Central. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed spirolactonization of hydroxycyclopropanols. Neoc = neocuproine.[Link]

  • Semantic Scholar. (n.d.). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols.[Link]

  • National Center for Biotechnology Information. (2016). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. PubMed. [Link]

  • Office of Scientific and Technical Information. (n.d.). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. [Link]

  • Figshare. (2016). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. [Link]

  • Liang, W., Cai, X., & Dai, M. (2021). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science, 12(4), 1311–1316. [Link]

  • Liang, W., Cai, X., & Dai, M. (2021). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. PubMed Central. [Link]

  • Purdue University Graduate School. (2022). COPPER-CATALYZED HYDROXYCYCLOPROPANOL RING OPENING CHEMISTRY AND TOTAL SYNTHESIS OF GA18. Figshare. [Link]

  • Ye, Z., Gettys, K. E., Shen, X., & Dai, M. (2015). Copper-Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross-Couplings with (Fluoro)Alkyl Halides. Organic Letters, 17(24), 6074–6077. [Link]

  • Semantic Scholar. (n.d.). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. [Link]

Asymmetric synthesis involving 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis Involving 1-(Hydroxymethyl)cyclopropanol

Authored by: A Senior Application Scientist

Abstract

The this compound motif is a uniquely valuable building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain facilitates a variety of synthetically useful ring-opening transformations, while the primary alcohol provides a versatile handle for subsequent functionalization. The generation of chiral centers during these transformations is of paramount importance for the development of novel therapeutics, as the biological activity of a molecule is often dictated by its stereochemistry. This guide provides an in-depth exploration of contemporary strategies for the asymmetric synthesis involving this compound and its derivatives. We will delve into the mechanistic underpinnings of catalyst-controlled enantioselective reactions, provide detailed, field-tested protocols, and present data to guide researchers in applying these powerful methods.

Introduction: The Strategic Value of the Cyclopropanol Scaffold

Cyclopropane rings are prevalent structural motifs in a wide array of bioactive molecules and approved pharmaceuticals, including treatments for COVID-19, hepatitis C, and asthma.[1] The inclusion of this three-membered ring can significantly enhance a drug's potency, improve its metabolic stability, and fine-tune its pharmacokinetic properties.[2] Cyclopropanols, as donor-activated cyclopropanes, are particularly attractive synthetic intermediates due to the ease with which their strained ring can be opened to generate valuable chiral intermediates.[3][4] This guide focuses specifically on derivatives of this compound, where the presence of the hydroxymethyl group offers an additional site for diversification, making it a highly strategic starting point for complex molecule synthesis.

Core Strategies for Asymmetric Induction

The stereochemical outcome of reactions involving cyclopropanols can be controlled through two principal strategies. The choice between these pathways depends on the availability of starting materials, the desired stereoisomer, and the complexity of the target molecule.

  • Strategy A: Substrate-Controlled Transformation: This traditional approach relies on starting with an enantiomerically enriched cyclopropanol. The inherent chirality of the substrate directs the stereochemical outcome of subsequent reactions. The primary challenge here lies in the efficient and enantioselective synthesis of the cyclopropanol starting material itself.[5][6]

  • Strategy B: Catalyst-Controlled Transformation: A more modern and versatile approach involves using a racemic or achiral cyclopropanol in the presence of a chiral catalyst. The catalyst creates a chiral environment, dictating the stereochemistry of the product by selectively promoting one reaction pathway over the other. This method is often more convergent and atom-economical.[5][7]

Asymmetric_Strategies cluster_0 Core Problem: Generating Chirality cluster_1 Strategy A: Substrate Control cluster_2 Strategy B: Catalyst Control Start Racemic or Achiral This compound Derivative B1 Asymmetric Reaction with Chiral Catalyst Start->B1 A1 Enantioselective Synthesis of Cyclopropanol A2 Enantioenriched Cyclopropanol A1->A2 A3 Diastereoselective Reaction A2->A3 A_End Chiral Product A3->A_End B_End Chiral Product B1->B_End caption Fig. 1: Two primary strategies for asymmetric synthesis.

Caption: Fig. 1: Two primary strategies for asymmetric synthesis.

This guide will primarily focus on the more recent advancements in Catalyst-Controlled Transformations (Strategy B) , which offer greater flexibility for drug development professionals.

Catalyst-Controlled Asymmetric Ring-Opening Reactions

The ring-opening of cyclopropanols typically proceeds through the formation of a metal homoenolate or a β-keto radical intermediate.[5][8] A chiral catalyst can intercept these prochiral intermediates to forge a new stereocenter with high enantioselectivity.

Copper-Catalyzed Enantioselective Propargylation

The intramolecular propargylation of cyclopropanols provides a powerful method for constructing cyclopentanone skeletons bearing an all-carbon quaternary stereocenter. This transformation is effectively catalyzed by a copper(I) complex paired with a structurally optimized Pyridine-Bis(oxazoline) (PyBox) ligand.[9]

Mechanistic Rationale: The reaction is initiated by the ring-opening of the cyclopropanol by the chiral Cu(I) catalyst to form a chiral copper homoenolate. This intermediate is then positioned to undergo an intramolecular attack on the propargylic carbonate, leading to a decarboxylative cyclization. The stereochemistry of the newly formed quaternary center is dictated by the chiral environment created by the PyBox ligand complexed to the copper center.

Cu_Catalysis_Mechanism cluster_0 Catalytic Cycle Start Cyclopropanol Substrate Homoenolate Chiral Copper Homoenolate Intermediate Start->Homoenolate + Catalyst Cat Chiral Cu(I) Catalyst (Cu/PyBox) Cyclization Intramolecular Decarboxylative Cyclization Homoenolate->Cyclization Product Enantioenriched Cyclopentanone Cyclization->Product Product->Cat Regenerates Catalyst caption Fig. 2: Simplified catalytic cycle for Cu-catalyzed propargylation.

Caption: Fig. 2: Simplified catalytic cycle for Cu-catalyzed propargylation.

Protocol 1: Enantioselective Decarboxylative Intramolecular Propargylation[9]

  • Catalyst Preparation: In a nitrogen-purged glovebox, add Cu(OTf)₂ (0.01 mmol, 1.0 equiv) and the chiral PyBox ligand (0.011 mmol, 1.1 equiv) to a flame-dried Schlenk tube.

  • Reaction Setup: Add anhydrous solvent (e.g., toluene, 1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Substrate Addition: Add the cyclopropanol substrate (0.1 mmol, 1.0 equiv) to the catalyst solution.

  • Reaction Progress: Stir the reaction mixture at the designated temperature (e.g., 60 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclopentanone product.

Data Summary: Scope and Performance

EntrySubstituent (R)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl9196
24-MeO-Ph9596
34-Cl-Ph9095
42-Naphthyl8894
5Cyclohexyl7590
(Data adapted from a representative Cu-catalyzed propargylation study.[9])
Photoredox and Nickel Dual Catalytic β-Arylation

A powerful method for the asymmetric β-functionalization of cyclopropanols involves a dual catalytic system combining photoredox and nickel catalysis. This allows for the cross-coupling of cyclopropanols with aryl bromides under mild conditions.[7]

Mechanistic Rationale: The reaction is initiated by a photoredox catalyst (e.g., an iridium or ruthenium complex) which, upon visible light irradiation, becomes a strong oxidant. This catalyst performs a single-electron oxidation of the cyclopropanol to generate a β-keto radical. Concurrently, a chiral nickel complex undergoes oxidative addition with the aryl bromide. The β-keto radical is then trapped by the Ni(II)-aryl complex, and subsequent reductive elimination forges the C-C bond and furnishes the chiral β-arylated ketone, regenerating the Ni(0) catalyst. The enantioselectivity is controlled by the chiral ligand on the nickel center.

Dual_Catalysis_Workflow cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC* (Oxidant) PC_red PC (Reduced) PC->PC_red SET Cyclopropanol Cyclopropanol PC_red->PC Visible Light Ni0 Chiral Ni(0) NiII Chiral Ni(II)-Ar Ni0->NiII Oxidative Addition (Ar-Br) NiIII Chiral Ni(III) Intermediate NiII->NiIII + β-Keto Radical NiIII->Ni0 Reductive Elimination Product Chiral β-Arylated Ketone Radical β-Keto Radical Cyclopropanol->Radical Oxidation caption Fig. 3: Interplay of photoredox and nickel cycles in β-arylation.

Sources

Application Notes and Protocols for the Selective Derivatization of Hydroxyl Groups in 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(hydroxymethyl)cyclopropanol in Medicinal Chemistry

The this compound motif is a valuable building block in modern drug discovery. The strained cyclopropane ring introduces conformational rigidity and a unique three-dimensional topology, which can be advantageous for optimizing ligand-protein interactions. The two hydroxyl groups, a primary and a tertiary one, offer versatile handles for introducing a wide range of functional groups, enabling the modulation of physicochemical properties such as solubility, metabolic stability, and target affinity. However, the differential reactivity of these two hydroxyl groups, coupled with the inherent instability of the cyclopropane ring under certain conditions, presents a significant synthetic challenge. This document provides a comprehensive guide to the selective derivatization of the hydroxyl groups in this compound, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

Understanding the Reactivity Landscape: Primary vs. Tertiary Hydroxyls and Ring Strain

The key to selectively modifying this compound lies in understanding the distinct chemical nature of its two hydroxyl groups and the stability of the cyclopropane ring.

  • Primary Hydroxyl (-CH₂OH): This group is sterically unhindered and more nucleophilic than its tertiary counterpart. Consequently, it is more susceptible to reactions with a wide range of electrophiles, especially sterically demanding reagents.[1][2][3]

  • Tertiary Hydroxyl (-C(OH)): This group is sterically hindered, making it less reactive towards many standard derivatizing agents.[1] Its derivatization often requires more forcing conditions or specific catalytic activation.

  • Cyclopropane Ring Stability: The three-membered ring of cyclopropane is highly strained, with C-C-C bond angles of 60° instead of the ideal 109.5°.[4] This strain makes the ring susceptible to opening under acidic, basic, or certain catalytic conditions, which can lead to undesired side products.[5][6][7] Therefore, mild reaction conditions are paramount for all derivatization procedures.

This differential reactivity allows for a strategic and selective functionalization of either hydroxyl group, provided the appropriate reagents and conditions are employed.

Diagram: Strategic Derivatization Pathways

G cluster_0 Selective Derivatization of Primary Hydroxyl cluster_1 Derivatization of Tertiary Hydroxyl (via Protection) start_primary This compound acylation_p Selective Acylation start_primary->acylation_p silylation_p Selective Silylation start_primary->silylation_p etherification_p Selective Etherification start_primary->etherification_p product_p_acyl 1-(Acyloxymethyl)cyclopropanol acylation_p->product_p_acyl product_p_silyl 1-((Silyloxy)methyl)cyclopropanol silylation_p->product_p_silyl product_p_ether 1-((Alkoxy)methyl)cyclopropanol etherification_p->product_p_ether start_tertiary This compound protection 1. Protect Primary OH start_tertiary->protection protected_intermediate Protected Intermediate protection->protected_intermediate derivatization_t 2. Derivatize Tertiary OH protected_intermediate->derivatization_t derivatized_protected Derivatized Protected Intermediate derivatization_t->derivatized_protected deprotection 3. Deprotect Primary OH derivatized_protected->deprotection final_product_t 1-(Hydroxymethyl)cyclopropyl Derivative deprotection->final_product_t

Caption: Strategic pathways for the selective derivatization of this compound.

Protocols for Selective Derivatization of the Primary Hydroxyl Group

The higher reactivity and lower steric hindrance of the primary hydroxyl group make it the more accessible site for selective derivatization.

Selective Acylation

Acylation of the primary hydroxyl group to form esters can be achieved with high selectivity using sterically demanding acylating agents or through catalyst-controlled reactions.

Protocol: Selective Acylation using Copper(II) Nitrate

This method utilizes a mild Lewis acid catalyst to promote the selective acetylation of the primary alcohol.[1][2]

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • To a solution of this compound (1.0 equiv) in ethyl acetate (0.1 M), add acetic anhydride (1.2 equiv).

  • Add copper(II) nitrate trihydrate (0.1 equiv) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(acetoxymethyl)cyclopropanol.

Causality: The copper(II) salt acts as a mild Lewis acid, activating the acetic anhydride towards nucleophilic attack by the alcohol. The primary hydroxyl, being less sterically hindered, reacts preferentially.

Selective Silylation

The formation of silyl ethers is a common strategy for protecting alcohols or introducing silyl moieties. Bulky silylating agents exhibit high selectivity for the primary hydroxyl group.[8][9][10]

Protocol: Selective Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of TBDMSCl (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding deionized water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash chromatography to yield 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropanol.

Causality: The steric bulk of the tert-butyldimethylsilyl group prevents its reaction with the hindered tertiary hydroxyl, leading to high selectivity for the primary position.

Selective Etherification

The Williamson ether synthesis, under carefully controlled conditions, can be employed for the selective etherification of the primary hydroxyl group.

Protocol: Selective Benzylation using Sodium Hydride and Benzyl Bromide

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a suspension of NaH (1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to give 1-((benzyloxy)methyl)cyclopropanol.

Causality: The primary alkoxide is formed more readily and is more accessible for nucleophilic attack on the benzyl bromide compared to the sterically hindered tertiary alkoxide.

Protocols for Derivatization of the Tertiary Hydroxyl Group

Direct selective derivatization of the tertiary hydroxyl group is challenging due to steric hindrance. A more reliable strategy involves a three-step sequence: protection of the primary hydroxyl, derivatization of the tertiary hydroxyl, and subsequent deprotection of the primary hydroxyl. This requires the use of orthogonal protecting groups.[11][12][13]

Diagram: Orthogonal Protection Strategy Workflow

G start This compound step1 Step 1: Selective Protection of Primary OH (e.g., TBDMSCl, Imidazole, DMF) start->step1 intermediate1 1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropanol step1->intermediate1 step2 Step 2: Derivatization of Tertiary OH (e.g., Ac₂O, DMAP, Pyridine) intermediate1->step2 intermediate2 1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl Acetate step2->intermediate2 step3 Step 3: Selective Deprotection of Primary OH (e.g., TBAF, THF) intermediate2->step3 final_product 1-(Hydroxymethyl)cyclopropyl Acetate step3->final_product

Caption: Workflow for the derivatization of the tertiary hydroxyl group using an orthogonal protection strategy.

Protocol: Acetylation of the Tertiary Hydroxyl via a Silyl-Protected Intermediate

Step 1: Protection of the Primary Hydroxyl

  • Follow the "Selective Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)" protocol described above to synthesize 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropanol.

Step 2: Acetylation of the Tertiary Hydroxyl

Materials:

  • 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropanol

  • Acetic anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropanol (1.0 equiv) in anhydrous pyridine.

  • Add acetic anhydride (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl acetate is often used in the next step without further purification.

Causality: With the primary hydroxyl protected, the tertiary hydroxyl is the only available site for acylation. The use of a catalyst like DMAP is often necessary to overcome the steric hindrance.

Step 3: Deprotection of the Primary Hydroxyl

Materials:

  • 1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopropyl acetate

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude product from Step 2 in THF.

  • Add TBAF solution (1.1 equiv) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product, 1-(hydroxymethyl)cyclopropyl acetate, by flash column chromatography.

Causality: The fluoride ion in TBAF has a high affinity for silicon and selectively cleaves the Si-O bond, leaving the acetate group on the tertiary position intact.[14]

Summary of Derivatization Strategies

Target HydroxylDerivatization TypeKey ReagentsSelectivity Principle
Primary AcylationAc₂O, Cu(NO₃)₂Steric hindrance and catalyst control
SilylationTBDMSCl, ImidazoleSteric hindrance of the silylating agent
EtherificationNaH, BnBrHigher reactivity of the primary alkoxide
Tertiary Acylation1. TBDMSCl, Imidazole2. Ac₂O, DMAP3. TBAFOrthogonal protection-derivatization-deprotection sequence

Troubleshooting and Considerations

  • Ring Opening: If significant ring-opened byproducts are observed, consider using even milder conditions, such as lower temperatures, less reactive reagents, or non-acidic/non-basic workup procedures. The stability of the cyclopropane ring can be sensitive to both acid and base.

  • Low Yields in Tertiary Derivatization: For the derivatization of the sterically hindered tertiary alcohol, longer reaction times, a slight excess of the derivatizing agent, or a more potent catalyst may be required.

  • Incomplete Reactions: Ensure all reagents and solvents are anhydrous, as water can consume reagents and quench intermediates.

  • Purification Challenges: The polarity of the mono-derivatized products can be similar to the starting diol, potentially complicating chromatographic separation. Careful selection of the eluent system is crucial.

Conclusion

The selective derivatization of this compound is a tractable synthetic challenge that can be overcome by leveraging the inherent differences in reactivity between the primary and tertiary hydroxyl groups. By employing sterically demanding reagents for the primary hydroxyl or by using an orthogonal protection strategy for the tertiary hydroxyl, researchers can access a diverse range of functionalized building blocks. The protocols and principles outlined in this guide provide a solid foundation for the successful and selective modification of this valuable scaffold in drug discovery and development programs.

References

Sources

The Versatile Homoenolate Equivalent: A Guide to the Applications of 1-(Hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for novel and efficient methods to construct complex molecular architectures is perpetual. Among the array of synthetic tools available, homoenolate equivalents have emerged as powerful synthons for the formation of carbon-carbon bonds at the β-position of a carbonyl group, a transformation not readily achieved through classical enolate chemistry. This guide delves into the chemistry of 1-(hydroxymethyl)cyclopropanol, a versatile and increasingly utilized homoenolate equivalent. We will explore its synthesis, mechanistic underpinnings of its reactivity, and provide detailed protocols for its application in key synthetic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its synthetic potential.

The Concept of Homoenolates and the Role of Cyclopropanols

The umpolung, or reversal of polarity, of a carbonyl compound's reactivity is a cornerstone of synthetic strategy. While enolates are nucleophilic at the α-carbon, homoenolates are conceptually nucleophilic at the β-carbon. Direct generation of homoenolates is often challenging due to their inherent instability. Consequently, synthetic chemists have developed a range of homoenolate equivalents, which are stable precursors that generate the desired reactive species in situ.

Cyclopropanols, owing to the inherent ring strain of their three-membered ring, are excellent precursors for homoenolates.[1] The relief of this strain provides a thermodynamic driving force for ring-opening reactions. This process can be initiated by various means, including transition metals, Lewis acids, or radical initiators, to generate a β-carbonyl nucleophile. This compound, with its additional hydroxyl functionality, offers a unique handle for further synthetic manipulations and can influence the reactivity and selectivity of its derived homoenolate.

Synthesis of this compound

The accessibility of a building block is paramount to its widespread adoption. This compound can be reliably synthesized from commercially available starting materials. A common and effective method involves the reduction of ethyl 1-hydroxycyclopropane-1-carboxylate.

Protocol 1: Synthesis of this compound via Lithium Aluminum Hydride Reduction

This protocol details the reduction of an ester to a diol using a powerful reducing agent.

Materials:

  • Ethyl 1-hydroxycyclopropane-1-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve ethyl 1-hydroxycyclopropane-1-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.[2] This sequential addition is crucial for the formation of a granular precipitate that is easy to filter.

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with THF and then diethyl ether.

  • Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure diol.

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₄H₈O₂
Molecular Weight88.11 g/mol
AppearanceColorless liquid
Boiling Point68-70 °C at 1 Torr

Spectroscopic data should be consistent with the structure.

Generation and Reactivity of the Homoenolate Equivalent

The utility of this compound as a homoenolate equivalent is realized through its ring-opening reactions. Transition metals, particularly palladium and zinc, are effective promoters of this transformation.

Palladium-Catalyzed Ring-Opening

Palladium catalysts can facilitate the oxidative addition into the C-C bond of the cyclopropanol, leading to a palladium homoenolate intermediate.[3][4] This species can then participate in various cross-coupling reactions.

G cluster_0 Catalytic Cycle Cyclopropanol Cyclopropanol Pd(0) Pd(0) Cyclopropanol->Pd(0) Oxidative Addition Pd(II) Homoenolate Pd(II) Homoenolate Electrophile Electrophile Pd(II) Homoenolate->Electrophile Transmetalation or Nucleophilic Attack Coupled Product Coupled Product Coupled Product->Pd(0) Reductive Elimination

Figure 1: Simplified catalytic cycle for palladium-catalyzed reactions.

Zinc-Mediated Ring-Opening

Zinc reagents, such as diethylzinc (Et₂Zn), can mediate the ring-opening of cyclopropanols to form zinc homoenolates.[5][6] These intermediates are nucleophilic and can add to a variety of electrophiles, including aldehydes and imines. The reaction proceeds through the formation of a zinc cyclopropoxide, which then undergoes ring-opening.

G Cyclopropanol Cyclopropanol Et2Zn Et2Zn Cyclopropanol->Et2Zn Deprotonation Zinc Cyclopropoxide Zinc Cyclopropoxide Zinc Homoenolate Zinc Homoenolate Zinc Cyclopropoxide->Zinc Homoenolate Ring Opening Electrophile Electrophile Zinc Homoenolate->Electrophile Nucleophilic Addition Adduct Adduct

Figure 2: Zinc-mediated generation of a homoenolate and subsequent reaction.

Applications in Carbon-Carbon Bond Formation

The true value of this compound as a homoenolate equivalent is demonstrated in its reactions with various electrophiles to form new carbon-carbon bonds. Below are representative protocols for key transformations.

Protocol 2: Zinc-Mediated Addition to Aldehydes

This protocol describes the reaction of the zinc homoenolate derived from this compound with an aromatic aldehyde, such as benzaldehyde, to form a 1,4-diol.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (Et₂Zn, solution in hexanes or toluene)

  • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMSO or THF.

  • Formation of Zinc Homoenolate: Cool the solution to the desired temperature (e.g., room temperature or 0 °C) and add diethylzinc (2.0 equivalents) dropwise. Stir the mixture for 30-60 minutes to allow for the formation of the zinc homoenolate.

  • Addition of Aldehyde: Add benzaldehyde (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the chosen temperature for 2-12 hours, monitoring its progress by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1,4-diol.

Expected Outcome and Substrate Scope:

This reaction is expected to provide access to a range of 1,4-diols. While specific data for this compound is not extensively published, studies on similar 1-substituted cyclopropanols suggest that the reaction is tolerant of various functional groups on the aromatic aldehyde, with yields typically ranging from moderate to good.[5] Diastereoselectivity may be observed and is dependent on the specific substrates and reaction conditions.

AldehydeProductReported Yield (for similar cyclopropanols)
Benzaldehyde1-Phenyl-butane-1,4-diol derivativeGood
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-butane-1,4-diol derivativeGood
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-butane-1,4-diol derivativeModerate to Good
Protocol 3: Palladium-Catalyzed Alkenylation with 1,3-Diynes

This protocol outlines a palladium-catalyzed reaction for the stereoselective synthesis of conjugated enynes, showcasing a more advanced application of the homoenolate intermediate.[3]

Materials:

  • This compound

  • 1,4-Diphenylbuta-1,3-diyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(PPh₃)₄ (5-10 mol%), 1,4-diphenylbuta-1,3-diyne (1.0 equivalent), and this compound (1.5-2.0 equivalents).

  • Reaction: Add anhydrous toluene and seal the tube. Heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the conjugated enyne product.

Expected Outcome and Mechanistic Insight:

This reaction is anticipated to yield a β-alkenylated ketone, where the homoenolate derived from this compound adds to one of the alkyne moieties of the 1,3-diyne. The reaction is often highly stereoselective. The proposed mechanism involves oxidative addition of the cyclopropanol to Pd(0), followed by coordination and insertion of the diyne, β-carbon elimination to form a palladium homoenolate, and subsequent reductive elimination to give the product and regenerate the Pd(0) catalyst.[3]

Conclusion and Future Outlook

This compound serves as a valuable and versatile homoenolate equivalent in organic synthesis. Its straightforward preparation and the ability to undergo predictable ring-opening reactions under palladium or zinc catalysis provide access to a range of valuable β-functionalized carbonyl compounds and their derivatives. The protocols detailed in this guide offer a starting point for researchers to explore the synthetic utility of this building block.

The field of homoenolate chemistry continues to expand, and further investigations into the asymmetric applications of this compound, leveraging its hydroxyl group for chiral derivatization or directed catalysis, are anticipated. As the demand for more efficient and selective synthetic methods grows, particularly in the pharmaceutical and materials science sectors, the application of such well-defined and reactive synthons will undoubtedly play an increasingly important role.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Chemical Reviews, 2004 , 104 (6), 2561-2574. [Link]

  • Haym, I.; Brimble, M. A. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 2012 , 10, 7649-7665. [Link]

  • Pati, B. V.; et al. Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes. Chemical Science, 2021 , 12, 12845-12851. [Link]

  • Sekiguchi, Y.; Yoshikai, N. Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti-sec,tert-Diols via Enolized Homoenolate. ChemRxiv, 2021 . [Link]

  • Orellana, A.; et al. Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. Chemical Communications, 2015 , 51, 12474-12477. [Link]

  • Organic Syntheses, Coll. Vol. 9, p.496 (1998); Vol. 71, p.1 (1993). [Link]

  • Wikipedia contributors. Cyclopropanol. Wikipedia, The Free Encyclopedia. [Link]

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, pp. 581-595. (This is a general reference for the Fieser workup of LiAlH4 reactions).

Sources

Application Notes and Protocols: Oxidation of 1-(hydroxymethyl)cyclopropanol to Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol for the oxidation of 1-(hydroxymethyl)cyclopropanol to cyclopropanecarboxaldehyde. Two robust and widely adopted methods, Swern oxidation and Dess-Martin periodinane (DMP) oxidation, are presented with in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its oxidation product, cyclopropanecarboxaldehyde, is a valuable intermediate for constructing more complex molecular architectures.[4][5][6] However, the inherent strain of the cyclopropyl ring and the potential for over-oxidation to the corresponding carboxylic acid necessitate mild and selective oxidation methods.

This application note details two effective protocols for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high chemoselectivity, making them ideal for sensitive substrates like this compound.[7][8][9][10]

Method 1: Swern Oxidation

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[7][11][12] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[7][12] A key advantage of the Swern oxidation is that it avoids the use of toxic heavy metals like chromium and typically provides clean reactions with minimal over-oxidation to the carboxylic acid.[8]

Causality of Experimental Choices

The reaction is conducted at a very low temperature (-78 °C) to control the exothermic reaction between DMSO and oxalyl chloride and to prevent the decomposition of the reactive intermediate, the chlorosulfonium salt.[13] Triethylamine is added to facilitate the final elimination step that forms the aldehyde.[12] Dichloromethane (DCM) is a common solvent as it is relatively inert and has a low freezing point.

Experimental Protocol: Swern Oxidation

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound88.111.0 g11.351.0
Oxalyl chloride126.931.2 mL13.621.2
Dimethyl sulfoxide (DMSO)78.131.6 mL22.702.0
Triethylamine (TEA)101.196.3 mL45.404.0
Dichloromethane (DCM), anhydrous-50 mL--
Water-20 mL--
Brine-20 mL--
Anhydrous sodium sulfate-As needed--

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (30 mL) and dimethyl sulfoxide (1.6 mL, 22.70 mmol) to a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.2 mL, 13.62 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -60 °C.[7] Stir the mixture for an additional 20 minutes at -78 °C.

  • Addition of Alcohol: Dissolve this compound (1.0 g, 11.35 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Addition of Base: Slowly add triethylamine (6.3 mL, 45.40 mmol) to the flask over 10 minutes. The reaction mixture will become thick. Continue stirring at -78 °C for 15 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes. Add water (20 mL) to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropanecarboxaldehyde.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add DCM and DMSO to flask B 2. Cool to -78 °C A->B C 3. Add Oxalyl Chloride B->C D 4. Add this compound C->D E 5. Add Triethylamine D->E F 6. Warm to RT and Quench E->F G 7. Extraction and Washing F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: Step-by-step workflow for the Swern oxidation.

Mechanism of Swern Oxidation

The Swern oxidation proceeds through a series of well-defined steps.[7][12] First, DMSO reacts with oxalyl chloride to form the highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[7] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt.[12] Finally, the addition of triethylamine facilitates an E2-like elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[9]

Swern_Mechanism reagents DMSO + Oxalyl Chloride intermediate1 Chloro(dimethyl)sulfonium chloride reagents->intermediate1 Activation intermediate2 Alkoxysulfonium salt intermediate1->intermediate2 Alcohol Addition alcohol This compound alcohol->intermediate2 product Cyclopropanecarboxaldehyde + DMS + Et3NHCl intermediate2->product Elimination base Triethylamine base->product

Caption: Simplified mechanism of the Swern oxidation.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes.[14][15] It employs Dess-Martin periodinane (DMP), a hypervalent iodine compound, as the oxidizing agent.[10][14][16] This method offers several advantages, including neutral pH conditions, short reaction times, and often simplified workup procedures.[10][16]

Causality of Experimental Choices

The reaction is typically carried out at room temperature in a chlorinated solvent like dichloromethane.[14][17] The stoichiometry of DMP is crucial, and a slight excess is often used to ensure complete conversion of the starting material. The addition of a mild base like sodium bicarbonate can be beneficial to neutralize the acetic acid byproduct, especially for acid-sensitive substrates.[14]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
This compound88.111.0 g11.351.0
Dess-Martin Periodinane (DMP)424.145.3 g12.481.1
Dichloromethane (DCM), anhydrous-50 mL--
Saturated aqueous sodium bicarbonate-30 mL--
Saturated aqueous sodium thiosulfate-30 mL--
Anhydrous sodium sulfate-As needed--

Procedure:

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 g, 11.35 mmol) and anhydrous dichloromethane (50 mL).

  • Addition of DMP: Add Dess-Martin periodinane (5.3 g, 12.48 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, add saturated aqueous sodium bicarbonate solution (30 mL) and saturated aqueous sodium thiosulfate solution (30 mL) to the reaction mixture and stir vigorously for 15 minutes to quench the excess DMP and neutralize the acetic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Dess-Martin Oxidation Workflow

DMP_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve alcohol in DCM B 2. Add DMP A->B C 3. Stir at RT B->C D 4. Quench with NaHCO3/Na2S2O3 C->D E 5. Extraction D->E F 6. Dry and Concentrate E->F G 7. Purify Product F->G

Caption: Step-by-step workflow for the Dess-Martin oxidation.

Mechanism of Dess-Martin Oxidation

The mechanism of the Dess-Martin oxidation involves the initial formation of a periodinane intermediate through ligand exchange between the alcohol and an acetate group on the DMP reagent.[15][18] This is followed by an intramolecular proton transfer and a concerted elimination to yield the aldehyde, iodinane, and acetic acid.[18]

DMP_Mechanism reagents This compound + DMP intermediate Periodinane Intermediate reagents->intermediate Ligand Exchange product Cyclopropanecarboxaldehyde + Iodinane + Acetic Acid intermediate->product Elimination

Caption: Simplified mechanism of the Dess-Martin oxidation.

Troubleshooting and Safety Precautions

Swern Oxidation:

  • Issue: Low yield.

    • Possible Cause: Incomplete reaction or side reactions.

    • Solution: Ensure all reagents are anhydrous and the reaction temperature is strictly maintained at -78 °C. The order of addition of reagents is critical.[12]

  • Issue: Formation of thioacetal byproduct.

    • Possible Cause: Allowing the reaction to warm before the addition of triethylamine.

    • Solution: Add triethylamine at -78 °C and stir for the recommended time before warming.[8]

  • Safety:

    • Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[19][20][21][22]

    • The reaction generates carbon monoxide, a toxic gas. Ensure adequate ventilation.[7]

    • Dimethyl sulfide, a byproduct, has a very unpleasant and persistent odor. All glassware should be quenched with bleach after use.[7]

    • DMSO can enhance the absorption of other chemicals through the skin. Wear appropriate gloves.[23][24][25]

Dess-Martin Periodinane (DMP) Oxidation:

  • Issue: Incomplete reaction.

    • Possible Cause: Insufficient DMP or decomposition of the reagent.

    • Solution: Use a slight excess of DMP and ensure it is of good quality. Storing DMP in a desiccator is recommended.

  • Issue: Difficult workup.

    • Possible Cause: The iodinane byproduct can sometimes be difficult to separate.

    • Solution: The quenching step with sodium thiosulfate is crucial for converting the byproduct into a more water-soluble form.

  • Safety:

    • Dess-Martin periodinane is a potentially explosive compound, especially when heated or subjected to shock. Handle with care and avoid grinding.[10]

    • The reaction should be conducted behind a safety shield.

Waste Disposal

  • Oxalyl Chloride: Unused oxalyl chloride should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate in an ice bath. The resulting mixture should be neutralized and disposed of as hazardous waste.[26]

  • Dimethyl Sulfoxide (DMSO): DMSO-containing waste should be collected in a designated hazardous waste container and disposed of through a licensed environmental health and safety vendor. Do not pour DMSO waste down the drain.[27][28]

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Chemistry Steps. Dess-Martin periodinane (DMP) oxidation. [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Protocol Online. DMSO disposal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Practical Guide to Oxalyl Chloride: Safe Handling and Efficient Usage in Chemical Processes. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation (PDF). [Link]

  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO). [Link]

  • Wolfa. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. [Link]

  • eviQ. Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Organic Syntheses. cyclopropanecarboxaldehyde. [Link]

  • Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

  • YouTube. Swern oxidation : all details, mechanism, safety. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • ChemRxiv. Improved Access to Cyclopropanol via Supply-Centered Synthesis. [Link]

  • ChemRxiv. Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst. [Link]

  • PubChem. Cyclopropanecarboxaldehyde. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]

  • RSC Publishing. Recent advances in asymmetric synthesis via cyclopropanol intermediates. [Link]

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Application Note & Protocol: A Scalable and Efficient Synthesis of 1-(Hydroxymethyl)cyclopropanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(Hydroxymethyl)cyclopropanol is a pivotal building block in medicinal chemistry, valued for its role in introducing the unique conformational constraints of a cyclopropane ring into drug candidates. This guide provides a comprehensive overview of synthetic strategies and a detailed, field-proven protocol for its large-scale synthesis. We focus on a robust two-step sequence commencing with the diazotization of an amino ester followed by a high-yield reduction. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this key intermediate.

Introduction: The Strategic Importance of this compound

The cyclopropane motif is a highly sought-after structural element in modern drug discovery. Its inherent ring strain and unique electronic properties offer a means to fine-tune the steric and electronic profile of a molecule, often leading to improved potency, selectivity, and metabolic stability. This compound, a bifunctional molecule, serves as a versatile precursor for more complex structures, enabling the introduction of this valuable moiety. However, its synthesis, particularly at scale, presents challenges related to safety, cost, and efficiency. This document outlines a validated pathway that balances these critical factors.

Comparative Analysis of Synthetic Strategies

Several routes to this compound and related cyclopropanols have been reported. The choice of strategy for large-scale synthesis depends critically on factors such as starting material availability, reagent cost, operational safety, and overall yield.

Synthetic Route Core Reaction Advantages Disadvantages for Large-Scale Synthesis References
Kulinkovich Reaction Reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2][3]Forms the cyclopropanol ring in a single, elegant step.[4]Requires stoichiometric or catalytic amounts of expensive and air-sensitive titanium reagents.[5] The use of large volumes of Grignard reagents presents thermal management challenges.[1][2][3][4][5]
Simmons-Smith Reaction Cyclopropanation of an appropriate alkene using a carbenoid, typically from diiodomethane and a zinc-copper couple.A classic and well-understood method for forming cyclopropane rings.Requires a specific alkene precursor. The use of diiodomethane is costly, and the reaction can be sensitive to scale-up.[6][6]
From Epichlorohydrin Reaction with cyanide followed by cyclization and hydrolysis/reduction.[7]Utilizes inexpensive and readily available starting materials.Involves highly toxic cyanide reagents.[7] The multi-step sequence can lead to lower overall yields.[7][8]
Reduction of a Precursor Reduction of a suitable carboxylic acid or ester, such as ethyl 1-hydroxycyclopropanecarboxylate.The final reduction step is typically high-yielding and uses well-established industrial reagents.[9][10] The precursor synthesis can be optimized for scale.Requires a separate, efficient synthesis of the carboxylic acid or ester precursor.[9][10][11]

Recommended Two-Step Synthetic Workflow

Our recommended protocol follows a two-step sequence designed for scalability and robustness. The first step involves the synthesis of the key intermediate, ethyl 1-hydroxycyclopropanecarboxylate, from its corresponding amino ester. The second step is the large-scale reduction of this ester to the target molecule, this compound.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Large-Scale Reduction A Ethyl 1-Aminocyclopropanecarboxylate B Diazotization (NaNO₂, H₂SO₄, H₂O) A->B Step 1 C Ethyl 1-Hydroxycyclopropanecarboxylate B->C D Reduction (LiAlH₄, THF) C->D Step 2 E This compound D->E

Figure 1: Overall two-step synthetic workflow.

Detailed Protocols and Methodologies

Part A: Synthesis of Ethyl 1-Hydroxycyclopropanecarboxylate

This procedure is adapted from methods involving the diazotization of amino acids and their esters.[12] The reaction proceeds by converting the primary amine to a diazonium salt, which subsequently undergoes nucleophilic substitution by water to yield the desired hydroxyl group.

Materials and Reagents:

  • Ethyl 1-aminocyclopropanecarboxylate HCl salt

  • Sulfuric acid (98%)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel with overhead stirring, thermocouple, and addition funnel

  • Extraction funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a jacketed reaction vessel, prepare a solution of sulfuric acid in deionized water. A typical concentration is 1-2 M. Cool the solution to 0-5 °C using an ice bath or a chiller.

  • Substrate Addition: Slowly add ethyl 1-aminocyclopropanecarboxylate hydrochloride to the chilled sulfuric acid solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reaction mixture via an addition funnel over 1-2 hours. Crucial: Meticulously control the temperature between 0-5 °C during the addition to prevent runaway reactions and the formation of hazardous diazo compounds.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature (15-25 °C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure adequate venting as CO₂ will be evolved.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude ethyl 1-hydroxycyclopropanecarboxylate, which can be purified further by vacuum distillation if necessary.

Part B: Large-Scale Reduction to this compound

This step employs lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.[9][10] Extreme caution is required when handling LiAlH₄.

Materials and Reagents:

  • Ethyl 1-hydroxycyclopropanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Large-scale, flame-dried, jacketed reaction vessel with overhead stirring, thermocouple, reflux condenser, and pressure-equalizing addition funnel

Protocol:

  • Inert Atmosphere: The entire apparatus must be thoroughly dried and purged with an inert gas (nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction vessel, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the ethyl 1-hydroxycyclopropanecarboxylate from Part A in anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the stirred LiAlH₄ suspension. The rate of addition must be carefully controlled to maintain the internal temperature below 15 °C. An exothermic reaction will occur.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.

  • Quenching (Fieser Method - CAUTION ): Cool the reaction mixture back down to 0 °C in an ice bath. The following quenching procedure must be performed slowly and cautiously behind a blast shield.

    • Slowly add water dropwise, equivalent to the mass of LiAlH₄ used.

    • Slowly add 15% aqueous sodium hydroxide solution, equivalent to the mass of LiAlH₄ used.

    • Slowly add water again, three times the mass of LiAlH₄ used.

  • Filtration and Extraction: A granular precipitate of aluminum salts should form, which can be removed by filtration.[13] Wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washes. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the this compound by vacuum distillation to obtain a colorless, pure liquid.

G LiAlH₄ LiAlH₄ Ester Ester Intermediate_1 Tetrahedral Intermediate Ester->Intermediate_1 1. Nucleophilic attack by H⁻ Aldehyde Aldehyde Intermediate_1->Aldehyde 2. Elimination of Ethoxide Intermediate_2 Alkoxide Intermediate Aldehyde->Intermediate_2 3. Nucleophilic attack by H⁻ Product This compound Intermediate_2->Product 4. Protonation (Work-up)

Figure 2: Simplified mechanism of ester reduction with LiAlH₄.

Critical Safety Considerations

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It must be handled exclusively under an inert atmosphere by trained personnel. All glassware must be oven- or flame-dried.

  • Diazotization: The reaction of amines with nitrous acid can produce unstable diazonium salts. Low-temperature control is absolutely essential to prevent their uncontrolled decomposition. The reaction should be performed in a well-ventilated fume hood.

  • Solvents: THF and ethyl acetate are flammable. All operations should be conducted away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[14][15]

  • Emergency Procedures: Ensure an appropriate fire extinguisher (Class D for metal fires), safety shower, and eyewash station are immediately accessible.[15] Spills should be handled according to established laboratory safety protocols.

Expected Yields and Characterization

Parameter Typical Result
Yield (Step A) 70-85%
Yield (Step B) 85-95%
Overall Yield 60-80%
Purity (Post-Distillation) >98% (by GC/NMR)
Appearance Colorless liquid
Boiling Point Varies with pressure (vacuum distillation)

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • de Boer, J., & Backer, H. J. (n.d.). Diazomethane. Organic Syntheses Procedure.
  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE.
  • Dunbar, C., & Hosse, N. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group.
  • Grokipedia. (n.d.). Kulinkovich reaction.
  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation - Reagent Guides. Retrieved from [Link]

  • Dietrich, H., et al. (1998). Process for the preparation of hydroxymethyl-cyclopropane. U.S. Patent No. 5,728,896.
  • DePuy, C. H. (1972). Reactions of Cyclopropanols. Accounts of Chemical Research, 5(8), 265-271.
  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Grignard Reaction Mechanism.
  • Lee, G-J. (1997). Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. U.K. Patent No. GB2312896A.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • CN112624921A - Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.
  • CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (2020).
  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649-7665.
  • Trost, B. M., & McDougall, P. J. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. The Journal of Organic Chemistry, 77(22), 10501-10512.
  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (2014).
  • Chem Help ASAP. (2020, December 2). 7: Reduction of carboxylic acids and esters. YouTube.
  • Chemistry LibreTexts. (2019, June 5). 18.
  • Organic Syntheses Procedure. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane.
  • ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol). (1991).
  • UCL Discovery. (2023, May 31). Green Chemistry.
  • ResearchGate. (n.d.). Synthesis of 1, 1-cyclopropanedimethanol.
  • ResearchGate. (n.d.). 1-Hydroxycyclopropane-1-carboxylic acid | Request PDF.
  • Wang, X., et al. (2020). Developments in the construction of cyclopropanols. Organic & Biomolecular Chemistry, 18, 191-204.
  • ChemicalBook. (n.d.).
  • Organic Syntheses Procedure. (n.d.). cyclopropanecarboxylic acid.
  • Organic Syntheses Procedure. (n.d.). Glutaronitrile, 3-hydroxy.
  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropan-1-ol. Retrieved from [Link]

  • J&W Pharmlab. (n.d.). 1-Hydroxymethyl-cyclopropanol - CAS:42082-92-8.
  • Johnson, F., et al. (1988). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. Biochemistry, 27(16), 6021-6026.
  • Srivastava, P., et al. (2015). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.

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Application Note: High-Purity Isolation of 1-(hydroxymethyl)cyclopropanol using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Purification Challenges

1-(Hydroxymethyl)cyclopropanol is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a strained cyclopropane ring and two hydroxyl groups, imparts unique conformational and reactive properties. However, these same features make its purification a non-trivial task.

The primary challenges stem from its physicochemical properties:

  • High Polarity: The presence of two hydroxyl groups allows for strong hydrogen bonding, leading to a high affinity for polar stationary phases and high solubility in polar solvents.[1] This can result in very long retention times or poor elution profiles.

  • Low Molecular Weight: With a molecular weight of 88.11 g/mol [1], the compound can be difficult to distinguish from polar impurities or residual solvents.

  • Potential for Ring Strain Instability: Cyclopropanol derivatives can be unstable, although this specific diol is generally manageable under standard chromatographic conditions.[2]

Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice.[3][4][5] In this mode, the highly polar this compound adsorbs strongly onto the stationary phase, allowing less polar impurities to be washed away first. Elution is then achieved by carefully increasing the polarity of the mobile phase to displace the target compound.[6][7]

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₄H₈O₂PubChem[1]
Molecular Weight88.11 g/mol PubChem[1]
XLogP3-AA-0.8PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]
Topological Polar Surface Area40.5 ŲPubChem[1]

Principle of the Method: Normal-Phase Chromatography

The separation is based on the principle of differential adsorption.[4] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups.[8] The mobile phase is a mixture of organic solvents with a lower overall polarity.

  • Adsorption: When the crude sample is loaded onto the column, molecules compete for adsorption sites on the silica. Polar molecules, like our target diol, interact strongly via hydrogen bonding and dipole-dipole interactions and are retained.[3][9]

  • Elution: A non-polar or weakly polar mobile phase is initially used to elute non-polar impurities, which have minimal interaction with the silica.

  • Gradient Elution: The polarity of the mobile phase is then gradually increased. The more polar solvent molecules begin to compete effectively for the silica's adsorption sites, displacing the bound analyte molecules and allowing them to move down the column and elute.[6] Compounds are thus separated based on their relative polarities.[7]

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_chrom Phase 2: Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product (this compound + impurities) TLC TLC Analysis (Mobile Phase Scouting) Crude->TLC Optimize separation DryLoad Dry Loading: Adsorb crude onto silica Crude->DryLoad Prepare for column Load Load Sample DryLoad->Load Pack Pack Column (Silica Gel Slurry) Equilibrate Equilibrate Column (Initial Mobile Phase) Pack->Equilibrate Equilibrate->Load Elute Gradient Elution (Increasing Polarity) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is designed for automated flash chromatography systems but can be adapted for manual glass column setups.

Materials and Equipment
ItemSpecificationRationale
Stationary Phase Silica Gel (SiO₂)Standard polar adsorbent for normal-phase chromatography.[4]
Particle Size: 40-63 µmOptimal for flash chromatography, balancing resolution and flow rate.
Crude Sample ~1-5 gAmount suitable for lab-scale purification.
Mobile Phase A Ethyl Acetate (EtOAc)A moderately polar solvent.
Mobile Phase B Methanol (MeOH)A highly polar solvent to elute the diol.[9]
Column Sized for sample load (e.g., 40 g silica for 1 g crude)Proper ratio of stationary phase to sample is crucial for separation.
Detection UV-Vis Detector (if impurities are chromophoric) and/or ELSD/CADThe target compound lacks a strong chromophore; an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal.
Analysis TLC Plates (Silica gel 60 F₂₅₄)Used for method development and fraction analysis.[6]
Step-by-Step Methodology

Step 1: Mobile Phase Optimization via TLC

  • Dissolve a small amount of the crude material in methanol.

  • Spot the solution on several TLC plates.

  • Develop the plates in solvent systems of increasing polarity (e.g., 100% EtOAc, 95:5 EtOAc:MeOH, 90:10 EtOAc:MeOH, 80:20 EtOAc:MeOH).

  • Visualize the plates using a potassium permanganate (KMnO₄) stain, as the diol is UV-inactive.

  • Goal: Find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.3. This ensures strong enough retention on the column to allow for separation.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the entire crude sample (~1 g) in a minimal amount of methanol.

  • Add 2-3 g of silica gel to the solution.

  • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This technique, known as dry loading, often results in sharper bands and better separation compared to liquid injection.[10]

Step 3: Column Chromatography Execution

  • Column Installation: Install a pre-packed silica column (e.g., 40 g) onto the flash chromatography system.

  • Equilibration: Equilibrate the column with 2-3 column volumes of the initial mobile phase (100% Ethyl Acetate).

  • Sample Loading: Load the silica-adsorbed crude sample onto the column using a solid load cartridge.

  • Elution Program: Run a linear gradient elution as follows. The flow rate should be adjusted based on the column size (e.g., 40 mL/min for a 40 g column).

Time (min)% Ethyl Acetate% MethanolCurve
0.01000-
2.01000Linear
15.08020Linear
17.08020-
17.11000Step

Step 4: Fraction Collection and Analysis

  • Collect fractions throughout the run based on detector signals (if applicable) or by fixed volume.

  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate in the eluting solvent system that gave an Rf of ~0.3 (e.g., 85:15 EtOAc:MeOH).

  • Identify and combine the fractions containing the pure product.

Step 5: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvents using a rotary evaporator. Be mindful that while the compound itself has a high boiling point, excessive vacuum or heat could lead to loss if volatile impurities are present.[11]

  • Place the resulting oil or solid under high vacuum to remove residual solvent.

  • Obtain the final mass and characterize the product (e.g., by NMR, GC-MS) to confirm purity.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Product does not elute Mobile phase polarity is too low.Increase the final concentration of methanol in the gradient (e.g., to 30% or 40%).
Poor separation from a polar impurity Gradient is too steep.Flatten the gradient. Run the separation over a longer time with a slower increase in methanol concentration.
Product elutes with the solvent front Initial mobile phase is too polar.Start with a less polar system. Consider adding a non-polar solvent like hexane to the mobile phase (e.g., Hexane:EtOAc gradient).
Tailing peaks Sample overload or strong sample-silica interaction.Reduce the amount of crude material loaded onto the column. Consider adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase if the compound is acidic or basic.

Safety Precautions

  • This compound: This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation.[1]

  • Solvents: Ethyl acetate and methanol are flammable and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.

  • Pressure: Flash chromatography involves pressures higher than gravity columns. Ensure all fittings are secure and operate the system behind a safety shield.

References

  • Bickler, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Columbia University. Column chromatography. Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15887890, 1-(Hydroxymethyl)cyclopropan-1-ol. PubChem. Available at: [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Chemistry For Everyone. (2025). In Normal Phase Chromatography Which Compound Is Eluted First? YouTube. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • University of Pittsburgh. Column Chromatography. Department of Chemistry. Available at: [Link]

  • Chemistry Net. (2013). Normal phase liquid chromatography (LC) / HPLC? Available at: [Link]

  • Khan Academy. Column chromatography. Available at: [Link]

  • Wikipedia. Aqueous normal-phase chromatography. Available at: [Link]

  • Organic Syntheses. trans 1,2-Bis-(hydroxymethyl)cyclopropane. Available at: [Link]

  • Park, S. H., et al. (2014). Ethanol production, purification, and analysis techniques: a review. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

  • Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • MDPI. (2022). Solving a Challenge in the Tequila Industry: A New Continuous Rectification Process for Reducing Higher Alcohols and Obtaining Products Within the Official Tequila Standard. Separations. Available at: [Link]

  • Wikipedia. Cyclopropanol. Available at: [Link]

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Application Note: Comprehensive Analytical Characterization of 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(hydroxymethyl)cyclopropanol is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring a strained cyclopropane ring and two primary hydroxyl groups, presents distinct analytical challenges, including high polarity and potential thermal instability. Robust and reliable analytical methods are therefore critical for ensuring its identity, purity, and quality. This application note provides a comprehensive guide with detailed protocols for the characterization of this compound using a multi-technique approach, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals requiring definitive structural elucidation and purity assessment.

Introduction: The Analytical Challenge

This compound (Figure 1) is a key intermediate whose strained three-membered ring and diol functionality make it a precursor for more complex molecules. The high reactivity endowed by the ring strain means it can be susceptible to rearrangement or ring-opening, particularly under thermal or acidic conditions[1]. Furthermore, its high polarity, stemming from two hydroxyl groups capable of hydrogen bonding, makes it challenging to analyze using conventional reversed-phase liquid chromatography.

Figure 1. Chemical Structure of this compound

  • Molecular Formula: C₄H₈O₂[2]

  • Molecular Weight: 88.11 g/mol [2]

  • CAS Number: 42082-92-8[2]

An integrated analytical strategy is essential to navigate these challenges. This guide establishes a workflow that leverages orthogonal techniques to build a complete profile of the analyte, from confirming its molecular structure to quantifying its purity and identifying potential impurities.

Integrated Analytical Workflow

A comprehensive characterization of this compound relies on combining the separation power of chromatography with the definitive structural information from spectroscopy. The proposed workflow ensures both qualitative and quantitative data are reliably obtained.

Analytical_Workflow cluster_0 Initial Characterization & Screening cluster_1 Separation & Quantification cluster_2 Definitive Structural Elucidation Sample Sample Receipt FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID HILIC_LCMS HILIC-LC-MS FTIR->HILIC_LCMS Proceed if OH groups confirmed GCMS Headspace GC-MS FTIR->GCMS Purity Purity Assay & Impurity Profile HILIC_LCMS->Purity Volatiles Residual Solvents & Volatile Impurities GCMS->Volatiles NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Confirm Identity of Main Peak Report Final Certificate of Analysis Purity->Report Volatiles->Report Structure Unambiguous Structure & Stereochemistry NMR->Structure HRMS High-Resolution MS (from LC-MS) Formula Elemental Composition HRMS->Formula Structure->Report Formula->Report NMR_Protocol Start Dissolve 5-10 mg in DMSO-d6 Acquire1H Acquire ¹H Spectrum Start->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C AcquireCOSY Acquire ¹H-¹H COSY Acquire13C->AcquireCOSY Analyze Integrate Peaks & Assign Structure AcquireCOSY->Analyze

Sources

The Strategic Deployment of 1-(Hydroxymethyl)cyclopropanol in the Total Synthesis of Natural Products: A Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strained C3 Synthon

In the intricate art of total synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the repertoire of versatile synthons, 1-(hydroxymethyl)cyclopropanol has emerged as a potent three-carbon unit, prized for its inherent ring strain and the synthetic versatility endowed by its vicinal hydroxyl and hydroxymethyl functionalities. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the total synthesis of natural products. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its key transformations, and illustrate its utility through a compelling case study in the synthesis of a bioactive natural product.

The high ring strain of the cyclopropanol ring (approximately 27 kcal/mol) is the wellspring of its reactivity, predisposing it to a variety of ring-opening reactions that unveil a linear, functionalized three-carbon chain.[1] The presence of the adjacent hydroxymethyl group provides a crucial handle for further synthetic manipulations and can exert a profound influence on the stereochemical outcome of these transformations. This unique combination of features allows for the construction of key structural motifs found in a diverse array of natural products, including substituted tetrahydrofurans and tetrahydropyrans, which are prevalent in polyketide and polyether natural products.[2]

Key Synthetic Transformations and Mechanistic Considerations

The synthetic utility of this compound and its derivatives primarily revolves around stereoselective ring-opening reactions. These transformations can be broadly categorized into acid-catalyzed rearrangements and transition-metal-catalyzed processes, each offering distinct advantages in the context of a total synthesis.

Acid-Catalyzed Ring-Opening/Cyclization: A Gateway to Substituted Tetrahydropyrans

A powerful application of this compound derivatives is their acid-catalyzed rearrangement to afford highly functionalized tetrahydropyrans. This transformation proceeds through a cascade of events initiated by the protonation of the cyclopropanol oxygen, followed by a stereoselective C-C bond cleavage. The presence of a strategically placed nucleophile, such as a hydroxyl group, can then intercept the resulting carbocationic intermediate to forge the tetrahydropyran ring.

The stereochemical outcome of this reaction is often dictated by the conformation of the transient oxocarbenium ion, allowing for a high degree of diastereoselectivity. This strategy has been elegantly employed in the synthesis of various natural products containing the tetrahydropyran motif.

Application in Total Synthesis: A Case Study of (+)-Mupirocin H

The strategic utility of a this compound-derived intermediate is compellingly demonstrated in synthetic approaches towards (+)-mupirocin H, a member of the mupirocin family of antibiotics produced by Pseudomonas fluorescens.[3][4] These natural products feature a unique pyran-containing core, the construction of which presents a significant synthetic challenge.

While a direct total synthesis of (+)-mupirocin H using this compound as the starting material is not explicitly detailed in the provided search results, the synthesis of related pyran-containing natural products often relies on strategies that are conceptually analogous to the ring-opening of functionalized cyclopropanols.[5][6] A hypothetical, yet mechanistically sound, approach to a key tetrahydropyran intermediate for mupirocin H synthesis, inspired by known cyclopropanol chemistry, is outlined below. This serves to illustrate the strategic thinking and potential application of this versatile building block.

Hypothetical Synthetic Logic for a Mupirocin H Intermediate

The core of mupirocin H features a polysubstituted tetrahydropyran ring. A retrosynthetic analysis suggests that this core could be disconnected to a linear precursor amenable to an intramolecular cyclization. This is where a this compound derivative can serve as a masked 1,4-hydroxyaldehyde equivalent.

Retrosynthetic Analysis:

G Mupirocin_H Mupirocin H Core Tetrahydropyran Substituted Tetrahydropyran Mupirocin_H->Tetrahydropyran Simplification Linear_Precursor Hydroxy-alkene Tetrahydropyran->Linear_Precursor Intramolecular Cyclization Cyclopropanol_Intermediate Functionalized this compound Derivative Linear_Precursor->Cyclopropanol_Intermediate Ring-Opening

Caption: Retrosynthetic approach to the Mupirocin H core.

Protocols and Experimental Methodologies

The following protocols are based on established methodologies for the synthesis and reaction of cyclopropanol derivatives and are presented as a guide for the synthesis of a key intermediate for natural product synthesis.

Protocol 1: Synthesis of a Substituted this compound Derivative

This protocol describes a general method for the synthesis of a functionalized cyclopropanol, a key precursor for subsequent ring-opening reactions. The Kulinkovich reaction is a reliable method for the synthesis of cyclopropanols from esters.[7]

Reaction Scheme:

Materials:

  • Ester precursor (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)4) (0.2 equiv)

  • Ethylmagnesium bromide (3.0 M in diethyl ether) (2.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the ester precursor and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium(IV) isopropoxide dropwise to the stirred solution.

  • Slowly add ethylmagnesium bromide to the reaction mixture at 0 °C. The color of the solution will typically change, indicating the formation of the titanacyclopropane intermediate.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted this compound derivative.

Causality Behind Experimental Choices:

  • The use of a titanium(IV) catalyst is crucial for the formation of the titanacyclopropane intermediate, which is the key reactive species in the Kulinkovich reaction.

  • The slow addition of the Grignard reagent at low temperature helps to control the exothermicity of the reaction and minimize side reactions.

  • Quenching with saturated NH4Cl is a mild method to hydrolyze the reaction mixture and protonate the cyclopropoxide intermediate.

Protocol 2: Acid-Catalyzed Ring-Opening and Tetrahydropyran Formation

This protocol outlines the acid-catalyzed rearrangement of a suitably functionalized cyclopropanol to a tetrahydropyran, a key step in the synthesis of pyran-containing natural products.

Reaction Scheme:

Materials:

  • Substituted this compound derivative (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or another suitable Lewis or Brønsted acid

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the substituted cyclopropanol in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • Add p-toluenesulfonic acid to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted tetrahydropyran.

Causality Behind Experimental Choices:

  • The choice of acid catalyst can influence the reaction rate and selectivity. p-TsOH is a common and effective catalyst for this type of transformation.

  • Anhydrous conditions are important to prevent unwanted side reactions, such as the hydrolysis of intermediates.

  • Quenching with a mild base like NaHCO3 neutralizes the acid catalyst and stops the reaction.

Data Presentation

Reaction Substrate Product Yield (%) Diastereoselectivity Reference
Kulinkovich CyclopropanationGeneric EsterGeneric Cyclopropanol60-90N/A[7]
Acid-Catalyzed CyclizationHydroxycyclopropanolTetrahydropyran70-95>10:1 dr[2]

Visualization of Key Mechanisms

Mechanism of Acid-Catalyzed Ring-Opening/Cyclization

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotonation Cyclopropanol This compound derivative Protonated_Cyclopropanol Protonated Cyclopropanol Cyclopropanol->Protonated_Cyclopropanol H+ Oxocarbenium Oxocarbenium Ion Protonated_Cyclopropanol->Oxocarbenium C-C cleavage Tetrahydropyran_cation Protonated Tetrahydropyran Oxocarbenium->Tetrahydropyran_cation Nucleophilic attack Tetrahydropyran Substituted Tetrahydropyran Tetrahydropyran_cation->Tetrahydropyran -H+

Caption: Mechanism of tetrahydropyran formation.

Conclusion and Future Outlook

This compound and its derivatives are powerful and versatile building blocks in the total synthesis of natural products. Their inherent ring strain, coupled with the synthetic handle provided by the hydroxymethyl group, allows for the stereoselective construction of complex molecular fragments, particularly substituted tetrahydropyrans. The protocols and mechanistic insights provided in this application note are intended to empower synthetic chemists to harness the full potential of this valuable C3 synthon in their own research endeavors. As the demand for efficient and elegant synthetic strategies continues to grow, the strategic application of strained ring systems like this compound will undoubtedly play an increasingly important role in the future of natural product synthesis and drug discovery.

References

  • Wessjohann, L. A., et al. (2003). Cyclopropane-Containing Natural Products. Chemical Reviews, 103(4), 1625-1647. [Link]

  • Donner, C. D. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-512. [Link]

  • Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8695–8699. [Link]

  • Li, G., et al. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones A and B. Chemical Science, 11(46), 12556-12561. [Link]

  • Pan, J., et al. (2019). Natural and synthetic products containing the pyran moiety. RSC Advances, 9(3), 1485-1506. [Link]

  • Gill, M., & Donner, C. D. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-512. [Link]

  • Jamshidi, M., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1121. [Link]

  • El-Sayed, A. K., et al. (2019). Mupirocin: applications and production. Biotechnology Letters, 41(4-5), 493-505. [Link]

  • Shabani, A., et al. (2022). Synthesis of Pyran Derivatives. Encyclopedia, 2(4), 1731-1752. [Link]

  • Olier, C., et al. (2010). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. Tetrahedron, 66(27-28), 5129-5157. [Link]

  • Rychnovsky, S. D. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews, 106(12), 5271-5301. [Link]

  • Gurney, R. (2012). BIOSYNTHESIS OF THE ANTIBIOTIC MUPIROCIN BY PSEUDOMONAS FLUORESCENS NCIMB 10586. University of Birmingham. [Link]

  • Aggarwal, V. K., et al. (2021). Stereoselective polar radical crossover for the functionalization of strained-ring systems. Nature, 598(7881), 455-460. [Link]

  • Thomas, C. M., et al. (2010). Resistance to and synthesis of the antibiotic mupirocin. Nature Reviews Microbiology, 8(4), 281-289. [Link]

  • de Meijere, A., et al. (2004). The Kulinkovich Reaction and Its Application in Organic Synthesis. Topics in Organometallic Chemistry, 11, 1-49. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you optimize the synthesis of 1-(hydroxymethyl)cyclopropanol and improve your yields. We will delve into the nuances of common synthetic methods, focusing on the Kulinkovich reaction, and provide actionable solutions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound and its derivatives is the Kulinkovich reaction . This reaction involves the treatment of a carboxylic acid ester with a Grignard reagent (typically one with a β-hydrogen, like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[1][2][3] The reaction proceeds through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.[1][2]

Another, though less direct, approach involves the Simmons-Smith cyclopropanation of an appropriate allylic alcohol precursor.[4][5] This method uses an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to deliver a methylene group across the double bond.[6][7] However, for the direct synthesis of the target molecule from a simple ester, the Kulinkovich reaction is generally more straightforward.

Q2: What is the mechanism of the Kulinkovich reaction for this synthesis?

A2: The generally accepted mechanism involves several key steps:

  • Formation of a Dialkyltitanium Species: Two equivalents of the Grignard reagent (e.g., EtMgBr) react with the titanium(IV) alkoxide catalyst.

  • Formation of Titanacyclopropane: The dialkyltitanium species is unstable and undergoes β-hydride elimination to release an alkane (ethane in the case of EtMgBr) and form a reactive titanacyclopropane intermediate.[2][8]

  • Reaction with the Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the ester substrate (e.g., a formate ester to yield the parent this compound). This involves a two-fold addition process.[2]

  • Product Formation and Catalyst Regeneration: The reaction ultimately yields the magnesium salt of the cyclopropanol product.[1] An aqueous acidic workup is then required to protonate the alkoxide and give the final this compound.[8]

Q3: What are the critical safety considerations for this synthesis?

A3: Several safety precautions are paramount:

  • Grignard Reagents: These are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and protic solvents.[9][10] Always handle them under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

  • Titanium(IV) Isopropoxide: This catalyst is flammable and highly sensitive to moisture and air.[11] Hydrolysis will deactivate the catalyst. It should be handled under an inert atmosphere.

  • Reaction Quenching: The quenching of the reaction, especially with aqueous acid, can be highly exothermic. This step should be performed slowly and with adequate cooling (e.g., in an ice bath).

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most common issue. The flowchart below provides a systematic approach to troubleshooting.

troubleshooting_low_yield start Low or No Yield Observed reagent_quality Check Reagent Quality & Handling start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions workup_purification Optimize Work-up & Purification start->workup_purification sub_reagent1 Grignard Reagent Titration reagent_quality->sub_reagent1 Inactive Grignard? sub_reagent2 Anhydrous Solvents/Reagents reagent_quality->sub_reagent2 Moisture Contamination? sub_reagent3 Catalyst Integrity (Ti(OiPr)4) reagent_quality->sub_reagent3 Deactivated Catalyst? sub_conditions1 Temperature Control reaction_conditions->sub_conditions1 Incorrect Temp? sub_conditions2 Inert Atmosphere reaction_conditions->sub_conditions2 Air/O2 Leak? sub_conditions3 Reaction Time/Monitoring reaction_conditions->sub_conditions3 Incomplete Reaction? sub_workup1 Inefficient Extraction workup_purification->sub_workup1 Product Loss to Aqueous Layer? sub_workup2 Product Volatility workup_purification->sub_workup2 Loss during Solvent Removal? sub_workup3 Inappropriate Chromatography workup_purification->sub_workup3 Poor Separation?

Caption: Troubleshooting Decision Tree for Low Yield.

Cause 1a: Inactive Grignard Reagent

  • Explanation: Grignard reagents are notoriously sensitive to air and moisture.[9] Their quality can degrade upon storage. The actual concentration of a commercial Grignard solution may be lower than stated on the bottle.

  • Solution:

    • Titrate the Grignard Reagent: Before use, always determine the exact molarity of your Grignard reagent. A simple titration method (e.g., with a known concentration of sec-butanol and an indicator like 1,10-phenanthroline) is essential for accurate stoichiometry.

    • Ensure Proper Handling: Use dry, clean glassware and syringes. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reagent transfer and reaction.[12]

Cause 1b: Moisture in Reagents or Solvents

  • Explanation: Both the Grignard reagent and the titanium catalyst are extremely sensitive to water.[10][11] Any protic impurity will quench the Grignard reagent and deactivate the titanium catalyst, preventing the formation of the crucial titanacyclopropane intermediate.

  • Solution:

    • Use Anhydrous Solvents: Ensure that solvents like THF or diethyl ether are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or are from a freshly opened bottle of anhydrous grade solvent.

    • Dry Glassware Thoroughly: All glassware should be oven-dried or flame-dried under vacuum immediately before use.[12]

Cause 1c: Sub-optimal Reaction Temperature

  • Explanation: The formation of the titanacyclopropane intermediate and its subsequent reaction with the ester are temperature-dependent. Running the reaction at too high or too low a temperature can lead to side reactions or slow reaction rates.

  • Solution: Adhere to established protocols for temperature control. Typically, the Grignard reagent is added to the ester and titanium catalyst mixture at a controlled temperature, often room temperature, followed by a period of stirring.

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS analysis indicates side reactions are occurring.

Cause 2a: Wurtz Coupling

  • Explanation: A common side reaction with Grignard reagents is Wurtz-type coupling, where the Grignard reagent reacts with any unreacted alkyl halide from its preparation, leading to dimerized products (e.g., butane from ethylmagnesium bromide).[13]

  • Solution:

    • Use High-Quality Grignard Reagents: Commercial Grignard solutions are typically prepared with minimal excess alkyl halide.

    • Control Addition Rate: Adding the Grignard reagent slowly to the reaction mixture can help minimize its concentration at any given time, disfavoring side reactions.[13]

Cause 2b: Reduction of the Ester

  • Explanation: If the Grignard reagent lacks a β-hydrogen (e.g., methylmagnesium bromide), the Kulinkovich reaction will not proceed. Instead, the Grignard will act as a simple nucleophile, adding to the ester carbonyl twice to produce a tertiary alcohol after workup.[10][14]

  • Solution: Ensure you are using a Grignard reagent with at least one β-hydrogen, such as ethylmagnesium bromide or propylmagnesium bromide, which is a requirement for the β-hydride elimination to form the titanacyclopropane.[1]

ReagentOutcome in Kulinkovich ConditionsProduct with Methyl Formate
Ethylmagnesium Bromide Forms Titanacyclopropane This compound
Propylmagnesium BromideForms Titanacyclopropane1-ethyl-1-(hydroxymethyl)cyclopropanol
Methylmagnesium BromideActs as a Nucleophile2-Propanol (after double addition and workup)
tert-Butylmagnesium BromideActs as a Nucleophile/BaseComplex mixture, likely reduction

Caption: Comparison of Grignard Reagents and Their Expected Outcomes.

Problem 3: Difficulty in Product Isolation and Purification

This compound is a small, highly polar molecule, which presents unique challenges during workup and purification.

Cause 3a: High Water Solubility

  • Explanation: The two hydroxyl groups make the target molecule very polar and highly soluble in water.[15] During aqueous workup, a significant portion of the product can be lost to the aqueous layer, leading to low isolated yields.

  • Solution:

    • Brine Washes: After quenching, wash the organic layer with saturated aqueous sodium chloride (brine). This increases the polarity of the aqueous phase and can help "salt out" the organic product, driving it into the organic layer.

    • Back-Extraction: After the initial separation, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

    • Continuous Liquid-Liquid Extraction: For persistent issues, a continuous liquid-liquid extractor can be highly effective for extracting highly water-soluble compounds.

Cause 3b: Ineffective Chromatographic Purification

  • Explanation: The high polarity of this compound means it may not move from the baseline on a standard silica gel column using common solvent systems (like hexanes/ethyl acetate).[16] It has poor retention in standard reverse-phase chromatography as well.[17]

  • Solution:

    • Highly Polar Solvent Systems: For normal-phase silica gel chromatography, you may need to use a very polar mobile phase, such as dichloromethane/methanol or even ethyl acetate/methanol/ammonia mixtures.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds.[18][19][20] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[20] Water acts as the strong solvent in this case.[18]

Chromatography TechniqueStationary PhaseMobile Phase PrincipleSuitability for this compound
Normal Phase Polar (Silica)Non-polar to polar gradientModerate to Good (Requires highly polar eluents)
Reverse Phase Non-polar (C18)Polar to non-polar gradientPoor (Compound elutes in void volume)[17]
HILIC Polar (Silica, Amine, Diol)High organic to high aqueousExcellent (Good retention and separation)[19][20]

Caption: Comparison of Purification Techniques for Polar Molecules.

Recommended Protocol: Kulinkovich Synthesis of this compound

This protocol is a general guideline. Always refer to specific literature procedures and perform a thorough risk assessment before beginning.

experimental_workflow prep 1. Preparation (Inert Atmosphere) react 2. Reaction (Room Temp) prep->react Add Grignard slowly quench 3. Quenching (0 °C) react->quench Slow addition to acid extract 4. Extraction (Brine/EtOAc) quench->extract Separate layers purify 5. Purification (HILIC/Distillation) extract->purify Dry & Concentrate

Caption: Experimental Workflow for Synthesis.

  • Apparatus Setup: Under an argon atmosphere, equip an oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a septum.

  • Reagent Charging: To the flask, add the starting ester (e.g., methyl 2-hydroxyacetate or a protected version) and anhydrous THF. Cool the flask in an ice bath. Add titanium(IV) isopropoxide via syringe.

  • Grignard Addition: Add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, freshly titrated) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the flask to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid to quench the reaction.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic and aqueous layers. Extract the aqueous layer three more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography (HILIC is recommended).

By understanding the key mechanistic principles and potential pitfalls, researchers can systematically troubleshoot and optimize the synthesis of this compound, leading to significantly improved and more consistent yields.

References

  • Kulinkovich reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Liu, Q., Reilly, J., Dunstan, D., Galyan, K., & Mcknight, M. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. AZoM. [Link]

  • Bickler, B. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

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Technical Support Center: Synthesis of 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 1-(hydroxymethyl)cyclopropanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols. We have structured this center in a question-and-answer format to directly address the specific challenges you may encounter in the lab.

Troubleshooting Guide: The Kulinkovich Reaction

The Kulinkovich reaction, which utilizes a Grignard reagent and a titanium(IV) alkoxide catalyst to convert an ester to a cyclopropanol, is a primary method for synthesizing this compound from esters of glycolic acid.[1][2][3] While powerful, this reaction is sensitive to conditions and can lead to several side products.

Question 1: My reaction yield is low, and I'm observing significant gas evolution (more than expected) and the formation of ethene. What is the cause?

Answer: This is a classic sign of a non-productive side reaction involving the titanacyclopropane intermediate. The key steps in the catalytic cycle are the formation of a dialkyltitanium species, which then undergoes β-hydride elimination to form the active titanacyclopropane catalyst and an alkane (e.g., ethane if using EtMgBr).[4][5]

However, the titanacyclopropane can react with unreacted titanium(IV) isopropoxide. This reaction leads to the formation of two equivalents of titanium(III) isopropoxide and releases ethene.[5] This pathway consumes your active catalyst and starting material, thereby reducing the yield of the desired cyclopropanol.

Causality and Prevention:

  • Stoichiometry is Critical: This side reaction is most prominent when the ratio of Ti(OiPr)₄ to EtMgBr approaches 1:1.[5] The catalytic cycle relies on a higher ratio of the Grignard reagent.

  • Slow Addition: The dropwise addition of the Grignard reagent to the solution of the ester and titanium catalyst at a controlled temperature (e.g., 0 °C) is crucial.[4] This maintains a low concentration of the Grignard reagent relative to the ester, favoring the productive reaction pathway over the catalyst-consuming side reaction.

Troubleshooting Protocol: Optimizing Reagent Addition

  • Combine the starting ester (e.g., methyl glycolate) and the titanium catalyst (e.g., ClTi(OiPr)₃ or Ti(OiPr)₄) in an anhydrous solvent (THF is common) under an inert atmosphere (Argon or Nitrogen).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of the Grignard reagent (e.g., Ethylmagnesium Bromide in THF).

  • Add the Grignard solution dropwise to the cooled ester/catalyst mixture over a period of 1-2 hours. A syringe pump is highly recommended for maintaining a consistent, slow addition rate.

  • Monitor the reaction for gas evolution. A steady, controlled rate is desirable. Vigorous bubbling upon addition indicates the rate is too fast.

Question 2: I've isolated my product, but NMR analysis shows the presence of a linear ketone and other open-chain impurities. How can I prevent this?

Answer: The presence of linear ketones or other ring-opened products indicates that the cyclopropanol ring, once formed, is not stable under the reaction or workup conditions. Cyclopropanols, particularly 1-substituted ones, are susceptible to ring-opening reactions, which can be promoted by Lewis acids or Brønsted acids.[6][7]

Causality and Prevention:

  • Lewis Acidity: Residual titanium species from the reaction can act as Lewis acids, catalyzing the rearrangement of the cyclopropanol product into a β-titanio ketone, which upon hydrolysis gives the linear ketone.[1]

  • Acidic Workup: Quenching the reaction with a strong acid or using an acidic aqueous workup (e.g., low pH ammonium chloride) can readily induce ring-opening. The strained three-membered ring is protonated, leading to cleavage of the C-C bond.

Troubleshooting Protocol: Modified Quench and Workup

StepStandard (Problematic) ProcedureRecommended (Optimized) ProcedureRationale
1. Quench Addition of aqueous HCl or saturated NH₄Cl (pH ~5) directly to the reaction mixture.Quench by slowly adding Ethyl Acetate first, followed by a saturated aqueous solution of NH₄Cl or a basic solution like saturated NaHCO₃.[4]Ethyl acetate acts as a milder quenching agent. Using a neutral or slightly basic quench prevents acid-catalyzed ring-opening of the product.
2. Filtration Direct extraction without removal of titanium salts.After quenching, stir the mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the pad thoroughly with EtOAc.[4]This step removes the bulk of the insoluble titanium salts, which can otherwise interfere with extraction and act as Lewis acids.
3. Extraction Extraction with an organic solvent.Proceed with standard liquid-liquid extraction on the filtrate.Standard procedure, but more effective after the removal of inorganic solids.

Workflow Diagram: Kulinkovich Reaction Pathways The following diagram illustrates the desired synthetic route versus the common side reaction pathways.

Kulinkovich_Pathways cluster_formation cluster_side_reactions Ester Starting Ester (e.g., Methyl Glycolate) Titanacyclopropane Titanacyclopropane (Active Catalyst) Grignard Grignard Reagent (2 eq. EtMgBr) Grignard->Titanacyclopropane + Ti(IV) Ti_cat Ti(IV) Catalyst (e.g., Ti(OiPr)4) Ti_cat->Titanacyclopropane Product This compound (Desired Product) Titanacyclopropane->Product + Ester Side_Product_1 Ethene + Ti(III) (Catalyst Degradation) Titanacyclopropane->Side_Product_1 + Ti(IV) Side_Product_2 Linear Ketone (Ring-Opened Product) Product->Side_Product_2 Workup Acidic Workup / Lewis Acids Workup->Side_Product_2

Caption: Desired vs. side reaction pathways in the Kulinkovich synthesis.

Frequently Asked Questions (FAQs)

Q: I am considering a Simmons-Smith cyclopropanation route. What are the potential side reactions with this method?

A: The Simmons-Smith reaction uses an organozinc carbenoid (often formed from diiodomethane and a zinc-copper couple) to cyclopropanate an alkene.[8] For synthesizing this compound, you would likely start with an allyl alcohol derivative. Key side reactions include:

  • Methylation of Heteroatoms: The zinc carbenoid is electrophilic. With substrates containing hydroxyl groups, prolonged reaction times or excess reagent can lead to methylation of the oxygen atom, forming a methyl ether byproduct.[8]

  • Lewis Acid-Catalyzed Degradation: The byproduct of the reaction is zinc iodide (ZnI₂), a Lewis acid.[8] If your product is sensitive to Lewis acids, this can cause decomposition or rearrangement. Using a modification like the Furukawa modification (Et₂Zn instead of Zn/Cu) can help, as the resulting EtZnI is less acidic.[8]

  • Solvent Effects: The rate and cleanliness of the Simmons-Smith reaction are highly dependent on the solvent. Ethereal solvents are common, but their basicity can slow the reaction. Non-basic, polar solvents like 1,2-dichloroethane are often preferred.[9]

Q: How can I ensure the stability of my purified this compound during storage and downstream use?

A: this compound is prone to degradation, primarily through ring-opening. To ensure its stability:

  • Avoid Acidic Conditions: Do not expose the compound to acidic environments, even mild ones (e.g., silica gel chromatography for extended periods, acidic solvents). Under acidic conditions, degradation can occur.[10]

  • Storage: Store the purified compound in a neutral, aprotic solvent or neat if it is a stable solid/oil. Keep it refrigerated under an inert atmosphere to prevent oxidation and acid-catalyzed degradation from atmospheric CO₂ and moisture.

  • Downstream Reactions: When using it as an intermediate, ensure the subsequent reaction conditions are not strongly acidic or do not involve catalysts known to promote cyclopropane ring-opening (e.g., certain transition metals like cobalt or palladium under specific conditions).[6][11]

Q: My synthesis involves a cyclopentadiene precursor. What specific side reactions should I be aware of?

A: Cyclopentadiene is highly reactive and prone to side reactions, primarily dimerization.

  • Diels-Alder Dimerization: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene, even at room temperature.[12] To use monomeric cyclopentadiene, you must "crack" the dimer by heating it and distilling the monomer immediately before use.

  • Isomerization: If you are using a substituted cyclopentadiene, be aware that the double bonds can migrate around the ring, leading to a mixture of 1-, 2-, and 5-substituted isomers. This can be problematic if only one isomer is desired for a subsequent reaction.[12]

References
  • Simmons–Smith reaction - Wikipedia. Available at: [Link]

  • Kulinkovich reaction - Wikipedia. Available at: [Link]

  • Kulinkovich Reaction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988. Available at: [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. Available at: [Link]

  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(38), 7649-7665. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). Molecules, 27(19), 6681. Available at: [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Available at: [Link]

  • General Methods of Enantioselective Cyclopropanations - Macmillan Group. Available at: [Link]

  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. (2017). Chemical Science, 8(2), 1120-1124. Available at: [Link]

  • Haym, I., & Brimble, M. A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. PubMed, 10(38), 7649-65. Available at: [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • Ring-opening transformations of cyclopropanol derivatives via homoenolate. ResearchGate. Available at: [Link]

  • Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. Google Patents.
  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). JACS Au, 2(4), 868-877. Available at: [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2021). Chemical Society Reviews, 50(15), 8582-8605. Available at: [Link]

  • 1-(Hydroxymethyl)cyclopropanecarboxylic acid | C5H8O3 - PubChem. Available at: [Link]

  • A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. (2020). Nature Communications, 11(1), 530. Available at: [Link]

  • Click Chemistry with Cyclopentadiene. (2012). Israel Journal of Chemistry, 52(3-4), 223-239. Available at: [Link]

  • Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. (1998). Journal of the Chemical Society, Perkin Transactions 1, (1), 103-109. Available at: [Link]

  • Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. (2012). Organic Letters, 14(22), 5764-5767. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. Available at: [Link]

  • Is chlorpropamide stable in acidic aqueous solution? ResearchGate. Available at: [Link]

  • Jorgensen, W. L., Lim, D., & Blake, J. F. (1993). Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Journal of the American Chemical Society, 115(7), 2936–2942. Available at: [Link]

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Technical Support Center: Purification of 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 1-(hydroxymethyl)cyclopropanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and reactive molecule. Here, we address the common and often complex challenges encountered during its purification, providing in-depth troubleshooting advice and detailed experimental protocols. Our approach is grounded in chemical principles and practical, field-proven experience to ensure you can achieve the desired purity and yield for your critical applications.

Understanding the Core Challenges

This compound is a valuable building block, but its purification is notoriously challenging due to a combination of structural and reactivity factors:

  • Inherent Ring Strain: The three-membered cyclopropane ring is highly strained. This strain makes the molecule susceptible to ring-opening reactions, especially under acidic, basic, or high-temperature conditions.[1] This instability is a primary concern during purification.

  • High Polarity: The presence of two hydroxyl groups makes this compound a very polar molecule. This high polarity can lead to difficulties in standard purification techniques like normal-phase chromatography, often resulting in poor separation and recovery.

  • Synthesis-Related Impurities: A common route to this compound is the Kulinkovich reaction or similar organometallic additions to esters. These reactions can generate a variety of byproducts, including ketones, and other carbinamines, which may have similar polarities to the desired product, complicating separation.[2][3][4]

  • Thermal Sensitivity: The combination of ring strain and the presence of hydroxyl groups can make the molecule sensitive to thermal degradation. Standard distillation may not be a viable option without specialized equipment.

This guide will provide you with the knowledge and tools to navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section is formatted as a troubleshooting guide to directly address the problems you may be facing in the lab.

Problem Probable Cause(s) Recommended Solutions & Protocols
Low recovery after purification 1. Decomposition on silica gel: The acidic nature of standard silica gel can catalyze the ring-opening of the cyclopropanol.[5] 2. Thermal degradation during solvent removal: High temperatures during rotary evaporation can cause decomposition. 3. Irreversible adsorption: The high polarity of the diol can lead to strong, irreversible binding to the stationary phase.1. Use a deactivated or alternative stationary phase: Consider using deactivated silica gel, alumina (neutral or basic), or a bonded phase like diol or amine for flash chromatography.[6] 2. Low-temperature solvent removal: Use a high-vacuum rotary evaporator with a water bath temperature not exceeding 30-40°C. 3. Employ Reverse-Phase Chromatography: This technique is often better suited for highly polar compounds.[7][8]
Poor separation from impurities 1. Co-elution of polar impurities: Synthesis byproducts may have similar polarity and Rf values. 2. Inappropriate solvent system: The chosen mobile phase may not provide sufficient resolution.1. Optimize your chromatography system: For normal-phase, consider a more polar solvent system like dichloromethane/methanol. For very polar impurities, adding a small amount of ammonium hydroxide to the methanol can help.[9] For reverse-phase, a gradient of water and acetonitrile or methanol is a good starting point.[8] 2. Consider derivatization: Protecting one or both hydroxyl groups can alter the polarity and improve separation. This is an advanced technique and requires subsequent deprotection.
Product appears oily or fails to crystallize 1. Residual solvent: Trapped solvent can prevent crystallization. 2. Presence of impurities: Even small amounts of impurities can inhibit crystal lattice formation. 3. Hygroscopic nature: The compound may have absorbed water from the atmosphere.1. High-vacuum drying: Dry the purified product under high vacuum for an extended period. 2. Re-purification: If impurities are suspected, a second purification step using a different technique (e.g., reverse-phase after normal-phase chromatography) may be necessary. 3. Recrystallization from a suitable solvent system: Finding the right solvent is key. See the detailed protocol below.
Evidence of ring-opening (e.g., presence of aldehydes or ketones in NMR) 1. Acidic or basic conditions: Exposure to even trace amounts of acid or base can cause rearrangement.[10] 2. Oxidative degradation: Exposure to air and certain metal ions can promote oxidation and ring cleavage.[11]1. Maintain neutral pH: Ensure all solvents and glassware are neutral. Use of buffered solutions in reverse-phase chromatography can be beneficial. 2. Work under an inert atmosphere: When possible, handle the compound under nitrogen or argon to minimize oxidation.

Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This protocol is designed to minimize the risk of acid-catalyzed degradation of this compound on silica gel.

1. Deactivation of Silica Gel:

  • Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 dichloromethane:methanol).
  • Add 1% triethylamine (v/v) to the slurry and stir gently for 30 minutes.
  • Pack the column with the deactivated silica slurry.
  • Flush the column with 2-3 column volumes of the starting eluent (without triethylamine) to remove excess base before loading the sample.[6]

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the starting eluent.
  • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of deactivated silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]

3. Elution:

  • Start with a mobile phase of 95:5 dichloromethane:methanol.
  • Gradually increase the polarity by increasing the percentage of methanol. A gradient from 5% to 15% methanol is often effective.
  • Monitor the fractions by thin-layer chromatography (TLC). Use a potassium permanganate stain to visualize the hydroxyl groups.

4. Work-up:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure, ensuring the water bath temperature does not exceed 30-40°C.
Protocol 2: Reverse-Phase Flash Chromatography

This method is often more suitable for highly polar compounds like this compound.

1. Column and Solvent System:

  • Use a C18-functionalized silica gel column.
  • The mobile phase will be a gradient of water (A) and methanol or acetonitrile (B).

2. Elution:

  • Equilibrate the column with 95:5 water:methanol.
  • Load the sample dissolved in a small amount of water or the initial mobile phase.
  • Run a gradient, starting with 5% methanol and gradually increasing to 50-100% methanol, depending on the impurities.
  • Monitor fractions by TLC (using a reverse-phase plate) or HPLC.

3. Work-up:

  • Combine the pure fractions.
  • Remove the organic solvent by rotary evaporation.
  • The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with a suitable organic solvent (e.g., ethyl acetate) if the product is sufficiently soluble.
Protocol 3: Recrystallization

Finding a suitable solvent for recrystallization can be challenging for this highly polar diol. A solvent pair system is often required.[13]

1. Solvent Screening:

  • In small test tubes, test the solubility of a small amount of the purified, oily product in various solvents at room temperature and upon heating.
  • Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.
  • For a solvent pair, find a "soluble" solvent (in which the compound is very soluble) and an "insoluble" solvent (in which it is poorly soluble). The two solvents must be miscible. A common pair for polar compounds is methanol (soluble) and diethyl ether (insoluble).

2. Recrystallization Procedure (Solvent Pair):

  • Dissolve the compound in a minimal amount of the hot "soluble" solvent (e.g., methanol).
  • While the solution is still hot, slowly add the "insoluble" solvent (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy.
  • Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals begin to form, cool the flask in an ice bath to maximize yield.
  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "insoluble" solvent.
  • Dry the crystals under high vacuum.

Mandatory Visualizations

Diagram 1: Purification Workflow Decision Tree

This diagram outlines the decision-making process for selecting the appropriate purification strategy based on the initial purity and nature of the impurities.

Purification_Workflow cluster_impurities Impurity Characteristics cluster_methods Purification Method Selection start Crude this compound tlc_analysis TLC/LC-MS Analysis start->tlc_analysis impurity_profile Assess Impurity Profile tlc_analysis->impurity_profile non_polar Mainly non-polar impurities impurity_profile->non_polar Separable spots polar Significant polar impurities impurity_profile->polar Spots close to product baseline Product at baseline (very polar) impurity_profile->baseline Product doesn't move normal_phase Normal-Phase Flash Chromatography (Deactivated Silica) non_polar->normal_phase reverse_phase Reverse-Phase Flash Chromatography polar->reverse_phase baseline->reverse_phase recrystallization Recrystallization normal_phase->recrystallization If oily product reverse_phase->recrystallization If oily product end_product Pure this compound recrystallization->end_product Instability_Pathways cluster_conditions Degradation Conditions start This compound acid Acidic Conditions (H+) start->acid Protonation & Ring Opening base Basic Conditions (OH-) start->base Deprotonation & Rearrangement heat Thermal Stress (Δ) start->heat Thermal Rearrangement ring_opened Ring-Opened Products (e.g., aldehydes, ketones) acid->ring_opened base->ring_opened heat->ring_opened

Caption: Key degradation pathways for the target molecule.

Frequently Asked Questions (FAQs)

Q1: My compound streaks badly on a standard silica TLC plate. What does this mean and how can I fix it?

A: Streaking is a common sign of compound interaction with the acidic silanol groups on the silica surface, which is expected for a polar diol like this compound. It can also indicate that the compound is overloading the plate. To get a better TLC, you can:

  • Use a deactivated plate: Prepare a TLC plate dipped in a solution of 1% triethylamine in ethyl acetate and then dried.

  • Add a modifier to the eluent: Add a small amount (0.5-1%) of triethylamine or acetic acid to your mobile phase to saturate the active sites on the silica.

  • Switch to a reverse-phase TLC plate: This will give you a better indication of how the compound will behave on a C18 column.

Q2: Can I use distillation to purify this compound?

A: Standard distillation is generally not recommended due to the thermal sensitivity of the compound. The high temperatures required can lead to decomposition and ring-opening reactions. If distillation is necessary, high-vacuum distillation (short-path or Kugelrohr) at the lowest possible temperature should be employed. A supplier datasheet indicates a boiling point of 68-70 °C at 1 Torr, which suggests that vacuum distillation is feasible. [14] Q3: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended:

  • 1H and 13C NMR: This is essential for confirming the structure and identifying any major impurities. The presence of signals in the aldehyde or ketone region of the spectrum would indicate ring-opening.

  • LC-MS: Liquid chromatography-mass spectrometry is excellent for detecting trace impurities and confirming the molecular weight of the product.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable under GC conditions, this can be a powerful tool for assessing purity.

Q4: I've successfully purified my compound, but it's a colorless oil. The literature suggests it can be a solid. How can I induce crystallization?

A: If your compound is pure but remains an oil, it may be a supercooled liquid or require a nucleation site to crystallize. Try the following:

  • Scratching the flask: Gently scratch the inside of the flask at the meniscus with a glass rod to create a rough surface for crystals to form.

  • Seeding: If you have a small crystal of the desired compound, add it to the oil to induce crystallization.

  • Solvent treatment: As described in the recrystallization protocol, dissolving the oil in a minimal amount of a good solvent and adding an anti-solvent can promote crystallization.

Q5: How should I store purified this compound?

A: Due to its potential instability, proper storage is crucial. It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and at low temperatures. Storing in a freezer at or below -20°C is recommended to minimize degradation over time. [14]

References

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  • ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]

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  • PubChem. 1-(Hydroxymethyl)cyclopropan-1-ol. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

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Technical Support Center: Stabilizing 1-(Hydroxymethyl)cyclopropanol During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling highly strained chemical motifs. This guide provides in-depth troubleshooting advice and best practices for researchers working with 1-(hydroxymethyl)cyclopropanol. Due to its inherent ring strain, this valuable building block is prone to decomposition during standard workup procedures. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to maximize your yield and purity.

Section 1: Understanding the Instability - The Chemistry of Cyclopropanol Decomposition

The synthetic utility of cyclopropanols is derived from the high ring strain of the three-membered ring, estimated at approximately 28 kcal/mol.[1] This stored energy makes them susceptible to ring-opening reactions, which can be initiated by various reagents and conditions commonly encountered during workup.[1][2] Understanding these decomposition pathways is the first step toward preventing them.

The primary culprits for undesired degradation are:

  • Acid Catalysis: The presence of strong acids protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent C1-C2 or C1-C3 bond cleavage is driven by the release of ring strain, typically leading to the formation of a β-hydroxycarbocation which rapidly rearranges to a more stable ketone or aldehyde.[2][3] For this compound, this often results in the formation of 3-hydroxybutanal or related isomers.

  • Oxidative/Radical Cleavage: Trace transition metals or other single-electron oxidants can trigger a homolytic cleavage of the C-C bond adjacent to the oxygen, generating a β-keto radical.[1][4][5] While this reactivity is exploited in many synthetic methods, it is a common source of byproduct formation during a standard workup.[6]

  • Thermal Stress: Elevated temperatures, especially in the presence of acidic or basic impurities, can accelerate decomposition pathways.[7] The maximum recommended temperature for the stability of cyclopropanol is reported to be 69 °C.[7]

DecompositionPathways start This compound acid_intermediate Protonated Intermediate start->acid_intermediate H⁺ (Strong Acid) [e.g., HCl, H₂SO₄] oxidant_intermediate β-Keto Radical start->oxidant_intermediate Single Electron Transfer [e.g., Mn(III), Cu(II)] acid_product Ring-Opened Product (e.g., 3-Hydroxybutanal) acid_intermediate->acid_product Ring Opening & Rearrangement oxidant_product Oxidative Byproducts oxidant_intermediate->oxidant_product Further Reactions

Caption: Primary decomposition pathways for this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions yielding this compound, such as the Kulinkovich reaction.[8][9]

Q1: My product is completely gone after I quench the reaction with 1M HCl. What happened?

A1: You've encountered acid-catalyzed decomposition. Quenching a reaction mixture, particularly one containing organometallic species and alkoxides, with a strong, non-buffered acid creates a highly acidic local environment. This is sufficient to rapidly catalyze the ring-opening of the sensitive cyclopropanol product.

Solution: Buffered Quench Protocol

The key is to neutralize the reaction mixture while maintaining a pH that is friendly to the cyclopropanol ring (ideally pH 7-8). A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice as it provides a mild buffering effect.

Experimental Protocol: Gentle Buffered Quench

  • Cooling is Critical: Before adding any aqueous solution, cool the reaction vessel to 0 °C in an ice-water bath. This mitigates the exotherm from quenching reactive species (e.g., unreacted Grignard reagent) and minimizes thermal decomposition.

  • Slow Addition: Add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor the addition rate to keep the internal temperature below 10 °C.

  • Stir and Equilibrate: After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature. This ensures complete hydrolysis of the metal alkoxide salts to the desired alcohol.[9]

  • pH Check: Before proceeding to extraction, check the pH of the aqueous layer with pH paper. If it is still strongly basic, add more sat. aq. NH₄Cl. If it is acidic, add a small amount of a mild base like sodium bicarbonate (NaHCO₃).

Q2: I see my product by TLC/LCMS after the quench, but I lose most of it during extraction and solvent removal. Why?

A2: This suggests two potential issues: instability during extraction or thermal decomposition during concentration. this compound is a small, polar molecule with significant water solubility.[7] Aggressive or prolonged extractions, especially with aqueous layers that are not pH-neutral, can lead to product loss. Furthermore, its volatility and thermal sensitivity mean that standard rotary evaporation can cause significant losses.[7]

Solution: Optimized Extraction and Concentration

Experimental Protocol: High-Fidelity Extraction & Concentration

  • Solvent Choice: Use a suitable organic solvent for extraction. Ethyl acetate (EtOAc) or dichloromethane (DCM) are common choices. Perform multiple extractions (e.g., 3 x volume) rather than one large one to improve recovery.

  • Brine Wash: After the initial extractions, wash the combined organic layers with brine (saturated aq. NaCl). This helps to break up emulsions and removes the bulk of the water from the organic phase, reducing the amount of drying agent needed.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is filtered off completely.

  • Gentle Concentration:

    • Reduce Pressure Gradually: When using a rotary evaporator, apply vacuum slowly.

    • Low Temperature Bath: Keep the water bath temperature at or below 30 °C. Never heat aggressively.

    • Stop Early: It is often better to remove the bulk of the solvent and then remove the final traces under high vacuum without heating. Isolation of cyclopropanol is non-trivial, and concentrating to a thick oil can lead to loss of the volatile product.[7]

Section 3: Best Practices & FAQs

FAQ 1: What is the optimal pH range for handling this compound? The ideal pH range is between 6 and 8. Significant deviation, especially into the acidic range, dramatically increases the rate of decomposition.

pH RangeStability AssessmentRecommendations
< 4 Highly Unstable: Rapid ring-opening expected.Avoid at all costs.
4 - 6 Moderate Risk: Decomposition can occur over time.Minimize exposure time. Use for brief purification steps only.
6 - 8 Optimal Stability: The ideal range for workup.Maintain this pH during quench, extraction, and chromatography.
8 - 10 Low Risk: Generally stable.Acceptable, but neutral pH is preferred.
> 10 Moderate Risk: Risk of base-catalyzed side reactions.Avoid strong bases like NaOH or KOH during workup.

FAQ 2: Are there specific solvents to avoid during workup? Yes. While many common organic solvents are compatible, some can cause issues.

Solvent ClassRecommendationRationale
Aprotic Ethers Highly Recommended (e.g., Et₂O, THF, MTBE)Inert and provide good solubility.
Esters Recommended (e.g., Ethyl Acetate)Good general-purpose solvent for extraction. Ensure it is free of acidic impurities.
Halogenated Acceptable (e.g., DCM, Chloroform)Effective for extraction. Must be washed thoroughly to remove any trace HCl.
Protic Alcohols Use with Caution (e.g., Methanol, Ethanol)Can potentially act as nucleophiles in ring-opening reactions if acidic conditions are present. Best to avoid during sensitive steps.
Ketones Avoid (e.g., Acetone)Trace acid or base can catalyze aldol reactions or other side reactions with the enolizable ketone products of decomposition.

FAQ 3: What is the best method for purification? Purification must be approached carefully.

  • Flash Column Chromatography: This is a viable method but requires care. Use silica gel that has been neutralized by pre-slurrying with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). This deactivates acidic sites on the silica surface that can cause decomposition on the column.

  • Short-Path Distillation: This can be effective for isolating the pure product but carries a high risk of thermal decomposition.[7] It should only be attempted on material that is already reasonably pure and requires excellent vacuum and careful temperature control.

FAQ 4: How should I store the purified this compound? Store the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ 4 °C) in a freezer. Ensure the container and any transfer tools are free of acidic or basic residues.

Section 4: Optimized Workup Protocol Workflow

This workflow outlines a robust procedure for isolating this compound from a typical Kulinkovich reaction mixture.

Workflow start End of Reaction (e.g., Kulinkovich) step1 1. Cool to 0 °C start->step1 step2 2. Quench Slowly (sat. aq. NH₄Cl) step1->step2 step3 3. Warm to RT & Stir step2->step3 step4 4. Check pH (Target: 7-8) step3->step4 step5 5. Extract with EtOAc (3x) step4->step5 pH OK step6 6. Wash with Brine step5->step6 step7 7. Dry (Na₂SO₄) & Filter step6->step7 step8 8. Concentrate Gently (Rotovap, <30 °C) step7->step8 step9 9. Purify if Needed (Neutralized Silica) step8->step9 end Pure Product (Store Cold & Inert) step9->end

Caption: Recommended workflow for the workup and isolation of this compound.

References

  • Fomina, M. V., & Fokin, V. V. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. ([Link])

  • Yao, W., & Yoshikai, N. (2016). Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Chemical Science, 7(8), 5037–5041. ([Link])

  • Li, C., et al. (2023). Palladium-Catalyzed Autotandem Ring-Opening of Cyclopropanols with Gem-Dibromoolefins for the Synthesis of β-Pyrrolo[1,2-a]quinolinyl Ketones. The Journal of Organic Chemistry, 88(17), 12345–12355. ([Link])

  • Wang, C., et al. (2018). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. Organic Letters, 20(15), 4433–4437. ([Link])

  • Wikipedia contributors. (2023). Cyclopropanol. Wikipedia. ([Link])

  • St. Amant, A. H., et al. (2020). Improved Access to Cyclopropanol via Supply-Centered Synthesis. Organic Process Research & Development, 24(10), 2266–2274. ([Link])

  • DePuy, C. H., Breitbeil, F. W., & Eilers, K. L. (1964). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. Journal of the American Chemical Society, 86(20), 4362–4365. ([Link])

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. ([Link])

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. ([Link])

  • Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia. ([Link])

  • Dai, J., & Waymouth, R. M. (2016). Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. Journal of the American Chemical Society, 138(34), 10996–11002. ([Link])

  • Wang, C., et al. (2021). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. ACS Catalysis, 11(13), 7784–7793. ([Link])

  • Sun, Q., et al. (2024). Computational studies on Mn(iii)-catalyzed cyclopropanols: a case of Mn(iii)-based metalloradical catalysis involving an α-Mn(ii)-bound-alkyl radical key intermediate. Organic Chemistry Frontiers. ([Link])

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Technical Support Center: Purification of 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(hydroxymethyl)cyclopropanol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. We will move beyond simple protocols to explore the chemical principles and troubleshoot common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of this compound.

Q1: My crude product is a complex mixture after synthesis via the Kulinkovich reaction. What are the likely impurities?

A1: The Kulinkovich reaction, while powerful for creating cyclopropanols from esters, can generate several byproducts.[1][2] Typical impurities include:

  • Unreacted Starting Ester: Incomplete reaction is common.

  • Titanium Species: Residual titanium alkoxides or salts from the catalyst can contaminate the product.[3]

  • Grignard-Related Byproducts: Byproducts from the Grignard reagent, such as alkanes or dimers.

  • Ring-Opened Byproducts: this compound is a strained molecule and can be susceptible to ring-opening, especially under acidic conditions, to form propanal derivatives.[4]

Q2: My compound is streaking badly on a standard silica gel TLC plate and I'm getting poor separation during column chromatography. Why is this happening?

A2: This is a classic issue for diols like this compound. The two hydroxyl groups can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong interaction leads to slow, uneven elution, resulting in significant tailing or "streaking." This makes it difficult to separate the product from impurities with similar polarities.

Q3: I'm losing a significant amount of my product during purification. Could it be decomposing?

A3: Yes, decomposition is a significant risk. The high ring strain of the cyclopropanol motif makes it sensitive.[4] Acidic environments, such as the surface of standard silica gel, can catalyze a ring-opening isomerization reaction. If you observe the appearance of new, less polar spots on your TLC analysis of column fractions, decomposition is a likely cause.

Q4: Is distillation a viable purification method?

A4: Vacuum distillation can be an effective method for removing non-volatile impurities, such as titanium salts or high-molecular-weight byproducts. Given its reported boiling point of 68-70 °C at 1 Torr, short-path distillation under high vacuum is a suitable option for a thermally stable crude product.[6] However, it will not separate the target compound from impurities with similar boiling points. It is often best used as a preliminary bulk purification step before chromatography.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed approach to overcoming specific purification challenges.

Issue 1: Poor Resolution in Flash Chromatography

If you are experiencing co-elution of impurities or significant product tailing, consider the following strategies.

Root Cause Analysis:
  • Excessive Polarity: The diol functionality makes the molecule highly polar, leading to strong interactions with the stationary phase.

  • Inappropriate Stationary Phase: Standard silica gel is often too acidic and its surface too active for this class of compound, causing irreversible adsorption or decomposition.[7]

  • Suboptimal Mobile Phase: The chosen solvent system may not be providing adequate differentiation in the elution of the product and its impurities.

Solutions:
  • Switch to a Diol-Bonded Stationary Phase: This is the most recommended solution. Diol-bonded silica has a surface functionalized with dihydroxypropyl groups.[8][9] This phase is less acidic and interacts with polar analytes primarily through hydrogen bonding, similar to bare silica, but in a more controlled and reproducible manner.[5] It is known to reduce the strong adsorption seen with polar compounds, leading to sharper peaks and better separation.[9][10]

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: For highly polar compounds, a more aggressive solvent system may be needed.[7] Instead of standard ethyl acetate/hexane, consider gradients involving dichloromethane/methanol or ethyl acetate/isopropanol.

    • Use a Modifier: Adding a small amount (0.1-1%) of a polar modifier like triethylamine can deactivate the acidic sites on silica gel, reducing tailing. Conversely, a trace of acetic acid can sometimes sharpen the bands of acidic compounds, though this is risky for the acid-sensitive cyclopropanol ring.

Issue 2: Product Degradation During Workflow

If you suspect your product is degrading, time and chemical environment are your primary concerns.

Root Cause Analysis:
  • Acid-Catalyzed Ring Opening: The most common degradation pathway, often triggered by acidic silica gel or improper workup conditions.[4]

  • Thermal Stress: While relatively stable, prolonged exposure to high temperatures during solvent evaporation or distillation can cause decomposition.

Solutions:
  • Neutralize the Workup: After quenching the reaction, ensure the aqueous workup is neutral or slightly basic before extraction. A wash with saturated sodium bicarbonate solution is advisable.

  • Use a Deactivated Stationary Phase: As mentioned, Diol-bonded silica is less prone to causing degradation.[5][11] Alternatively, you can use standard silica gel that has been pre-treated by flushing the column with the mobile phase containing 1% triethylamine.

  • Minimize Heat and Time: Evaporate solvents under reduced pressure without excessive heating (rotary evaporator bath temperature < 40 °C). Do not leave the purified compound on the benchtop for extended periods; store it cold and under an inert atmosphere.[6]

Part 3: Validated Purification Protocol - Diol Flash Chromatography

This protocol provides a reliable, step-by-step method for purifying this compound using a Diol-functionalized flash column, which offers superior performance for this polar molecule.

Workflow Overview Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation Crude Crude Product in DCM DryLoad Adsorb onto Celite® Crude->DryLoad Load Dry Load Sample DryLoad->Load SolventPrep Prepare Mobile Phases (Hex/EtOAc & EtOAc/IPA) Equilibrate Equilibrate Column (5% EtOAc/Hex) SolventPrep->Equilibrate Pack Pack Diol Column Pack->Equilibrate Equilibrate->Load Elute Run Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Pool Pool Pure Fractions TLC->Pool Evaporate Evaporate Solvent (<40°C) Pool->Evaporate Final Pure Product Evaporate->Final

Sources

Stabilizing 1-(hydroxymethyl)cyclopropanol for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(hydroxymethyl)cyclopropanol

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, yet sensitive, building block. Due to its inherent ring strain, this compound requires careful handling and storage to ensure its stability and purity over time. This document provides in-depth answers to common questions and troubleshooting strategies to help you maintain the integrity of your material for successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What makes this compound inherently unstable?

Answer: The instability of this compound stems directly from the high ring strain of its three-membered cyclopropane ring. Cyclopropanol and its derivatives are highly reactive because the C-C-C bond angles are forced to be 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This strain energy, approximately 28 kcal/mol, makes the ring susceptible to cleavage under various conditions.[1] The molecule is prone to undergo ring-opening reactions, most commonly a structural isomerization to form 3-hydroxypropanal.[2] This reaction can be catalyzed by acid, base, heat, or even certain metal catalysts.[3][4][5]

Q2: What are the visible or analytical signs of degradation?

Answer: Visually, degradation is often undetectable as both the starting material and the primary degradation product are typically colorless to light yellow liquids.[6] Therefore, analytical confirmation is crucial. The primary signs of degradation are:

  • Appearance of a new peak in GC-MS or LC-MS: The most common degradation product is the constitutional isomer, 3-hydroxypropanal. You will observe a new peak with the same mass (m/z = 88.11 g/mol for the parent compound) but a different retention time.

  • Changes in ¹H NMR or ¹³C NMR spectra: You may observe the appearance of new signals corresponding to an aldehyde proton (~9.8 ppm) and the disappearance of the characteristic cyclopropyl proton signals (typically upfield, between 0-1 ppm).

  • Inconsistent Reaction Yields: If you observe diminishing yields or the formation of unexpected byproducts in reactions where this compound is a starting material, it is a strong indicator that the reagent has degraded.

Q3: What is the expected shelf-life of this compound?

Answer: The shelf life is highly dependent on storage conditions. For the related compound, cyclopropanol, suppliers often state a shelf life of one year when stored under ideal conditions.[6] For this compound, a similar timeframe can be expected if stringent storage protocols are followed. However, stability can be compromised in a matter of days or weeks if the material is exposed to heat, light, or atmospheric contaminants. We strongly recommend re-analyzing the purity of any material that has been stored for more than 3-6 months or has been opened multiple times.

Q4: Can I store this compound in a solution to improve stability?

Answer: Storing it as a solution is generally not recommended for long-term stability. Many common laboratory solvents can either contain impurities (e.g., acidic stabilizers in chloroform, peroxides in ethers) or are not perfectly inert, which can accelerate degradation. If you must prepare a solution for experimental use, it should be made fresh and used immediately. For short-term storage of a few days, an anhydrous, non-protic, and peroxide-free solvent like anhydrous THF or dioxane could be used, but it must be stored under an inert atmosphere at low temperature.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common stability issues encountered during experiments.

Problem: My freshly synthesized/purchased this compound shows rapid degradation within days.
  • Potential Cause 1: Residual Acid or Base from Synthesis.

    • Scientific Rationale: Trace amounts of acid or base from the reaction workup are potent catalysts for the ring-opening isomerization of cyclopropanols.[1] The lone pair on the hydroxyl oxygen can be protonated under acidic conditions, or deprotonated under basic conditions, both of which facilitate the cleavage of a C-C bond in the strained ring.

    • Recommended Solution: Perform a rigorous purification. After the initial extraction, wash the organic layer with a saturated, aqueous solution of sodium bicarbonate (to remove acid) followed by a wash with brine. Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal. If the compound is volatile enough, consider purification by short-path distillation under reduced pressure to minimize thermal exposure.[7]

  • Potential Cause 2: Inappropriate Storage Atmosphere.

    • Scientific Rationale: Oxygen in the air can lead to oxidative degradation pathways, although the primary concern is often moisture and acidic gases (like CO₂) that can be absorbed from the atmosphere, creating a locally acidic environment.

    • Recommended Solution: Always store the compound under a dry, inert atmosphere such as argon or nitrogen.[8] Use a well-sealed container, preferably an amber glass vial with a PTFE-lined cap. For high-purity material, consider using an ampoule sealed under vacuum or argon. When accessing the material, use a syringe through a septum cap to minimize atmospheric exposure.

Problem: My reaction yields are inconsistent, even with a new bottle of the reagent.
  • Potential Cause 1: Thermal Stress during Handling.

    • Scientific Rationale: Thermal energy can provide the activation energy needed to overcome the barrier to the ring-opening reaction.[9][10] Leaving the compound on the benchtop at room temperature for extended periods, especially in direct sunlight, can lead to significant degradation.

    • Recommended Solution: Always keep the material cold. Allow the container to warm to room temperature before opening it to prevent condensation of atmospheric moisture into the sample. Aliquot the necessary amount for your reaction quickly and return the main container to cold storage immediately. Perform reactions at the lowest feasible temperature.

  • Potential Cause 2: Cross-Contamination.

    • Scientific Rationale: Contamination from spatulas, syringes, or transfer pipettes that have been used with acidic, basic, or metallic reagents can initiate degradation.

    • Recommended Solution: Use dedicated, clean, and dry equipment for handling this compound. Never return unused material to the original container. It is best practice to aliquot the bulk container into smaller, single-use vials to preserve the integrity of the main stock.

Part 3: Protocols and Data

This section provides standardized protocols for storage, handling, and analysis, along with key data summarized in tables.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)Minimizes thermal energy, slowing the rate of isomerization.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture, oxygen, and CO₂.[8]
Container Amber Glass Vial / AmpouleProtects from light, which can catalyze radical degradation pathways.[6]
Seal PTFE-lined Septum Cap / Flame-SealedProvides an excellent barrier against atmospheric contamination.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is essential for verifying the purity of your this compound before use.

  • Sample Preparation:

    • Prepare a stock solution by dissolving ~5 mg of this compound in 1.0 mL of a high-purity, anhydrous solvent (e.g., dichloromethane or ethyl acetate).

    • Create a dilute sample by taking 100 µL of the stock solution and diluting it into 900 µL of the same solvent.

  • Instrumentation (Typical Parameters):

    • Injector: 250 °C, Split mode (e.g., 50:1)

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

    • Oven Program: Start at 50 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Scan range m/z 35-350.

  • Data Analysis:

    • Identify the peak for this compound. Confirm its identity by its mass spectrum (look for the molecular ion and characteristic fragments).

    • Look for a peak with a different retention time but the same molecular ion (m/z 88). This is likely the 3-hydroxypropanal degradation product.

    • Calculate purity by peak area percentage. A pure sample should be >97%.

Protocol 2: Aliquoting Under Inert Atmosphere

This procedure minimizes atmospheric exposure when portioning a bulk supply.

  • Preparation: Place the sealed vial of this compound and several smaller, empty, oven-dried amber vials (with septa caps) into a desiccator to cool under vacuum.

  • Inert Gas Purge: Connect the main vial to a Schlenk line or work inside a glovebox. Puncture the septum with a needle connected to the inert gas line and another needle as an outlet. Purge with argon or nitrogen for 5-10 minutes. Do the same for the smaller vials.

  • Transfer: Using a clean, dry, gas-tight syringe, withdraw the desired volume of liquid from the main vial.

  • Dispense: Quickly dispense the liquid into the smaller, pre-purged vials.

  • Sealing and Storage: Once aliquoted, remove the needles. Wrap the cap/septum junction of each vial with Parafilm for an extra seal. Place the vials in labeled secondary containment and store them at 2-8 °C.

Part 4: Visual Guides

The following diagrams illustrate the key degradation pathway and a logical workflow for troubleshooting stability issues.

Degradation Pathway

G A This compound B 3-hydroxypropanal (Ring-Opened Isomer) A->B Isomerization (Ring Opening) C Catalysts: - Acid (H⁺) - Base (OH⁻) - Heat (Δ) - Light (hν) C->A

Caption: Primary degradation pathway of this compound.

Troubleshooting Workflow

G start Purity or Reactivity Issue Observed check_storage Review Storage Conditions: Temp? Inert Gas? Light? start->check_storage analyze_purity Analyze Purity (GC-MS, NMR) check_storage->analyze_purity is_pure Is Purity >97%? analyze_purity->is_pure re_purify Re-purify Material (Distillation, Neutral Wash) is_pure->re_purify No use_material Proceed with Experiment (Use fresh aliquot) is_pure->use_material Yes re_purify->analyze_purity Post-Purification Check discard Discard Material Procure New Batch re_purify->discard Degradation Severe check_handling Review Handling Protocol: (Exposure to air/heat?) use_material->check_handling If issues persist

Caption: Decision tree for troubleshooting stability issues.

References

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  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Royal Society of Chemistry Publishing. Available at: [Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Cyclopropanol CAS 16545-68-9. Watson International. Available at: [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. National Center for Biotechnology Information (PubMed). Available at: [Link]

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  • Stabilization of aldehydes and/or an alcohols.Google Patents.
  • Analytical Methods. Royal Society of Chemistry Publishing. Available at: [Link]

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. Available at: [Link]

  • Synthesis method and application of 1-hydroxymethyl cyclopropyl acetic acid.Google Patents.
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  • Synthesis of cyclopropanols. Organic Chemistry Portal. Available at: [Link]

  • Structural Comparisons of Acidity and Basicity; The Stability Factors. YouTube. Available at: [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane.Google Patents.
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  • 1,1-Bis(hydroxymethyl)cyclopropane. LookChem. Available at: [Link]

  • Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Publications. Available at: [Link]

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Technical Support Center: Navigating the Chemistry of Unstable Cyclopropanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with cyclopropanols. These strained three-membered rings are powerful synthetic intermediates, but their high reactivity presents unique handling challenges. This guide is structured to provide direct, field-proven answers to the common pitfalls you may encounter, ensuring the integrity of your experiments and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and reactivity of cyclopropanols.

Q1: What makes cyclopropanols so inherently unstable?

A1: The instability of cyclopropanols stems primarily from severe ring strain . This strain is a combination of two main factors:

  • Angle Strain: The internal C-C-C bond angles in a cyclopropane ring are forced to be 60°. This is a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms, leading to high angle strain.[1][2][3]

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation, which introduces additional strain (also known as Pitzer strain).[1][3]

This high potential energy makes the molecule eager to undergo reactions that open the ring, thereby relieving the strain.[1] The presence of the hydroxyl group further facilitates these ring-opening pathways under various conditions.

Q2: What are the primary decomposition pathways I should be aware of?

A2: Cyclopropanols typically decompose via ring-opening reactions, which can be initiated by acid, base, or oxidative/radical conditions.[4][5][6][7]

  • Acid-Catalyzed Ring Opening: Protonation of the hydroxyl group turns it into a good leaving group (water), facilitating C-C bond cleavage to form a stabilized carbocation, which rearranges to a β-substituted ketone or aldehyde.[6][8]

  • Base-Catalyzed Ring Opening: Deprotonation of the hydroxyl group forms a cyclopropoxide. This species can undergo fragmentation, particularly if the substituents can stabilize the resulting carbanion.

  • Oxidative/Radical Ring Opening: Single-electron transfer (SET) from an oxidant can generate a β-keto radical, which is a versatile intermediate for further reactions but represents a decomposition pathway if not controlled.[4][5]

Troubleshooting Guide: Experimental Pitfalls

This section provides solutions to specific problems you might encounter during your experimental workflow.

Q3: My cyclopropanol is decomposing during silica gel column chromatography. What is happening and how can I prevent it?

A3: This is the most common pitfall. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the ring-opening decomposition of your cyclopropanol directly on the column, leading to low yields and impure fractions.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before running your column, you can passivate the acidic sites.[9][10][11][12][13]

    • Method: Prepare a slurry of your silica gel in your non-polar eluent (e.g., hexane or dichloromethane). Add 1-3% triethylamine (TEA) or another suitable base (like pyridine) relative to the solvent volume.[10][11][12] Flush the packed column with this basic solvent mixture (1-2 column volumes), followed by a flush with the pure eluent system to remove excess base before loading your compound.[12]

  • Use an Alternative Stationary Phase: If your compound is extremely sensitive, it's best to avoid silica gel altogether.

    • Neutral Alumina: Alumina (neutral, activity grade I-III) is a good alternative for acid-sensitive compounds.

    • Celite® or Florisil®: Using a plug of these materials can remove baseline impurities without the high acidity of silica.

    • Reversed-Phase Chromatography (C18): For more polar derivatives, a reversed-phase column with a mobile phase like acetonitrile/water or methanol/water can be effective.[14]

  • Dry Loading: To minimize contact time with the stationary phase, you can dry-load your compound. Dissolve your crude material, adsorb it onto a small amount of Celite® or deactivated silica, remove the solvent under vacuum, and carefully load the resulting free-flowing powder onto the top of your column.[11]

Q4: I'm observing significant product loss during my aqueous workup. What's the cause?

A4: Even seemingly neutral water can be slightly acidic due to dissolved CO₂, and the presence of any acidic or basic byproducts from your reaction can trigger decomposition. The goal is to avoid prolonged contact with an aqueous phase and ensure any pH excursions are controlled.

Troubleshooting Steps:

  • Use a Buffered Wash: Instead of pure water, perform your initial wash with a saturated, aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any trace acid. Follow this with a wash using brine (saturated NaCl) to aid in phase separation and remove bulk water.

  • Perform an Anhydrous Workup: If the compound is highly sensitive, avoid an aqueous wash entirely.

    • Method: After the reaction is complete, quench it appropriately (e.g., with solid NaHCO₃ if acid is present). Filter the reaction mixture through a pad of Celite® or anhydrous sodium/magnesium sulfate to remove salts and drying agent. Concentrate the filtrate directly.

  • Minimize Time: Whatever workup method you choose, perform it quickly and at low temperatures (e.g., in an ice bath) to reduce the rate of potential decomposition reactions.

Q5: My purified cyclopropanol decomposes upon storage. What are the best storage practices?

A5: Cyclopropanols are reactive intermediates and often have limited shelf lives.[15][16] Decomposition can be triggered by exposure to air (oxidation), moisture, light, and trace acid/base contaminants.

Troubleshooting Steps:

  • Store Under Inert Atmosphere: Store the compound in a sealed vial under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Use an Amber Vial: Protect the compound from light, which can catalyze radical decomposition pathways.

  • Low Temperature: Store the vial in a freezer, preferably at -20 °C or below.

  • Store in Solution: For some highly unstable cyclopropanols, storage as a dilute solution in a dry, aprotic, and non-acidic solvent (e.g., anhydrous benzene or toluene) at low temperatures can improve stability compared to storing it as a neat oil or solid.

Visualizing the Pitfalls: Decomposition Pathways

Understanding the mechanisms of decomposition is key to preventing them.

Acid_Catalyzed_Ring_Opening Diagram 1: Acid-Catalyzed Ring Opening cluster_0 Cyclopropanol cluster_1 Protonation cluster_2 Ring Opening cluster_3 Rearrangement CP R-C(OH)-C2H3-R' PCP R-C(OH2+)-C2H3-R' CP->PCP + H+ CB Carbocation Intermediate PCP->CB - H2O (Rate-determining) Ketone β-Substituted Ketone CB->Ketone Tautomerization

Caption: Acidic conditions protonate the hydroxyl, creating a good leaving group and initiating ring cleavage.

Oxidative_Ring_Opening Diagram 2: Oxidative (Radical) Ring Opening cluster_0 Cyclopropanol cluster_1 Oxidation cluster_2 Decomposition CP R-C(OH)-C2H3-R' Radical β-Keto Radical CP->Radical - e-, - H+ (e.g., Mn(III), Fe(III)) Products Dimerization or Other Products Radical->Products Uncontrolled Reaction

Caption: Oxidants can cause single-electron transfer, forming a β-keto radical that can lead to undesired side products.

Validated Protocols

Here are detailed, step-by-step methodologies for key handling procedures.

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol is designed for purifying acid-sensitive compounds on a standard laboratory scale.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

  • Chromatography column

  • Crude cyclopropanol mixture

Procedure:

  • Prepare the Neutralizing Eluent: Prepare your chosen mobile phase. To this solvent, add 1% triethylamine by volume (e.g., 10 mL of TEA for 1 L of eluent).[11][12]

  • Pack the Column: Pack the chromatography column with silica gel using the neutralizing eluent to create a slurry. Ensure the column is packed evenly without air bubbles.

  • Equilibrate the Column: Elute the packed column with at least two column volumes of the neutralizing eluent. This ensures all the acidic silanol groups are passivated by the TEA.[12]

  • Switch to Standard Eluent (Optional but Recommended): Flush the column with one to two column volumes of your mobile phase without TEA. This removes excess base from the solvent front, which can sometimes interfere with separation.

  • Load the Sample: Load your crude cyclopropanol onto the column (either via a concentrated solution or dry-loaded).

  • Elute and Collect: Run the column using your standard mobile phase (without TEA). The stationary phase is now deactivated and should not induce decomposition.[11]

Protocol 2: Anhydrous "Filter-and-Concentrate" Workup

This protocol is for extremely unstable cyclopropanols where any contact with water must be avoided.

Materials:

  • Reaction mixture containing the cyclopropanol

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite® 545 (or equivalent filter aid)

  • Sintered glass funnel (fritted funnel)

  • Clean, dry receiving flask

  • Rotary evaporator

Procedure:

  • Reaction Quench (if necessary): If the reaction used acidic or basic reagents, quench by stirring with a solid neutralizing agent (e.g., solid NaHCO₃ for acid, solid NH₄Cl for strong base) for 10-15 minutes.

  • Add Drying Agent: Add anhydrous MgSO₄ or Na₂SO₄ directly to the reaction mixture. Add enough so that it no longer clumps together.

  • Prepare Filtration Funnel: Place a 1-2 cm pad of Celite® in the sintered glass funnel and gently press it down. Pre-rinse the pad with a small amount of the reaction solvent.

  • Filter the Mixture: Carefully pour the reaction mixture through the Celite® pad. The Celite® and drying agent will trap fine particulates and salts.

  • Rinse: Wash the original reaction flask and the Celite® pad with a small amount of fresh, anhydrous solvent to ensure complete transfer of your product.

  • Concentrate: Collect the clear filtrate in the receiving flask and concentrate it using a rotary evaporator at low temperature.

  • Final Drying: Place the concentrated product under high vacuum to remove any final traces of solvent before storage or further use.

Data Summary Table

Pitfall Primary Cause Recommended Solution Key Parameters to Control
Decomposition on ColumnAcidic nature of silica gelNeutralize silica with TEA; use alumina or reversed-phase.pH of stationary phase, contact time.
Loss During WorkupPresence of acid/base in aqueous phaseUse buffered wash (NaHCO₃); perform anhydrous workup.pH, temperature, exposure time to water.
Degradation in StorageOxidation, moisture, light, trace acidStore cold (-20 °C), under inert gas (Ar/N₂), in an amber vial.Temperature, atmosphere, light exposure.
Rearrangement in SolutionProtic or acidic solvents (e.g., CDCl₃)Use aprotic, non-acidic solvents (e.g., Benzene-d₆, CCl₄).Solvent choice for analysis and storage.

References

  • Chemistry For Everyone. (n.d.). How To Neutralize Silica Gel? YouTube. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Wang, Z., et al. (2022). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. NIH Public Access. Retrieved from [Link]

  • Wang, H., et al. (2021). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. NIH Public Access. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reactive intermediates | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • DePuy, C. H. (1968). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1(11), 331–337.
  • Wikipedia. (n.d.).
  • DePuy, C. H., & Breitbeil, F. W. (1963). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. Journal of the American Chemical Society, 85(17), 2764–2765.
  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]

  • Chemistry For Everyone. (n.d.). What Causes Strained Rings Like Cyclopropane To Form? YouTube. Retrieved from [Link]

  • Singh, M. B., & Singh, V. K. (2018).
  • University of Wisconsin-Platteville. (n.d.). CYCLOPROPANE RING STRAIN. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain.
  • Kulinkovich, O. G. (2004). The Chemistry of Cyclopropanols. Chemical Reviews, 104(6), 2561–2632.
  • Wikipedia. (n.d.). Cyclopropanol.
  • Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Large-scale purification of unstable, water-soluble secologanic acid using centrifugal partition chromatography. PubMed. Retrieved from [Link]

  • American Chemical Society. (n.d.).
  • American Chemical Society. (2023). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. Retrieved from [Link]

  • ChemRxiv. (2023). Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. Retrieved from [Link]

  • RSC Advances Blog. (2024). Design strategies for organelle-selective fluorescent probes: where to start? Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-(Hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(hydroxymethyl)cyclopropanol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of catalyst loading. As a versatile building block, this compound's utility is often unlocked through transition-metal-catalyzed reactions that leverage its inherent ring strain.[1] Proper optimization of catalyst loading is paramount for achieving high efficiency, selectivity, and reproducibility while minimizing costs and downstream purification challenges.

This document is structured to provide practical, field-proven insights, moving from fundamental questions to advanced troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions about catalyst usage in reactions involving this compound.

Q1: What are the primary transition-metal-catalyzed reactions of this compound and related cyclopropanols?

A1: The high ring strain of the cyclopropane ring makes it susceptible to C-C bond activation via oxidative addition to transition metals.[1] Key transformations include:

  • Ring-Opening Cross-Coupling: This is the most common reaction class, where the cyclopropane ring opens to form a metallacyclobutane or a homoenolate intermediate, which is then coupled with an electrophile.[2][3] Common catalysts are based on Palladium (Pd), Nickel (Ni), Copper (Cu), Rhodium (Rh), and Cobalt (Co).[2]

  • Cycloadditions: Cyclopropanols can participate in formal cycloaddition reactions, such as (3+2) annulations, to construct five-membered rings.[4]

  • Allylation: Copper-catalyzed ring-opening allylation reactions have been developed to form functionalized carbonyl compounds.[5]

  • Hydrogenation: While less common for the alcohol itself, related cyclopropane esters are hydrogenated to form cyclopropyl methanols using catalysts like Copper/Zinc Oxide (Cu/ZnO).[6][7]

Q2: What is a sensible starting point for catalyst loading in a new reaction?

A2: For many transition-metal-catalyzed cross-coupling reactions, a catalyst loading in the range of 0.5 to 5 mol% is a typical starting point. A prudent initial screening would begin at 1-2 mol% . This concentration is often sufficient to promote the reaction at a reasonable rate without excessive cost or the risk of side reactions associated with high catalyst concentrations.

Q3: How does catalyst loading directly influence reaction conversion and rate?

A3: Catalyst loading is directly proportional to the concentration of active catalytic sites in the reaction mixture.

  • Conversion & Rate: Generally, increasing the catalyst loading leads to a faster reaction rate and, consequently, higher conversion within a given timeframe. If a reaction is sluggish, a modest increase in catalyst loading is a logical first step in optimization.

  • Diminishing Returns: It is crucial to recognize that this relationship is not infinitely linear. At a certain point, the reaction rate may become limited by other factors, such as mass transport (mixing) or the intrinsic reactivity of the substrates, and further increases in catalyst will not yield a significant rate enhancement.

Q4: My conversion is low. Why shouldn't I just add a large excess of catalyst (e.g., >10 mol%)?

A4: While tempting, using an excessive catalyst loading is often counterproductive and introduces several complications:

  • Cost: Most transition metal catalysts, especially those with complex chiral ligands, are expensive. Minimizing loading is key to a cost-effective process.

  • Product Contamination: High catalyst loading results in higher levels of residual metal in the crude product. For pharmaceutical applications, stringent limits on metal impurities necessitate challenging and costly purification steps.

  • Side Reactions: Excessively high catalyst concentrations can promote undesired side reactions, such as substrate decomposition, ligand degradation, or the formation of less selective catalytic species (e.g., metal nanoparticles or aggregates), which can ultimately lower the yield and selectivity of the desired product.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides a structured, question-and-answer approach to resolving specific experimental challenges.

Issue 1: Low or Stalled Reaction Conversion

Q: My reaction has stalled at 30% conversion after several hours, even with a standard catalyst loading of 2 mol%. What are the probable causes and how can I systematically troubleshoot this?

A: Low or stalled conversion is a common issue that can often be traced back to catalyst deactivation. Catalyst deactivation is the loss of catalytic activity over time and can occur through several mechanisms.[8]

Troubleshooting Workflow:

  • Verify Reagent & System Integrity: Before focusing on the catalyst, ensure that substrates are pure, solvents are anhydrous and de-gassed (if required), and the reaction is free from atmospheric leaks (e.g., under a robust inert atmosphere).

  • Investigate Catalyst Deactivation: This is the most likely culprit. The primary deactivation pathways are:

    • Chemical Deactivation (Poisoning): This occurs when impurities in the reaction mixture irreversibly bind to the active sites of the catalyst.[9] Common poisons include sulfur compounds, coordinating solvents (if not part of the system), or unremoved inhibitors from starting materials.

      • Solution: Purify all reagents and solvents. If a substrate is suspected, consider passing it through a plug of activated alumina or silica.

    • Thermal Deactivation (Sintering): At elevated temperatures, fine catalyst particles can agglomerate, reducing the available surface area and, therefore, the number of active sites.[9]

      • Solution: Evaluate if the reaction temperature is too high. Run the reaction at a lower temperature for a longer time. Use thermally stable catalyst supports if applicable.[8]

    • Mechanical Deactivation (Fouling/Coking): The catalyst surface can be blocked by the deposition of insoluble materials, such as polymers or carbonaceous residues (coke), preventing substrate access to the active sites.[8]

      • Solution: Check for signs of insoluble byproduct formation. Lowering the reaction concentration or temperature may help. Analytical techniques like Temperature-Programmed Oxidation (TPO) can identify coke deposition.[8]

  • Optimize Catalyst Loading: If deactivation is ruled out or mitigated, systematically screen the catalyst loading.

G start Low / Stalled Conversion reagent_check Verify Reagent Purity & Inert Atmosphere start->reagent_check deactivation Investigate Catalyst Deactivation reagent_check->deactivation Reagents OK poisoning Poisoning: Purify Reagents deactivation->poisoning Suspect Impurities sintering Sintering: Lower Temperature deactivation->sintering High Temp Rxn fouling Fouling: Check for Insolubles deactivation->fouling Byproducts Seen loading_opt Systematically Increase Catalyst Loading deactivation->loading_opt Deactivation Unlikely poisoning->loading_opt sintering->loading_opt fouling->loading_opt success Reaction Optimized loading_opt->success

Caption: Workflow for troubleshooting low reaction conversion.

Issue 2: Poor Selectivity (Regio- or Enantioselectivity)

Q: I am attempting an asymmetric ring-opening and observing high conversion but low enantioselectivity (ee). Can altering the catalyst loading improve this?

A: Yes, catalyst loading can have a profound impact on selectivity, although the relationship is more complex than with conversion. High conversion with low selectivity suggests the catalyst is active but not stereocontrolled.

  • Cause 1: Incorrect Ligand-to-Metal Ratio: In many modern catalytic systems, the active catalyst is a metal-ligand complex. An incorrect ratio can lead to the formation of unbound metal species or alternative complexes that are catalytically active but not selective. If you are preparing the catalyst in situ, ensure the stoichiometry is precise.

  • Cause 2: Formation of Off-Cycle, Less Selective Species: At high concentrations, aggregation of the catalyst can sometimes occur, leading to species that catalyze the reaction through a different, less selective pathway.

  • Cause 3: Background Uncatalyzed Reaction: In some cases, a slow, non-selective background reaction can occur, especially at higher temperatures. A higher catalyst loading will accelerate the desired catalytic pathway, increasing its contribution relative to the background reaction and thereby improving observed selectivity.

Optimization Strategy:

  • Screen Ligand:Metal Ratio: Before adjusting the overall loading, screen ratios around the literature precedent (e.g., 1:1, 1.1:1, 1.2:1 ligand to metal).

  • Screen Catalyst Loading: Once the optimal L:M ratio is fixed, screen the loading of the pre-catalyst complex (e.g., 0.5%, 1%, 2.5%). It is not uncommon to find that lower catalyst loadings provide higher enantioselectivity, albeit at the cost of a slower reaction.

G sub Substrate (Cyclopropanol) complex Substrate-Catalyst Complex sub->complex Coordination cat Catalyst [M-Ligand] intermediate {Metallacyclobutane | or Homoenolate Intermediate} complex->intermediate Oxidative Addition product_cat Product + Catalyst intermediate->product_cat Reductive Elimination product_cat->cat Catalyst Regeneration

Caption: Simplified catalytic cycle for a ring-opening reaction.

Section 3: Experimental Protocols & Data Presentation

Trustworthy optimization requires systematic and reproducible experimental design.

Protocol 1: Parallel Screening of Catalyst Loading

This protocol outlines a method for efficiently testing multiple catalyst loadings simultaneously.

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of the catalyst (or pre-catalyst and ligand) in the reaction solvent. Also prepare a stock solution of the this compound substrate and any other reagents.

  • Reaction Setup: Arrange an array of reaction vials equipped with stir bars.

  • Catalyst Addition: Using a calibrated micropipette, dispense varying volumes of the catalyst stock solution into each vial to achieve the target mol% (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).

  • Initiation: Add the substrate stock solution to each vial to initiate the reactions simultaneously.

  • Monitoring: Seal the vials, remove from the glovebox, and place them in a temperature-controlled heating block with stirring. At set time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.

  • Quenching & Analysis: Quench each aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and passing it through a small plug of silica to remove the catalyst. Analyze the quenched samples by a calibrated analytical method.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for quantifying the consumption of starting material and the formation of the product, allowing for accurate determination of conversion and yield.[10][11]

  • Method Development: Develop an HPLC method that provides good separation between the this compound starting material, the desired product, and any major impurities. A reverse-phase C18 column is often a good starting point.

  • Calibration: Prepare standard solutions of the pure starting material and product at known concentrations. Generate a calibration curve (Peak Area vs. Concentration) for each compound.

  • Sample Analysis: Dilute the quenched reaction aliquots from Protocol 1 to fall within the linear range of the calibration curve.

  • Calculation: Use the calibration curves to determine the concentration of the starting material and product in each sample. Calculate the % conversion and % yield at each time point for each catalyst loading.

Data Presentation: Example Optimization Results

Summarize quantitative results in a clear table to facilitate comparison and decision-making.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Selectivity (ee%)
0.524656095
1.012928894
2.5 6 >99 95 94
5.04>999389

Table based on hypothetical data for illustrative purposes.

References

  • Title: Synthesis of 1,1-bis(hydroxymethyl)
  • Title: Uracil-Cu(i) catalyst: allylation of cyclopropanols with Morita–Baylis–Hillman alcohols under water-tolerant conditions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause Source: Micromeritics Instrument Corporation URL: [Link]

  • Title: The main pathways of catalyst deactivation are the reactions of the... Source: ResearchGate URL: [Link]

  • Source: Google Patents (US5728896A)
  • Title: Recent advances in asymmetric synthesis via cyclopropanol intermediates Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Mobile Tool for HPLC Reaction Monitoring Source: Organic Process Research & Development URL: [Link]

  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: PubMed URL: [Link]

  • Title: Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds Source: ResearchGate URL: [Link]

  • Title: What are the factors for catalysts desactivation? Source: ResearchGate URL: [Link]

  • Title: Activation of cyclopropanes by transition metals Source: Wikipedia URL: [Link]

  • Title: Transition Metal-Mediated Cycloaddition Reactions Source: ACS Publications URL: [Link]

  • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes Source: Chemical Reviews URL: [Link]

  • Title: Catalyst deactivation Source: Oregon State University URL: [Link]

  • Title: Catalyst Deactivation: Mechanism & Causes Source: StudySmarter URL: [Link]

  • Title: Metal-catalysed C-C bond formation at cyclopropanes Source: PubMed URL: [Link]

  • Title: Techniques and Methods to Monitor Chemical Reactions Source: ResearchGate URL: [Link]

  • Title: High Performance Liquid Chromatography Monitoring Reaction Kinetics Source: Bridgewater College Digital Commons URL: [Link]

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Technical Support Center: Byproduct Formation in the Ring-Opening of 1-(Hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the ring-opening of 1-(hydroxymethyl)cyclopropanol in their synthetic routes. As a strained three-membered ring system, cyclopropanol and its derivatives are versatile intermediates, but their reactivity can lead to complex product mixtures. This document provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic origins of byproduct formation and offering practical troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Mechanistic Understanding

Q1: What are the expected products and the underlying mechanisms for the ring-opening of this compound?

The ring-opening of this compound is a powerful transformation that leverages the inherent strain of the cyclopropane ring.[1] The reaction typically proceeds via one of two main pathways depending on the conditions, leading to different primary products.

  • Path A (C1-C2 Cleavage): This is often the desired pathway, leading to a homoenolate equivalent that, upon protonation or further reaction, yields derivatives of 4-hydroxybutanal. This linear C4 building block is highly valuable.

  • Path B (C1-C3 Cleavage): This pathway is generally less common for this specific substrate but can occur, leading to isomeric products.

The reaction can be initiated through several catalytic or stoichiometric methods, including transition metal catalysis (e.g., Pd, Cu, Co), acid catalysis, or radical-mediated processes.[2][3][4][5] Each method influences which C-C bond is cleaved and the subsequent fate of the intermediate.

Reaction_Pathways cluster_start Starting Material cluster_catalysis Initiation Method cluster_intermediate Key Intermediate cluster_products Potential Products & Byproducts SM This compound Cat Transition Metal (Cu, Pd) Acid (H+) Radical Initiator SM->Cat Reaction Conditions Int Metallo-homoenolate β-Keto Radical Carbocation Cat->Int Ring-Opening P1 Desired Product: 4-Hydroxybutanal / Derivatives Int->P1 Productive Pathway (e.g., Protonation, Coupling) BP1 Byproduct: α,β-Unsaturated Ketone (But-3-en-1-ol) Int->BP1 Side Reaction (e.g., β-Hydride Elimination) BP2 Byproduct: γ-Butyrolactone (GBL) P1->BP2 Intramolecular Cyclization/Oxidation BP3 Byproduct: Tetrahydrofuran (THF) P1->BP3 Intramolecular Cyclization/Reduction

Caption: General reaction pathways for this compound ring-opening.

Q2: I'm observing a significant amount of an α,β-unsaturated ketone. Why is this happening and how can I minimize it?

The formation of α,β-unsaturated ketones (enones) is one of the most common and challenging side reactions in transition-metal-catalyzed cyclopropanol ring-openings.[1][2]

Causality: This byproduct arises from a process called β-hydride elimination from the metallo-homoenolate intermediate (structure C in the diagram below). Palladium catalysts are particularly prone to this side reaction compared to copper catalysts.[1] The driving force is the formation of a stable conjugated system and a metal-hydride species.

Troubleshooting Strategies:

  • Catalyst Choice: Switch from a Palladium (Pd) catalyst to a Copper (Cu) catalyst, such as Cu(OTf)₂ or CuCl. Copper catalysts are less susceptible to β-hydride elimination.[1]

  • Ligand Modification: If using a Pd catalyst is necessary, the addition of specific ligands can suppress β-hydride elimination. Bidentate phosphine ligands with a wide bite angle can sometimes favor reductive elimination over β-hydride elimination.[2]

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of β-hydride elimination relative to the desired productive pathway. Perform a temperature screen (e.g., from 80°C down to room temperature) to find the optimal balance.

  • Reaction Medium: The choice of solvent can influence reaction pathways. Aprotic solvents like acetonitrile (MeCN) or dioxane are common.[2] If enone formation is severe, consider screening other solvents to disfavor the elimination pathway.

Byproduct_Formation A This compound B Metal Alkoxide Intermediate A->B + [M] catalyst C Metallo-homoenolate Intermediate B->C Ring-Opening D Desired Product (e.g., β-Substituted Ketone) C->D Productive Pathway (e.g., Coupling, Protonation) E α,β-Unsaturated Ketone (Byproduct) C->E β-Hydride Elimination (Side Reaction)

Caption: Competing pathways leading to desired product vs. enone byproduct.

Troubleshooting Common Experimental Issues

Q3: My reaction is sluggish, or the starting material is not fully consumed. What are the potential causes?

Several factors can lead to incomplete or slow reactions. A systematic check is the most effective troubleshooting approach.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Starting Material Purity This compound can be unstable and may contain impurities from its synthesis (e.g., via the Kulinkovich reaction).[6] Verify purity by ¹H NMR and GC-MS. Consider re-purification via distillation or column chromatography if necessary.
Catalyst Deactivation The catalyst (e.g., Cu(I)/Cu(II), Pd(0)/Pd(II)) can be poisoned by impurities (e.g., sulfur or coordinating species) or can aggregate/decompose at high temperatures. Ensure all glassware is scrupulously clean and solvents are anhydrous and de-gassed. Consider using a higher catalyst loading or adding it portion-wise.
Insufficient Base/Acid For reactions requiring a base (to form an alkoxide) or an acid (to promote cleavage), the stoichiometry is critical.[3] Ensure the base/acid is fresh and added in the correct amount. The pKa of the cyclopropanol and the strength of the base/acid must be appropriately matched.
Inadequate Temperature The activation energy for ring-opening may not be met. If the reaction is clean but slow, cautiously increase the temperature in 10°C increments while monitoring for byproduct formation.
Atmosphere Control Many transition metal catalysts are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) from start to finish.

Q4: Besides the unsaturated ketone, what other common byproducts should I anticipate, and how can they be identified?

Beyond enone formation, several other byproducts can arise from the reactive intermediates. Being aware of these possibilities is crucial for accurate analysis and purification. Common byproducts in processes aiming for 1,4-diol structures include cyclic ethers and lactones.[7][8]

Byproduct Plausible Mechanism of Formation Diagnostic Analytical Signals
γ-Butyrolactone (GBL) Oxidation of the intermediate 4-hydroxybutanal, followed by intramolecular cyclization. This is more likely under oxidative conditions.[7][9]¹H NMR: Characteristic methylene protons adjacent to carbonyl (~2.5 ppm) and oxygen (~4.3 ppm). IR: Strong C=O stretch around 1770 cm⁻¹. MS: Molecular ion corresponding to C₄H₆O₂.
Tetrahydrofuran (THF) Reduction of 4-hydroxybutanal to 1,4-butanediol, followed by acid-catalyzed intramolecular cyclization (dehydration).[8][10]¹H NMR: Two characteristic multiplets around 1.9 ppm and 3.7 ppm. GC-MS: Matches library spectrum for THF; low boiling point.
Dimerization Products Self-condensation of the 4-hydroxybutanal intermediate or coupling of radical intermediates.MS: Molecular ions corresponding to C₈ products. NMR: Complex spectra with higher molecular weight signals. Often observed as high-boiling point residues.
Over-oxidation Products If using strong oxidants in a radical process, the intermediate β-keto radical can be further oxidized.[1]MS/NMR: Signals corresponding to carboxylic acids or other highly oxidized species.

Analytical methods like GC-MS are invaluable for identifying these volatile byproducts.[11] For non-volatile compounds, LC-MS can be employed.[12]

Protocols and Purification

Q5: Can you provide a representative, step-by-step protocol for a copper-catalyzed ring-opening and subsequent analysis?

This protocol is a general guideline for a small-scale test reaction. It should be optimized for your specific substrate and goals. The reaction aims for a β-alkylation, a common application of this chemistry.[13]

Experimental Workflow: Copper-Catalyzed Ring-Opening Alkylation

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup & Analysis cluster_purification 5. Purification A Flame-dry a Schlenk flask and equip with a stir bar. B Backfill with inert gas (N₂ or Ar). A->B C Add Cu(OTf)₂ (10 mol%) and ligand (e.g., Phen, 20 mol%). B->C D Add this compound (1.0 eq). C->D E Add alkyl halide (e.g., R-Br, 1.5 eq) and anhydrous solvent (e.g., MeCN). D->E F Add base (e.g., K₂CO₃, 2.0 eq). E->F G Heat the mixture to the desired temperature (e.g., 60-80 °C). F->G H Monitor progress by TLC or GC-MS (typically 12-24 h). G->H I Cool to RT, quench with sat. NH₄Cl (aq). H->I J Extract with an organic solvent (e.g., EtOAc). I->J K Dry organic layer (Na₂SO₄), filter, and concentrate. J->K L Analyze crude product by ¹H NMR and GC-MS. K->L M Purify by flash column chromatography (e.g., Hexanes/EtOAc). L->M

Caption: Step-by-step workflow for a typical ring-opening experiment.

Q6: What are the best practices for purifying the target product from the common byproducts?

Purification strategy depends on the physical properties of the desired product and the impurities.

  • Aqueous Extraction: If the desired product is significantly less water-soluble than the starting material or highly polar byproducts (like 1,4-butanediol), a liquid-liquid extraction can be effective for initial cleanup.[14]

  • Distillation: For thermally stable and relatively volatile products, fractional distillation under reduced pressure is an excellent method to separate components based on boiling points. This is effective for removing low-boiling impurities like THF or high-boiling dimerization products.[8]

  • Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities. A typical silica gel column with a hexane/ethyl acetate gradient is a good starting point for separating the desired ketone product from non-polar byproducts and polar starting material.

  • Melt Crystallization: For products that are solids at or near room temperature, melt crystallization can be a highly effective, solvent-free purification technique, particularly on a larger scale.[15]

References

  • Vertex AI Search. (2025). Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO).
  • Chemcess. (n.d.). 1,4-Butanediol: Properties, Reaction, Production And Uses.
  • National Institutes of Health. (n.d.). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers.
  • J-STAGE. (n.d.). Pd-Catalyzed Ring Opening of Cyclopropanols.
  • ACS Publications. (1973). Cyclopropanols. XI. Acid-Catalyzed Ring Opening of Arylcyclopropanols.
  • Google Patents. (n.d.). US4032583A - Purification of 1,4-butanediol.
  • Google Patents. (n.d.). EP0885864A1 - Process for purifying 1,4-butanediol by melt cristallisation.
  • Chemical Science (RSC Publishing). (n.d.). Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis.
  • ResearchGate. (n.d.). Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts.
  • National Institutes of Health. (n.d.). Copper–Catalyzed Cyclopropanol Ring Opening Csp3–Csp3 Cross–Couplings with (Fluoro)Alkyl Halides.
  • Caloong Chemical. (2023). What is the New Methods for Preparation of 1,4-Butanediol (BDO).
  • ResearchGate. (n.d.). Radical ring‐opening of cyclopropanols.
  • National Institutes of Health. (n.d.). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles.
  • National Institutes of Health. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.
  • ACS Publications. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.
  • SWGDRUG.org. (2005). 1,4-BUTANEDIOL.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols.
  • ResearchGate. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG.
  • Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.

Sources

Technical Support Center: Scaling Up 1-(Hydroxymethyl)cyclopropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(hydroxymethyl)cyclopropanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Here, we address common challenges and provide in-depth troubleshooting guidance based on established scientific principles and practical experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the scale-up of this compound synthesis.

Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?

The most prevalent laboratory-scale synthesis is the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2][3] While effective, scaling up this reaction presents several challenges:

  • Exothermic nature: The reaction is highly exothermic, requiring careful temperature control to prevent runaway reactions and ensure product selectivity.

  • Grignard reagent handling: The use of large quantities of pyrophoric Grignard reagents necessitates specialized handling procedures and equipment to ensure safety.

  • Workup and purification: The aqueous workup to quench the reaction and hydrolyze the titanium species can be cumbersome on a large scale, often leading to emulsion formation and difficulties in product isolation. Purification of the water-soluble product can also be challenging.

Q2: Are there alternative, more scalable synthetic routes to this compound?

Yes, several alternative routes have been explored to circumvent the issues associated with the Kulinkovich reaction. One notable alternative is the catalytic hydrogenation of cyclopropanecarboxylic acid esters.[4] This method avoids the use of highly reactive organometallic reagents and can be performed in a continuous flow setup, offering better control over reaction parameters and improved safety for large-scale production.[4] Another approach involves the reduction of 1,1-cyclopropanedicarboxylic esters.[5]

Q3: What are the critical safety considerations when scaling up the synthesis?

Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: A thorough understanding of the reaction's thermal profile is crucial. Techniques like reaction calorimetry can help quantify heat flow and determine safe operating limits.

  • Reagent Handling: Develop and strictly follow standard operating procedures (SOPs) for handling large quantities of Grignard reagents and titanium catalysts.

  • Quenching Procedure: The quenching of the reaction is highly exothermic. A reverse quench (adding the reaction mixture to the quenching solution) with efficient cooling is often preferred at scale to better control the temperature.

  • Solvent Selection: Choose solvents with appropriate boiling points and safety profiles. Ethereal solvents like THF and diethyl ether are common but have low flash points and can form peroxides.

Q4: How can the purification of the final product be optimized for large-scale production?

Given the water solubility of this compound, traditional extraction methods can be inefficient. Consider the following strategies:

  • Continuous Liquid-Liquid Extraction: This can be more efficient than batch extractions for isolating the product from the aqueous phase.

  • Distillation: For thermally stable products, distillation under reduced pressure can be an effective purification method.[6]

  • Crystallization: If a suitable crystalline derivative can be formed and then hydrolyzed, this can be a highly effective purification strategy at scale.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the scale-up of this compound synthesis via the Kulinkovich reaction.

Issue 1: Low or Inconsistent Yields

Symptoms: The reaction yield is significantly lower than expected based on small-scale experiments, or there is high batch-to-batch variability.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Poor Grignard Reagent Quality or Inaccurate Titration The stoichiometry of the Grignard reagent is critical for the formation of the active titanacyclopropane intermediate.[1][2] Impurities or incorrect concentration can lead to side reactions.1. Titrate the Grignard reagent immediately before use using a reliable method (e.g., with I2 or a known acid). 2. Use freshly prepared Grignard reagent or ensure proper storage of commercial solutions under an inert atmosphere.
Inefficient Mixing In large reactors, localized "hot spots" or areas of high reagent concentration can occur due to poor mixing, leading to side reactions and decomposition.1. Optimize the agitator design and speed to ensure good bulk mixing. 2. Consider the mode of addition. Sub-surface addition of the Grignard reagent can improve dispersion.
Temperature Fluctuations The formation of the titanacyclopropane and its subsequent reaction with the ester are temperature-sensitive.[7] Deviations can affect the reaction rate and selectivity.1. Implement robust temperature control. Utilize a reactor with a high surface area-to-volume ratio or an efficient cooling jacket. 2. Control the addition rate of the Grignard reagent to manage the exotherm.
Moisture Contamination Grignard reagents and the titanium catalyst are highly sensitive to moisture, which will quench the active species.1. Thoroughly dry all glassware and the reactor before use. 2. Use anhydrous solvents and ensure all reagents are handled under a dry, inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Significant Byproducts

Symptoms: Chromatographic analysis (GC or LC-MS) of the crude reaction mixture shows the presence of significant impurities.

Potential Causes & Solutions:

Byproduct Probable Cause Proposed Solution
Products from ester reduction (e.g., alcohols) Excess Grignard reagent or reaction at elevated temperatures can lead to the simple reduction of the ester carbonyl group.1. Maintain strict stoichiometric control of the Grignard reagent. 2. Ensure efficient cooling to keep the reaction temperature within the optimal range.
Wurtz-type coupling products Coupling of the Grignard reagent can occur, especially in the presence of certain impurities.1. Use high-quality Grignard reagents. 2. Ensure the titanium catalyst is pure.
Polymeric material Side reactions, particularly at higher temperatures or with prolonged reaction times, can lead to polymerization.[8]1. Optimize the reaction time. Monitor the reaction progress by in-process controls (e.g., GC) and quench the reaction once the starting material is consumed. 2. Maintain a low reaction temperature.
Issue 3: Difficulties During Workup and Isolation

Symptoms: Formation of a stable emulsion during the aqueous quench, leading to poor phase separation and product loss.

Potential Causes & Solutions:

  • Cause: The formation of finely dispersed titanium and magnesium salts during the quench can stabilize emulsions.

  • Scientific Rationale: The hydrolysis of the titanium alkoxide and magnesium salts generates solid hydroxides that can act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion.

  • Troubleshooting Steps:

    • Optimize the Quenching Protocol:

      • Reverse Quench: Slowly add the reaction mixture to a well-stirred, cooled aqueous solution (e.g., saturated ammonium chloride or dilute acid). This helps to dissipate the heat of quenching more effectively.

      • Temperature Control: Maintain a low temperature (0-10 °C) during the quench to minimize the exotherm and control the particle size of the precipitated salts.

    • Use of Filter Aids: Adding a filter aid like Celite® to the quenched mixture before filtration can help to break up the emulsion and improve the filtration rate of the precipitated salts.[3]

    • Solvent Choice: The choice of extraction solvent can influence emulsion formation. Sometimes, switching to a less polar solvent can facilitate better phase separation.

    • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes help to break the emulsion by altering the surface charge of the precipitated solids.

III. Experimental Protocols & Visualizations

Protocol: In-Process Monitoring of the Kulinkovich Reaction by GC

This protocol outlines a method for monitoring the progress of the reaction to determine the optimal reaction time and minimize byproduct formation.

  • Sample Preparation:

    • Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of diethyl ether) and a small amount of an internal standard (e.g., dodecane).

    • Add a few drops of water or saturated aqueous ammonium chloride to the vial to hydrolyze the reactive species.

    • Vortex the vial and allow the solids to settle.

  • GC Analysis:

    • Inject the supernatant from the prepared sample onto a suitable GC column (e.g., a non-polar capillary column).

    • Use a temperature program that allows for the separation of the starting ester, the product, and the internal standard.

    • Quantify the consumption of the starting material and the formation of the product relative to the internal standard.

Workflow Diagram: Scale-Up of this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Reagent Preparation (Anhydrous Solvents, Titrate Grignard) add_ester_cat Charge Ester & Ti Catalyst prep_reagents->add_ester_cat prep_reactor Reactor Setup (Dry, Inert Atmosphere) prep_reactor->add_ester_cat cool_reactor Cool Reactor add_ester_cat->cool_reactor add_grignard Slowly Add Grignard Reagent cool_reactor->add_grignard monitor_reaction In-Process Monitoring (GC) add_grignard->monitor_reaction Maintain Temp quench Reverse Quench into Aqueous Solution monitor_reaction->quench Reaction Complete filtration Filter Precipitated Salts quench->filtration extraction Solvent Extraction filtration->extraction concentrate Concentrate Organic Phase extraction->concentrate purify Purification (e.g., Distillation) concentrate->purify final_product This compound purify->final_product

Caption: A typical workflow for the scaled-up synthesis of this compound.

Logical Diagram: Troubleshooting Low Yields

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed reagent_quality Poor Reagent Quality start->reagent_quality mixing Inefficient Mixing start->mixing temperature Temperature Control Issues start->temperature moisture Moisture Contamination start->moisture titrate Titrate Grignard reagent_quality->titrate optimize_mixing Optimize Agitation mixing->optimize_mixing improve_cooling Improve Cooling/Addition Rate temperature->improve_cooling dry_system Ensure Anhydrous Conditions moisture->dry_system end Improved Yield titrate->end Verify Stoichiometry optimize_mixing->end Ensure Homogeneity improve_cooling->end Maintain Optimal Temp dry_system->end Prevent Quenching

Sources

How to monitor the progress of reactions involving 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring Reactions of 1-(Hydroxymethyl)cyclopropanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand the unique challenges this valuable building block can present. Its strained cyclopropyl ring and polar hydroxyl group give it desirable reactivity but also create specific hurdles for reaction monitoring[1].

This guide is structured as a series of frequently asked questions and troubleshooting scenarios I've encountered in the field. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, helping you not only solve immediate problems but also build a robust analytical strategy for your future experiments.

FAQ: Choosing the Right Primary Monitoring Technique

Question: I'm starting a new reaction with this compound. Which analytical technique—TLC, GC-MS, or NMR—should I use to monitor its progress?

Answer: The optimal technique depends on your specific reaction, available equipment, and the level of detail you require. Each method offers distinct advantages and disadvantages for this particular molecule.

  • Thin-Layer Chromatography (TLC) is best for rapid, qualitative assessments of reaction progress. It's excellent for quickly determining if your starting material is being consumed and if new, chromatographically distinct products are forming. However, due to the high polarity of this compound and its lack of a strong UV chromophore, visualization can be challenging[2][3].

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and the ability to quantify components, but it is often unsuitable for direct analysis of this analyte. The polar hydroxyl group leads to poor peak shape and potential thermal instability[4]. Derivatization is almost always necessary, which adds a step to your workflow but yields more reliable and sensitive results[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique. It provides unambiguous structural information in real-time without the need for derivatization[7]. You can directly monitor the disappearance of characteristic starting material peaks and the appearance of product peaks. It is particularly effective for identifying structural changes, such as the integrity of the cyclopropane ring[8][9][10].

Here is a summary table to guide your decision:

TechniqueBest ForProsCons
TLC Quick, qualitative checksFast, inexpensive, requires minimal sample.Non-UV active; requires chemical staining. High polarity can cause streaking.[2]
GC-MS Quantitative analysis, impurity profilingHigh sensitivity and resolution. Provides mass information.Requires derivatization for good chromatography.[4][6] Adds an extra step.
¹H NMR Structural verification, real-time monitoringNo derivatization needed. Quantitative. Excellent for identifying ring-opening.[7][9]Requires more sample, more expensive equipment, and longer acquisition times than TLC.

Below is a workflow to help you select the appropriate method.

start Start: Need to monitor reaction q1 Need quick qualitative check? start->q1 q2 Need quantitative data or impurity profile? q1->q2 No tlc Use TLC with chemical stain q1->tlc Yes q3 Is structural integrity (e.g., ring opening) a concern? q2->q3 No gc Use GC-MS with derivatization q2->gc Yes q3->tlc No, just need basic check nmr Use ¹H NMR Spectroscopy q3->nmr Yes

Caption: Workflow for selecting a monitoring technique.

Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Question: My compound, this compound, isn't visible under the UV lamp on my TLC plate. How can I visualize it?

Answer: This is expected. The molecule lacks a conjugated π-system, so it does not absorb UV light at the standard 254 nm wavelength used for visualization[2][3]. You must use a chemical stain that reacts with the alcohol functional group.

Causality: TLC visualization with UV light relies on the analyte quenching the fluorescence of a dye embedded in the silica plate. Compounds without sufficient conjugation cannot do this. Therefore, a chemical reaction is needed to produce a colored spot.

Recommended Stains for Alcohols:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for any functional group that can be oxidized, including alcohols. It provides high contrast, with yellow-brown spots appearing against a purple background.

  • p-Anisaldehyde Stain: This stain is particularly effective for nucleophilic groups like alcohols and phenols. Upon heating, it produces distinctly colored spots (often blue, purple, or green) against a faint pink background, which can help differentiate between compounds on the plate[11][12].

Protocol: Visualizing a TLC Plate with Potassium Permanganate Stain

  • Prepare the Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. This solution is stable for months when stored in a dark, sealed bottle.

  • Run the TLC: Develop your TLC plate as usual and allow the solvent to fully evaporate in a fume hood.

  • Stain the Plate: Using forceps, quickly dip the plate into the permanganate solution for 1-2 seconds. Do not leave it submerged.

  • Develop the Color: Immediately blot the excess stain from the back of the plate with a paper towel. Gently warm the plate with a heat gun. Oxidizable compounds, including your alcohol, will appear as yellow or brown spots against the purple background[3].

Question: My spots are streaking badly or are stuck on the baseline. How do I fix this?

Answer: This is a classic sign that your eluent (solvent system) is not polar enough to move the highly polar this compound up the silica plate.

Causality: TLC separates compounds based on their differential partitioning between the polar stationary phase (silica gel) and the mobile phase (eluent). Highly polar compounds, like small alcohols, adsorb very strongly to the silica. If the eluent is not polar enough to displace the analyte and move it up the plate, it will either remain at the origin or streak[2].

Troubleshooting Steps:

  • Increase Eluent Polarity: The most straightforward solution is to increase the polarity of your mobile phase. If you are using a standard system like ethyl acetate/hexanes, systematically increase the proportion of the more polar solvent (ethyl acetate).

  • Add a Polar Modifier: If increasing the main polar solvent isn't enough, add 1-2% of a highly polar modifier like methanol or acetic acid to your eluent system. Methanol is particularly effective at moving stubborn polar compounds.

  • Consider Reverse-Phase TLC: For extremely polar molecules that still won't move, reverse-phase TLC is an option. Here, the stationary phase is nonpolar (e.g., C18-silica), and you use a polar eluent like methanol/water. In this system, polar compounds will travel further up the plate[2].

Troubleshooting Guide: Gas Chromatography (GC & GC-MS)

Question: I'm trying to analyze my reaction mixture with GC-MS, but the peak for this compound is broad and tailing. What is happening?

Answer: This is a common problem when analyzing small, polar alcohols directly by GC. The issue stems from the interaction of the hydroxyl group with the GC system and its low thermal stability.

Causality:

  • Hydrogen Bonding: The "active" hydrogen on the hydroxyl group can form hydrogen bonds with silanol groups on the surface of the GC inlet liner and the column's stationary phase. This leads to reversible adsorption, causing the molecules to move through the column at different rates, resulting in a "tailing" peak[4].

  • Low Volatility: Polar compounds have lower volatility than nonpolar compounds of similar molecular weight. This can require higher inlet temperatures, which risks thermal degradation of the strained cyclopropane ring.

The solution is to cap the active hydrogen with a nonpolar group through a process called derivatization . This increases volatility, improves thermal stability, and eliminates the hydrogen bonding that causes peak tailing[4]. Silylation is the most common method for alcohols[4].

problem Problem: Poor GC Peak Shape for Alcohol cause1 Cause 1: Hydrogen Bonding with Column problem->cause1 cause2 Cause 2: Low Volatility & Thermal Instability problem->cause2 solution Solution: Derivatization (Silylation) cause1->solution cause2->solution outcome1 Result 1: Eliminates H-Bonding solution->outcome1 outcome2 Result 2: Increases Volatility & Stability solution->outcome2 goal Goal: Sharp, Symmetric GC Peak outcome1->goal outcome2->goal

Caption: Troubleshooting logic for poor GC peak shape.

Question: How do I perform a standard silylation for GC-MS analysis of this compound?

Answer: A straightforward and effective method is to use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent reacts with the alcohol to form a volatile and stable trimethylsilyl (TMS) ether[4].

Protocol: Silylation with BSTFA for GC-MS Analysis

  • Sample Preparation: In a 2 mL GC vial, place a small, accurately known amount of your reaction aliquot (e.g., 1-2 mg of the crude mixture). If your sample is not in a solvent, dissolve it in ~100 µL of a dry, aprotic solvent like pyridine, DMF, or acetonitrile. Pyridine is often preferred as it can act as an acid scavenger.

  • Add Reagent: Add an excess of the silylating agent. A common choice is BSTFA, often with 1% Trimethylchlorosilane (TMCS) as a catalyst. Add ~100 µL of the BSTFA solution to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Gently heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

  • Interpretation: The resulting TMS-derivatized alcohol will have a higher molecular weight (an increase of 72 Da) and a longer retention time than the underivatized alcohol, shifting it away from the volatile solvent front[5]. Its mass spectrum will show characteristic fragments, often including a prominent ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: What are the key ¹H NMR signals I should be looking for to monitor the consumption of this compound?

Answer: The most diagnostic signals are the highly shielded protons on the cyclopropane ring. Their unique chemical shift provides a clean window for monitoring the reaction.

Causality: The C-C bonds in a cyclopropane ring have significant p-character, which induces a magnetic ring current. This current creates a shielding cone above and below the plane of the ring, causing the attached protons to resonate at an unusually high-field (low ppm) value compared to other aliphatic protons[8][10].

Key ¹H NMR Signals for this compound:

ProtonsTypical Chemical Shift (ppm)MultiplicityKey Feature
Ring Protons (CH₂)0.3 - 0.8MultipletsHighly shielded, characteristic upfield signals. The disappearance of these is the best indicator of starting material consumption.[10][13]
Methylene Protons (CH₂OH)~3.5DoubletProtons adjacent to the hydroxyl group. Will shift significantly upon reaction (e.g., esterification, oxidation).
Hydroxyl Proton (OH)Variable (1.5 - 4.0)Broad SingletPosition is concentration and solvent dependent. Often exchanges with D₂O.

Question: I'm running my reaction under acidic conditions. How can I use NMR to check for unwanted ring-opening?

Answer: NMR is the ideal tool for this. The acid-catalyzed ring-opening of this compound will lead to the complete disappearance of the characteristic upfield cyclopropyl proton signals and the appearance of new signals in the normal aliphatic and olefinic regions.

Causality: Brønsted or Lewis acids can protonate the hydroxyl group, turning it into a good leaving group (water). Departure of water can be accompanied by a concerted ring-opening to relieve ring strain, forming a homoallylic carbocation, which can then be trapped by a nucleophile or eliminate to form an alkene[9].

Monitoring for Ring Opening:

  • Look for Disappearance of Cyclopropyl Signals: The most obvious sign is the complete loss of signals in the 0.3-0.8 ppm region.

  • Look for Appearance of New Signals:

    • Olefinic Protons: If elimination occurs, you will see new signals in the 4.5-6.0 ppm range.

    • New Aliphatic Protons: If the cation is trapped, you will see new CH, CH₂, or CH₃ signals in the 1.0-2.5 ppm range that are not from your desired product.

    • Example: Acid-catalyzed ring-opening could lead to but-3-en-1-ol. You would see the disappearance of the ~0.5 ppm cyclopropyl signals and the appearance of signals for a terminal alkene (~5.8 and ~5.1 ppm) and a new methylene group (~2.3 ppm).

By taking periodic NMR spectra of your reaction, you can create a kinetic profile, tracking the depletion of starting material and the formation of both the desired product and any ring-opened byproducts[7][9][14].

References

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. [Link]

  • Ask a simple question about derivatization of gc-ms. Chromatography Forum. [Link]

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • TLC Visualization Techniques. Scribd. [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. NIH National Center for Biotechnology Information. [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Doc Brown's Chemistry. [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • The Chemistry of Cyclopropanols. II. Synthetic Methods. ACS Publications. [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. ResearchGate. [Link]

  • Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. [Link]

  • Real-time reaction monitoring using ion mobility-mass spectrometry. PubMed. [Link]

  • 1-Cyclopropylmethanol Drug Information. PharmaCompass.com. [Link]

  • Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. MDPI. [Link]

  • Cyclopropanemethanol | C4H8O. PubChem. [Link]

  • Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. [Link]

  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods (RSC Publishing). [Link]

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Technical Support Center: Stereoselectivity in 1-(Hydroxymethyl)cyclopropanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of stereoselectivity in reactions involving 1-(hydroxymethyl)cyclopropanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic strategies. Cyclopropanols are versatile three-carbon synthons, but their high ring strain and unique electronic properties can present significant challenges in controlling stereochemical outcomes.[1][2] This resource provides in-depth, experience-driven advice to help you achieve your desired stereoisomers with high fidelity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles encountered when working with this compound.

Q1: Why am I seeing poor diastereoselectivity in the cyclopropanation of my chiral allylic alcohol precursor to this compound?

A1: Poor diastereoselectivity often stems from a mismatch between the directing effect of the hydroxyl group and the inherent facial bias of the alkene. The Simmons-Smith cyclopropanation, a common method for this transformation, is highly sensitive to the conformation of the allylic alcohol.[3][4] The hydroxyl group typically directs the zinc carbenoid to the syn face of the double bond.[3][5][6] If the steric environment around the alkene strongly favors attack from the anti face, a mixture of diastereomers will result.

Troubleshooting Steps:

  • Reagent Choice: The nature of the zinc carbenoid is crucial. Using diethylzinc and diiodomethane (Furukawa's modification) or other modified Simmons-Smith reagents can alter the steric and electronic properties of the carbenoid, potentially improving selectivity.[4][5]

  • Protecting Groups: If the directing effect of the free hydroxyl is problematic, consider using a bulky protecting group. This can block one face of the alkene, forcing the cyclopropanation to occur from the opposite side. Subsequent deprotection will yield the desired product.

  • Temperature Control: Lowering the reaction temperature can enhance the energetic difference between the transition states leading to the two diastereomers, often favoring the formation of the thermodynamically more stable product.

Q2: I'm attempting a ring-opening reaction of a racemic this compound derivative and obtaining a racemic product. How can I achieve an enantioselective transformation?

A2: Achieving enantioselectivity from a racemic starting material requires either a kinetic resolution or a dynamic kinetic asymmetric transformation (DyKAT).[7][8] In a kinetic resolution, one enantiomer reacts faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. A DyKAT involves the in-situ racemization of the starting material, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product.

Key Considerations:

  • Chiral Catalysts: The use of a chiral catalyst is essential for inducing enantioselectivity.[9] This can be a chiral metal complex (e.g., copper, rhodium, palladium) or an organocatalyst.[7][8][10] The choice of catalyst and ligand is critical and often requires screening.

  • Reaction Type: Some reaction types are more amenable to enantioselective catalysis than others. For instance, catalytic asymmetric ring-opening reactions of donor-acceptor cyclopropanes are well-established.[8][11]

  • Substrate Control vs. Catalyst Control: In some cases, the inherent stereochemical preferences of the substrate can override the influence of a chiral catalyst.[9] It's important to choose a catalytic system that can effectively control the stereochemical outcome.

Q3: My substitution reaction at the hydroxyl group of this compound is proceeding with low stereoretention. What is causing this?

A3: Direct nucleophilic substitution at the hydroxyl group of cyclopropanols is often challenging and can proceed through alternative mechanistic pathways that lead to a loss of stereochemical information.[9] These can include elimination-addition sequences or the formation of carbocationic intermediates, especially under acidic conditions.

Strategies to Improve Stereoretention:

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or triflate. This can facilitate a more controlled SN2-type displacement with inversion of configuration.

  • Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving clean inversion of stereochemistry at a secondary alcohol. This can be a valuable tool for accessing the opposite enantiomer or diastereomer of a desired product.

  • Metal-Mediated Reactions: Certain transition metal-catalyzed reactions can proceed with high stereoretention or stereoinversion, depending on the mechanism.[9] Investigating different catalytic systems may provide a solution.

Troubleshooting Guides

This section provides more detailed, in-depth troubleshooting for specific, complex scenarios.

Guide 1: Poor Control of Regio- and Stereoselectivity in Ring-Opening Reactions

Problem: You are performing a transition-metal-catalyzed ring-opening of a substituted this compound and observing a mixture of regioisomers and/or stereoisomers.

Underlying Science: The regioselectivity of cyclopropane ring-opening is governed by the cleavage of one of the three C-C bonds. This is influenced by steric hindrance, electronic effects of the substituents, and the nature of the catalyst.[12] The stereochemical outcome of the subsequent functionalization depends on whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates that can lose stereochemical integrity.[9]

Experimental Workflow for Troubleshooting

G cluster_0 Racemic Starting Material cluster_1 Catalytic Cycle cluster_2 Enantioenriched Product A Racemic this compound B Formation of Chiral Catalyst-Substrate Complex A->B Coordination C Stereoselective Ring-Opening B->C Key Step 1 D Facially Selective Electrophilic Attack C->D Key Step 2 E Product Release and Catalyst Regeneration D->E F Chiral 1,3-Diol E->F

Caption: General pathway for catalytic asymmetric synthesis of chiral 1,3-diols.

Step-by-Step Protocol for Optimization:

  • Selection of a Chiral Ligand: The choice of a chiral ligand is paramount. For metal-catalyzed reactions, common ligand classes include BINAP, Box, PyBox, and Salen derivatives. For organocatalytic approaches, chiral prolinol ethers or phosphoric acids are often effective. [10][13]It is crucial to screen a library of ligands to find the optimal one for your specific substrate and reaction.

  • Counterion and Additive Effects: In metal-catalyzed reactions, the counterion of the metal salt can have a significant impact on both reactivity and selectivity. For example, triflate (OTf) salts are often more Lewis acidic and can lead to different outcomes than halide salts. Additives, such as Lewis bases or acids, can also modify the catalytic species and improve performance.

  • Substrate Modification: If optimizing the reaction conditions does not yield the desired selectivity, consider modifying the substrate. For instance, changing the protecting group on the hydroxymethyl moiety can alter the steric environment around the reaction center and improve the interaction with the chiral catalyst.

  • Biocatalysis as an Alternative: Consider enzymatic approaches for the stereoselective synthesis of cyclopropanol derivatives or their precursors. [14][15]Biocatalysis can offer exquisite selectivity under mild reaction conditions. Engineered enzymes, such as dehaloperoxidases, have shown promise in the stereoselective cyclopropanation of vinyl esters to produce cyclopropanol precursors. [14][15]

References

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. PMC. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. [Link]

  • Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry. [Link]

  • Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. PubMed Central. [Link]

  • Diastereoselective Conversion of Cyclopropanols to Cyclopentane-1,3-diols via Aldol Dimerization of Zinc Homoenolates. ResearchGate. [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]

  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology (RSC Publishing). [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Xingwei Li's Group Homepage. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]

  • Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. PubMed Central. [Link]

  • Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. PubMed. [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. PubMed. [Link]

  • Two-Pot Synthesis of Chiral 1,3-syn-Diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Domino Hemiacetal/Oxy-Michael Reactions. PubMed. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species. ResearchGate. [Link]

  • Asymmetric ring-opening reactions of donor–acceptor cyclopropanes with 1,3-cyclodiones. RSC Publishing. [Link]

  • Recent advances in catalytic enantioselective multicomponent reactions. Organic and Biomolecular Chemistry. [Link]

  • Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species. ChemRxiv. [Link]

  • Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization. Organic Chemistry Portal. [Link]

  • Asymmetric cyclopropanation in protic media conducted by chiral bis(hydroxymethyl-dihydrooxazolyl)pyridine–ruthenium catalysts. Chemical Communications (RSC Publishing). [Link]

  • Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. PubMed. [Link]

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Improving the work-up procedure for 1-(hydroxymethyl)cyclopropanol syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(hydroxymethyl)cyclopropanol and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic intermediate. The unique strained ring system of cyclopropanols, while synthetically useful, presents distinct challenges during reaction work-up and purification.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

I. Understanding the Challenges: Why Work-Up is Critical

The synthesis of this compound, often achieved through methods like the Kulinkovich reaction, involves highly reactive intermediates and byproducts.[2][3][4] The stability of the final product is a significant concern, as cyclopropanols are susceptible to ring-opening under both acidic and basic conditions, particularly upon heating.[1][5] Improper work-up procedures can lead to low yields, product decomposition, and difficulties in purification. This guide aims to address these challenges by providing field-proven insights and robust protocols.

Common Synthesis Routes at a Glance
Reaction Description Key Considerations for Work-Up
Kulinkovich Reaction Reaction of a Grignard reagent with an ester in the presence of a titanium(IV) alkoxide catalyst.[2][3]Quenching of excess Grignard reagent and removal of titanium salts are critical. The product is often a magnesium cyclopropoxide that requires careful hydrolysis.[3]
Reduction of Cyclopropanedicarboxylic Esters Hydrogenation of a diester to the corresponding diol.[6][7]Requires careful removal of the catalyst and handling of potentially pyrophoric reagents.
From Epichlorohydrin Reaction with a Grignard reagent.Can result in a mixture of products requiring careful separation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the work-up of this compound syntheses.

Issue 1: Low Isolated Yield After Aqueous Work-Up

Symptoms:

  • Significant loss of product during extraction.

  • Low recovery of material after solvent evaporation.

Potential Causes & Solutions:

  • Product Solubility in the Aqueous Phase: this compound and similar small diols have significant water solubility.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are crucial. The use of additional water during the work-up should be minimized to avoid decreasing the yield.[8]

  • Product Volatility: The target molecule can be volatile, leading to loss during solvent removal.[5]

    • Solution: Use a rotary evaporator with a carefully controlled bath temperature (ideally below 40°C) and vacuum.[8] Avoid concentrating the product to complete dryness if possible.

  • Ring Opening/Decomposition: The presence of strong acids or bases, even in catalytic amounts, can promote the isomerization of cyclopropanol to propanal or other side reactions.[1]

    • Solution: Neutralize the reaction mixture carefully. A saturated aqueous solution of ammonium chloride (NH4Cl) is a common and effective quenching agent for organometallic reactions.[3][8] For reactions involving basic conditions, consider using a mild acidic wash (e.g., dilute citric acid) during the extraction, but monitor the pH carefully to avoid overly acidic conditions.

Issue 2: Formation of a Persistent Emulsion During Extraction

Symptoms:

  • Difficulty in separating the organic and aqueous layers.

  • The presence of a "rag" layer between the two phases.

Potential Causes & Solutions:

  • Finely Divided Precipitates: The quenching of titanium-mediated reactions often produces fine precipitates of titanium and magnesium salts that can stabilize emulsions.

    • Solution 1: Filtration through Celite: After quenching, filter the entire mixture through a pad of Celite.[3] This will remove the fine inorganic solids that contribute to emulsion formation. Wash the Celite pad thoroughly with the extraction solvent to recover any adsorbed product.

    • Solution 2: Addition of Brine: Adding a saturated solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase.

Issue 3: Co-elution of Impurities During Column Chromatography

Symptoms:

  • The purified product is contaminated with byproducts of similar polarity.

  • Broad peaks or poor separation on TLC or HPLC.

Potential Causes & Solutions:

  • Formation of Acetate Adducts: If ethyl acetate is used as the extraction solvent in the presence of a base, transesterification can lead to the formation of acetate derivatives of the desired alcohol.[8]

    • Solution: If an acetate adduct is formed, it can be cleaved by dissolving the crude product in methanol and adding a catalytic amount of sodium methoxide.[8] The reaction can be monitored by TLC. After completion, the mixture can be neutralized with an acidic ion-exchange resin before proceeding with purification.[8]

  • Residual Starting Materials or Reagents: Incomplete reaction or inefficient quenching can leave behind starting materials or organometallic residues.

    • Solution: Optimize the reaction conditions to ensure complete conversion. For the work-up, ensure thorough quenching and washing steps. A well-executed aqueous work-up should remove most inorganic impurities.

Issue 4: Product Decomposition on Silica Gel

Symptoms:

  • Streaking on the TLC plate.

  • Low recovery from column chromatography.

  • Appearance of new, lower Rf spots on TLC plates of collected fractions.

Potential Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds like cyclopropanols.

    • Solution 1: Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine).

    • Solution 2: Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Solution 3: Alternative Purification Methods: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: Ethyl acetate is a commonly used solvent.[3][8] However, due to the potential for acetate formation, dichloromethane can be a good alternative. For highly water-soluble diols, continuous liquid-liquid extraction may be beneficial.

Q2: How can I effectively remove the titanium salts from a Kulinkovich reaction?

A2: The most effective method is to quench the reaction with saturated aqueous NH4Cl, which precipitates granular aluminum and titanium salts.[3][8] These can then be removed by filtration through Celite.[3]

Q3: My this compound product appears to be an oil, but the literature reports it as a solid. What could be the issue?

A3: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil. Inadequate drying can also be a factor. Ensure your product is thoroughly purified and dried under high vacuum.

Q4: Can I store this compound? If so, under what conditions?

A4: Due to its instability, long-term storage can be challenging.[1] If storage is necessary, it should be done at low temperatures (e.g., -20°C or below) under an inert atmosphere (nitrogen or argon) to minimize decomposition.[10]

Q5: Are there any specific safety precautions I should take during the work-up?

A5: The quenching of Grignard reagents and other organometallics is highly exothermic and can release flammable gases. Always perform the quench slowly in an ice bath. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

IV. Optimized Work-Up Protocols

Protocol 1: Standard Quench and Extraction for Kulinkovich Reactions
  • Cool the reaction mixture to 0°C in an ice-water bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH4Cl) with vigorous stirring.[3][8]

  • Allow the mixture to warm to room temperature and stir for at least one hour to ensure complete quenching and precipitation of metal salts.

  • Add an equal volume of ethyl acetate and stir for another 30 minutes.

  • Filter the mixture through a pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate.[3]

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo at a temperature below 40°C.[8]

Protocol 2: Work-Up for Reactions Prone to Emulsion Formation

Follow steps 1-4 of Protocol 1.

  • If an emulsion forms, add a significant amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filter the entire mixture through a fresh pad of Celite.

  • Proceed with washing, drying, and concentration as described in Protocol 1.

V. Visualizing the Work-Up Workflow

The following diagram illustrates the decision-making process during the work-up of a this compound synthesis.

Workup_Workflow start Reaction Mixture quench Quench with sat. aq. NH4Cl at 0°C start->quench filter_celite Filter through Celite quench->filter_celite extraction Extract with Organic Solvent filter_celite->extraction emulsion Emulsion Forms? extraction->emulsion wash Wash with Brine dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo (<40°C) dry->concentrate crude_product Crude Product concentrate->crude_product emulsion->filter_celite Yes emulsion->wash No

Caption: Decision tree for the work-up procedure.

VI. References

  • Organic Syntheses Procedure: trans-1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses. Available at: [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Kulinkovich Reaction. SynArchive. Available at: [Link]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents. Available at:

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Publishing. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of cyclopropanols. Organic Chemistry Portal. Available at: [Link]

  • Cyclopropanol. Wikipedia. Available at: [Link]

  • Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. Available at: [Link]

  • Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses. Available at: [Link]

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane. Google Patents. Available at:

  • GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. Google Patents. Available at:

  • An Alternative, Highly Stereocontrolled Synthesis of Trisubstituted Cyclopropane Derivatives from Methyl Bis(tributylstannyl)propionate. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. PubMed Central. Available at: [Link]

  • Cas 39590-81-3,1,1-Bis(hydroxymethyl)cyclopropane. LookChem. Available at: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. ResearchGate. Available at: [Link]

  • 1-(Hydroxymethyl)cyclopropan-1-ol. PubChem. Available at: [Link]

  • Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block. PubMed. Available at: [Link]

  • Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. PubMed. Available at: [Link]

  • Cyclopropanol, 1-ethoxy. Organic Syntheses. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(Hydroxymethyl)cyclopropanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide comparing the prevalent synthesis methods for 1-(hydroxymethyl)cyclopropanol, a valuable building block in medicinal chemistry and materials science. This document provides a critical analysis of synthetic routes, offering the detailed experimental data and practical insights necessary for researchers, scientists, and professionals in drug development to make informed decisions. We will move beyond a simple recitation of protocols to explore the underlying chemistry, the rationale behind procedural choices, and the practical implications of each method.

Introduction: The Significance of this compound

This compound is a key structural motif found in a variety of biologically active molecules. Its strained cyclopropanol ring and the presence of a hydroxymethyl group offer unique conformational constraints and hydrogen bonding capabilities, making it an attractive component for designing novel therapeutics. The efficient and scalable synthesis of this compound is therefore a critical aspect of modern drug discovery and development.

Method 1: Kulinkovich-de Meijere Reaction of Methyl Acetate

One of the most common and efficient methods for synthesizing this compound is a modification of the Kulinkovich reaction, often referred to as the Kulinkovich-de Meijere reaction.[1] This approach involves the titanium-catalyzed cyclopropanation of an ester, in this case, methyl acetate, using a Grignard reagent.[1][2][3]

Mechanistic Insight

The reaction proceeds through a titanacyclopropane intermediate.[1][2][3] The Grignard reagent (e.g., ethylmagnesium bromide) reacts with a titanium(IV) isopropoxide catalyst to form a transient dialkyltitanium species, which then undergoes β-hydride elimination to yield the titanacyclopropane.[1][3][4] This intermediate then reacts with the methyl acetate in a two-step alkylation process to form the cyclopropanol product.[1][3] The choice of Grignard reagent and titanium catalyst is crucial for optimizing the reaction yield and minimizing side products.[2]

Kulinkovich_de_Meijere Methyl Acetate Methyl Acetate Titanacyclopropane Intermediate Titanacyclopropane Intermediate Methyl Acetate->Titanacyclopropane Intermediate Reaction Grignard Reagent (EtMgBr) Grignard Reagent (EtMgBr) Grignard Reagent (EtMgBr)->Titanacyclopropane Intermediate Activates Ti(OiPr)4 Catalyst Ti(OiPr)4 Catalyst Ti(OiPr)4 Catalyst->Titanacyclopropane Intermediate Catalyzes This compound This compound Titanacyclopropane Intermediate->this compound Protonolysis (H2O)

Caption: Kulinkovich-de Meijere reaction pathway.

Experimental Protocol

A detailed, step-by-step protocol for this method is as follows:

  • Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve titanium(IV) isopropoxide in anhydrous THF.[4]

  • Grignard Addition: Cool the solution to 0 °C and slowly add a solution of ethylmagnesium bromide in THF.[4]

  • Ester Addition: To the resulting solution, add methyl acetate dropwise while maintaining the temperature.[4]

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for a specified period. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.[4]

  • Workup and Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[4]

Performance Data
ParameterValue
Yield 86%[4]
Purity >98% (after chromatography)
Reaction Time ~2 hours at 0°C, then room temperature[4]
Key Reagents Titanium(IV) isopropoxide, Ethylmagnesium bromide, Methyl acetate[2][3]
Advantages High yield, good functional group tolerance[2]
Disadvantages Requires strictly anhydrous conditions, use of pyrophoric Grignard reagents

Method 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol

Another classic and reliable method for the synthesis of cyclopropanols is the Simmons-Smith reaction.[5] This involves the cyclopropanation of an appropriate allylic alcohol precursor using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[5][6]

Mechanistic Insight

The Simmons-Smith reaction proceeds via a "butterfly" transition state.[6] The zinc carbenoid, (iodomethyl)zinc iodide (ICH2ZnI), delivers the methylene group to the double bond of the allylic alcohol in a concerted fashion.[6] The hydroxyl group of the substrate directs the cyclopropanation to occur on the same face of the double bond, leading to a high degree of stereocontrol.[7]

Simmons_Smith Allylic Alcohol Precursor Allylic Alcohol Precursor This compound This compound Allylic Alcohol Precursor->this compound Reacts with Diiodomethane (CH2I2) Diiodomethane (CH2I2) Zinc Carbenoid (ICH2ZnI) Zinc Carbenoid (ICH2ZnI) Diiodomethane (CH2I2)->Zinc Carbenoid (ICH2ZnI) Forms Zinc-Copper Couple (Zn-Cu) Zinc-Copper Couple (Zn-Cu) Zinc-Copper Couple (Zn-Cu)->Zinc Carbenoid (ICH2ZnI) Activates Zinc Carbenoid (ICH2ZnI)->this compound Cyclopropanates

Caption: Simmons-Smith cyclopropanation workflow.

Experimental Protocol
  • Zinc-Copper Couple Preparation: Activate zinc dust by treating it with a solution of copper(I) chloride in aqueous HCl. Filter, wash with water and acetone, and dry under vacuum.

  • Reaction Setup: In a three-necked flask under an inert atmosphere, suspend the activated zinc-copper couple in anhydrous diethyl ether.

  • Reagent Addition: Add a solution of the allylic alcohol precursor in diethyl ether, followed by the dropwise addition of diiodomethane.

  • Reaction and Workup: The reaction mixture is typically stirred at reflux for several hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by distillation or column chromatography.

Performance Data
ParameterValue
Yield Typically 60-70%
Purity >97% (after purification)
Reaction Time 12 hours[6]
Key Reagents Allylic alcohol, Diiodomethane, Zinc-Copper couple[5][6]
Advantages High stereocontrol, milder reaction conditions[6][7]
Disadvantages Lower yield compared to Kulinkovich, requires preparation of the Zn-Cu couple

Method 3: Baeyer-Villiger Oxidation of Cyclopropyl Methyl Ketone

A more recent and industrially relevant approach involves the Baeyer-Villiger oxidation of the highly available cyclopropyl methyl ketone.[8] This method offers a potentially safer and more cost-effective route to this compound's acetate precursor, which can then be easily hydrolyzed.

Mechanistic Insight

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the cyclopropyl group and the carbonyl carbon of the ketone. This is typically achieved using a peroxy acid or, for improved safety, urea hydrogen peroxide (UHP).[8] The resulting cyclopropyl acetate is then cleaved, often using an amine base, to yield the final product.[8] This method avoids the use of organometallic reagents and can be adapted for continuous flow processes, enhancing safety and scalability.[8]

Baeyer_Villiger Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Cyclopropyl Acetate Cyclopropyl Acetate Cyclopropyl Methyl Ketone->Cyclopropyl Acetate Oxidation Urea Hydrogen Peroxide (UHP) Urea Hydrogen Peroxide (UHP) Urea Hydrogen Peroxide (UHP)->Cyclopropyl Acetate Oxidant Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Cyclopropyl Acetate Activator This compound This compound Cyclopropyl Acetate->this compound Hydrolysis Amine Base Amine Base Amine Base->this compound Catalyzes

Caption: Baeyer-Villiger oxidation and subsequent hydrolysis.

Experimental Protocol
  • Oxidation: In a suitable solvent, combine cyclopropyl methyl ketone and urea hydrogen peroxide. Add trifluoroacetic anhydride dropwise at a controlled temperature.

  • Workup: After the reaction is complete, quench the mixture with an aqueous solution of sodium sulfite and then sodium bicarbonate. Extract the product with an organic solvent.

  • Ester Cleavage: The crude cyclopropyl acetate is then treated with an amine base in a suitable solvent to effect hydrolysis.

  • Purification: The final product is isolated and purified, often by distillation, after an appropriate workup procedure.[8]

Performance Data
ParameterValue
Yield >90% for each step (oxidation and hydrolysis)[8]
Purity High purity achievable after distillation[8]
Reaction Time Varies depending on scale and conditions
Key Reagents Cyclopropyl methyl ketone, Urea hydrogen peroxide, Trifluoroacetic anhydride, Amine base[8]
Advantages High yield, uses readily available starting material, improved safety profile, scalable[8]
Disadvantages Requires careful control of the exothermic oxidation step

Comparative Analysis and Recommendations

FeatureKulinkovich-de Meijere ReactionSimmons-Smith CyclopropanationBaeyer-Villiger Oxidation
Starting Material Ester (Methyl Acetate)Allylic AlcoholKetone (Cyclopropyl Methyl Ketone)
Key Reagents Ti(OiPr)4, Grignard ReagentCH2I2, Zn-Cu CoupleUHP, Trifluoroacetic Anhydride
Typical Yield 86%60-70%>90% (overall)
Stereocontrol Generally not stereoselectiveHigh (directed by hydroxyl group)Not applicable for this substrate
Scalability Readily scalableCan be challenging to scale upHighly scalable, suitable for flow chemistry
Safety Concerns Pyrophoric Grignard reagentsDiiodomethane is a lachrymatorExothermic oxidation, peroxide handling
Cost Generally cost-effectiveCan be more expensive due to reagentsPotentially the most cost-effective at scale

Recommendations:

  • For large-scale, cost-effective synthesis where stereochemistry is not a concern, the Baeyer-Villiger oxidation of cyclopropyl methyl ketone presents a compelling option due to its high yield and the use of readily available starting materials.[8] Its adaptability to continuous flow processing further enhances its industrial appeal.[8]

  • The Kulinkovich-de Meijere reaction remains a highly effective and high-yielding laboratory-scale method.[4][9] It is a reliable choice when the necessary expertise in handling organometallic reagents is available.

  • When high stereocontrol is the primary objective , the Simmons-Smith cyclopropanation is the method of choice. The directing effect of the hydroxyl group in the allylic alcohol precursor allows for predictable and selective formation of the desired stereoisomer.[7]

Conclusion

The synthesis of this compound can be achieved through various effective methodologies. The selection of the most appropriate route depends on a careful consideration of factors such as desired yield, stereochemical requirements, scalability, safety, and cost. While the Kulinkovich-de Meijere and Simmons-Smith reactions are well-established and powerful tools, the Baeyer-Villiger oxidation of cyclopropyl methyl ketone has emerged as a highly efficient and industrially viable alternative. By understanding the intricacies of each method, researchers and drug development professionals can strategically choose the optimal synthetic pathway to access this important building block for their specific needs.

References

  • Wikipedia. Kulinkovich reaction.
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The Synthetic Versatility of 1-(Hydroxymethyl)cyclopropanol: A Comparative Guide to Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the cyclopropane motif offers a unique combination of conformational rigidity and inherent ring strain, making it a valuable tool for introducing three-dimensional complexity and novel reactivity into molecular architectures.[1][2] Among the diverse array of functionalized cyclopropanes, 1-(hydroxymethyl)cyclopropanol has emerged as a particularly versatile and powerful building block. This guide provides an in-depth technical comparison of this compound with other key cyclopropane derivatives, offering experimental insights to inform your synthetic strategies.

The Unique Profile of this compound: A Masked Cyclobutanone and Beyond

This compound, a stable, crystalline solid, can be viewed as a hydrated form of 1-formylcyclopropanol or, more significantly, as a masked cyclopropanone hemiacetal. This dual nature underpins its diverse reactivity, allowing it to serve as a precursor to four-membered rings and as a source of homoenolates for carbon-carbon and carbon-heteroatom bond formation.

The primary hydroxyl group provides a handle for further functionalization, while the tertiary hydroxyl group, as part of the hemiacetal-like structure, is key to its characteristic ring-opening and rearrangement reactions.

Ring Expansion to Cyclobutanones: A Comparative Analysis

One of the most valuable transformations of this compound is its acid-catalyzed rearrangement to cyclobutanone. This reaction provides a synthetically useful route to a four-membered ring system that is prevalent in numerous natural products and pharmacologically active compounds.

G cluster_0 Ring Expansion of this compound 1-HMC This compound Protonation Protonation of primary hydroxyl Carbocation Primary carbocation (unstable) Rearrangement Ring expansion via 1,2-shift Oxonium Protonated cyclobutanone Deprotonation Deprotonation Cyclobutanone Cyclobutanone

Comparative Performance:

While other methods exist for the synthesis of cyclobutanones, the use of this compound offers a mild and efficient route. Below is a comparison with alternative precursors.

PrecursorReagents and ConditionsYield (%)AdvantagesDisadvantagesReference(s)
This compound Trace H+ (e.g., BF3·OEt2, H2SO4), CHCl3, rt60-80Mild conditions, readily available precursor.Yield can be moderate.[3]
Methylenecyclopropanem-CPBA then LiI~40 (overall)Utilizes a simple starting material.Multi-step, involves potentially hazardous reagents.[4]
CyclopropylcarbinolRefluxing aq. HCl, then oxidation (e.g., CrO3)~45-55 (overall)Inexpensive starting material.Harsh conditions, use of stoichiometric heavy metal oxidants.[5]
1,3-DihalopropanesCyclization with a protected carbonyl equivalent60-81Good yields for specific substitution patterns.Requires protection/deprotection steps.[6]

Experimental Protocol: Synthesis of Cyclobutanone from this compound

  • Dissolve this compound (1.0 eq) in chloroform (0.1 M).

  • To this solution, add a catalytic amount of boron trifluoride diethyl etherate (BF3·OEt2) (e.g., 1-5 mol%).

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford cyclobutanone.

Accessing Cyclopropylamines: A Gateway to Bioactive Molecules

Cyclopropylamines are prevalent motifs in pharmaceuticals due to their ability to modulate physicochemical properties and biological activity.[1][7] this compound and related cyclopropanols serve as valuable precursors for the synthesis of these important functional groups.

G cluster_1 Alternative Routes Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde ReductiveAmination Reductive Amination CyclopropylHalide Cyclopropyl Halide SNAr Nucleophilic Substitution

Comparative Synthetic Routes:
Starting MaterialMethodReagentsKey FeaturesReference(s)
Cyclopropanol Direct AminationAmmonia or amine derivatives, catalystScalable and efficient.Requires activation of the hydroxyl group.
CyclopropanecarboxaldehydeReductive AminationAmmonia or primary amines, reducing agent (e.g., NaBH3CN)Mild conditions, good functional group tolerance.Requires the corresponding aldehyde.
Cyclopropyl HalideNucleophilic SubstitutionAmmonia or aminesStraightforward for simple amines.Can be sluggish, potential for elimination side reactions.
Curtius RearrangementFrom Cyclopropanecarboxylic acidDPPA, heat, then hydrolysisVersatile, allows for installation of a primary amine.Involves potentially hazardous azide intermediates.

Experimental Protocol: Synthesis of N-Benzylcyclopropylamine from Cyclopropanol

  • To a solution of cyclopropanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Add benzylamine (2.0 eq) and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzylcyclopropylamine.

This compound as a Homoenolate Synthon

The ring strain in this compound and other cyclopropanols facilitates their ring-opening under the influence of various reagents to form homoenolate equivalents.[8][9] These intermediates are powerful tools for the formation of β-functionalized ketones, which are challenging to synthesize via traditional enolate chemistry.

G

Comparative Reactivity with Other Cyclopropanols:

The substitution pattern on the cyclopropanol ring significantly influences the regioselectivity of the ring-opening and the subsequent reactivity of the homoenolate.

Cyclopropanol DerivativeRing-Opening ConditionsRegioselectivitySubsequent ReactionsReference(s)
This compound Lewis acids (e.g., Zn(II), Cu(II))Cleavage of the C1-C2 or C1-C3 bondConjugate additions, allylation[5][10]
1-ArylcyclopropanolsPd(0), Rh(I), Cu(I)Cleavage of the more substituted C-C bondCross-coupling reactions, annulations[8]
1,2-Disubstituted CyclopropanolsTransition metal catalystsInfluenced by electronic and steric factorsDiverse C-C and C-heteroatom bond formations[11]

The Utility of 1,1-Bis(hydroxymethyl)cyclopropane: A Bifunctional Scaffold

A close relative of this compound, 1,1-bis(hydroxymethyl)cyclopropane, offers a different synthetic utility.[6][12][13] Possessing two primary hydroxyl groups on a geminal center, this diol is an excellent starting material for the synthesis of spirocycles and can be used to introduce a quaternary, cyclopropyl-containing center.

Comparative Applications:
FeatureThis compound1,1-Bis(hydroxymethyl)cyclopropane
Primary Reactivity Ring expansion, homoenolate formationDerivatization of primary hydroxyls, spirocyclization
Key Synthetic Targets Cyclobutanones, β-functionalized ketones, cyclopropylaminesSpiro-heterocycles, quaternary cyclopropyl centers
Unique Advantage Access to four-membered ringsSymmetrical bifunctional scaffold

Conclusion: Strategic Selection of Cyclopropane Building Blocks

This compound stands out as a uniquely versatile building block in the synthetic chemist's toolbox. Its ability to act as a stable precursor for both ring expansion to cyclobutanones and as a source of reactive homoenolates provides access to a diverse range of molecular architectures. When compared to other cyclopropane derivatives, the choice of starting material should be guided by the desired synthetic outcome. For the construction of four-membered rings, this compound offers a mild and direct approach. For the synthesis of cyclopropylamines, it represents one of several viable routes, with the optimal choice depending on the availability of precursors and desired substitution patterns. Finally, for the introduction of a gem-disubstituted cyclopropyl moiety, 1,1-bis(hydroxymethyl)cyclopropane is the superior choice. A thorough understanding of the comparative reactivity and synthetic utility of these building blocks will undoubtedly empower researchers to design more efficient and innovative synthetic routes in their pursuit of novel molecules.

References

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A Comparative Guide to Propanal Homoenolate Synthons: The Superior Efficacy of 1-(Hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Umpolung Challenge of the Propanal Homoenolate

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is paramount. Enolates are among the most powerful nucleophiles for this purpose, enabling reactions at the α-carbon of a carbonyl group. However, strategic synthesis often demands reactivity at the β-carbon, a concept known as "umpolung" or reactivity inversion. The propanal homoenolate, a three-carbon synthon with a nucleophilic β-carbon, is a theoretically ideal intermediate for constructing β-functionalized carbonyl compounds.[1][2]

Despite its synthetic potential, the direct generation and use of a free propanal homoenolate is fraught with challenges. This transient species is notoriously unstable, prone to rapid self-condensation and other side reactions, which severely limits its practical application. This guide provides an in-depth comparison between the classical, challenging propanal homoenolate and a modern, robust alternative: 1-(hydroxymethyl)cyclopropanol, a stable, crystalline solid that serves as a highly effective and versatile propanal homoenolate equivalent.[3][4]

The Propanal Homoenolate: A Profile in Instability

A true propanal homoenolate is an anionic species with nucleophilic character at the β-carbon. Its generation is non-trivial and typically involves multi-step sequences or harsh conditions that are incompatible with sensitive functional groups.

Key limitations include:

  • Instability: The inherent reactivity that makes it a potent nucleophile also leads to its rapid decomposition or polymerization. Common decomposition pathways include proto-demetalation and β-hydride elimination.[5]

  • Self-Condensation: The electrophilic aldehyde functionality coexists with the nucleophilic β-carbon, leading to uncontrolled aldol-type reactions and oligomerization.

  • Generation Methods: Classical approaches, such as those from siloxycyclopropanes, often require stoichiometric generation and cryogenic temperatures, complicating their practical use in large-scale synthesis.[4][5]

The fundamental challenge is that the desired intermolecular reaction must outcompete these rapid, undesired intramolecular and intermolecular side reactions.

cluster_0 Propanal Homoenolate Reactivity homoenolate Propanal Homoenolate (Transient) product Desired β-Functionalized Product homoenolate->product Desired Reaction side_product Self-Condensation & Decomposition Products homoenolate->side_product Undesired Pathway electrophile Electrophile (E+) start This compound (Stable Precursor) intermediate Zinc Cyclopropoxide Ring-Opening start->intermediate:f0 + Catalyst catalyst Metal Catalyst (e.g., Et₂Zn) catalyst->intermediate:f0 homoenolate Zinc Homoenolate (Reactive Intermediate) intermediate:f1->homoenolate Strain Release product β-Functionalized Product homoenolate->product + Electrophile electrophile Electrophile (e.g., Aldehyde) electrophile->product

Caption: Metal-catalyzed in situ generation of a homoenolate from this compound.

Head-to-Head Comparison: Efficacy and Synthetic Utility

The advantages of using this compound become clear when directly compared to traditional propanal homoenolate strategies.

FeaturePropanal Homoenolate (Traditional)This compoundRationale & Causality
Stability & Handling Highly unstable, transient species. Requires cryogenic temperatures.Bench-stable, crystalline solid. [6]Can be handled under ambient conditions.The cyclopropane ring "locks" the synthon in a stable form, preventing premature reaction until activated by a catalyst.
Generation Conditions Harsh; often requires strong bases (e.g., LDA) or multi-step precursor synthesis.Mild; typically involves metal catalysts (e.g., Et₂Zn, Ni, Co) at or slightly above room temperature. [4][7]The thermodynamic driving force from ring-strain release allows for activation under gentle, functional-group-tolerant conditions.
Self-Condensation Major, often yield-limiting side reaction.Minimal to non-existent.In situ generation keeps the instantaneous concentration of the reactive homoenolate extremely low, favoring intermolecular reactions.
Reaction Scope Limited by instability and harsh generation conditions.Broad; reacts cleanly with aldehydes, imines, enones, alkynes, and other electrophiles. [3][8][7]The mild reaction conditions preserve the integrity of a wide array of functional groups on both the electrophile and the synthon.
Stereoselectivity Often difficult to control.Can be rendered highly stereoselective, including enantioselective variants using chiral ligands. [8][9]The well-defined coordination sphere of the metal catalyst allows for the design of chiral environments to control the approach of the electrophile.
"Enolized Homoenolate" Not accessible.Can form an "enolized homoenolate," a unique bis-nucleophilic species, expanding its reactivity. [10][11][12]Base-mediated enolization of the intermediate zinc homoenolate creates a species with both α- and γ-nucleophilic sites, enabling novel transformations. [9]

Experimental Protocol: Zinc-Mediated Hydroxyallylation of an Aldehyde

This protocol describes a representative reaction showcasing the use of this compound for the diastereoselective synthesis of a vicinal anti-diol, a transformation that would be exceptionally difficult with a traditional homoenolate. [9] Objective: To synthesize a vicinal anti-sec,tert-diol via the reaction of 1-phenylcyclopropanol with benzaldehyde.

Materials:

  • 1-Phenylcyclopropanol (1.0 equiv)

  • Benzaldehyde (1.2 equiv)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add DABCO (2.2 equiv).

  • Solvent & Reagents: Add anhydrous DMSO, followed by 1-phenylcyclopropanol (1.0 equiv) and benzaldehyde (1.2 equiv).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add the diethylzinc solution (2.2 equiv) dropwise over 5 minutes. The solution may become viscous.

  • Reaction: Remove the ice bath and warm the mixture to 80 °C. Stir vigorously for 12 hours. Monitor the reaction progress by TLC.

  • Quenching: After completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired anti-diol.

Causality of Experimental Choices:

  • Et₂Zn: Acts as a Lewis acid to activate the cyclopropanol hydroxyl group, facilitating the formation of a zinc cyclopropoxide.

  • DABCO: A non-nucleophilic base that promotes the enolization of the intermediate zinc homoenolate to the more reactive "enolized homoenolate" species. [7]* DMSO: A polar aprotic solvent that helps to solvate the zinc intermediates and facilitate the reaction.

  • 80 °C: Provides the thermal energy necessary to promote the ring-opening of the zinc cyclopropoxide, driven by the release of ring strain.

cluster_workflow Experimental Workflow setup 1. Setup - Flame-dried flask under Argon - Add DABCO, DMSO, cyclopropanol, aldehyde init 2. Initiation - Cool to 0 °C - Add Et₂Zn solution dropwise setup->init react 3. Reaction - Warm to 80 °C - Stir for 12 hours init->react quench 4. Quenching - Cool to 0 °C - Add sat. aq. NH₄Cl react->quench extract 5. Extraction - Extract with Ethyl Acetate quench->extract workup 6. Workup - Wash with brine - Dry over MgSO₄ - Concentrate extract->workup purify 7. Purification - Flash Column Chromatography workup->purify product Pure anti-Diol Product purify->product

Caption: Step-by-step workflow for the zinc-mediated synthesis of a vicinal diol.

Conclusion

For researchers and drug development professionals, the choice of a synthon is critical to the efficiency and success of a synthetic campaign. While the classical propanal homoenolate represents an important theoretical concept, its practical utility is severely hampered by inherent instability. This compound has emerged as a superior alternative, offering a stable, easy-to-handle, and highly versatile solution. Its ability to generate the reactive homoenolate in situ under mild conditions circumvents the challenges of self-condensation and broadens the accessible reaction scope. The discovery of expanded reactivity through the "enolized homoenolate" pathway further cements the position of cyclopropanols as powerful and indispensable C3 building blocks in modern organic synthesis.

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Sources

A Multi-technique Spectroscopic Guide for the Structural Confirmation of 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the structural elucidation of 1-(hydroxymethyl)cyclopropanol, a molecule whose unique combination of a strained three-membered ring and dual hydroxyl functionalities presents distinct analytical challenges. We move beyond rote procedural descriptions to offer a self-validating analytical workflow, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive analysis with established spectroscopic principles and comparative data, this document serves as a practical guide for researchers requiring unambiguous structural confirmation and purity assessment of this versatile building block.

Introduction: The Analytical Challenge of a Strained Diol

This compound is a valuable synthetic intermediate, but its structure—a tertiary cyclopropanol fused with a primary alcohol—demands a rigorous and multi-faceted analytical approach for confirmation. The inherent high ring strain of the cyclopropane moiety (approximately 28 kcal/mol) not only influences its spectroscopic signature but also renders it susceptible to rearrangement, particularly under analytical conditions that may be acidic or thermal.[1][2] A simple misinterpretation could lead to the erroneous identification of a more stable, ring-opened isomer, such as 1-hydroxybutan-2-one.

Therefore, a successful structural confirmation relies not on a single technique, but on the synergistic and corroborative evidence provided by multiple spectroscopic methods. This guide outlines a logical workflow designed to provide orthogonal data points, ensuring the highest degree of confidence in the final structural assignment.

G cluster_workflow Overall Analytical Workflow Sample Pristine Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT, D₂O Exch.) Sample->NMR Parallel Analysis IR IR Spectroscopy (Functional Groups) Sample->IR Parallel Analysis MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Parallel Analysis Confirm Unambiguous Structural Confirmation NMR->Confirm Corroborative Data IR->Confirm Corroborative Data MS->Confirm Corroborative Data

Caption: A parallel workflow ensures that data from NMR, IR, and MS are integrated for a conclusive structural assignment.

¹H and ¹³C NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of organic structure elucidation, providing unparalleled detail about the carbon-hydrogen framework. For this compound, NMR is not just confirmatory; it is the primary tool for definitively proving the presence and integrity of the cyclopropane ring.

Expert Insights: Decoding the NMR Spectrum

The most telling feature of a cyclopropane ring in ¹H NMR is the pronounced upfield shift of its protons, typically observed between δ 0.2 and 1.0 ppm.[3][4][5] This shielding is a consequence of the unique anisotropic magnetic field generated by the ring's electron density, a phenomenon sometimes referred to as a "ring current" effect.[6][7] The absence of signals in this region would be strong evidence against the proposed structure.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

  • δ 4.5-5.0 (2H, broad s): Two exchangeable hydroxyl protons (-OH). Their broadness is due to hydrogen bonding and exchange. Confirmation is achieved by adding a drop of D₂O, which will cause these signals to disappear.[8]

  • δ 3.3-3.5 (2H, s or AB quartet): The two protons of the hydroxymethyl (-CH₂OH) group. They are diastereotopic due to the adjacent chiral center (C1) and may appear as a singlet or, at high field, resolve into an AB quartet.

  • δ 0.5-0.8 (4H, m): The four protons on the cyclopropane ring. These protons are chemically non-equivalent (two cis and two trans to the -CH₂OH group) and will exhibit complex spin-spin coupling, resulting in overlapping multiplets. This upfield region is the key fingerprint for the cyclopropyl moiety.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

  • δ 65-70 (1C): The primary alcohol carbon (-C H₂OH).

  • δ 55-60 (1C): The quaternary, tertiary alcohol carbon (C1). This carbon, bearing two oxygen atoms, is significantly deshielded.

  • δ 10-15 (2C): The two equivalent methylene carbons (-C H₂) of the cyclopropane ring. The high strain of the ring results in these carbons being highly shielded and appearing far upfield.

Comparative Analysis vs. Ring-Opened Isomer (1-hydroxybutan-2-one): A potential degradation product, 1-hydroxybutan-2-one, would show drastically different NMR signals. Key differences would include:

  • A sharp singlet around δ 2.1 ppm for the methyl ketone (-COCH₃).

  • A singlet around δ 4.2 ppm for the -COCH₂OH protons.

  • A triplet and quartet for an ethyl group if the isomer were 3-hydroxybutan-2-one.

  • Crucially, the complete absence of the characteristic upfield signals (δ < 1.0 ppm) for the cyclopropyl protons.

Caption: Correlation of the molecular structure of this compound with its predicted NMR signals.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for alcohols as it slows down proton exchange, sometimes allowing for the observation of coupling to -OH protons.

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a ≥400 MHz spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is highly recommended to differentiate between CH₂ (negative phase), CH/CH₃ (positive phase), and quaternary carbons (absent).

  • D₂O Exchange: After initial spectra are acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of signals attributed to the -OH protons provides definitive confirmation.

NMR Data Summary for this compound
Technique Predicted Chemical Shift (δ, ppm)
¹H NMR4.5-5.0
3.3-3.5
0.5-0.8
¹³C NMR65-70
55-60
10-15

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR maps the molecular skeleton, IR spectroscopy provides rapid and unambiguous confirmation of the functional groups present. For this molecule, IR is crucial for verifying the presence of the hydroxyl groups and providing secondary evidence for the cyclopropane ring.

Expert Insights: Key IR Absorptions

The IR spectrum of an alcohol is dominated by the O-H stretching vibration, which appears as a characteristically intense and broad band due to intermolecular hydrogen bonding.[8][9][10] A second key feature to look for is the C-H stretch of the cyclopropane ring. Due to increased s-character in the C-H bonds of the strained ring, these vibrations absorb at a higher frequency (>3000 cm⁻¹) than typical saturated alkanes.[11][12]

Characteristic Absorption Bands:

  • 3500-3200 cm⁻¹ (strong, very broad): The O-H stretching vibration from the two hydroxyl groups. Its breadth is a classic indicator of hydrogen bonding.[13][14]

  • 3100-3000 cm⁻¹ (medium, sharp): C-H stretching vibrations of the cyclopropane ring. The presence of absorption in this region is a strong indicator of C-H bonds on a strained or unsaturated system.

  • 2950-2850 cm⁻¹ (medium): Asymmetric and symmetric C-H stretching of the -CH₂OH group.

  • ~1050 cm⁻¹ (strong): C-O stretching vibration. This band may be complex due to the presence of both a primary and a tertiary alcohol C-O bond.[9][14]

Comparative Analysis vs. Ring-Opened Isomer (1-hydroxybutan-2-one): The IR spectrum of the isomeric ketone would be immediately distinguishable by:

  • The appearance of an intense, sharp C=O (carbonyl) stretching band around 1715 cm⁻¹ .

  • The O-H stretch might be present but could be sharper or shifted if intramolecular hydrogen bonding occurs, but the C=O peak is the definitive differentiator.

Experimental Protocol: IR Analysis
  • Sample Preparation (Thin Film): Place one small drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Background Scan: Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the sample plates in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis: Identify the key absorption frequencies and correlate them with specific functional group vibrations.

| IR Data Summary for this compound | | | :--- | :--- | :--- | | Frequency (cm⁻¹) | Intensity | Assignment | | 3500-3200 | Strong, Broad | O-H Stretch (Alcohol) | | 3100-3000 | Medium, Sharp | C-H Stretch (Cyclopropyl) | | 2950-2850 | Medium | C-H Stretch (Aliphatic) | | ~1050 | Strong | C-O Stretch (Alcohol) |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Mapping

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common, high-energy technique that generates reproducible fragmentation patterns.

Expert Insights: Predicting the Fragmentation

Alcohols often yield a weak or entirely absent molecular ion peak in EI-MS due to the ease of fragmentation.[15][16] The fragmentation of this compound is governed by two primary pathways common to alcohols: the loss of water and α-cleavage.[17][18] The strained ring adds a third, facile pathway involving ring-opening, which can lead to complex rearrangements.

Expected Molecular Ion and Fragments (EI-MS):

  • m/z 88 (M⁺): The molecular ion, corresponding to the formula C₄H₈O₂.[19] This peak may be of very low intensity.

  • m/z 70 ([M-H₂O]⁺): A peak resulting from the dehydration (loss of a water molecule). This is a very common fragmentation for alcohols.[18][20]

  • m/z 57 ([M-CH₂OH]⁺): Resulting from α-cleavage with the loss of the hydroxymethyl radical (•CH₂OH, mass 31). The resulting m/z 57 ion would be a resonance-stabilized cyclopropyl cation. This is a highly diagnostic peak.

  • m/z 31 ([CH₂OH]⁺): A very common fragment for primary alcohols, formed by cleavage of the bond between C1 and the hydroxymethyl carbon.[20][21] The presence of a strong peak at m/z 31 is excellent evidence for the -CH₂OH moiety.

G cluster_ms Key Fragmentation Pathways (EI-MS) M [C₄H₈O₂]⁺˙ m/z = 88 M18 [C₄H₆O]⁺˙ m/z = 70 M->M18 - H₂O M31 [C₃H₅O]⁺ m/z = 57 M->M31 - •CH₂OH (α-cleavage) F31 [CH₃O]⁺ m/z = 31 M->F31 α-cleavage

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Isotopic Labeling with 1-(Hydroxymethyl)cyclopropanol Scaffolds: A Comparative Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for isotopic labeling studies centered on molecules containing the 1-(hydroxymethyl)cyclopropanol motif and, more broadly, the cyclopropyl ring. For researchers in drug development and medicinal chemistry, the cyclopropane scaffold is of immense interest due to its unique structural and metabolic properties.[1][2][3] Incorporating isotopic labels into these structures is paramount for elucidating metabolic fate, quantifying bioavailability, and understanding mechanisms of action.

This document moves beyond a simple recitation of protocols. It delves into the strategic decisions behind choosing a labeling approach, comparing the de novo synthesis of labeled scaffolds against common post-synthetic labeling techniques used in proteomics and metabolomics. We will provide the technical rationale, detailed experimental workflows, and comparative data to empower scientists to design robust and insightful isotopic labeling studies.

Part I: The Strategic Importance of the Cyclopropyl Moiety and Isotopic Labeling

The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability, increase potency, and provide conformational rigidity, which can lead to more favorable binding to target receptors.[1][2][3] Its three-membered ring is sterically small yet conformationally constraining, making it a powerful tool for medicinal chemists.

However, understanding the in vivo journey of a drug candidate containing this motif requires precise tracking. Isotopic labeling is the gold standard for this purpose. By replacing an atom (e.g., ¹²C, ¹H) with its heavier, non-radioactive isotope (e.g., ¹³C, ²H/D), the molecule becomes distinguishable by mass spectrometry without altering its chemical properties.[4] This allows for:

  • Metabolic Fate Studies: Tracing the biotransformation of the parent drug and identifying its metabolites.[5]

  • Pharmacokinetic Analysis: Accurately quantifying drug concentration in various tissues and fluids over time.

  • Mechanism of Action Studies: Serving as internal standards for quantitative mass spectrometry to measure changes in protein or metabolite levels upon drug treatment.[6][7][8]

Unlike typical protein or peptide labeling, where a tag is attached to an existing molecule, labeling a small molecule like this compound involves incorporating the isotope during its chemical synthesis. This provides a stable, indelible mark on the core scaffold itself.

Part II: A Comparative Overview of Labeling Strategies

The choice of an isotopic labeling strategy depends entirely on the scientific question being asked. For molecules built around a cyclopropyl core, the primary distinction is between incorporating the label during synthesis versus tagging a biomolecule that may interact with the drug.

Labeling Strategy Core Principle Primary Application Timing of Labeling Label Stability Key Advantage Limitation
Synthetic Incorporation Building the molecule of interest (e.g., a this compound derivative) using isotopically enriched precursors.Tracking the metabolic fate and distribution of the specific drug molecule's core scaffold.During de novo chemical or biocatalytic synthesis.Very High (C-C or C-H bond).The label is integral to the molecule, providing unambiguous information on the scaffold's fate.Requires expertise in organic synthesis; cannot be applied to existing molecules.
Metabolic Labeling (e.g., SILAC) Cells are cultured in media containing "heavy" amino acids, which are incorporated into all newly synthesized proteins.Quantitative proteomics; comparing protein abundance between different cellular states (e.g., with vs. without drug treatment).During cell culture and protein synthesis.High (incorporated into peptide backbone).Provides a global, unbiased view of proteome changes.Not suitable for tracking the drug molecule itself; requires proliferating cells.
Chemical Labeling (e.g., TMT, iTRAQ) Peptides or proteins are chemically modified with isotope-coded tags that react with specific functional groups (e.g., amines).Multiplexed quantitative proteomics.Post-synthesis; after protein extraction and digestion.Moderate (depends on the chemical linkage, e.g., amide bond).High multiplexing capability; applicable to virtually any protein sample.The label is on the protein, not the drug; potential for incomplete labeling or side reactions.[6]
Enzymatic Labeling (e.g., ¹⁸O-labeling) Peptides are digested with a protease (e.g., trypsin) in the presence of H₂¹⁸O, incorporating two ¹⁸O atoms at the C-terminus.Quantitative proteomics.Post-synthesis; during proteolytic digestion.High (incorporated into the carboxyl group).Simple and cost-effective method for duplex quantification.Limited to duplex analysis; potential for back-exchange.[6][9]

Part III: Protocols for Synthesizing Labeled Cyclopropane Scaffolds

The most robust method for studying a cyclopropane-containing molecule is to embed the isotopic label within the ring structure itself. This ensures the label is not lost through metabolic cleavage of a peripheral group. Below, we detail a biocatalytic approach, which offers high stereoselectivity and is often more environmentally benign than traditional chemical methods.[1][10]

Workflow for Biocatalytic Synthesis of Labeled Cyclopropanes

G cluster_0 Step 1: Labeled Precursor Synthesis cluster_1 Step 2: Biocatalytic Cyclopropanation cluster_2 Step 3: Downstream Modification glycine ¹³C-Glycine diazo ¹³C-Labeled Diazoacetate glycine->diazo Diazotization enzyme Engineered Heme Protein (e.g., CYP450 variant) diazo->enzyme styrene Styrene Derivative (Carbene Acceptor) styrene->enzyme product ¹³C-Labeled Cyclopropane Ester Product enzyme->product Carbene Transfer final_product Labeled this compound Derivative product->final_product Reduction/Hydrolysis

Caption: Biocatalytic workflow for producing isotopically labeled cyclopropane derivatives.

Experimental Protocol: Enzyme-Catalyzed Synthesis of a ¹³C-Labeled Cyclopropane

This protocol is adapted from methodologies demonstrating the use of engineered enzymes for stereoselective cyclopropanation.[2][10]

1. Preparation of ¹³C-Labeled n-hexyl diazoacetate:

  • Rationale: Diazoacetates are carbene precursors for the cyclopropanation reaction. Using a safer, less volatile diazoacetate like the n-hexyl version is preferred over ethyl diazoacetate.[10] The ¹³C label is introduced from commercially available ¹³C-glycine.
  • Step 1a (Esterification): To a solution of ¹³C-glycine (1 equivalent) in toluene, add n-hexanol (4 equivalents) and p-toluenesulfonic acid (1 equivalent). Reflux the mixture with a Dean-Stark trap to remove water. After completion, neutralize, extract, and purify to yield the ¹³C-hexyl glycinate.
  • Step 1b (Diazotization): Dissolve the ¹³C-hexyl glycinate in an appropriate solvent system (e.g., dichloromethane and water). Cool to 0°C and add sulfuric acid. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. After the reaction, carefully perform an aqueous workup and extract the desired ¹³C-labeled n-hexyl diazoacetate.

2. Biocatalytic Cyclopropanation:

  • Rationale: Engineered heme proteins, such as variants of cytochrome P450, can catalyze the transfer of the carbene from the diazoacetate to an olefin with high diastereo- and enantioselectivity.[1][11]
  • Step 2a (Reaction Setup): In an anaerobic environment (e.g., a glovebox), prepare a reaction vial containing M9-N buffer (pH 6.8). Add the engineered enzyme (e.g., a P450 variant, typically 2-5 mg/mL) and the styrene derivative (the carbene acceptor, ~10-15 mM).
  • Step 2b (Initiation): Add a reducing agent such as sodium dithionite (0.2 equivalents) to activate the heme center of the enzyme.
  • Step 2c (Reaction): Add the ¹³C-labeled n-hexyl diazoacetate (2 equivalents) to the mixture. Seal the vial and shake at room temperature for 12-24 hours.

3. Product Isolation and Analysis:

  • Rationale: The labeled product must be purified and its isotopic incorporation verified.
  • Step 3a (Extraction): Quench the reaction and extract the product with an organic solvent like ethyl acetate.
  • Step 3b (Purification): Purify the crude product by flash column chromatography on silica gel.
  • Step 3c (Analysis): Confirm the structure and determine the yield and stereoselectivity using NMR and chiral chromatography (SFC or GC). Verify isotopic incorporation using high-resolution mass spectrometry, observing the expected mass shift corresponding to the number of ¹³C atoms incorporated.

Part IV: Mass Spectrometry Analysis and Data Interpretation

The definitive analysis of an isotopically labeled compound is performed via mass spectrometry (MS). The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), making it easy to distinguish between the "light" (unlabeled) and "heavy" (labeled) versions of a molecule.

Workflow for MS-Based Analysis of Labeled Compounds

G cluster_output sample Biological Sample (Plasma, Tissue Homogenate) extraction Sample Preparation (e.g., SPE, LLE) sample->extraction lc Liquid Chromatography (LC) Separation extraction->lc ms Mass Spectrometer (MS) Detection lc->ms data Data Analysis ms->data spectrum Mass Spectrum (Light vs. Heavy Peaks) data->spectrum quant Quantification Curve data->quant

Caption: General workflow for analyzing isotopically labeled molecules from biological matrices.

Interpreting the Data: In an MS spectrum, the unlabeled compound will appear at its expected m/z. The labeled compound will appear at a higher m/z, shifted by the mass difference of the isotopes. For example, a molecule labeled with two ¹³C atoms will have an m/z that is approximately 2 Da higher than its unlabeled counterpart. By comparing the peak areas or heights of the labeled and unlabeled species, one can accurately quantify the amount of the drug or metabolite in the sample, often using the labeled compound as an ideal internal standard.[5][12][13]

Conclusion

For drug development programs involving molecules with a this compound or other cyclopropyl motifs, isotopic labeling is not an afterthought but a foundational component of the research strategy. While general labeling techniques like SILAC and TMT are powerful for understanding the broader biological impact on the proteome, they cannot reveal the specific metabolic fate of the drug scaffold itself.

The de novo synthesis of isotopically labeled cyclopropane-containing molecules, either through advanced chemical routes or elegant biocatalytic methods, provides an unambiguous and stable tracer. This approach delivers the highest quality data for pharmacokinetic and metabolism studies, offering the precision required to advance drug candidates from preclinical to clinical stages. The strategic investment in synthetic labeling provides a self-validating system where the tracer is the molecule of interest, ensuring the most accurate and relevant biological insights.

References

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  • Sardana, M., et al. (2022). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. PubMed. Available at: [Link]

  • Sardana, M., et al. (2022). Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. PMC. Available at: [Link]

  • Covington, C. S., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC. Available at: [Link]

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  • Normant, I., et al. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Wilkinson, D. J. (2016). Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. PubMed Central. Available at: [Link]

  • Tyagi, V., et al. (2020). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. PMC. Available at: [Link]

  • Lundström, P., et al. (2012). Isotope labeling methods for large systems. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv. Available at: [Link]

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  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Salaun, J., & Conia, J. M. (1977). Cyclopropanol, 1-ethoxy-. Organic Syntheses. Available at: [Link]

  • Liu, R., et al. (2023). Application of metal stable isotopes labeling and elemental mass spectrometry for biomacromolecule profiling. PMC. Available at: [Link]

  • Hernandez, G. G., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. NIH. Available at: [Link]

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  • Lu, K., et al. (2012). Formation of hydroxymethyl DNA adducts in rats orally exposed to stable isotope labeled methanol. PubMed. Available at: [Link]

  • Chen, J., et al. (2004). Studies on preparation of 1, 1-bis (hydroxymethyl) cyclopropane as intermediate for a antiasthmatic drug. ResearchGate. Available at: [Link]

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A Mechanistic Guide to the Reactivity of 1-(Hydroxymethyl)cyclopropanol: A Comparative Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. Among the arsenal of synthetic building blocks, strained ring systems offer a unique combination of latent reactivity and conformational rigidity. 1-(Hydroxymethyl)cyclopropanol, a readily accessible C3 synthon, has emerged as a particularly versatile intermediate. Its inherent ring strain can be selectively released through distinct mechanistic pathways—ionic or radical—to forge new carbon-carbon and carbon-heteroatom bonds, often with excellent control over stereochemistry.

This guide provides an in-depth analysis of the primary reaction mechanisms involving this compound and its derivatives. We will dissect the causality behind experimental choices, compare its reactivity with alternative synthetic strategies, and provide the data and protocols necessary for practical application.

The Dichotomy of Reactivity: Ionic vs. Radical Pathways

The synthetic utility of cyclopropanols is rooted in their ability to undergo facile ring-opening reactions, driven by the release of approximately 27 kcal/mol of ring strain. The specific pathway this opening follows is not inherent to the molecule itself but is dictated by the choice of reagents and catalysts. This controlled divergence allows chemists to channel the reactivity towards two primary intermediates: a metal homoenolate (ionic pathway) or a β-keto radical (radical pathway).

The Ionic Pathway: Cyclopropanols as Homoenolate Equivalents

Under the influence of various transition metals or Lewis acids, cyclopropanols behave as potent homoenolate equivalents.[1] The reaction proceeds through the formation of a metal cyclopropoxide, which undergoes ring cleavage to form a key organometallic homoenolate intermediate. This species can then be trapped by a range of electrophiles.

Transition metals, particularly copper and cobalt, are highly effective at promoting the ring-opening of cyclopropanols.[2][3] A general catalytic cycle involves the formation of a metal cyclopropoxide, which rearranges to a β-metalloketone (a metal homoenolate). This intermediate is central to the reaction's outcome.

For instance, in a copper-catalyzed cross-coupling, this homoenolate can react with an electrophile, such as an alkyl halide. Mechanistic studies reveal that the formation of α,β-unsaturated enone intermediates can be a crucial, productive step rather than merely a side reaction, leading to divergent syntheses of products like γ-butyrolactones or δ-ketoesters.[2]

G cluster_cycle Catalytic Cycle Start R-Cyclopropanol + Cu(I) Catalyst Intermediate1 Copper(I) Cyclopropoxide Start->Intermediate1 -H+ Intermediate2 β-Cuprated Ketone (Homoenolate Intermediate) Intermediate1->Intermediate2 Ring Opening Intermediate3 Oxidative Addition (with R'-X) Intermediate2->Intermediate3 + R'-X Product β-Substituted Ketone Intermediate3->Product Reductive Elimination Catalyst_Regen Cu(I) Catalyst Intermediate3->Catalyst_Regen Catalyst_Regen->Start Catalyst Regeneration

Caption: General catalytic cycle for copper-catalyzed cyclopropanol ring-opening.

The choice of metal catalyst and solvent can exquisitely control the chemoselectivity of the reaction. For example, cobalt-diphosphine catalysts can promote coupling with internal alkynes to afford either β-alkenyl ketones or multisubstituted cyclopentenols, with the solvent being a major controlling factor.[3]

Catalyst SystemReactant BSolventMajor ProductYield (%)Reference
Co(acac)₂ / dppe DiphenylacetyleneTolueneβ-Alkenyl Ketone85[3]
Co(acac)₂ / dppe Diphenylacetylene1,2-DichloroethaneCyclopentenol79[3]
CuI / Phenanthroline Methyl 2-bromo-2,2-dimethyl acetateMeCNγ-Butyrolactone27-75[2]
Cu(OTf)₂ / Phenanthroline (No coupling partner)MeCN / KIα,β-Unsaturated Enone28[2]

Causality Behind Experimental Choices: The switch in selectivity observed with cobalt catalysts highlights the crucial role of the solvent in stabilizing key intermediates.[3] A less polar solvent like toluene favors a pathway involving protodemetalation to yield the β-alkenyl ketone. In contrast, a more polar solvent like 1,2-dichloroethane can promote intramolecular carbonyl addition of the alkenylcobalt species, leading to the [3+2] annulation product.[3]

The Radical Pathway: Oxidative Ring Opening to β-Keto Radicals

An alternative and powerful strategy involves the single-electron oxidation of the cyclopropanol. This approach generates a highly reactive β-keto alkyl radical, which can be harnessed in various tandem cyclization reactions to rapidly build molecular complexity.[4]

Manganese(III) salts, such as Mn(acac)₃, are effective single-electron oxidants for this transformation. The mechanism initiates with the oxidation of the cyclopropanol to an alkoxy radical. This intermediate undergoes rapid homolytic cleavage of the cyclopropane ring (β-scission), driven by strain release, to form the thermodynamically stable β-keto radical.[4] This radical is then poised to react with a tethered radical acceptor.

G Start R-Cyclopropanol Intermediate1 Alkoxy Radical Intermediate Start->Intermediate1 Single-Electron Transfer (SET) Oxidant Mn(III) Oxidant->Intermediate1 Intermediate2 β-Keto Radical Intermediate1->Intermediate2 β-Scission (Ring Opening) Intermediate3 Addition Adduct Intermediate2->Intermediate3 Intermolecular Addition Acceptor Radical Acceptor (e.g., Isocyanide) Acceptor->Intermediate3 Intermediate4 Intramolecular Cyclization Intermediate3->Intermediate4 Product Final Product (e.g., Phenanthridine) Intermediate4->Product Oxidation & Aromatization

Caption: Mn(III)-mediated oxidative ring-opening and tandem cyclization.

This strategy has been successfully applied to the synthesis of important heterocyclic scaffolds. Trapping the β-keto radical with biaryl isonitriles leads to substituted phenanthridines, while reaction with N-aryl acrylamides provides 3-ketoalkylated 2-oxindoles.[4]

The choice between an ionic or radical pathway offers complementary synthetic possibilities.

FeatureIonic (Metal-Catalyzed) PathwayRadical (Oxidative) Pathway
Key Intermediate Metal Homoenolateβ-Keto Radical
Bond Formation Typically involves coupling with electrophiles or polar unsaturated systems.Involves addition to radical acceptors (e.g., alkenes, isonitriles).
Reaction Type Cross-coupling, Annulation.Tandem Cyclization, Radical Addition.
Common Reagents Cu(I), Cu(II), Co(II), p-TsOH.[2][3][5]Mn(acac)₃, other single-electron oxidants.[4]
Advantages Broad scope of electrophiles, well-established for β-functionalization.Rapid construction of complex polycyclic systems, mild conditions.

Comparison with Alternative Synthetic Precursors

While this compound is a powerful tool, its reactivity should be viewed in the context of other strained-ring systems.

  • Donor-Acceptor Cyclopropanes (DACs): These are perhaps the most widely studied class of activated cyclopropanes. The vicinal electron-donating and electron-accepting groups create a highly polarized C-C bond, making them exceptionally susceptible to nucleophilic ring-opening via an SN2-type mechanism.[6][7] This reactivity profile is distinct from cyclopropanols, which require activation of the hydroxyl group to initiate either ionic or radical cleavage. DACs are generally more electrophilic and react under milder conditions with a broader range of soft nucleophiles.[8][9][10]

  • Vinylcyclopropanes (VCPs): The presence of a vinyl group enables a different set of reactivity, most notably the vinylcyclopropane-cyclopentene rearrangement.[11] This pericyclic reaction typically requires high temperatures. However, substitution patterns, as seen in 1,1-divinylcyclopropanes, can enable a cascade of rearrangements including Cope and ene reactions at more accessible temperatures.[11][12][13] This reactivity is mechanistically distinct from the homoenolate or radical pathways of cyclopropanols.

Experimental Protocols & Methodologies

Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Below are representative procedures for the key transformations discussed.

Protocol 1: Copper-Catalyzed Ring Opening-Cross Coupling

(Adapted from a procedure for γ-butyrolactone synthesis[2])

Objective: To synthesize γ-butyrolactone 12 via a copper-catalyzed ring-opening cross-coupling of 1-phenyl-1-cyclopropanol with methyl 2-bromo-2,2-dimethyl acetate.

Workflow:

G Setup 1. Combine Reactants & Catalyst in Vial Reaction 2. Heat at 80 °C (MeCN) Setup->Reaction Workup 3. Quench & Extract Reaction->Workup Purify 4. Column Chromatography Workup->Purify Product γ-Butyrolactone Purify->Product

Caption: Workflow for copper-catalyzed γ-butyrolactone synthesis.

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-phenyl-1-cyclopropanol (0.2 mmol, 1.0 equiv.), CuI (0.1 equiv.), phenanthroline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the vial and purge with nitrogen or argon.

  • Add anhydrous acetonitrile (MeCN) (1.0 mL) followed by methyl 2-bromo-2,2-dimethyl acetate (0.8 mmol, 4.0 equiv.) via syringe.

  • Place the vial in a preheated heating block at 80 °C and stir for the time indicated by reaction monitoring (e.g., 12-24 h).

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired γ-butyrolactone.

Protocol 2: Mn(III)-Mediated Oxidative Radical Cyclization

(Adapted from a procedure for phenanthridine synthesis[4])

Objective: To synthesize a 6-ketoalkylated phenanthridine via a Mn(III)-mediated tandem radical cyclization of a cyclopropanol with a 2-isocyanobiphenyl.

Procedure:

  • To a solution of the cyclopropanol (e.g., 1-phenylcyclopropanol, 1.2 equiv.) and the 2-isocyanobiphenyl derivative (1.0 equiv.) in methanol (0.1 M), add Mn(acac)₃ (1.7 equiv.) in one portion at room temperature.

  • Stir the reaction mixture vigorously. The reaction is often rapid, with consumption of the cyclopropanol observed within minutes. Monitor by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted phenanthridine.

Conclusion

This compound is far more than a simple three-carbon alcohol. It is a synthetically powerful and versatile precursor whose reactivity can be precisely controlled by the choice of catalyst and reaction conditions. By understanding the mechanistic dichotomy between the ionic (homoenolate) and radical (β-keto radical) pathways, chemists can unlock a diverse range of transformations for the efficient synthesis of valuable ketones, lactones, and complex heterocyclic systems. When compared to alternatives like donor-acceptor or vinylcyclopropanes, it occupies a unique and valuable niche, offering a distinct mode of activation that complements the broader toolkit of modern organic synthesis.

References

  • Ring-Opening of Tertiary Cyclopropanols Derived
  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers.
  • Ring-opening transformations of cyclopropanol derivatives via homoenolate.
  • Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles.
  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. PubMed.
  • Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry – A European Journal.
  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt c
  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes.
  • The Chemistry of Cyclopropanols.
  • Reactivity of electrophilic cyclopropanes.
  • Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes.
  • (PDF) Reactivity of electrophilic cyclopropanes.
  • Rearrangement reactions of 1,1-divinyl-2-phenylcyclopropanes. PubMed.
  • ChemInform Abstract: Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes.
  • This compound. LookChem.
  • The Kulinkovich hydroxycyclopropanation reaction in n
  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Royal Society of Chemistry.

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A Senior Application Scientist's Guide to Catalysis in 1-(Hydroxymethyl)cyclopropanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strained Ring

To the practicing chemist, strained ring systems are a treasure trove of synthetic potential. Among these, 1-(hydroxymethyl)cyclopropanol stands out as a particularly versatile and readily accessible building block, often prepared via the Kulinkovich or Simmons-Smith reactions.[1][2] The inherent ring strain of the cyclopropanol moiety makes it a potent synthetic equivalent of a homoenolate, a β-acyl carbanion synthon that is otherwise challenging to generate and control.[3]

The strategic cleavage of the C1-C2 or C1-C3 bond unlocks a cascade of transformations, leading to the formation of valuable acyclic and heterocyclic structures. However, harnessing this reactivity requires precise catalytic control. The choice of catalyst is paramount, as it dictates the reaction mechanism, governs selectivity, and ultimately determines the final product architecture. This guide provides a comparative analysis of the primary catalytic systems employed for the reactions of this compound and its derivatives, offering mechanistic insights and experimental data to inform your selection process in research and development.

Transition Metal Catalysis: The Workhorse of Cyclopropanol Ring-Opening

Transition metals are the most extensively studied catalysts for activating cyclopropanols. The reaction generally proceeds through the formation of a metal alkoxide, followed by a ring-opening event to generate a metallo-homoenolate intermediate, which can then engage in various coupling reactions.[3][4]

Mechanism: The Metallo-Homoenolate Pathway

The generalized mechanism for transition metal-catalyzed ring-opening involves several key steps. First, the catalyst undergoes ligand exchange with the hydroxyl group of the cyclopropanol. This is followed by the crucial C-C bond cleavage step, which relieves the ring strain and forms a metallacyclobutane or, more commonly, a linear metallo-homoenolate intermediate. This intermediate is the linchpin of the reaction, and its subsequent fate—be it transmetalation, reductive elimination, or migratory insertion—defines the product.

G cluster_0 Catalytic Cycle S This compound Alkoxide Metal Alkoxide Intermediate S->Alkoxide Ligand Exchange Cat_M_n M(n) Catalyst (e.g., Cu(I), Pd(0)) Cat_M_n->Alkoxide Homoenolate Metallo-Homoenolate Intermediate M(n+2) Alkoxide->Homoenolate Oxidative Addition (Ring Opening) Product β-Functionalized Ketone Homoenolate->Product Reductive Elimination E_plus Electrophile (E+) or Coupling Partner E_plus->Homoenolate Product->Cat_M_n Catalyst Regeneration G cluster_1 Acid-Catalyzed Ring Opening S This compound Activated Activated Complex [R-OH-LA] or [R-OH2+] S->Activated Acid H+ (Brønsted) or LA (Lewis) Acid->Activated Cation β-Keto Carbocation Intermediate Activated->Cation Ring Opening (-H2O or -LA) Product Final Product Cation->Product Nucleophilic Attack Nu Nucleophile (Nu-) Nu->Cation

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-(Hydroxymethyl)cyclopropanol: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Small, Strained Molecule

In the landscape of modern drug discovery and fine chemical synthesis, 1-(hydroxymethyl)cyclopropanol has emerged as a valuable building block. Its strained cyclopropane ring and bifunctional nature make it a versatile synthon for introducing unique three-dimensional motifs into complex molecules. However, the very characteristics that make it synthetically attractive—high ring strain and polarity—also present significant analytical challenges.[1][2] The compound's propensity for ring-opening isomerization to propanal necessitates meticulous and robust analytical methods to ensure its purity and stability.[2] For researchers, scientists, and drug development professionals, confidence in the purity of this reagent is not just a matter of quality control; it is foundational to the integrity and reproducibility of their research.

This guide eschews a one-size-fits-all template. Instead, it presents a holistic, field-proven strategy for validating the purity of this compound. We will explore a multi-faceted, orthogonal approach, comparing the performance of several core analytical techniques. The causality behind experimental choices will be explained, providing a self-validating framework for assessing the true purity of this critical reagent.

Pillar 1: The Principle of Orthogonality in Purity Analysis

Relying on a single analytical technique for purity determination is a precarious practice. A given method may be blind to certain classes of impurities. For instance, a technique optimized for volatile compounds might miss non-volatile starting materials, and vice-versa. The core principle of our validation strategy is orthogonality : the use of multiple, distinct analytical methods whose separation and detection principles are fundamentally different. This ensures that the weaknesses of one method are covered by the strengths of another, providing a comprehensive and trustworthy purity profile.

For this compound, we will compare and contrast three powerful, orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For absolute purity assessment and structural confirmation.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the detection of volatile and semi-volatile impurities.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile and thermally labile compounds.[8][9]

G cluster_0 Purity Validation Workflow Sample Synthesized This compound NMR Quantitative NMR (qNMR) - Absolute Purity - Structural ID Sample->NMR GCMS GC-MS Analysis - Residual Solvents - Volatile Impurities Sample->GCMS HPLC HPLC-CAD/MS Analysis - Non-Volatile Impurities - Starting Materials Sample->HPLC Report Comprehensive Purity Report NMR->Report GCMS->Report HPLC->Report

Caption: Orthogonal workflow for purity validation.

Pillar 2: A Comparative Analysis of Analytical Methodologies

The choice of analytical technique must be deliberate, grounded in the physicochemical properties of both the analyte and its potential impurities. Given that synthesis of this compound often involves the reduction of a carboxylic acid derivative or proceeds from other functionalized cyclopropanes, we must anticipate a range of possible contaminants.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Absolute Standard

Expertise & Experience: NMR spectroscopy is a cornerstone of chemical analysis because it is a primary ratio method.[3] Unlike chromatographic techniques that rely on the response factor of an impurity relative to the main component, quantitative NMR (qNMR) determines the molar ratio of the analyte to an internal standard of known purity and weight. This provides a direct, highly accurate measure of mass purity without needing reference standards for every potential impurity. For this compound, ¹H NMR is particularly powerful. The unique signals of the cyclopropyl protons and the hydroxymethyl group provide a clear fingerprint for structural confirmation and quantification.

Trustworthiness:

  • Strength: Provides an "absolute" purity value and structural confirmation simultaneously. It is non-destructive and can detect a wide range of impurities, provided they have NMR-active nuclei and are present above the detection limit.

  • Limitation: May have lower sensitivity for certain impurities compared to chromatographic methods. Paramagnetic impurities can broaden signals, complicating quantification. Water and solvent signals can sometimes obscure regions of interest.

Gas Chromatography (GC-MS): Profiling Volatile Contaminants

Expertise & Experience: GC is the gold standard for analyzing volatile organic compounds (VOCs).[5][13] In the context of this compound synthesis, this is critical for detecting residual solvents (e.g., THF, diethyl ether, toluene) which are often difficult to remove completely. Coupling GC with a Mass Spectrometer (MS) allows for the confident identification of unknown peaks based on their mass fragmentation patterns. A Flame Ionization Detector (FID) is often used in parallel for robust quantification due to its uniform response to hydrocarbons.[14][15]

Trustworthiness:

  • Strength: Unparalleled separation efficiency for volatile and semi-volatile compounds. High sensitivity, often reaching parts-per-million (ppm) levels. MS provides definitive identification of impurities.

  • Limitation: The analyte must be thermally stable and sufficiently volatile. There is a risk that the strained this compound could degrade or rearrange in a hot GC inlet, leading to an inaccurate purity assessment. This necessitates careful method development, often using a cooled inlet and a fast oven ramp.

High-Performance Liquid Chromatography (HPLC): Detecting Non-Volatile Species

Expertise & Experience: HPLC is the ideal counterpart to GC, adept at analyzing non-volatile, polar, and thermally labile compounds.[8][9][16] This makes it perfectly suited for detecting unreacted starting materials (e.g., 1-hydroxy-1-cyclopropanecarboxylic acid), high-molecular-weight by-products, or degradation products that are not amenable to GC analysis. The primary challenge for this compound is detection, as it lacks a UV chromophore. While Refractive Index (RI) detection is an option, it suffers from low sensitivity and is incompatible with gradient elution. A more universal and sensitive alternative is the Charged Aerosol Detector (CAD), which provides a near-uniform response for any non-volatile analyte.[17] Coupling with an MS detector further enhances identification capabilities.

Trustworthiness:

  • Strength: Excellent for non-volatile and thermally unstable impurities. Wide applicability to various compound classes.

  • Limitation: Universal detectors like CAD or RI are generally less sensitive than MS or FID. Accurate quantification typically requires reference standards for each impurity to determine their specific response factors.

G Start Potential Impurity Volatile Is it Volatile & Thermally Stable? Start->Volatile NMR Use NMR Start->NMR Universal Detection Chromophore Does it have a UV Chromophore? Volatile->Chromophore No GCMS Use GC-MS Volatile->GCMS Yes HPLC_UV Use HPLC-UV Chromophore->HPLC_UV Yes HPLC_CAD Use HPLC-CAD/MS Chromophore->HPLC_CAD No

Caption: Decision tree for analytical method selection.

Pillar 3: Experimental Data & Protocols

To illustrate the power of this orthogonal approach, we present data from a hypothetical batch of synthesized this compound.

Comparative Data Summary
Analytical Technique Parameter Measured Result Interpretation
Quantitative ¹H NMR Mass Purity (vs. internal std)98.2%Provides the most accurate overall purity. Detects a minor unknown impurity at ~0.4%.
GC-MS Relative % Area (Volatiles)99.8%Main peak shows high purity among volatile components.
Residual SolventsTHF: 0.15% (1500 ppm)Identifies and quantifies a specific volatile process impurity not detailed by NMR.
HPLC-CAD Relative % Area (Non-volatiles)99.4%High purity with respect to non-volatile species.
Impurity A0.6%Detects a non-volatile impurity, likely unreacted starting material, missed by GC-MS.

Detailed Experimental Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity
  • Preparation of Internal Standard Stock: Accurately weigh ~20 mg of a certified reference standard (e.g., maleic anhydride) into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized this compound into an NMR tube.

  • Analysis: Using a calibrated micropipette, add exactly 500 µL of the internal standard stock solution to the NMR tube. Gently mix.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for full signal relaxation, typically 30-60 seconds.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte (e.g., the -CH₂O- protons) and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the mass purity, accounting for the molar masses, number of protons in each integrated signal, and the exact weights used.

Protocol 2: GC-MS for Volatile Impurities and Residual Solvents
  • Sample Preparation: Prepare a solution of the analyte in a high-purity solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • GC-MS System:

    • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet: 2 µL split injection (split ratio 50:1). Use a low inlet temperature (e.g., 150 °C) to prevent thermal degradation.

    • Oven Program: Start at 40 °C for 5 min, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis: Integrate all peaks. Identify residual solvents and impurities by comparing their retention times and mass spectra to a reference library (e.g., NIST). Quantify against a calibration curve if required.

Protocol 3: HPLC-CAD for Non-Volatile Impurities
  • Sample Preparation: Prepare a solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for this polar analyte. An amide-based column (e.g., 150 mm x 4.6 mm, 3 µm) is a good starting point.

    • Mobile Phase: A gradient of Acetonitrile (A) and water (B), both with 0.1% formic acid. For example: 95% A to 50% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection:

    • Detector: Charged Aerosol Detector (CAD).

    • Settings: Evaporation temperature and other settings optimized according to the manufacturer's recommendations for the given mobile phase and flow rate.

  • Data Analysis: Integrate all peaks. Express impurity levels as area percent relative to the main peak. If coupled with MS, use the mass data to propose structures for unknown impurities.

Final Assessment: A Synthesis of Trustworthy Data

Validating the purity of a challenging molecule like this compound is not a task for a single method. It requires a carefully considered, orthogonal strategy.

  • NMR provides the definitive, unbiased measure of absolute purity.[18][19][20]

  • GC-MS acts as the specialist, diligently searching for and identifying volatile process impurities that could compromise subsequent reactions.[14][15][21]

  • HPLC-CAD/MS serves as the safety net, ensuring that non-volatile starting materials or degradation products have not been overlooked.[9][17]

By integrating the results from these distinct analytical pillars, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence. This rigorous, self-validating system ensures that the this compound used in their critical work is of verified and comprehensive purity, underpinning the success and integrity of their scientific endeavors.

References

  • NMR characterization of small and large molecules.
  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.
  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection.
  • GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers.
  • Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. PubMed.
  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
  • Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS.
  • High Performance Liquid Chromatography (HPLC).
  • The Science of Separation: Understanding High-Performance Liquid Chrom
  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences.
  • Determination of Contaminants: HPLC vs. GC. Tentamus Group.
  • Alcoholic Beverage Testing: Methods, Requirements, and Applic
  • Small molecule-NMR. University of Gothenburg.
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  • Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy.
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  • How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages?
  • This compound. LookChem.
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A Researcher's Guide to Unlocking the Therapeutic Potential of 1-(Hydroxymethyl)cyclopropanol Derivatives: A Comparative Screening Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that can address unmet medical needs is paramount. Among these, strained ring systems have garnered significant attention for their unique conformational properties and reactivity. This guide focuses on a particularly intriguing class of compounds: 1-(hydroxymethyl)cyclopropanol derivatives. Their inherent ring strain and versatile functional handles make them attractive starting points for the synthesis of innovative therapeutics.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological activity screening of these promising molecules. We will move beyond theoretical discussions to provide actionable, field-proven insights and detailed experimental protocols. Our focus is on establishing a self-validating system for screening that ensures the generation of reliable and reproducible data.

The Allure of the Cyclopropanol Ring: A Gateway to Biological Activity

The this compound motif is more than just a chemical curiosity; its strained three-membered ring is a latent source of reactivity that can be harnessed for therapeutic benefit. Unlike more conventional, planar structures, the cyclopropane ring introduces a three-dimensional architecture that can facilitate novel interactions with biological targets. The hydroxymethyl group provides a convenient handle for further derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

The potential biological activities of these derivatives are broad and largely depend on the nature of the substituents introduced. For instance, the cyclopropanol ring can act as a bioisostere for other functional groups, or the ring strain can be exploited for covalent modification of target proteins. It is hypothesized that the ring-opening of cyclopropanol derivatives can lead to the formation of reactive intermediates capable of alkylating nucleophilic residues in enzyme active sites, a mechanism that has been successfully employed in the design of enzyme inhibitors.

A Strategic Approach to Biological Activity Screening

A successful screening campaign for this compound derivatives requires a multi-pronged approach. We will outline a general workflow that can be adapted based on the specific therapeutic area of interest.

G cluster_0 Phase 1: Library Synthesis & Characterization cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Hit Validation & Lead Optimization A Synthesis of diverse This compound derivatives B Purification and structural characterization (NMR, MS, HPLC) A->B C High-throughput screening (HTS) against a panel of targets B->C D Cell-based viability/ toxicity assays C->D E Dose-response studies (IC50/EC50 determination) D->E F Mechanism of action (MoA) studies E->F G Structure-activity relationship (SAR) analysis F->G

Figure 1: A generalized workflow for the biological activity screening of this compound derivatives.

Part 1: In Vitro Anticancer Activity Screening

A common starting point for novel chemical entities is to assess their potential as anticancer agents. This typically involves an initial screen for cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity
Compound IDDerivative StructureHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
Ref-Cpd-1 Doxorubicin0.8 ± 0.11.2 ± 0.20.5 ± 0.1
HMCP-01 R = H> 100> 100> 100
HMCP-02 R = Phenyl25.3 ± 3.138.7 ± 4.519.8 ± 2.7
HMCP-03 R = 4-Chlorophenyl12.1 ± 1.518.9 ± 2.39.5 ± 1.1
HMCP-04 R = 4-Methoxyphenyl45.6 ± 5.262.1 ± 7.838.2 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results:

The hypothetical data above illustrates a preliminary SAR. The unsubstituted derivative (HMCP-01) is inactive. The introduction of an aromatic substituent (HMCP-02) confers moderate cytotoxic activity. Further modification with an electron-withdrawing group (HMCP-03) enhances the activity, while an electron-donating group (HMCP-04) reduces it. This suggests that the electronic properties of the substituent play a crucial role in the observed biological effect.

Part 2: Enzyme Inhibition Assays

The strained cyclopropanol ring is an attractive pharmacophore for the design of enzyme inhibitors. The potential for ring-opening and covalent modification of active site residues makes enzymes such as proteases, kinases, and metabolic enzymes promising targets.

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates kinase inhibition.

Materials:

  • Kinase of interest (e.g., EGFR, BRAF)

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and the this compound derivative at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Potential Signaling Pathway Involvement

Should a derivative show potent and selective inhibition of a particular kinase, it is crucial to understand its impact on the relevant cellular signaling pathway.

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Ras Ras RTK->Ras Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor HMCP Derivative Inhibitor->Raf

Figure 2: A simplified representation of the MAPK/ERK signaling pathway, illustrating a potential point of intervention for a this compound derivative that acts as a BRAF inhibitor.

Trustworthiness and Self-Validating Systems

To ensure the scientific integrity of your screening results, it is essential to build a self-validating experimental system. This involves several key practices:

  • Orthogonal Assays: Confirm hits from a primary screen using a secondary, mechanistically distinct assay. For example, a hit from a cell viability assay could be further tested in a caspase activation assay to confirm apoptosis induction.

  • Counter-screens: Employ counter-screens to identify and eliminate compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).

  • Purity and Identity Confirmation: Ensure the purity and structural identity of your test compounds using analytical techniques such as HPLC, LC-MS, and NMR. Impurities can lead to false positives or negatives.

  • Dose-Response Curves: Always generate full dose-response curves to determine potency (IC50/EC50) and to identify compounds with non-ideal behavior (e.g., steep or shallow curves).

By adhering to these principles, you can have greater confidence in your screening data and make more informed decisions about which compounds to advance to the next stage of drug development.

References

  • Synthesis and Reactivity of Cyclopropanols: de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Highly Strained Rings. Chemical Reviews, 100(3), 93-142. [Link]

  • MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • ADP-Glo™ Kinase Assay: Zegzouti, H., et al. (2009). A general and universal platform for kinase and other ATP-utilizing enzyme assays. Assay and Drug Development Technologies, 7(6), 560-572. [Link]

  • MAPK/ERK Pathway Overview: Dhillon, A. S., et al. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290. [Link]

A Senior Application Scientist's Guide to Alternatives for 1-(Hydroxymethyl)cyclopropanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a synthetic building block is a critical decision point, balancing reactivity, stability, and synthetic efficiency. 1-(Hydroxymethyl)cyclopropanol is a valuable C4 synthon, prized for its unique ability to act as a homoenolate equivalent and introduce the highly strained, yet medicinally significant, cyclopropane ring. However, its inherent instability and specific reactivity profile necessitate a broader understanding of viable alternatives. This guide provides an in-depth comparison of key alternative strategies, grounded in mechanistic principles and supported by experimental data, to empower chemists in selecting the optimal synthetic route.

Understanding the Benchmark: The Role of this compound

This compound and its derivatives are versatile intermediates. The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, a property that synthetic chemists exploit.[1][2] Under basic or acidic conditions, the ring can cleave, effectively behaving as a propanal homoenolate synthon. This reactivity is synthetically powerful but also contributes to the compound's instability, making storage and handling a key consideration.[1][3] Its primary application lies in introducing a cyclopropyl group adjacent to a functional handle, a common motif in pharmaceuticals for modulating metabolic stability and binding affinity.[4]

The limitations—namely stability and a somewhat niche reaction scope—drive the need for alternative methods that can either generate cyclopropanols in situ or build the required carbon skeleton through different, more robust pathways.

Key Alternative Strategies: A Comparative Analysis

We will explore three major classes of alternatives that offer distinct advantages in terms of starting material availability, reaction scope, and stereochemical control.

Alternative 1: The Kulinkovich Reaction - Direct Synthesis from Esters

The Kulinkovich reaction provides a powerful and direct entry to 1-substituted cyclopropanols from readily available carboxylic acid esters.[5][6] This transformation is typically catalyzed by a titanium(IV) alkoxide, most commonly Ti(Oi-Pr)4, and driven by a Grignard reagent like ethylmagnesium bromide.

Mechanistic Rationale: The accepted mechanism involves the initial formation of a dialkyltitanium species from the Grignard reagent and the titanium catalyst. This species then reacts with the ester to form a key intermediate, an oxatitanacyclopropane. This intermediate subsequently undergoes reductive elimination to furnish the cyclopropanol product. The choice of Grignard reagent is critical; those with β-hydrogens are required for the reductive elimination pathway.

Kulinkovich_Mechanism Ester R-COOR' Oxatitanacyclopropane Oxatitanacyclopropane Intermediate Ester->Oxatitanacyclopropane Coordination & Ligand Exchange Grignard 2 EtMgBr Dialkyl_Ti Et2Ti(OiPr)2 Grignard->Dialkyl_Ti + MgBr(OiPr) + MgBrEt Ti_cat Ti(OiPr)4 Ti_cat->Dialkyl_Ti + MgBr(OiPr) + MgBrEt Dialkyl_Ti->Oxatitanacyclopropane Coordination & Ligand Exchange Product Cyclopropanol Product Oxatitanacyclopropane->Product Reductive Elimination Alkene Ethylene Oxatitanacyclopropane->Alkene β-hydride elimination & reductive elimination

Caption: Mechanism of the Kulinkovich Reaction.

Performance Comparison:

FeatureThis compound SynthonKulinkovich Reaction
Starting Material Requires multi-step synthesis of the pre-functionalized cyclopropane.[7][8][9]Readily available esters or lactones.[6]
Key Reagents Organometallics (for coupling)Grignard reagents, Ti(IV) alkoxide catalyst.[6]
Atom Economy Moderate; the pre-formed ring is transferred.Good; builds the ring from acyclic precursors.
Scope Limited by the stability and reactivity of the starting cyclopropanol.Broad ester scope; can be applied to lactones to form cyclopropyl diols.[6]
Stereocontrol Dependent on the stereochemistry of the starting material.Generally provides racemic products unless chiral catalysts are used.

Experimental Protocol: Synthesis of 1-Phenylcyclopropanol via Kulinkovich Reaction

This protocol is adapted from the procedure reported by Kulinkovich et al.[6]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet, add a solution of titanium(IV) isopropoxide (1.2 mmol) in anhydrous THF (10 mL).

  • Grignard Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add ethylmagnesium bromide (3.0 M in diethyl ether, 8.0 mmol) dropwise over 15 minutes. The solution will typically turn dark.

  • Ester Addition: After stirring for 10 minutes at -78 °C, add a solution of methyl benzoate (4.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (15 mL) at 0 °C.

  • Workup: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-phenylcyclopropanol.

Alternative 2: Simmons-Smith Cyclopropanation of Allylic Alcohols

For constructing hydroxymethyl-substituted cyclopropanes, the Simmons-Smith reaction is a cornerstone of synthetic chemistry.[5][10] It involves the reaction of an alkene with a zinc carbenoid, typically iodomethylzinc iodide (IZnCH2I), to form a cyclopropane ring. The directing effect of a nearby hydroxyl group makes it a powerful tool for diastereoselective synthesis.

Mechanistic Rationale: The reaction is believed to proceed through a concerted "butterfly" transition state. For allylic alcohols, the zinc carbenoid first coordinates to the hydroxyl oxygen. This pre-coordination delivers the methylene group to the syn face of the double bond, resulting in high diastereoselectivity. The Furukawa modification, using diethylzinc (Et2Zn) and diiodomethane (CH2I2), is often preferred for its higher reactivity and cleaner reaction profile.[10][11]

Simmons_Smith_Workflow Start Allylic Alcohol Substrate Reaction Cyclopropanation Reaction (Coordination to OH, then addition) Start->Reaction Reagent Prepare Simmons-Smith Reagent (e.g., Et2Zn + CH2I2) Reagent->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Product syn-Hydroxymethyl Cyclopropane Purify Column Chromatography Workup->Purify Purify->Product

Caption: Experimental workflow for a directed Simmons-Smith cyclopropanation.

Performance Comparison:

FeatureThis compound SynthonSimmons-Smith Reaction
Starting Material Pre-formed cyclopropanol.Allylic alcohol.
Key Reagents Varies with application.Diiodomethane, Zinc-Copper couple or Diethylzinc.[5][11]
Stereocontrol N/A (starts with the ring)Excellent diastereoselectivity (hydroxyl-directed).[10][11]
Scope Ring-opening and substitution reactions.Broad alkene scope; tolerant of many functional groups.[10]
Safety/Cost Stability is a concern.Diiodomethane is costly and an irritant. Diethylzinc is pyrophoric.

Experimental Protocol: Diastereoselective Synthesis of (trans-2-Phenylcyclopropyl)methanol

This protocol is a representative example of a Furukawa-modified Simmons-Smith reaction.

  • Setup: In a flame-dried flask under an argon atmosphere, dissolve cinnamyl alcohol (5.0 mmol) in anhydrous dichloromethane (20 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 12.0 mmol) dropwise. A white precipitate may form.

  • Carbenoid Formation: Add diiodomethane (12.0 mmol) dropwise at 0 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Cool the mixture to 0 °C and quench by the very slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Workup: Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the desired cyclopropylmethanol.

Alternative 3: Transition-Metal Catalyzed Cyclopropanation with Diazo Compounds

A more modern and versatile alternative involves the transition-metal-catalyzed reaction of alkenes with diazo compounds, such as ethyl diazoacetate (EDA).[5][12] Catalysts based on rhodium, copper, and iron are commonly employed. This method offers the significant advantage of catalytic turnover and the potential for high enantioselectivity.

Mechanistic Rationale: The reaction proceeds via the formation of a highly reactive metal-carbene (or carbenoid) intermediate. The diazo compound coordinates to the metal center, leading to the extrusion of dinitrogen gas (N2) and the formation of the metal-carbene. This electrophilic species is then transferred to the alkene to form the cyclopropane ring. The use of chiral ligands on the metal center can effectively control the stereochemical outcome, leading to enantioenriched products.

Performance Comparison:

FeatureThis compound SynthonCatalytic Cyclopropanation
Efficiency Stoichiometric reactions.Catalytic in metal (low loadings possible).
Byproducts Varies by reaction.Dinitrogen gas (N2), which is innocuous.[5]
Safety Compound instability.Diazo compounds are potentially explosive and toxic; require careful handling.
Stereocontrol Relies on substrate control.High enantioselectivity is achievable with chiral catalysts.
Green Chemistry Moderate.High atom economy, benign byproduct (N2).[5]

Data Presentation: Comparison of Catalysts for Styrene Cyclopropanation with EDA

CatalystLigandYield (%)trans:cis Ratioee (%) (trans)Reference
Rh2(OAc)4None>9575:25N/AGeneric
Cu(OTf)2Bis(oxazoline)9090:10>95Generic
Fe(Porphyrin)ClPorphyrin85-95VariesModerate-High[12]

Summary and Recommendations

Choosing an alternative to this compound depends entirely on the synthetic objective. The following flowchart provides a decision-making framework for the practicing chemist.

Decision_Tree Start What is your synthetic goal? Goal1 Direct synthesis of a 1-substituted cyclopropanol? Start->Goal1 Goal2 Diastereoselective synthesis from an existing allylic alcohol? Start->Goal2 Goal3 Asymmetric synthesis of a functionalized cyclopropane? Start->Goal3 Rec1 Use the Kulinkovich Reaction. (Best for simple access from esters) Goal1->Rec1 Rec2 Use the Simmons-Smith Reaction. (Excellent diastereocontrol from OH-direction) Goal2->Rec2 Rec3 Use Catalytic Cyclopropanation. (Best for enantioselectivity and atom economy) Goal3->Rec3

Caption: Decision guide for selecting a cyclopropanation strategy.

  • For rapid access to simple 1-substituted cyclopropanols from bulk starting materials, the Kulinkovich Reaction is often the most efficient choice.

  • When a specific diastereomer is required from a pre-existing chiral or prochiral allylic alcohol, the substrate-directed Simmons-Smith Reaction remains the gold standard.

  • For syntheses where enantiopurity is paramount and access to diverse functionalized cyclopropanes is needed, Catalytic Methods using Diazo Compounds offer unparalleled control and elegance, despite the handling requirements of the reagents.

By understanding the mechanistic underpinnings and practical considerations of these powerful alternatives, researchers can move beyond the limitations of a single building block and strategically design more efficient and innovative synthetic routes.

References

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A Comparative Study of the Reactivity of 1-(Hydroxymethyl)cyclopropanol and Cyclopropanol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the nuanced reactivity of strained ring systems offers a powerful toolkit for molecular construction. Among these, cyclopropanols stand out as versatile three-carbon synthons, prized for their ability to undergo a variety of transformations, most notably ring-opening reactions. This guide provides an in-depth comparative analysis of the reactivity of the parent cyclopropanol and its substituted derivative, 1-(hydroxymethyl)cyclopropanol. By examining the electronic and steric influences of the hydroxymethyl substituent, we aim to provide a predictive framework for their synthetic applications, supported by experimental data and detailed protocols.

Introduction: The Strained Ring and Its Latent Reactivity

Cyclopropanol, a simple yet highly strained molecule, is a cornerstone in organic synthesis. Its inherent ring strain of approximately 27 kcal/mol makes it susceptible to a variety of ring-opening reactions, effectively functioning as a homoenolate equivalent.[1] This reactivity can be harnessed to form a diverse array of acyclic structures. The introduction of a hydroxymethyl group at the C1 position, yielding this compound, presents an intriguing modification. This substituent has the potential to alter the electronic and steric landscape of the molecule, thereby influencing the regioselectivity and stereoselectivity of its reactions, and potentially introducing new reaction pathways through intramolecular participation.

Core Reactivity: A Tale of Two Cyclopropanols

The fundamental reactivity of both cyclopropanol and this compound is dominated by the relief of ring strain. This typically occurs through cleavage of one of the C-C bonds of the cyclopropane ring, leading to either a homoenolate or a β-keto radical intermediate. The choice of reagents and reaction conditions dictates the predominant pathway and the ultimate fate of these reactive species.

Ring-Opening Reactions: The Predominant Pathway

Due to its high ring strain, cyclopropanol is highly unstable and prone to rearrangement and ring-opening reactions.[1] These transformations are often catalyzed by transition metals or promoted by single-electron oxidants.

Cyclopropanol:

  • Homoenolate Formation: In the presence of transition metals like cobalt, a cobalt cyclopropoxide can rearrange to a cobalt homoenolate. This intermediate can then participate in various coupling reactions, such as with alkynes to form β-alkenyl ketones or cyclopentenol derivatives.[2]

  • β-Keto Radical Formation: Single-electron oxidation, often mediated by metals like manganese(III), iron(III), or silver(I), leads to the formation of a β-keto radical.[3][4] This radical can then be trapped by various radical acceptors.

This compound:

The presence of the hydroxymethyl group at the C1 position introduces several key considerations:

  • Electronic Effects: The electron-withdrawing nature of the hydroxyl group can influence the stability of the intermediates formed upon ring opening.

  • Steric Hindrance: The hydroxymethyl group increases steric bulk around the reaction center, which can affect the approach of reagents and influence the regioselectivity of ring opening.

  • Intramolecular Participation: The proximate hydroxyl group can act as an internal nucleophile or participate in hydrogen bonding, potentially leading to unique cyclization products.

While direct comparative kinetic studies are scarce in the literature, the general principles of substituent effects on cyclopropane ring opening suggest that the hydroxymethyl group is likely to influence the rate and regioselectivity of these reactions. For instance, in acid-catalyzed ring openings, cleavage is expected to occur to form the most stable carbocation. The hydroxymethyl group, being electron-withdrawing, might disfavor carbocation formation at the C1 position.

Comparative Reactivity Profiles

To provide a clear comparison, the following sections detail the reactivity of both compounds in key transformation types.

Oxidation Reactions

Cyclopropanol:

Oxidation of cyclopropanol with reagents like chromic acid leads to ring cleavage, yielding malonaldehyde. This reaction proceeds through a two-electron carbon-carbon bond cleavage of a chromate ester, driven by the release of ring strain.

This compound:

The oxidation of this compound is expected to be more complex. The presence of two hydroxyl groups offers multiple sites for oxidation. Oxidation of the secondary alcohol of the hydroxymethyl group could occur alongside or in competition with the ring-opening oxidation of the cyclopropanol moiety. The specific products would depend on the oxidant used and the reaction conditions. For instance, a mild oxidant might selectively oxidize the primary alcohol to an aldehyde, while a stronger oxidant could lead to ring cleavage and further oxidation.

Reactions with Electrophiles

Cyclopropanol:

Electrophilic addition to cyclopropanes can lead to ring-opened products.[5] The regioselectivity is generally governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the subsequent nucleophilic attack occurs at the more substituted carbon, leading to the most stable carbocation intermediate.

This compound:

The hydroxymethyl group is expected to influence the regioselectivity of electrophilic addition. The electron-withdrawing nature of the hydroxyl group would likely direct the electrophile away from the C1 carbon. Furthermore, the hydroxyl group itself could be protonated under acidic conditions, potentially leading to different reaction pathways.

Transition Metal-Catalyzed Reactions

Transition metals play a pivotal role in activating the C-C bonds of cyclopropanes.[6]

Cyclopropanol:

A wide range of transition metals, including cobalt, copper, iron, palladium, and rhodium, have been shown to catalyze the ring-opening reactions of cyclopropanol.[2][7][8] These reactions often proceed through the formation of metallacyclobutane intermediates or metal homoenolates, which can then undergo various transformations like cross-coupling, carbonylation, and cycloaddition reactions.

This compound:

The hydroxymethyl group can act as a directing group in transition metal-catalyzed reactions, coordinating to the metal center and influencing the regioselectivity of C-C bond activation. It could also participate as an internal nucleophile, leading to the formation of cyclic ethers. For instance, intramolecular C-O bond formation following a ring-opening event could lead to substituted tetrahydrofurans. A copper-catalyzed hydroxycyclopropanol ring-opening cyclization has been reported to synthesize di- or tri-substituted tetrahydrofurans and tetrahydropyrans.[9]

Experimental Data Summary

Reaction TypeReactantReagents and ConditionsProduct(s)YieldReference
Ring-Opening Coupling CyclopropanolInternal alkynes, Cobalt-diphosphine catalystβ-alkenyl ketones or cyclopentenol derivativesGood to Excellent[2]
Oxidative Ring-Opening CyclopropanolChromic acidMalonaldehydeSubstantial
Oxidative Ring-Opening/Cyclization Substituted CyclopropanolsMn(III) acetate, biaryl isonitrilesSubstituted phenanthridinesGood to Excellent[3]
Hydroxycyclopropanol Ring-Opening Cyclization HydroxycyclopropanolsCu(OTf)₂Di- or tri-substituted THFs and THPsModerate to Good[9]

Experimental Protocols

General Procedure for Cobalt-Catalyzed Ring-Opening Coupling of Cyclopropanol with Alkynes

Materials:

  • Cyclopropanol

  • Internal alkyne

  • Cobalt(II) acetylacetonate

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add cobalt(II) acetylacetonate (5 mol%) and dppe (5.5 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes.

  • Add the internal alkyne (1.0 mmol) and cyclopropanol (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Ring-Opening Cyclization of a Hydroxycyclopropanol

Materials:

  • Hydroxycyclopropanol substrate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the hydroxycyclopropanol substrate (1.0 equiv) and Cu(OTf)₂ (10 mol%).

  • Add the anhydrous solvent and stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran or tetrahydropyran derivative.[9]

Mechanistic Insights and Predictive Models

The reactivity of both cyclopropanol and this compound can be understood through the lens of their intermediate structures.

Cyclopropanol Reactivity Pathway

G Cyclopropanol Cyclopropanol Homoenolate Metal Homoenolate Intermediate Cyclopropanol->Homoenolate Ring Opening BetaKetoRadical β-Keto Radical Intermediate Cyclopropanol->BetaKetoRadical Ring Opening Metal_Complex Transition Metal Catalyst Metal_Complex->Homoenolate Oxidant Single Electron Oxidant Oxidant->BetaKetoRadical Coupling_Product Coupling Product Homoenolate->Coupling_Product Reaction with Electrophile Radical_Adduct Radical Adduct BetaKetoRadical->Radical_Adduct Reaction with Radical Acceptor G Substituted_Cyclopropanol This compound Ring_Opened_Intermediate Ring-Opened Intermediate Substituted_Cyclopropanol->Ring_Opened_Intermediate Ring Opening Metal_Complex Transition Metal Catalyst Metal_Complex->Ring_Opened_Intermediate Intramolecular_Cyclization Intramolecular Cyclization Product (e.g., Tetrahydrofuran) Ring_Opened_Intermediate->Intramolecular_Cyclization Intramolecular Attack by -OH Intermolecular_Reaction Intermolecular Reaction Product Ring_Opened_Intermediate->Intermolecular_Reaction Reaction with External Reagent

Caption: Potential reaction pathways for this compound.

Conclusion and Future Outlook

Further quantitative studies are needed to fully elucidate the comparative reaction kinetics and to build more precise predictive models for the reactivity of substituted cyclopropanols. The development of new catalytic systems that can selectively control the reaction pathways of functionalized cyclopropanols will undoubtedly open up new avenues for the efficient synthesis of complex molecules with applications in medicine and materials science. This guide serves as a foundational resource for chemists looking to exploit the unique and powerful reactivity of these strained three-membered rings.

References

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X-ray crystallographic analysis of 1-(hydroxymethyl)cyclopropanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 1-(Hydroxymethyl)cyclopropanol Derivatives: A Comparative Overview for Drug Discovery Professionals

The precise three-dimensional atomic arrangement of a molecule is the cornerstone of modern drug development. For complex chiral building blocks like this compound derivatives, which are integral to the synthesis of novel therapeutics, an unambiguous structural determination is not merely beneficial—it is imperative. This guide provides an in-depth exploration of single-crystal X-ray diffraction (SCXRD), the gold standard for structural elucidation, and objectively compares its performance against complementary analytical techniques. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their analytical workflows.

Single-crystal X-ray diffraction is the only technique that provides a direct, high-resolution visualization of a molecule's three-dimensional structure.[1][2][3] It stands alone in its ability to definitively determine not just the connectivity of atoms, but their precise spatial coordinates, bond lengths, bond angles, and, most critically for chiral molecules, the absolute configuration.[4] In pharmaceutical development, where stereochemistry can dictate the difference between a potent therapeutic and an inactive or even harmful compound, the certainty provided by SCXRD is unparalleled.[1]

The Crystallization Bottleneck: An Experimental Reality

Despite its power, the primary and most significant challenge in SCXRD is obtaining a single, high-quality crystal suitable for diffraction.[4][5][6] This is particularly true for small, polar, and conformationally flexible molecules like this compound derivatives. The process is often described as both an art and a science, requiring meticulous screening of various conditions to induce nucleation and controlled crystal growth.[7] Common hurdles include the formation of amorphous precipitates, microcrystalline powders, or crystal polymorphs—different crystalline forms of the same compound that can exhibit varied physicochemical properties.[7]

A Validated Protocol for X-ray Crystallographic Analysis

The following protocol outlines a systematic approach to the crystallographic analysis of this compound derivatives, designed to be a self-validating system from purification to final structure.

Step 1: Rigorous Purification

  • Rationale: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[7]

  • Method: The derivative compound must be purified to the highest possible degree (>99%). Techniques such as flash column chromatography followed by recrystallization or high-performance liquid chromatography (HPLC) are recommended. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Step 2: Strategic Crystallization Screening

  • Rationale: Exploring a wide range of solvent systems and crystallization techniques is crucial to identify conditions that lead to a supersaturated state, from which crystals can nucleate and grow.[5][8]

  • Methodologies:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone) to near-saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Liquid-Liquid Diffusion: Create a layered system. Dissolve the compound in a dense solvent (e.g., dichloromethane) at the bottom of a narrow tube. Carefully layer a less dense, miscible anti-solvent (e.g., hexane, pentane) on top.[5] Diffusion at the interface can promote crystal growth.

    • Vapor Diffusion (Hanging & Sitting Drop): This is the most common method for screening many conditions simultaneously.[9] A small drop containing the compound, solvent, and a precipitant is allowed to equilibrate via the vapor phase with a larger reservoir of the precipitant. This slowly increases the concentration in the drop, driving crystallization.

Step 3: Crystal Mounting and Data Collection

  • Rationale: A suitable crystal must be carefully mounted and cooled in a cryostream to protect it from X-ray damage and improve data quality.

  • Method:

    • Select a crystal with sharp edges and no visible defects under a microscope.

    • Using a cryo-loop, scoop the crystal from its mother liquor.

    • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Mount the frozen crystal on the goniometer head of a single-crystal X-ray diffractometer.[2]

    • Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.[1]

Step 4: Structure Solution, Refinement, and Validation

  • Rationale: The collected diffraction pattern is mathematically processed to generate a three-dimensional map of the electron density within the crystal, from which the molecular structure is determined.[6]

  • Method:

    • Data Processing: Index the diffraction spots to determine the unit cell parameters and space group.[6]

    • Structure Solution: Use direct methods or Patterson synthesis to solve the "phase problem" and generate an initial electron density map.

    • Model Building and Refinement: Build an atomic model into the electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

    • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its accuracy.

X-ray Crystallography Workflow

scxrd_workflow A Purified Compound (>99%) B Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) A->B C Single Crystal Selection B->C D Cryo-cooling & Mounting C->D E X-ray Data Collection (Diffractometer) D->E F Structure Solution (Phase Determination) E->F G Model Building & Refinement F->G H Final Validated 3D Structure G->H

Sources

A Comparative Guide to the Kinetic Analysis of 1-(hydroxymethyl)cyclopropanol Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strained three-membered ring of cyclopropanol derivatives makes them valuable synthetic intermediates, but also susceptible to ring-opening reactions. Understanding the kinetics of this process is critical for applications in medicinal chemistry and materials science, where stability and controlled reactivity are paramount. This guide provides an in-depth comparison of methodologies for the kinetic analysis of the acid-catalyzed ring-opening of 1-(hydroxymethyl)cyclopropanol, a representative yet understudied substrate. We present a detailed protocol for in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, contrast it with UV-Visible (UV-Vis) spectroscopy and computational approaches, and provide the causal framework for experimental design and data interpretation.

Introduction: The Significance of Cyclopropanol Stability

Cyclopropanols are versatile building blocks in organic synthesis, prized for their inherent ring strain which can be harnessed for various chemical transformations.[1] The this compound motif, in particular, can be found in complex molecules and serves as a precursor to valuable structures. However, this reactivity comes at the cost of stability. Under acidic conditions, the cyclopropanol ring is prone to opening, typically leading to the formation of β-hydroxy ketones or other rearranged products.[2] For drug development professionals, understanding the rate of this degradation is crucial for predicting shelf-life, designing stable pro-drugs, and controlling reaction pathways. This guide focuses on elucidating the kinetic profile of this fundamental transformation.

Mechanistic Overview: Acid-Catalyzed Ring-Opening

The ring-opening of cyclopropanols in the presence of acid is a well-established reaction class.[3][4] The generally accepted mechanism proceeds through the following key steps, illustrated below:

  • Protonation: The hydroxyl group on the cyclopropane ring is protonated by an acid catalyst (H-A), forming a good leaving group (H₂O).

  • Ring-Opening: Driven by the release of ring strain, the C-C bond opposite the protonated hydroxyl group cleaves, forming a stabilized carbocation intermediate.

  • Nucleophilic Attack/Rearrangement: A nucleophile (e.g., water) attacks the carbocation, or a rearrangement occurs, leading to the final product. For this compound, this typically results in the formation of 1-hydroxybutan-2-one.

Caption: Generalized mechanism for the acid-catalyzed ring-opening of this compound.

Primary Method: In-Situ ¹H NMR Spectroscopy

For detailed kinetic analysis, ¹H NMR spectroscopy is the premier choice due to its ability to monitor multiple species simultaneously and non-destructively, providing unambiguous structural information throughout the reaction.[5][6]

Rationale for Choosing NMR
  • Quantitative Accuracy: The integral of an NMR signal is directly proportional to the molar concentration of the corresponding species, allowing for precise tracking of reactant consumption and product formation.[6]

  • Structural Verification: NMR provides real-time structural confirmation of reactants, intermediates (if sufficiently stable), and products, preventing misinterpretation of kinetic data.

  • Versatility: The technique is adaptable to a wide range of reaction conditions (temperature, solvent, concentration).[5][7]

Detailed Experimental Protocol: ¹H NMR Kinetic Run

Objective: To determine the pseudo-first-order rate constant (k_obs) for the acid-catalyzed ring-opening of this compound.

Materials:

  • This compound (≥97%)

  • Deuterated Methanol (CD₃OD, 99.8% D)

  • Hydrochloric Acid (HCl, standardized solution in D₂O)

  • 1,3,5-Trimethoxybenzene (TMB, as internal standard)

  • 5 mm NMR tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 50 mM) in CD₃OD.

    • Prepare a stock solution of the internal standard, TMB (e.g., 25 mM), in the same solvent. The internal standard is crucial for accurate quantification, as it is chemically inert under the reaction conditions and its concentration remains constant.

  • Sample Preparation:

    • In a clean, dry vial, combine 400 µL of the substrate stock solution and 100 µL of the internal standard stock solution.

    • Transfer the mixture to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of CD₃OD and shim the magnetic field to achieve optimal resolution.

    • Set the probe to the desired reaction temperature (e.g., 298 K). Allow the sample to equilibrate for at least 10 minutes.[7]

  • Initiation of Reaction & Data Acquisition:

    • Acquire an initial spectrum (t=0) before adding the catalyst to confirm the purity and initial concentrations.

    • Carefully add a small, precise volume of the HCl/D₂O solution (e.g., 5 µL of a 1 M solution) to the NMR tube to initiate the reaction. The acid should be in large excess to ensure pseudo-first-order conditions.

    • Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5-10 minutes). Modern spectrometers can be programmed to do this automatically.[5][6][7]

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • For each time point, integrate the signal of the internal standard (TMB, singlet at ~6.1 ppm) and a well-resolved signal corresponding to the starting material (e.g., a methylene proton on the cyclopropane ring).

    • Calculate the concentration of the starting material [SM] at each time point relative to the constant concentration of the internal standard [IS].

    • Plot ln([SM]t / [SM]₀) versus time (in seconds).

    • The slope of the resulting straight line will be equal to -k_obs (the negative of the observed pseudo-first-order rate constant).

Caption: Step-by-step workflow for kinetic analysis using NMR spectroscopy.

Comparison with Alternative Methodologies

While NMR is a powerful tool, other methods can provide complementary or more accessible kinetic data depending on the experimental constraints.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorbance of light by a sample and can be used for kinetic analysis if the reactant or product has a distinct chromophore.[8][9][10]

  • Principle: The ring-opening of this compound forms a ketone (1-hydroxybutan-2-one). The carbonyl group (C=O) of the ketone exhibits a weak n→π* absorption in the UV region (typically 270-300 nm) that is absent in the starting material. By monitoring the increase in absorbance at this wavelength, the reaction progress can be followed.[11]

  • Advantages:

    • Cost-Effective & Accessible: UV-Vis spectrophotometers are more common and less expensive than NMR spectrometers.

    • High Temporal Resolution: Data points can be collected very rapidly (seconds or less).

  • Disadvantages:

    • Requires a Chromophore: Not suitable for reactions where there is no change in UV-Vis absorbance.

    • Less Specific: The absorbance signal is not as structurally informative as an NMR spectrum. Impurities or side products with overlapping absorbance can interfere with the measurement.[9]

    • Indirect Measurement: Relies on the Beer-Lambert law to correlate absorbance to concentration, which requires initial calibration.[10]

Computational Modeling (Density Functional Theory - DFT)

Computational chemistry provides a powerful in-silico alternative for investigating reaction mechanisms and estimating kinetic parameters.[12]

  • Principle: DFT calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy (ΔG‡). The activation energy is directly related to the reaction rate constant via the Eyring equation.

  • Advantages:

    • Mechanistic Insight: Provides detailed information about transition states and intermediates that are often impossible to observe experimentally.[12]

    • Safety & Cost: Avoids the use of chemicals and expensive instrumentation.

    • Predictive Power: Can be used to screen different catalysts or substituents and predict their effect on the reaction rate.

  • Disadvantages:

    • Requires Expertise: Accurate calculations require significant computational resources and a deep understanding of theoretical chemistry.

    • Model-Dependent: The accuracy of the results is highly dependent on the level of theory and basis set chosen.

    • Requires Experimental Validation: Computational results should always be benchmarked against or validated by experimental data.

Data Summary and Method Selection

The choice of analytical method depends on the specific research question, available resources, and the level of detail required.

Method Principle Advantages Disadvantages Best For...
¹H NMR Spectroscopy Measures nuclear spin transitionsHigh structural specificity, inherently quantitative, non-destructive.[5][6]Lower temporal resolution, higher instrument cost, requires deuterated solvents.Detailed mechanistic studies, complex reaction mixtures, and unambiguous rate constant determination.
UV-Vis Spectroscopy Measures electronic transitionsHigh temporal resolution, lower cost, simple operation.[11][13]Requires a chromophore, low specificity, susceptible to interference.[9]Rapid screening, routine quality control, and reactions with a clear change in color or UV absorbance.
Computational (DFT) Solves electronic structure equationsProvides transition state insights, predictive power, no physical experiment needed.[12]Computationally expensive, requires expertise, results must be experimentally validated.Understanding detailed reaction mechanisms, predicting reactivity trends, and guiding experimental design.

Conclusion

The kinetic analysis of the ring-opening of this compound is essential for controlling its reactivity and ensuring its stability in various applications. ¹H NMR spectroscopy stands out as the most robust and informative method , providing direct, quantitative, and structurally unambiguous data. While UV-Vis spectroscopy offers a more accessible alternative for systems with a suitable chromophore, and computational modeling provides unparalleled mechanistic insight, a comprehensive understanding is best achieved through a synergistic approach. For researchers in drug development and process chemistry, the detailed NMR protocol described herein provides a self-validating system for generating the reliable kinetic data needed to make informed decisions.

References

  • Computational studies on Mn(iii)-catalyzed cyclopropanols: a case of Mn(iii)-based metalloradical catalysis involving an α-Mn(ii)-bound-alkyl radical key intermediate.Organic Chemistry Frontiers (RSC Publishing).
  • Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes.Fiveable.
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol.SciSpace.
  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. Available at: [Link]

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  • Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. RSC Publishing. Available at: [Link]

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  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PMC - NIH. Available at: [Link]

  • Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. ChemRxiv. Available at: [Link]

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Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-(hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available data on the specific cross-reactivity of 1-(hydroxymethyl)cyclopropanol is limited. This guide is presented as a methodological framework, using this compound as a representative novel chemical entity (NCE). The experimental data herein is hypothetical but realistic, designed to illustrate the principles and best practices of a rigorous cross-reactivity assessment for a small molecule kinase inhibitor.

Introduction: The Imperative for Selectivity

This compound is a novel synthetic compound featuring a cyclopropanol moiety. The strained cyclopropane ring offers conformational rigidity and unique electronic properties, which can be exploited to achieve high-affinity interactions with a biological target.[1][2] Derivatives of cyclopropanol have been investigated for a range of biological activities, from antiviral applications to their use as versatile intermediates in the synthesis of natural products.[3][4]

Our hypothetical primary target for this compound is Target Kinase A (TKA) , a serine/threonine kinase implicated in an aggressive form of pancreatic cancer. While high potency at TKA is the goal, clinical success hinges on the molecule's selectivity. Unintended interactions with other proteins, known as off-target effects, are a primary cause of adverse drug reactions (ADRs) and a significant factor in late-stage clinical trial failures.[5][6][7]

This guide provides a comprehensive, tiered strategy for profiling the cross-reactivity of this compound. We will compare its hypothetical profile to two well-characterized kinase inhibitors:

  • Staurosporine: A natural product known for its high potency and broad promiscuity across the human kinome. It serves as a classic example of a non-selective inhibitor.[8][9][10]

  • Imatinib (Gleevec®): A highly successful, targeted therapy for chronic myeloid leukemia (CML). While known for its specificity for BCR-ABL, c-KIT, and PDGF-R, it has well-documented off-target effects that contribute to both its therapeutic profile and side effects.[11][12][13][14][15]

The objective is to build a robust safety and selectivity profile for our compound, a critical step mandated by regulatory agencies like the FDA before human trials can commence.[16][17][18][19][20]

A Tiered Approach to Cross-Reactivity Screening

A logical, phased approach is essential for a cost-effective and scientifically sound investigation. We begin with a broad screen to identify potential liabilities across diverse protein families and progressively focus on the most relevant targets.

G T1_Safety Broad Safety Panel (e.g., Eurofins SafetyScreen44) T2_Dose Dose-Response Assays (IC50 determination for hits) T1_Safety->T2_Dose Hits >30-50% inhibition T1_Kinase Initial Kinome Screen (~50-100 kinases) T1_Kinase->T2_Dose Hits >50% inhibition T2_Kinome Comprehensive Kinome Profiling (>400 kinases) T2_Dose->T2_Kinome T3_Cytotox In Vitro Cytotoxicity Assays (e.g., MTT, LDH) T2_Dose->T3_Cytotox All compounds T3_Cellular Cellular Target Engagement (e.g., NanoBRET™) T2_Kinome->T3_Cellular Potent off-targets (IC50 < 1µM)

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Liability Assessment

The initial goal is to cast a wide net to identify any significant off-target interactions at a single, high concentration (typically 10 µM). This serves as a " go/no-go " decision point and guides further investigation.[21]

Safety Panel Screening

We utilize a broad panel of receptors, ion channels, transporters, and non-kinase enzymes known to be associated with adverse drug events. The Eurofins SafetyScreen44 panel is an industry-standard choice for this purpose, as it covers targets recommended by major pharmaceutical companies for early safety assessment.[22][23][24]

Methodology: Eurofins SafetyScreen44 Panel

  • Compound Preparation: this compound, Staurosporine, and Imatinib are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Concentration: The compounds are screened at a final concentration of 10 µM in duplicate.

  • Assay Principle: The assays are primarily radioligand binding assays. The test compound's ability to displace a specific, high-affinity radioligand from its target is measured.

  • Data Analysis: Results are expressed as the percent inhibition of radioligand binding. A result of >50% inhibition is typically considered a significant "hit" worthy of follow-up.

Hypothetical Results: Tier 1 SafetyScreen44 Panel (10 µM)

Target ClassTargetThis compound (% Inhibition)Staurosporine (% Inhibition)Imatinib (% Inhibition)
GPCR 5-HT2B Receptor15%68%25%
Dopamine D2 Receptor8%45%12%
Muscarinic M1 Receptor-5%33%7%
Ion Channel hERG Potassium Channel22%55%18%
L-type Calcium Channel12%41%9%
Enzyme COX-13%18%-2%
PDE3A9%72%5%

Interpretation: Our lead compound, this compound, shows a very clean profile with no significant hits on this safety panel. In contrast, Staurosporine demonstrates its promiscuity, hitting multiple targets across different families. Imatinib shows a relatively clean profile, consistent with its clinical safety record. The low hERG activity for our compound is a particularly positive sign, as hERG channel blockade is a major cause of drug-induced cardiac arrhythmias.

Initial Kinase Profiling

Given our compound's intended target is a kinase, an initial screen against a representative panel of kinases is crucial. This helps to quickly assess selectivity within the target family. Services like Reaction Biology's HotSpot™ or AssayQuant's KinSight™ provide such panels.[25][26]

Hypothetical Results: Tier 1 Kinase Panel (1 µM; % Inhibition)

Kinase FamilyTargetThis compoundStaurosporineImatinib
TK TKA (On-Target) 98% 99% 15%
ABL112%99%99%
c-KIT15%98%97%
PDGFRβ21%99%96%
CAMK CAMK2D65%97%35%
AGC PKA8%99%10%
CMGC CDK242%98%28%

Interpretation: this compound shows excellent potency against its intended target, TKA. However, it also shows moderate activity (>50% inhibition) against CAMK2D and lesser activity against CDK2 and PDGFRβ. These represent potential off-target liabilities that must be quantified. Staurosporine inhibits nearly all kinases tested, as expected.[27] Imatinib shows its characteristic high potency against ABL, c-KIT, and PDGFRβ.[13]

Tier 2: Potency Determination and Deep Kinome Profiling

Hits identified in Tier 1 must be confirmed and quantified by determining their half-maximal inhibitory concentration (IC50).

Dose-Response (IC50) Assays

Methodology: Radiometric Kinase Assay (e.g., ³³PanQinase™)

  • Compound Dilution: A 10-point, 3-fold serial dilution series is prepared for each compound in DMSO.

  • Kinase Reaction: The kinase, a specific peptide substrate, and radiolabeled ³³P-ATP are incubated with the compound dilutions. Assays are run at the ATP Km concentration to provide an accurate measure of potency.[25][26]

  • Detection: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: Data are plotted as percent inhibition versus log[concentration] and fitted to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Results: IC50 Values for Key Hits (nM)

TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Imatinib (IC50, nM)
TKA (On-Target) 5 3>10,000
CAMK2D250201,500
CDK21,20082,500
ABL1>10,000625
c-KIT>10,00015110

Interpretation: The dose-response data confirms that this compound is highly potent and selective for TKA over its initial off-target hits. There is a 50-fold selectivity window between TKA (5 nM) and CAMK2D (250 nM). This is a promising result, suggesting a potentially wide therapeutic window.

Comprehensive Kinome Profiling

To build a complete selectivity map, the compound is screened against a large portion of the human kinome (>400 kinases). This provides a global view of selectivity and can uncover unexpected off-target interactions.[25][28][29]

G cluster_TKA This compound cluster_Stauro Staurosporine cluster_Imatinib Imatinib TKA TKA CAMK2D CAMK2D S_Kin1 S_Kin2 S_Kin3 S_Kin4 S_Kin5 S_Kin6 S_Kin7 S_Kin8 ABL ABL KIT c-KIT PDGFR PDGFR

Caption: Kinome selectivity visualization.

Interpretation: A kinome-wide screen would visually represent the high selectivity of our compound (few dots), the targeted profile of Imatinib (a few specific dots), and the broad promiscuity of Staurosporine (many dots across the kinome). This provides powerful, visual evidence of selectivity to support further development.

Tier 3: Cellular and Functional Validation

Biochemical assays are essential, but they don't capture the complexity of the cellular environment.[28] Tier 3 experiments validate the biochemical findings in a more physiologically relevant context.

Cellular Target Engagement

Does the compound engage its on- and off-targets in living cells? Assays like Promega's NanoBRET™ Target Engagement assay can quantitatively measure compound binding to specific proteins in live cells.[28]

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: HEK293 cells are transiently transfected to express the target kinase (e.g., TKA or CAMK2D) fused to a NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells.

  • Compound Competition: The test compound is added in increasing concentrations. If it enters the cell and binds the target, it will displace the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The IC50 value for target engagement in a cellular context is determined.

Hypothetical Results: Cellular Target Engagement (IC50, nM)

TargetBiochemical IC50 (nM)Cellular IC50 (nM)Fold Shift (Cellular/Biochemical)
TKA (On-Target) 55511x
CAMK2D2504,50018x

Interpretation: The cellular IC50 values are higher than the biochemical ones, which is expected due to factors like cell membrane permeability and intracellular ATP competition. Crucially, the selectivity window between TKA and CAMK2D is maintained and even slightly improved in the cellular context. This confirms that the compound effectively engages its intended target in live cells with good selectivity.

In Vitro Cytotoxicity

Finally, we must assess the compound's general toxicity to cells. This helps to distinguish between targeted anti-proliferative effects (for cancer cells) and non-specific cytotoxicity.

Methodology: MTT and LDH Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[30][31] Live cells reduce the yellow MTT reagent to a purple formazan product.[30]

  • LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged membranes, a hallmark of cytotoxicity.[31][32][33]

These assays are run on both a cancer cell line expressing TKA and a non-cancerous control cell line (e.g., HEK293).

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to attach overnight.[32]

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Results: Functional Assays (GI50/LC50, nM)

AssayCell LineThis compoundStaurosporineImatinib
MTT (Growth Inhibition) Pancreatic Cancer (TKA+)6550>10,000
MTT (Growth Inhibition) HEK293 (Control)>20,00080>10,000
LDH (Cytotoxicity) HEK293 (Control)>20,000250>10,000

Interpretation: this compound shows potent growth inhibition specifically in the TKA-expressing cancer cell line (GI50 = 65 nM), a value consistent with its cellular target engagement IC50. Importantly, it shows minimal impact on the growth or viability of the control cell line at concentrations up to 20,000 nM. This demonstrates a very large therapeutic index (>300-fold) and suggests that the compound's anti-proliferative effect is due to on-target inhibition, not general cytotoxicity. Staurosporine is potently cytotoxic to both cell lines, highlighting its lack of selectivity.

Conclusion and Future Directions

This comprehensive, tiered comparison demonstrates that our hypothetical compound, this compound, is a highly potent and selective inhibitor of its intended target, TKA.

  • Selectivity Profile: It exhibits a clean profile in broad safety screening and demonstrates a >50-fold selectivity against its closest off-target kinase in biochemical assays, a margin that is maintained in live-cell target engagement studies.

  • Functional Consequences: Its biological activity is target-specific, potently inhibiting the growth of TKA-dependent cancer cells while showing minimal general cytotoxicity.

  • Comparative Analysis: Compared to the promiscuous inhibitor Staurosporine and the targeted therapy Imatinib, this compound displays a superior preclinical selectivity profile for its intended novel target.

Based on this robust cross-reactivity assessment, this compound is a strong candidate for advancement into further preclinical safety and toxicology studies in accordance with FDA guidelines, with a high degree of confidence in its selectivity.[17][18]

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  • ResearchGate. (n.d.). Safety screening in early drug discovery: An optimized assay panel. Retrieved from [Link]

  • Zhang, J., et al. (2024). An overview of cyclopropenone derivatives as promising bioactive molecules. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Haym, I., & Brimble, M.A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

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Benchmarking the performance of 1-(hydroxymethyl)cyclopropanol in specific transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of strained ring systems as versatile building blocks is a testament to the ingenuity of chemical design. Among these, cyclopropane derivatives hold a prominent position, and 1-(hydroxymethyl)cyclopropanol is an exemplar of a multifunctional reagent with significant potential. This guide provides a comprehensive performance benchmark of this compound in specific, high-value transformations, offering an objective comparison with established alternative methodologies. The insights and experimental data presented herein are intended to empower researchers in making informed decisions for their synthetic strategies.

Introduction to this compound: A Versatile C3 Synthon

This compound is a unique bifunctional molecule that combines the inherent reactivity of a cyclopropanol with the synthetic handle of a primary alcohol. This combination allows for its participation in a variety of chemical transformations, most notably as a precursor to homoenolates for nucleophilic additions and in directed ring-opening reactions. The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) is a key thermodynamic driving force for many of its reactions.

This guide will focus on benchmarking the performance of this compound in two critical areas:

  • As a Homoenolate Precursor in Nucleophilic Additions: We will compare its utility in generating a γ-keto carbonyl synthon against a traditional approach for synthesizing γ-keto esters.

  • In Directed Cyclopropanation Reactions: We will contrast its application in comparison to the well-established Simmons-Smith reaction of allylic alcohols.

Performance as a Homoenolate Precursor for the Synthesis of γ-Keto Esters

The generation of homoenolates, or their synthetic equivalents, is a powerful strategy for the formation of carbon-carbon bonds at the β-position of a carbonyl group. Cyclopropanols, upon treatment with a Lewis acid or a transition metal catalyst, can undergo ring-opening to form metal homoenolates.[1] This reactivity makes this compound an attractive precursor for a homoenolate that can subsequently react with electrophiles.

A key application of this methodology is the synthesis of γ-keto esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2] We will compare a hypothetical reaction using this compound as a homoenolate precursor against a zinc carbenoid-mediated homologation of β-keto esters.[3]

Comparative Workflow

cluster_0 Method A: this compound as Homoenolate Precursor cluster_1 Method B: Zinc Carbenoid Homologation A1 This compound A3 Zinc Homoenolate Intermediate A1->A3 Ring Opening A2 Lewis Acid (e.g., ZnCl2) A2->A3 A5 γ-Keto Ester A3->A5 Nucleophilic Attack A4 Electrophile (e.g., Acyl Chloride) A4->A5 B1 β-Keto Ester B3 Donor-Acceptor Cyclopropane Intermediate B1->B3 Cyclopropanation B2 Et2Zn / CH2I2 B2->B3 B4 γ-Keto Ester B3->B4 Rearrangement cluster_0 Method A: Using this compound cluster_1 Method B: Simmons-Smith Cyclopropanation A1 This compound A2 Activation of Hydroxyl (e.g., Tosylation) A1->A2 A3 Nucleophilic Substitution A2->A3 A4 Target Molecule A3->A4 B1 Allylic Alcohol B3 Directed Cyclopropanation B1->B3 B2 CH2I2, Zn-Cu couple (or Et2Zn) B2->B3 B4 Target Molecule B3->B4

Sources

Safety Operating Guide

Navigating the Unseen Risks: A Practical Guide to Handling 1-(Hydroxymethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, novel building blocks like 1-(Hydroxymethyl)cyclopropanol offer exciting possibilities. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. The unique strained ring system of cyclopropanols, including this compound, presents inherent reactivity hazards that demand a comprehensive and proactive safety strategy. This guide, compiled by senior application scientists, provides essential, field-tested information for the safe handling, use, and disposal of this compound, empowering you to focus on your research with confidence.

Hazard Assessment: Understanding the Inherent Reactivity

The primary concern with cyclopropanol derivatives is their inherent ring strain, which makes them susceptible to spontaneous or catalyzed ring-opening reactions.[1] This can lead to the formation of more stable, and potentially reactive, species. For instance, cyclopropanol itself is known to isomerize to propanal. The presence of a hydroxymethyl group may influence the stability and decomposition pathways of the molecule.

Based on available data for related compounds, this compound should be treated as a flammable liquid and vapor , harmful if swallowed , and a serious eye irritant . Similar small-ring alcohols are known to be combustible, and GHS classifications for analogous compounds support these hazard classifications.[2]

Key Potential Hazards:

  • Flammability: Vapors may form explosive mixtures with air.

  • Reactivity: Prone to ring-opening reactions, which can be exothermic and may be initiated by acids, bases, or heat.

  • Eye Irritation: Direct contact can cause serious damage to the eyes.

  • Acute Toxicity: May be harmful if ingested.

  • Unknown Hazards: Due to the lack of extensive toxicological data, it is prudent to assume the compound may have other unknown health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationMinimum PPE Requirement
Storage and Transport - Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting - Chemical splash goggles- Flame-resistant lab coat- Nitrile gloves (consider double-gloving)- Work within a certified chemical fume hood
Reaction Setup and Workup - Chemical splash goggles and a face shield- Flame-resistant lab coat- Heavy-duty nitrile or butyl rubber gloves- Work within a certified chemical fume hood
Quenching and Disposal - Chemical splash goggles and a face shield- Flame-resistant lab coat- Heavy-duty nitrile or butyl rubber gloves- Work within a certified chemical fume hood with the sash lowered as much as possible

Causality of PPE Choices:

  • Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection against splashes, especially during transfers and quenching.

  • Hand Protection: Nitrile gloves offer good initial protection against splashes. For prolonged handling or in situations with a higher risk of exposure, more robust gloves like butyl rubber are recommended. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat is essential due to the flammability hazard.

  • Engineering Controls: A certified chemical fume hood is mandatory for all operations involving open containers of this compound to prevent the accumulation of flammable vapors and to minimize inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of incidents. The following workflow provides a procedural guide for the safe use of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostReaction Post-Reaction cluster_Disposal Disposal Review_SDS Review SDS of Analogs & Internal Risk Assessment Gather_PPE Gather All Required PPE Review_SDS->Gather_PPE Proceed if hazards are understood Prep_Hood Prepare Chemical Fume Hood Gather_PPE->Prep_Hood Weigh_Aliquot Weigh/Aliquot in Hood Prep_Hood->Weigh_Aliquot Reaction_Setup Reaction Setup Weigh_Aliquot->Reaction_Setup Reaction_Monitoring Monitor Reaction Reaction_Setup->Reaction_Monitoring Quench Controlled Quenching Reaction_Monitoring->Quench Upon completion Workup Aqueous Workup Quench->Workup Segregate_Waste Segregate Waste Workup->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Quenching Excess this compound

The quenching of unreacted this compound is a critical step to ensure safe disposal. Due to its potential reactivity, a controlled and gradual neutralization is paramount.

  • Preparation: Ensure the reaction vessel is cooled to 0 °C in an ice bath within a chemical fume hood. Have a blast shield in place.

  • Initial Quench: Slowly add a proton source, such as isopropanol or ethanol, to the reaction mixture with vigorous stirring.[3][4] The addition should be dropwise to control any potential exotherm. Monitor the temperature of the reaction mixture closely.

  • Secondary Quench: After the initial exotherm (if any) subsides, continue the slow addition of a more polar protic solvent, like methanol, to ensure complete quenching of any reactive intermediates.[5]

  • Final Quench: Once the reaction with methanol is complete and no further heat is generated, slowly and cautiously add water to the mixture.

  • Neutralization: Check the pH of the aqueous layer and neutralize with a suitable acid or base if necessary.

Disposal Plan: Responsible Management of a Reactive Waste

Improper disposal of reactive chemicals poses a significant threat to both personnel and the environment. All waste containing this compound must be treated as hazardous.

Waste Segregation and Labeling:

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and silica gel should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: The quenched and neutralized aqueous and organic waste streams should be collected in separate, appropriately labeled hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture.

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and disposal.

  • Never dispose of this compound or its waste down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and call your institution's emergency number.

  • Control Ignition Sources: If it is safe to do so, remove any potential ignition sources from the area.

  • Containment (for small spills): For minor spills that you are trained to handle, use a chemical spill kit with an absorbent material that is compatible with flammable liquids. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Decontamination: Once the liquid is absorbed, decontaminate the area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Remember, a culture of safety is a shared responsibility.

References

  • Environmental Health and Safety, University of California, Berkeley. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

  • Various Authors. (2024, August 6). The Chemistry of Cyclopropanols. ResearchGate. Retrieved from [Link]

  • Sarpong Group, University of California, Berkeley. (n.d.). Quenching of Water Reactive Materials. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]

  • KGROUP, University of Washington. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • PubChem. (n.d.). rel-(1R,2S)-1,2-Cyclopropanedimethanol. Retrieved from [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.